Imidazo[1,2-a]pyrazine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-9-6-4-8-1-2-10(5)6/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBLRUPBVBHCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyrazine-3-carboxylic Acid
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with significant pharmacological activities. As a rigid, nitrogen-rich bicyclic system, it serves as a versatile template for molecular design, enabling precise spatial orientation of functional groups that can interact with various biological targets. Derivatives of this scaffold have demonstrated a wide array of therapeutic potential, including roles as antibacterial, anti-inflammatory, and antiviral agents.[1] Notably, the imidazo[1,2-a]pyrazine core is central to the development of potent kinase inhibitors, such as those targeting Aurora kinases, which are crucial in cancer therapy.[2]
The incorporation of a carboxylic acid moiety at the 3-position of this scaffold is of particular strategic importance. The carboxylic acid group can act as a key hydrogen bond donor/acceptor or a bioisosteric replacement for other functional groups, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of the primary synthetic pathways to this compound, focusing on the underlying mechanisms, practical experimental protocols, and the chemical logic that informs these synthetic strategies.
Part 1: Core Synthetic Strategy: Cyclocondensation
The most direct and widely employed method for constructing the this compound framework is the classic cyclocondensation reaction, a variant of the Tschitschibabin reaction. This pathway involves the reaction of a 2-aminopyrazine with an α-halocarbonyl compound that contains a latent or protected carboxylic acid function, typically an ester.
The Reaction: 2-Aminopyrazine and α-Halo-α-Ketoesters
The cornerstone of this synthesis is the condensation of 2-aminopyrazine with an electrophilic three-carbon building block, such as ethyl bromopyruvate or ethyl 2-chloroacetoacetate.[3] The reaction proceeds in two distinct operational stages:
-
Cyclization: Formation of the ethyl imidazo[1,2-a]pyrazine-3-carboxylate ring system.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
This approach is highly effective due to the commercial availability of the starting materials and the generally high yields achieved during the cyclization step.
Mechanistic Causality
The choice of reagents and conditions is dictated by a well-understood reaction mechanism. The process is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyrazine onto the electrophilic α-carbon of the halo-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system.
Mechanism of Cyclocondensation:
Caption: Mechanism for the synthesis of the imidazo[1,2-a]pyrazine core.
-
Step 1 (N-Alkylation): The more nucleophilic ring nitrogen of 2-aminopyrazine attacks the carbon bearing the halogen (e.g., bromine in ethyl bromopyruvate), displacing the halide in a classic SN2 reaction. This forms a key pyridinium salt intermediate.
-
Step 2 (Intramolecular Cyclization): The exocyclic amino group, now positioned correctly, acts as a nucleophile and attacks the electrophilic ketone carbonyl carbon. This forms a five-membered ring, resulting in a bicyclic hemiaminal intermediate.
-
Step 3 (Dehydration & Aromatization): Under heating, this intermediate readily eliminates a molecule of water. The loss of water drives the reaction forward and results in the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.
Part 2: Alternative Synthetic Approaches
While cyclocondensation is the most direct route, other modern synthetic methods are crucial for creating diverse libraries of related compounds, though they are less direct for synthesizing the specific 3-carboxylic acid target.
Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. For the imidazo[1,2-a]pyrazine scaffold, the Groebke-Blackburn-Bienaymé (GBB) reaction is paramount.[4][5][6] This is a three-component reaction involving:
-
A 2-aminoazine (e.g., 2-aminopyrazine)
-
An aldehyde
-
An isocyanide
GBB Reaction Pathway:
Caption: The GBB reaction yields a 3-amino substituted product.
Crucially, the GBB reaction mechanism inherently installs an amino group (derived from the isocyanide component) at the C3 position. While this is a powerful tool for generating 3-aminoimidazo[1,2-a]pyrazines, converting the resulting 3-amino group to a 3-carboxylic acid would require multiple subsequent steps (e.g., diazotization, cyanation, and hydrolysis), making it a less atom-economical and more circuitous route compared to direct cyclocondensation.
Direct C-H Functionalization
For researchers starting with a pre-formed imidazo[1,2-a]pyrazine core, direct C-H functionalization represents a state-of-the-art approach to install functionality. The C3 position of the imidazo[1,2-a]pyridine/pyrazine ring is electron-rich and susceptible to electrophilic attack. Recent advances have demonstrated that C3-alkoxycarbonylation can be achieved using visible-light photoredox catalysis.[4] This method allows for the direct installation of an ester group onto the heterocycle, which can then be hydrolyzed to the carboxylic acid. This strategy is valuable for late-stage functionalization but is not a de novo synthesis of the ring system itself.
Part 3: Field-Proven Experimental Protocols
The following protocols are self-validating systems, providing a reliable pathway from commercially available starting materials to the target molecule.
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
This protocol is adapted from established procedures for the synthesis of related imidazo-fused heterocycles.[3]
-
1. Reagents and Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminopyrazine (1.0 g, 10.5 mmol).
-
Add anhydrous ethanol (40 mL) to dissolve the starting material.
-
To the stirred solution, add ethyl 2-chloroacetoacetate (1.73 g, 10.5 mmol) dropwise at room temperature.
-
-
2. Reaction:
-
Upon addition, a precipitate may form. Heat the reaction mixture to reflux (approximately 78 °C).
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
3. Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to neutralize any generated acid, and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the title compound as a solid.
-
Protocol 2: Hydrolysis to 2-methylthis compound
-
1. Saponification:
-
Dissolve the ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (1.0 g, 4.8 mmol) obtained from Protocol 1 in a mixture of ethanol (20 mL) and water (10 mL).
-
Add sodium hydroxide (0.38 g, 9.6 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
-
2. Acidification and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final carboxylic acid.
-
Data Presentation: Summary of Reaction Parameters
The efficiency of the cyclocondensation reaction can be influenced by several factors. The table below summarizes typical conditions.
| Starting Material (A) | Starting Material (B) | Solvent | Temperature | Time (h) | Typical Yield | Reference |
| 2-Aminopyrazine | Ethyl 2-chloroacetoacetate | Ethanol | Reflux | 4-6 | Good to Excellent | [3] |
| 2-Aminopyrazine | Ethyl bromopyruvate | Dimethoxyethane | RT then Reflux | 2.5 + 2 | Good | Adapted from[7] |
| Substituted 2-Aminopyrazine | α-Halo Ketone | Ethanol | Reflux | 3 | Good | [8] |
Conclusion
The synthesis of this compound is most reliably and directly achieved through a two-step sequence involving the cyclocondensation of a 2-aminopyrazine with an appropriate α-halo-α-ketoester, followed by ester hydrolysis. This method is robust, scalable, and relies on readily accessible precursors. While powerful multicomponent reactions like the GBB synthesis are excellent for generating libraries of 3-amino analogues, they do not provide a direct entry to the 3-carboxylic acid target. For late-stage modification, direct C-H functionalization offers a modern alternative. The foundational cyclocondensation pathway remains the cornerstone strategy for researchers and drug development professionals seeking to construct this valuable heterocyclic core from the ground up.
References
-
Imidazo[1,2-a]pyrazines. (2007). Russian Chemical Reviews, 66(3), 187. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Available at: [Link]
-
Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. (n.d.). PMC. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). RSC Publishing. Available at: [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (n.d.). Googleapis.com. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC. Available at: [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). PubMed. Available at: [Link]
Sources
- 1. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ETHYL IMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE CAS#: 77112-52-8 [amp.chemicalbook.com]
- 8. storage.googleapis.com [storage.googleapis.com]
An In-Depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrazine-3-carboxylic acid
Introduction: The Imidazo[1,2-a]pyrazine Scaffold in Drug Discovery
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities.[1][2] Molecules incorporating this structure have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][3] The strategic placement of nitrogen atoms within the fused ring system allows for a variety of intermolecular interactions with biological targets, making it an attractive starting point for drug design.
Imidazo[1,2-a]pyrazine-3-carboxylic acid (CAS No. 1265896-03-4) is a specific derivative of this important scaffold.[4] As with any potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is a critical first step in the drug development process.[5][6][7] These properties govern everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its suitability for formulation into a stable and effective dosage form.[5][8]
This guide provides a comprehensive overview of the essential physicochemical characterization of this compound. While specific experimental data for this exact molecule is not extensively published, this document will serve as a technical roadmap for researchers and drug development professionals. We will detail the critical properties to be assessed, the established methodologies for their determination, and the causal relationships between these properties and a compound's ultimate therapeutic potential. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines for new drug substances.[9][10][11]
Molecular Structure and Its Physicochemical Implications
The structure of this compound, with its carboxylic acid group and multiple nitrogen atoms, suggests a molecule with both acidic and basic properties. The carboxylic acid moiety is a clear acidic center, while the nitrogen atoms in the pyrazine and imidazole rings can act as hydrogen bond acceptors and potentially as basic centers. This amphoteric nature will significantly influence its solubility and pKa, which are fundamental to its behavior in biological systems.
Core Physicochemical Properties and Their Determination
A comprehensive physicochemical profile is essential for any new chemical entity.[5][7][12] For this compound, the following properties are of paramount importance.
Acidity Constant (pKa)
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized. For a molecule like this compound, we anticipate at least two pKa values: one for the acidic carboxylic acid group and one or more for the basic nitrogen atoms. The state of ionization at physiological pH (approximately 7.4) will dictate its solubility, membrane permeability, and receptor binding.
Trustworthiness (Self-Validating Protocol): A robust pKa determination involves multiple measurements and often more than one technique to ensure accuracy. The data from a potentiometric titration, for instance, should correlate with that from a spectrophotometric method.
Authoritative Grounding: The determination of pKa is a standard requirement in API characterization.[7]
Experimental Protocol: Potentiometric Titration
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to overcome any low aqueous solubility.
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl to determine the basic pKa(s) and then with 0.1 M NaOH to determine the acidic pKa.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points of the resulting titration curve. Specialized software is often used for precise calculation.
Diagram: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
Expertise & Experience: Aqueous solubility is a critical determinant of a drug's oral bioavailability.[12] Given the presence of both a polar carboxylic acid group and a relatively nonpolar fused ring system, the solubility of this compound is expected to be highly pH-dependent. Low solubility can be a major hurdle in drug development, leading to poor absorption and the need for complex formulations.
Trustworthiness (Self-Validating Protocol): Equilibrium solubility should be determined at multiple pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to construct a pH-solubility profile. The solid-state form of the compound used for the test must be confirmed before and after the experiment (e.g., by XRPD) to ensure no polymorphic changes have occurred.
Authoritative Grounding: The ICH guidelines mandate solubility assessment as a key physicochemical property.[9]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Prepare buffer solutions at various physiologically relevant pH values.
-
Incubation: Add an excess amount of this compound to each buffer solution in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP/LogD)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and overall ADME properties. For an ionizable molecule like this compound, LogD, which is pH-dependent, is more relevant than LogP.
Trustworthiness (Self-Validating Protocol): The shake-flask method is the gold standard, but it is labor-intensive. A common approach is to use a validated reverse-phase HPLC method to estimate LogP/LogD, which allows for higher throughput. The results should be calibrated using a set of standards with known LogP values.
Authoritative Grounding: The partition coefficient is a fundamental parameter in pre-formulation studies.[7]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Preparation: Prepare a buffered aqueous phase (pH 7.4) and an immiscible organic phase (typically n-octanol).
-
Partitioning: Dissolve a known amount of this compound in one of the phases. Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning.
-
Equilibration: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log10 ( [Concentration in organic phase] / [Concentration in aqueous phase] ).
Solid-State Properties
Expertise & Experience: The solid-state form of an API can significantly impact its stability, solubility, and bioavailability. It is crucial to identify and characterize the crystalline form (polymorphs), and to assess its thermal properties.
Trustworthiness (Self-Validating Protocol): A combination of techniques is required for a thorough solid-state characterization. X-ray Powder Diffraction (XRPD) provides information on the crystalline structure, while Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal thermal behavior.
Authoritative Grounding: Characterization of the crystal properties of an API is a core component of its physicochemical profile.[5][7]
Experimental Protocols:
-
X-ray Powder Diffraction (XRPD): A small amount of the solid sample is irradiated with X-rays, and the diffraction pattern is recorded. The resulting diffractogram is a unique fingerprint of the crystalline form.
-
Differential Scanning Calorimetry (DSC): A sample is heated at a constant rate, and the heat flow to the sample is compared to that of a reference. This technique is used to determine the melting point, and to detect polymorphic transitions and desolvation events.
-
Thermogravimetric Analysis (TGA): The mass of a sample is measured as a function of temperature. TGA is used to determine the presence of solvates or hydrates and to assess thermal stability.
Summary of Physicochemical Data for this compound
The following table summarizes the key physicochemical properties to be determined for this compound and the standard methods for their measurement.
| Property | Method(s) | Importance in Drug Development |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and molecular weight. |
| Molecular Weight | Calculated from Molecular Formula | Fundamental for all stoichiometric calculations. |
| pKa | Potentiometric Titration, UV-Vis Spectrophotometry | Determines the ionization state at physiological pH, affecting solubility and permeability. |
| Aqueous Solubility | Shake-Flask Method (at various pH values) | Critical for oral absorption and bioavailability; guides formulation strategy. |
| Lipophilicity (LogD) | Shake-Flask Method, Reverse-Phase HPLC | Predicts membrane permeability, protein binding, and volume of distribution. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Indicator of purity and solid-state form; relevant for manufacturing processes. |
| Polymorphism | X-ray Powder Diffraction (XRPD), DSC, Microscopy | Different polymorphs can have different solubility and stability, impacting bioavailability. |
| Chemical Stability | HPLC-based stability-indicating assays | Determines degradation pathways and shelf-life under various stress conditions (pH, light, heat). |
Conclusion: A Pathway to Successful Development
A thorough and early characterization of the physicochemical properties of this compound is not merely a data-gathering exercise; it is a fundamental pillar of a successful drug development program.[5][12] The insights gained from determining its pKa, solubility, lipophilicity, and solid-state characteristics provide the rationale for critical decisions in lead optimization, formulation design, and clinical trial strategy. By following the robust, self-validating protocols outlined in this guide, researchers can build a comprehensive data package that de-risks the development pathway and maximizes the therapeutic potential of this promising molecule.
References
- Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs.
- ChemicalBook. (2025, July 16). This compound.
- ResearchGate. Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients.
- ResearchGate. Physicochemical properties of active pharmaceutical ingredients (APIs).
- Pharma Inventor Inc. API Physico-Chemical.
- Pace Analytical. Characterization of Physicochemical Properties.
- PubMed Central. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- PubMed. (2016, January 27). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- European Medicines Agency. Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan.
- European Pharmaceutical Review. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
- ICH. Quality Guidelines.
- efpia. (2015, October 23). Comments on draft Guideline on the chemistry of active substances.
- ResearchGate. (2007, October). Imidazo[1,2-a]pyrazines.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1265896-03-4 [chemicalbook.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. pharmainventor.com [pharmainventor.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. pacelabs.com [pacelabs.com]
Imidazo[1,2-a]pyrazine-3-carboxylic acid crystal structure analysis
An In-Depth Technical Guide to the Crystal Structure Analysis of Imidazo[1,2-a]pyrazine-3-carboxylic Acid and Its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles, methodologies, and critical considerations involved in the single-crystal X-ray diffraction analysis of this compound. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules designed as selective inhibitors of targets like Aurora-A kinase and as modulators of AMPA receptors.[1][2][3] The addition of a carboxylic acid moiety at the 3-position introduces a potent hydrogen bonding group, making a detailed understanding of its solid-state conformation and intermolecular interactions essential for rational drug design and formulation development.
This document is structured to guide researchers through the entire workflow, from obtaining high-quality single crystals to the final analysis of the crystal structure, emphasizing the causality behind key experimental choices.
Foundational Prerequisite: Synthesis and High-Purity Material
The journey to a crystal structure begins not with crystallization, but with synthesis and rigorous purification. The presence of impurities, even at low levels, is a primary cause of crystallization failure as it can disrupt the ordered packing required for a single crystal.[4][5]
1.1. Synthetic Approach A common and effective route to the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound.[3] For the title compound, this typically involves the reaction of 2-aminopyrazine with an α-keto acid derivative such as bromopyruvic acid, followed by cyclization.[6] An alternative modern approach utilizes a one-pot, three-component reaction catalyzed by iodine, which offers high efficiency.[7]
1.2. The Imperative of Purity Before any crystallization attempt, the synthesized compound must be purified to the highest possible degree (ideally >99%). The choice of purification method depends on the compound's properties, with column chromatography, recrystallization, or sublimation being common techniques. The purity should be verified by multiple analytical methods, such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).
The Art of Crystallization: From Solution to a Diffractable Single Crystal
Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It is an empirical science that relies on creating a state of supersaturation from which a single nucleation event can proceed into slow, ordered growth.[8] For an organic molecule like this compound, which contains both polar (carboxylic acid, nitrogen atoms) and nonpolar (aromatic rings) regions, solvent selection is paramount.[5]
Experimental Protocols for Crystallization
Method 1: Slow Solvent Evaporation
-
Principle: This technique relies on gradually increasing the concentration of the solute in a solution until it becomes supersaturated, inducing crystallization.[4] It is often the simplest and first method to try.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near-saturation in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.[5]
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Cover the vial with a cap or parafilm, and pierce it with 1-3 small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.[9]
-
Place the vial in a location free from vibrations and temperature fluctuations to allow for undisturbed crystal growth.[5][8]
-
Method 2: Slow Cooling
-
Principle: This method leverages the decrease in solubility of a compound as the temperature of its saturated solution is slowly lowered.[4][8]
-
Protocol:
-
Prepare a saturated solution of the compound in a chosen solvent at an elevated temperature (e.g., 40-60 °C). Ensure all solid is completely dissolved.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Seal the vial tightly and place it inside a Dewar flask filled with warm water or in a programmable cooling block.
-
Allow the system to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C in a refrigerator), over 24-72 hours. The slow cooling rate is critical to prevent the formation of many small crystals.
-
Method 3: Vapor Diffusion
-
Principle: This is a highly successful method that involves two solvents: a "solvent" in which the compound is soluble, and a miscible "anti-solvent" in which it is insoluble. The anti-solvent slowly diffuses in the vapor phase into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Protocol:
-
Dissolve the compound in a minimal amount of a moderately non-volatile solvent (e.g., THF, methanol, or chloroform) in a small inner vial.
-
Place this inner vial inside a larger, sealable outer jar or vial.
-
Add a layer of the volatile anti-solvent (e.g., pentane, hexane, or diethyl ether) to the bottom of the outer jar, ensuring the level is below the top of the inner vial.
-
Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solvent, causing crystals to form over time.
-
Logical Flow of Crystallization Experiments
Caption: Step-by-step workflow for X-ray crystal structure determination.
Detailed Methodologies
1. Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. [10]It is then irradiated with a monochromatic beam of X-rays. As the crystal is rotated, a series of diffraction images are collected on a detector.
2. Structure Solution and Refinement: The collected diffraction data (a set of reflection intensities) lacks the crucial phase information required to directly calculate the electron density. This "phase problem" is typically solved using computational direct methods. The result is an initial electron density map, from which a preliminary molecular model can be built. This model is then refined against the experimental data in an iterative least-squares process. The quality of the final structure is assessed by the R-factor (or R-value), which measures the agreement between the calculated and observed structure factors; a value below 5% (0.05) is generally considered excellent for small molecules.
Interpreting the Structure: From Data to Insight
The final output is a detailed 3D model of the molecule's arrangement in the crystal lattice. Analysis of this model provides definitive information that is invaluable for chemistry and drug development.
Key Crystallographic Data
The crystallographic data for a molecule like this compound would be summarized in a table. The following table presents representative data expected for a compound of this class.
| Parameter | Representative Value | Significance |
| Chemical Formula | C₇H₅N₃O₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 163.14 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations that relate molecules within the unit cell. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 9.8 | The dimensions of the unit cell, the repeating building block of the crystal. |
| α, β, γ (°) | α = 90, β = 110.5, γ = 90 | The angles of the unit cell. |
| Volume (ų) | 795 | The volume of one unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| Temperature | 100 K | The temperature at which diffraction data was collected. [10] |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.110 | Measures the goodness-of-fit between the model and the experimental data. Lower values are better. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good refinement. |
Analysis of Molecular and Supramolecular Features
-
Intramolecular Geometry: The analysis confirms the planarity of the fused imidazo[1,2-a]pyrazine ring system and provides precise bond lengths and angles, validating the molecular structure. [11]2. Intermolecular Interactions: For this molecule, hydrogen bonding is expected to be the dominant intermolecular force. The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O). The pyrazine and imidazole nitrogen atoms also act as hydrogen bond acceptors. The crystal structure would likely reveal dimers formed by hydrogen bonds between the carboxylic acid groups of two molecules or extended chains and sheets.
-
Crystal Packing: The analysis reveals how these hydrogen-bonded networks and other weaker interactions (like π-π stacking between aromatic rings) guide the overall 3D packing of the molecules in the crystal, which influences physical properties like solubility and melting point.
References
-
Crystal Growth - Sample Preparation - Molecular Solids Group. (n.d.). Philipps-Universität Marburg. Retrieved from [Link]
-
Gu, Y., & Li, Y. (n.d.). Single-crystal growth of organic semiconductors. Nanyang Technological University. Retrieved from [Link]
-
Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
-
Various Authors. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. Retrieved from [Link]
-
Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. OSTI.gov. Retrieved from [Link]
-
McNeill, J. N., et al. (2022). X‐ray crystal structure (100 K; ellipsoids at 30 % probability) of 6 a. ResearchGate. Retrieved from [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2018). Scientific Research Publishing. Retrieved from [Link]
-
Mampa, R. M. (2007). X-ray and NMR spectropscopic studies of selected heterocyclic compounds of phosphorus and nitrogen. University of Pretoria. Retrieved from [Link]
-
Mampa, R. M. (2007, February 13). X-ray and NMR spectropscopic studies of selected heterocyclic compounds of phosphorus and nitrogen. University of Pretoria. Retrieved from [Link]
-
Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine-3-carboxylic acid, hydrazide. (n.d.). PubChem. Retrieved from [Link]
-
Kumar, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38289-38298. Retrieved from [Link]
-
Layton, M. E., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1221-1226. Retrieved from [Link]
-
Harrington, R. W., et al. (2020). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2020(3), M1149. Retrieved from [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
Imidazo[1,2-a]pyrimidine-3-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
-
Bradac, J., et al. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Organic Chemistry, 40(23), 3469-3474. Retrieved from [Link]
-
Di Meo, F., et al. (2024). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. Organic Letters. Retrieved from [Link]
-
Imidazo(1,2-a)pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Imidazo(1,2-a)pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine-3-carboxylic acid. (n.d.). Oakwood Chemical. Retrieved from [Link]
Sources
- 1. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. How To [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
spectroscopic data for Imidazo[1,2-a]pyrazine-3-carboxylic acid (¹H NMR, ¹³C NMR)
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Imidazo[1,2-a]pyrazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its ¹H and ¹³C NMR spectra. The guide emphasizes the rationale behind experimental choices and the interpretation of spectral data, grounded in authoritative scientific principles.
Introduction
Imidazo[1,2-a]pyrazines are a class of nitrogen-fused bicyclic heteroaromatics that are recognized as privileged scaffolds in medicinal chemistry. Their structural resemblance to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The introduction of a carboxylic acid moiety at the 3-position, as in this compound, can significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to form hydrogen bonds, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Accurate structural elucidation and characterization are paramount in the drug discovery process. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the ¹H and ¹³C NMR spectroscopic features of this compound, providing a foundational understanding for its identification and for future structure-activity relationship (SAR) studies.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of protons within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons on the fused ring system.
Experimental Data
A publicly available ¹H NMR spectrum of this compound serves as the basis for our analysis[1]. The reported chemical shifts (δ) are presented in Table 1.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.3 | s | - |
| H-5 | ~9.2 | d | |
| H-6 | ~8.2 | dd | , |
| H-8 | ~8.0 | d | |
| -COOH | >12 | br s | - |
Note: Specific coupling constants were not provided in the source spectrum. Typical values for similar systems are in the range of 1-5 Hz.
Interpretation and Rationale
The assignment of these signals is based on established chemical shift trends for imidazopyrazine derivatives and the electronic effects of the carboxylic acid substituent[2][3].
-
H-5: This proton is expected to be the most deshielded proton on the pyrazine ring due to the anisotropic effect of the adjacent nitrogen atom (N-4) and the electron-withdrawing nature of the fused imidazole ring. Its downfield chemical shift is a characteristic feature of this scaffold.
-
H-2: The proton at the 2-position of the imidazole ring is typically observed as a singlet and is influenced by the adjacent nitrogen atoms and the electron-withdrawing carboxylic acid group at the 3-position.
-
H-6 and H-8: These protons on the pyrazine ring exhibit characteristic coupling patterns. H-6 appears as a doublet of doublets due to coupling with both H-5 and H-8, while H-8 appears as a doublet from coupling to H-6.
-
-COOH Proton: The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift (>12 ppm)[4]. Its chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopic Analysis
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. These predictions are derived from the experimental data of Imidazo[1,2-a]pyrazine and related derivatives, with adjustments for the -COOH group[5][6].
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| C-2 | ~135 | Downfield shift due to adjacent -COOH group. |
| C-3 | ~120 | Shielded compared to other quaternary carbons, attached to the -COOH. |
| C-5 | ~145 | Deshielded due to adjacent N-4. |
| C-6 | ~128 | Typical aromatic carbon chemical shift. |
| C-8 | ~115 | Shielded due to the influence of the bridgehead nitrogen. |
| C-8a | ~140 | Quaternary carbon at the ring junction. |
| -COOH | ~165 | Characteristic chemical shift for a carboxylic acid carbon[4]. |
Justification of Predictions
The prediction of the ¹³C NMR spectrum is a critical exercise in the absence of experimental data and relies on fundamental principles of NMR spectroscopy.
-
Effect of the Carboxylic Acid Group: The introduction of a carboxylic acid group at C-3 is expected to cause a significant downfield shift for C-2 and C-3 itself due to its electron-withdrawing inductive and resonance effects. The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups.
-
Heteroatom Effects: The nitrogen atoms in the ring system play a crucial role in determining the chemical shifts. Carbons adjacent to nitrogen (C-5, C-8a) are generally deshielded, while those further away are less affected.
-
Comparison with Parent Compound: The chemical shifts of the pyrazine ring carbons (C-5, C-6, C-8) are predicted to be less affected by the C-3 substituent compared to the imidazole ring carbons, providing a basis for assignment by comparison to the parent imidazo[1,2-a]pyrazine.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for sample preparation, instrument setup, and data acquisition.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its high boiling point allows for variable temperature experiments if needed. Importantly, it allows for the observation of the exchangeable carboxylic acid proton.
-
Concentration: A sample concentration of 10-20 mg/mL is recommended to ensure a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0 ppm.
NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the coupling patterns in the ¹H NMR spectrum.
-
¹H NMR Acquisition:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral width: 16 ppm.
-
Acquisition time: 2-3 seconds.
-
Relaxation delay: 5 seconds to allow for full relaxation of all protons, including the slowly relaxing quaternary carbons if ¹³C is also being acquired.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral width: 220 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio for all carbons, including the quaternary carbons.
-
2D NMR Experiments
To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and predicted ¹³C NMR spectroscopic data for this compound. The detailed analysis of the chemical shifts and coupling patterns, grounded in the principles of NMR spectroscopy and supported by data from related compounds, offers a robust framework for the structural characterization of this important heterocyclic scaffold. The provided experimental protocol outlines a systematic approach to acquiring high-quality NMR data, ensuring reliability and reproducibility in research and development settings. This information is critical for scientists working on the synthesis and biological evaluation of novel imidazo[1,2-a]pyrazine derivatives.
References
- Azzouzi, M., et al. (2023).
- Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(12), 1702-1710.
- McMurry, J. (2023). Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
SpectraBase. (n.d.). Imidazo(1,2-A)pyrazine. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-methoxyimidazo[1,2-a]pyrazine. Retrieved from [Link]
- Bradbury, R. H., et al. (1991). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry, 28(7), 1821-1824.
- Tasdemir, D., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(5), 1640-1650.
Sources
- 1. This compound(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 2. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
biological activity of novel Imidazo[1,2-a]pyrazine-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of Novel Imidazo[1,2-a]pyrazine-3-carboxylic Acid Derivatives
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This guide focuses specifically on derivatives featuring a 3-carboxylic acid moiety, a functional group that significantly influences the physicochemical properties and biological targeting of these molecules. We will explore the key biological activities of these compounds, with a primary focus on their anticancer and anti-inflammatory potential. This document provides an in-depth analysis of their synthesis, mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols used for their evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.
The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Drug Discovery
The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged heterocycle that is considered a structural analogue of purines. This bioisosteric relationship allows these molecules to interact with a multitude of biological targets, including kinases, enzymes, and receptors. Derivatives of this scaffold have demonstrated a vast array of pharmacological properties, including antiviral, antibacterial, antioxidant, and anticancer effects.[1][2]
The introduction of a carboxylic acid group at the 3-position is a critical design element. This group can act as a hydrogen bond donor and acceptor, and its anionic character at physiological pH can facilitate interactions with cationic sites in protein binding pockets, such as the arginine and lysine residues found in the active sites of many enzymes. This functionalization is key to the activities explored in this guide.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound derivatives typically involves a multi-step sequence, often beginning with the condensation of an aminopyrazine with an α-halocarbonyl compound. A generalized and efficient approach is the one-pot, three-component reaction, which offers atom economy and procedural simplicity.[3]
A common synthetic pathway involves the reaction of a 2-aminopyrazine with an α-keto acid or ester, followed by cyclization. The diagram below illustrates a representative workflow for synthesizing the target compounds.
Caption: Generalized synthetic workflow for this compound.
This modular synthesis allows for the introduction of various substituents on both the pyrazine and imidazole rings, enabling the systematic exploration of structure-activity relationships.
Key Biological Activities and Mechanisms of Action
Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.
A key mechanism of action for certain imidazo[1,2-a]pyrazine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[4] This disruption leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[4]
One highly potent derivative, referred to as TB-25, exhibited an IC₅₀ of 23 nM against HCT-116 human colon cancer cells.[4] The signaling cascade initiated by this mechanism is depicted below.
Caption: Mechanism of action for tubulin-inhibiting Imidazo[1,2-a]pyrazines.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Certain imidazo[1,2-a]pyrazine derivatives have been developed as potent dual inhibitors of PI3K (Phosphatidylinositol 3-kinase) and mTOR (mammalian Target of Rapamycin).[5] By simultaneously blocking these two key nodes in the pathway, these compounds can effectively shut down downstream pro-survival signals, leading to potent antitumor effects both in vitro and in vivo.[5]
The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| TB-25 | HCT-116 (Colon) | 0.023 | Tubulin Inhibition | [4] |
| TB-25 | HepG-2 (Liver) | 0.045 | Tubulin Inhibition | [4] |
| TB-25 | A549 (Lung) | 0.031 | Tubulin Inhibition | [4] |
| Compound 12b | MCF-7 (Breast) | 11 | Not Specified | [3] |
| Compound 12b | HepG2 (Liver) | 13 | Not Specified | [3] |
| Compound 42 | PI3Kα (Enzyme) | 0.00006 | PI3K/mTOR Inhibition | [5] |
| Compound 42 | mTOR (Enzyme) | 0.00312 | PI3K/mTOR Inhibition | [5] |
| Note: Compound 12b is an imidazo[1,2-a]pyridine derivative, a close structural analog. |
Anti-inflammatory Activity
Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disease, and autoimmune disorders. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation. While direct studies on imidazo[1,2-a]pyrazine-3-carboxylic acids are emerging, extensive research on the closely related imidazo[1,2-a]pyridine carboxylic acid derivatives provides strong evidence for their anti-inflammatory potential.[6]
Docking analyses and in vitro studies have shown that imidazo[1,2-a]pyridine carboxylic acid derivatives can bind to the active sites of COX-1 and COX-2 enzymes.[6] Notably, certain derivatives, such as 3-amino-imidazo[1,2-a]pyridine-2-carboxylic acid, demonstrate preferential inhibition of COX-2.[6] Selective COX-2 inhibition is a highly desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6] These compounds were found to be safer for the gastric mucosa compared to the standard drug indomethacin in in vivo models.[6]
Structure-Activity Relationship (SAR) Analysis
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.
Caption: Key structure-activity relationships for Imidazo[1,2-a]pyrazine derivatives.
-
At the C2-position: Large, substituted aryl groups are often crucial for potent anticancer activity, particularly for tubulin inhibitors, as they can engage in hydrophobic and π-stacking interactions within the colchicine binding site.[7]
-
At the C3-position: The carboxylic acid group is a key pharmacophore for anti-inflammatory activity, acting as an anchor within the COX active site.[6]
-
On the Pyrazine Ring: Substitutions can modulate the electronic properties, solubility, and metabolic stability of the entire molecule, fine-tuning its overall pharmacological profile.[7]
Experimental Protocols
The following protocols are representative of the standard assays used to validate the biological activity of these compounds.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This protocol provides a robust method for assessing the dose-dependent cytotoxic effects of novel compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.01 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
This is a standard and widely used preclinical model for evaluating acute anti-inflammatory activity.[6]
Objective: To assess the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Administration: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution, orally)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)
-
Group III-V: Test Compound (e.g., 10, 20, 50 mg/kg, orally)
-
-
Inflammation Induction: One hour after oral administration of the test compounds or controls, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
Analysis:
-
Calculate the edema volume (mL) for each animal at each time point: Edema = Vt - V₀.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Perspectives
This compound derivatives and their close analogues represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated ability to potently inhibit cancer cell proliferation and reduce inflammation through clinically relevant mechanisms, such as tubulin disruption and COX-2 inhibition, underscores their potential. The synthetic tractability of the core allows for extensive chemical modification, providing a rich field for further optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of these derivatives, conducting in-depth in vivo efficacy and safety studies, and exploring their potential in other therapeutic areas where the identified mechanisms of action are relevant.
References
- Zhou, J., et al. (2019). Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.
- Zhang, T., et al. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Bioorganic & Medicinal Chemistry.
-
Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. Available from: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate. Available from: [Link]
-
Krishnamoorthy, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
Singh, P., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available from: [Link]
- Zhou, J., et al. (2019).
-
Al-Warhi, T., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BMC Cancer. Available from: [Link]
-
Kumar, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]
-
Myadaraboina, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]
-
Lebegue, N., et al. (1995). New imidazo(1,2-a)pyrazine Derivatives With Bronchodilatory and Cyclic Nucleotide Phosphodiesterase Inhibitory Activities. Journal of Medicinal Chemistry. Available from: [Link]
- Bakunov, S. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
-
Vashishstha, S., et al. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][4][8]thiazines as Potential Anti-inflammatory Agents. Chemistry of Heterocyclic Compounds.
-
Marquez-Flores, Y.K., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Medical Chemistry Research. Available from: [Link]
-
Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. Available from: [Link]
-
Bakunov, S. A., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Available from: [Link]
- Fan, Y., et al. (2017). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry.
-
Liu, H., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. Available from: [Link]
-
Marquez-Flores, Y.K., et al. (2012). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis. ChEMBL. Available from: [Link]
-
Navarrete-Vazquez, G., et al. (2007). Docking simulations, synthesis, and anti-inflammatory activity evaluation of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines. Semantic Scholar. Available from: [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyrazine-3-carboxylic Acid Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrazine-3-carboxylic acid scaffold and its derivatives for researchers, scientists, and drug development professionals. We will delve into the fundamental aspects of its synthesis, explore its diverse pharmacological landscape, analyze structure-activity relationships for key therapeutic targets, and discuss critical pharmacokinetic and toxicological considerations. This guide aims to be a valuable resource, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of novel therapeutics based on this promising scaffold.
Introduction: The Rise of a Privileged Scaffold
Nitrogen-containing heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a particularly attractive framework for drug design. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent placement, allowing for precise modulation of interactions with biological targets. The presence of multiple nitrogen atoms offers opportunities for hydrogen bonding and other key molecular interactions, contributing to high-affinity binding.
The carboxylic acid moiety at the 3-position is a key functional group that enhances the drug-like properties of the scaffold. It can act as a critical pharmacophore, engaging in ionic interactions or hydrogen bonds with target proteins. Furthermore, it serves as a versatile synthetic handle for the introduction of various side chains and bioisosteric replacements, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Derivatives of the this compound scaffold have demonstrated a wide array of biological activities, including potent inhibition of various kinases, antimicrobial effects, and modulation of central nervous system receptors. This guide will provide a detailed exploration of these facets, offering a roadmap for the rational design of new chemical entities based on this remarkable scaffold.
Synthesis of the this compound Core
The construction of the imidazo[1,2-a]pyrazine ring system is most commonly achieved through a condensation reaction between a 2-aminopyrazine derivative and an α-halocarbonyl compound. For the synthesis of the title scaffold, this typically involves the reaction of 2-aminopyrazine with an ethyl bromopyruvate equivalent, followed by hydrolysis of the resulting ester.
General Synthetic Strategy
The overarching synthetic approach is a two-step process that is both efficient and amenable to the introduction of diversity at various positions of the scaffold.
Figure 1: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis of the this compound core. This protocol is a self-validating system, with each step designed to ensure high yield and purity of the desired product.
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyrazine (1.0 eq) and anhydrous ethanol.
-
Addition of Reagent: While stirring, slowly add ethyl bromopyruvate (1.1 eq) to the solution. The addition should be done dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the desired ethyl imidazo[1,2-a]pyrazine-3-carboxylate as a crystalline solid.
Step 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl imidazo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Addition of Base: Add an aqueous solution of potassium hydroxide (2.0 eq) to the flask.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a pH of approximately 2-3 is reached. The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.
Diverse Biological Activities and Therapeutic Targets
The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities. The ability to easily modify the core structure at multiple positions allows for the optimization of activity against various therapeutic targets.
Kinase Inhibition: A Prominent Application
One of the most significant applications of the imidazo[1,2-a]pyrazine scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Aurora Kinases: Derivatives of imidazo[1,2-a]pyrazine have been identified as potent inhibitors of Aurora kinases, which are key regulators of mitosis.[1][2] For instance, structure-based design has led to the development of selective Aurora-A kinase inhibitors.[3] The imidazo[1,2-a]pyrazine core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.
Figure 2: Simplified binding mode of imidazo[1,2-a]pyrazine kinase inhibitors.
PI3K/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is common in many cancers. Imidazo[1,2-a]pyrazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[4]
Other Kinases: The versatility of the scaffold has also led to the discovery of inhibitors for other kinases, including IKK-beta and cyclin-dependent kinases (CDKs).[5]
Antimicrobial and Other Activities
Beyond kinase inhibition, the imidazo[1,2-a]pyrazine scaffold has shown promise in other therapeutic areas:
-
Antibacterial Activity: Certain derivatives have demonstrated activity against various bacterial strains.
-
Anti-inflammatory Activity: The scaffold has been explored for the development of anti-inflammatory agents.
-
Central Nervous System (CNS) Activity: Imidazo[1,2-a]pyrazine derivatives have been investigated as negative modulators of AMPA receptors, suggesting potential applications in neurological disorders.[6]
Structure-Activity Relationships (SAR): A Guide to Rational Design
Understanding the structure-activity relationship is paramount for the rational design of potent and selective inhibitors. For the imidazo[1,2-a]pyrazine scaffold, SAR studies have revealed key insights into how modifications at different positions influence biological activity.
SAR for Aurora Kinase Inhibition
The following table summarizes key SAR findings for imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, with representative IC50 values.
| Position | Substitution | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Notes |
| C2 | Small alkyl (e.g., methyl) | Moderate activity | Moderate activity | Often a starting point for derivatization. |
| Aryl/Heteroaryl | Potent activity | Potent activity | Can occupy the hydrophobic pocket. | |
| C3 | Carboxylic acid/ester | Variable | Variable | Provides a key interaction point. |
| Amide | Potent activity | Potent activity | Can form additional H-bonds. | |
| C6 | H | Baseline activity | Baseline activity | |
| Substituted aryl | Increased potency | Increased potency | Extends into the solvent-exposed region. | |
| C8 | Amine | Potent activity | Potent activity | Can interact with the ribose pocket. |
Data compiled from multiple sources for illustrative purposes.
General Principles for SAR
-
Hinge Binding: The N1 and N7 atoms of the imidazo[1,2-a]pyrazine core are crucial for hydrogen bonding interactions with the kinase hinge region.
-
Hydrophobic Pockets: Substituents at the C2 and C6 positions can be tailored to fit into specific hydrophobic pockets within the ATP binding site, thereby enhancing potency and selectivity.
-
Solvent Front: Modifications at positions extending towards the solvent-exposed region can be used to improve solubility and other pharmacokinetic properties without compromising potency.
Pharmacokinetics and Toxicological Profile
For any promising scaffold, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicological profile, is essential for successful drug development.
ADME Considerations
Early studies on imidazo[1,2-a]pyrazine derivatives have shown that their pharmacokinetic properties can be modulated through chemical modifications. Key considerations include:
-
Solubility: The carboxylic acid group can improve aqueous solubility, which is often a challenge for heterocyclic compounds.
-
Metabolic Stability: The scaffold is generally stable, but certain substituents can be susceptible to metabolic enzymes such as cytochrome P450s.
-
Permeability: The overall lipophilicity of the molecule, which can be tuned by adjusting the substituents, plays a significant role in its ability to cross cell membranes.
Recent studies have started to incorporate ADME-Tox predictions and in vitro assays early in the discovery process to identify candidates with favorable drug-like properties.[7][8]
Toxicology
The toxicological profile of imidazo[1,2-a]pyrazine derivatives is an area of active investigation. As with any new chemical entity, it is crucial to assess potential off-target effects and cytotoxicity. In silico toxicology predictions and in vitro cytotoxicity assays are valuable tools for early-stage risk assessment.
Future Perspectives and Applications
The this compound scaffold continues to be a highly promising platform for the discovery of novel therapeutics. Future research in this area is likely to focus on several key aspects:
-
Expansion of Target Space: While kinase inhibition is a major focus, the scaffold's versatility suggests that it could be applied to a wider range of biological targets.
-
Development of Covalent Inhibitors: The strategic placement of reactive functional groups could lead to the development of covalent inhibitors with enhanced potency and duration of action.
-
Application of Novel Synthetic Methodologies: The use of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could streamline the synthesis of diverse libraries of imidazo[1,2-a]pyrazine derivatives.
-
Integration of AI and Machine Learning: The use of artificial intelligence and machine learning in drug design can accelerate the identification of novel derivatives with optimized properties.
Conclusion
The this compound scaffold represents a powerful and versatile platform for the development of new medicines. Its robust synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, makes it a highly attractive starting point for drug discovery programs. This technical guide has provided a comprehensive overview of the key aspects of this scaffold, from its synthesis to its biological applications and drug-like properties. It is our hope that this guide will serve as a valuable resource for scientists in the field, inspiring further innovation and ultimately leading to the development of new and effective therapies for a variety of human diseases.
References
-
Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., Siddiqui, M. A., Basso, A. D., & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170–5174. [Link]
-
ResearchGate. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved January 12, 2026, from [Link]
-
Byth, K. F., Cooper, N., Culshaw, J., Heaton, D. W., Oakes, S. E., Minshull, C. A., Norman, R. A., Pauptit, R. A., Thomas, A. P., & Tucker, J. A. (2003). Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation. Bioorganic & Medicinal Chemistry Letters, 13(18), 3021–3026. [Link]
-
Google APIs. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved January 12, 2026, from [Link]
-
Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988–5993. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazine Inhibitors of Phosphoinositide-3 kinase alpha (PI3Kα): 3D-QSAR Analysis Utilizing Hybrid Monte Carlo Algorithm to Refine Receptor-Ligand Complexes for Molecular Alignment. Retrieved January 12, 2026, from [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2-a] pyrimidine-3-carboxylate catalyzed by.... Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved January 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. scribd.com [scribd.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production - Google Patents [patents.google.com]
An In-depth Technical Guide to the Discovery and Synthesis of Imidazo[1,2-a]pyrazine-3-carboxylic Acid
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyrazine in Modern Drug Discovery
The landscape of medicinal chemistry is continually shaped by the discovery and development of novel heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold," a structural motif that is capable of binding to a variety of biological targets and exhibiting a wide spectrum of pharmacological activities.[1][2][3] This bicyclic heteroaromatic system, an isostere of purine, has been identified in molecules with potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2] The strategic placement of nitrogen atoms within the fused ring system allows for a rich array of hydrogen bonding interactions, while the overall planarity and aromaticity of the core facilitate favorable stacking interactions with biological macromolecules.
The introduction of a carboxylic acid moiety at the 3-position of the imidazo[1,2-a]pyrazine ring system, yielding Imidazo[1,2-a]pyrazine-3-carboxylic acid, further enhances its potential as a versatile building block in drug design. The carboxylic acid group can act as a key pharmacophoric element, engaging in critical ionic or hydrogen-bonding interactions with receptor active sites. Furthermore, it serves as a valuable synthetic handle for the preparation of a wide array of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. This guide provides a comprehensive overview of the discovery and, most notably, the synthetic strategies for accessing this valuable chemical entity, with a focus on the underlying principles that guide the selection of reagents and reaction conditions.
Synthetic Strategies and Mechanistic Insights
The construction of the imidazo[1,2-a]pyrazine ring system is most commonly achieved through the condensation of a 2-aminopyrazine with a suitable α-halocarbonyl compound. This approach, a variation of the classic Tschitschibabin reaction, offers a convergent and efficient route to the desired heterocyclic core. The synthesis of this compound typically proceeds through a two-step sequence: the initial formation of an ester precursor, followed by its hydrolysis to the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
The key transformation in this step is the reaction between 2-aminopyrazine and ethyl 2-chloroacetoacetate. The choice of ethyl 2-chloroacetoacetate is strategic; the chloro group provides a good leaving group for the initial nucleophilic attack, while the acetoacetate moiety contains the necessary atoms to form the imidazole ring and install the desired carboxylate group at the 3-position.
The reaction mechanism proceeds through an initial SN2 reaction, where the more nucleophilic endocyclic nitrogen of 2-aminopyrazine attacks the carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic imidazo[1,2-a]pyrazine ring system.
Causality Behind Experimental Choices
-
Solvent: The reaction is typically carried out in a polar aprotic solvent such as ethanol or 1,4-dioxane.[4] Ethanol is often preferred as it can effectively solvate the reactants and the intermediate salts, and its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.
-
Temperature: Refluxing conditions are generally employed to overcome the activation energy of both the initial nucleophilic substitution and the subsequent cyclization and dehydration steps.[4][5]
-
Base: While the reaction can proceed without an external base, the addition of a mild, non-nucleophilic base such as sodium bicarbonate or potassium carbonate can be beneficial.[6] This serves to neutralize the hydrogen chloride that is formed during the reaction, which can otherwise protonate the starting 2-aminopyrazine, reducing its nucleophilicity and slowing down the reaction.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
This protocol is adapted from established procedures for the synthesis of related imidazo-fused heterocycles.[4][5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrazine (1.0 eq), ethanol (10 mL per gram of 2-aminopyrazine), and sodium bicarbonate (1.2 eq).
-
Addition of Reagent: While stirring, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound as a solid.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2.0-3.0 eq), to the solution.[4][7]
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Once the hydrolysis is complete, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Physicochemical and Spectroscopic Characterization
The successful synthesis of this compound and its ethyl ester precursor must be confirmed through rigorous characterization. Below is a summary of the expected physicochemical properties and key spectroscopic data.
| Property | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | This compound |
| Molecular Formula | C10H11N3O2 | C7H5N3O2 |
| Molecular Weight | 205.21 g/mol | 163.13 g/mol |
| CAS Number | 87597-23-7[8] | 1265896-03-4[9][10] |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Predicted XLogP3 | 1.5 | 0.4 |
| Predicted Melting Point | ~175-180 °C | >250 °C (with decomposition) |
Expected Spectroscopic Data:
-
1H NMR:
-
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate: The spectrum is expected to show a singlet for the methyl group protons around δ 2.7 ppm, a quartet and a triplet for the ethyl ester protons around δ 4.4 and 1.4 ppm, respectively, and three distinct signals in the aromatic region (δ 7.5-9.5 ppm) corresponding to the protons on the pyrazine ring.[11]
-
This compound: The spectrum will be similar to the ester in the aromatic region, but will lack the signals for the ethyl group and will show a broad singlet for the carboxylic acid proton at a downfield chemical shift (δ > 12 ppm), which is exchangeable with D2O.[11][12]
-
-
13C NMR:
-
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate: Characteristic signals for the ester carbonyl carbon (~165 ppm), the methyl carbon (~15 ppm), and the ethyl group carbons (~61 and 14 ppm) will be present, in addition to the signals for the aromatic carbons of the heterocyclic core.
-
This compound: The ester carbonyl signal will be replaced by a carboxylic acid carbonyl signal at a similar chemical shift. The signals for the ethyl group will be absent.
-
-
Mass Spectrometry (MS):
-
Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]+ at m/z 206.
-
This compound: The ESI-MS spectrum in positive ion mode should show the [M+H]+ peak at m/z 164, while in negative ion mode, the [M-H]- peak at m/z 162 would be observed.
-
Conclusion and Future Directions
The synthetic route detailed in this guide, proceeding through the cyclocondensation of 2-aminopyrazine with ethyl 2-chloroacetoacetate followed by ester hydrolysis, represents a reliable and efficient method for the preparation of this compound. The principles outlined herein, from the choice of reagents to the optimization of reaction conditions, are grounded in the fundamental concepts of organic chemistry and are applicable to the synthesis of a wide range of derivatives based on this privileged scaffold. The availability of this versatile building block opens up numerous avenues for further exploration in medicinal chemistry, enabling the development of novel therapeutic agents with improved efficacy and selectivity. Future work in this area will likely focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the expansion of the chemical space around the imidazo[1,2-a]pyrazine core to uncover new biological activities.
References
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases, 9(6), 1229-1243. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega, 7(26), 22421-22439. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38737-38747. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
-
Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670. PubChem. [Link]
-
Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142. PubChem. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
-
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChem. [Link]
-
Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. (2023). Organic & Biomolecular Chemistry, 21(34), 6939-6943. [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (2022). RSC Medicinal Chemistry, 13(12), 1509-1521. [Link]
- 2-Aminopyrazine and process for the preparation of 2-aminopyrazines and pyrazines.
-
2-Methylimidazo[1, 2-a]pyridine-3-carboxylic acid, min 97%, 1 gram. Aladdin Scientific. [Link]
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025). Asian Journal of Organic Chemistry. [Link]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). HETEROCYCLES, 75(6), 1355-1370. [Link]
- Preparation of 2-aminopyrazine.
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). Journal of the Serbian Chemical Society, 80(4), 453-458. [Link]
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2024). ACS Omega. [Link]
-
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408. [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2009). Molecules, 14(1), 52-61. [Link]
Sources
- 1. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 87597-23-7 Cas No. | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | Matrix Scientific [matrixscientific.com]
- 9. This compound | 1265896-03-4 [chemicalbook.com]
- 10. 1265896-03-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 11. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound(1265896-03-4) 1H NMR spectrum [chemicalbook.com]
A Theoretical and Computational Guide to Imidazo[1,2-a]pyrazine-3-carboxylic Acid: Electronic Structure, Reactivity, and Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its derivatives have shown significant promise as potent therapeutic agents, particularly in oncology.
Significance in Medicinal Chemistry
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been extensively explored and have demonstrated a remarkable range of pharmacological properties. They have been identified as potent inhibitors of various kinases, including Aurora kinases and PI3K, which are crucial targets in cancer therapy[1][2][3]. Furthermore, their ability to inhibit tubulin polymerization positions them as promising anticancer agents[4][5]. The versatility of this scaffold extends to other therapeutic areas, with derivatives showing potential as ENPP1 inhibitors for cancer immunotherapy and as modulators of AMPA receptors for neurological disorders[6][7][8]. The broad spectrum of activity also includes antibacterial, anti-inflammatory, and antiviral properties, underscoring the immense therapeutic potential of this heterocyclic system[9][10].
The Imidazo[1,2-a]pyrazine-3-carboxylic Acid Core: Rationale for Theoretical Investigation
This compound represents a key building block for the synthesis of a diverse library of derivatives. The carboxylic acid functionality at the 3-position provides a convenient handle for chemical modification, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. A thorough understanding of the electronic structure, reactivity, and spectroscopic properties of this core molecule is paramount for the rational design of novel and more effective drug candidates. Theoretical and computational studies offer a powerful and efficient means to elucidate these fundamental characteristics, thereby guiding synthetic efforts and accelerating the drug discovery process.
Part 2: Theoretical Framework and Computational Methodologies
Modern computational chemistry provides an indispensable toolkit for investigating the properties of molecules at the atomic level. This section outlines the key theoretical concepts and computational methods applied to the study of this compound.
Density Functional Theory (DFT) as a Predictive Tool
Density Functional Theory (DFT) has emerged as a leading method in quantum chemistry for the study of electronic structure. It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. DFT calculations, particularly with hybrid functionals like B3LYP, offer a favorable balance between computational cost and accuracy, making them well-suited for predicting a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties[1][11][12].
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species[13][14]. The HOMO, being the outermost occupied orbital, acts as an electron donor, while the LUMO, the lowest energy unoccupied orbital, acts as an electron acceptor. The energy and spatial distribution of these orbitals provide valuable insights into the reactivity and selectivity of chemical reactions[10][14].
Molecular Electrostatic Potential (MEP) for Understanding Intermolecular Interactions
The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. It is a powerful tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding non-covalent interactions, such as drug-receptor binding[11][15].
Computational Spectroscopic Analysis (IR, NMR)
Computational methods can accurately predict the spectroscopic properties of molecules. The calculation of vibrational frequencies using DFT allows for the simulation of infrared (IR) spectra, aiding in the interpretation of experimental data and the assignment of vibrational modes[1]. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts provides valuable information for structure elucidation[2].
Step-by-step protocol for setting up DFT calculations for this compound
A typical workflow for performing DFT calculations on this compound using a quantum chemistry software package would involve the following steps:
-
Building the initial molecular structure: Construct the 3D model of this compound.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the predicted IR spectrum.
-
Single Point Energy and Property Calculations: To obtain more accurate electronic properties, a single-point energy calculation can be performed on the optimized geometry using a larger basis set, such as 6-311++G(d,p). This calculation will provide information about the HOMO and LUMO energies and the MEP.
-
NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts.
Caption: A typical workflow for DFT calculations on a molecule.
Part 3: In-Silico Analysis of this compound
This section presents the results of a hypothetical in-silico analysis of this compound based on the established computational methodologies.
Molecular Geometry and Structural Parameters
The optimized geometry of this compound would reveal a planar heterocyclic ring system. The bond lengths and angles would be consistent with the aromatic character of the fused rings. The carboxylic acid group would likely be coplanar with the ring system to maximize conjugation.
Electronic Properties
3.2.1. Frontier Molecular Orbitals (HOMO-LUMO) analysis and reactivity descriptors
The HOMO of this compound is expected to be localized primarily on the imidazo[1,2-a]pyrazine ring system, indicating that this is the region most susceptible to electrophilic attack. The LUMO, on the other hand, would likely have significant contributions from the pyrazine ring and the carboxylic acid group, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
3.2.2. Molecular Electrostatic Potential (MEP) map and its implications for drug-receptor interactions
The MEP map would show the most negative potential (red regions) localized around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrostatic interactions with positively charged species or hydrogen bond donors. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue region), making it a hydrogen bond donor site.
Caption: A conceptual representation of an MEP map.
Predicted Spectroscopic Signature
3.3.1. Calculated Infrared (IR) Spectrum and vibrational mode assignment
The calculated IR spectrum would show characteristic vibrational frequencies. Key peaks would include the O-H stretching of the carboxylic acid (around 3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and various C-N and C-C stretching vibrations of the heterocyclic ring in the fingerprint region (1600-1000 cm⁻¹).
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | ~3500 |
| C=O stretch (Carboxylic Acid) | ~1720 |
| C=N stretch (Imidazole) | ~1650 |
| C=C stretch (Pyrazine) | ~1580 |
3.3.2. Predicted Nuclear Magnetic Resonance (NMR) chemical shifts
The predicted ¹H NMR spectrum would show distinct signals for the protons on the imidazo[1,2-a]pyrazine ring. The proton on the imidazole ring (C2-H) would likely be the most deshielded. The protons on the pyrazine ring would appear at different chemical shifts depending on their electronic environment. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
Reactivity Insights from Theoretical Studies
3.4.1. Regioselectivity of electrophilic and nucleophilic attack based on FMO and MEP
Based on the FMO and MEP analysis, electrophilic substitution is predicted to occur preferentially at the electron-rich C5 and C8 positions of the pyrazine ring, as well as the C3 position if the carboxylic acid group is not present. Nucleophilic attack is most likely to target the electron-deficient carbon atoms of the pyrazine ring.
3.4.2. Comparison with experimental reactivity of the parent imidazo[1,2-a]pyrazine
Experimental studies on the parent imidazo[1,2-a]pyrazine have shown that electrophilic bromination occurs at the C3 position, and base-catalyzed hydrogen-deuterium exchange occurs at both the C3 and C5 positions[5]. This is in general agreement with the theoretical predictions, although the presence of the carboxylic acid group at the 3-position would block electrophilic attack at this site and influence the reactivity of the other positions.
Part 4: Application in Drug Design and Development
The theoretical insights gained from computational studies of this compound can be directly applied to the design and development of new drug candidates.
This compound as a Scaffold: Opportunities for functionalization
The carboxylic acid group at the 3-position serves as a versatile anchor point for the synthesis of amides, esters, and other derivatives. The theoretical understanding of the scaffold's reactivity can guide the regioselective functionalization of the pyrazine ring to introduce substituents that can enhance binding affinity, selectivity, and pharmacokinetic properties. For instance, calculation-driven regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold has been successfully demonstrated[9].
Molecular Docking Workflow: A case study with a relevant biological target (e.g., a kinase)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. A typical workflow for docking an this compound derivative into the active site of a kinase would involve:
-
Preparation of the receptor: Obtain the 3D structure of the kinase from the Protein Data Bank (PDB) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of the ligand: Generate the 3D structure of the Imidazo[1,2-a]pyrazine derivative and assign appropriate charges and atom types.
-
Docking simulation: Use a docking program to place the ligand into the active site of the receptor and score the different binding poses.
-
Analysis of results: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.
Caption: A simplified workflow for molecular docking.
Structure-Activity Relationship (SAR) from a theoretical perspective
Theoretical calculations can be used to rationalize and predict structure-activity relationships (SAR). By calculating properties such as binding energies, interaction energies, and electronic properties for a series of derivatives, it is possible to build quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel compounds before they are synthesized.
Part 5: Conclusion and Future Directions
Theoretical and computational studies provide a powerful framework for understanding the fundamental properties of this compound. The insights gained from these studies into its electronic structure, reactivity, and spectroscopic signature are invaluable for the rational design of novel derivatives with improved therapeutic potential. Future work in this area could focus on the development of more accurate and efficient computational models, the exploration of a wider range of biological targets, and the integration of computational predictions with experimental validation to accelerate the discovery of new drugs based on this privileged scaffold.
Part 6: References
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 18317-18333. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1, 2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1973-1978. [Link]
-
The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Canadian Journal of Chemistry, 53(20), 3012-3018.
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135478. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1003-1008. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(33), 6393-6412. [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(39), 10834-10842. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4505. [Link]
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Imidazo[1,2-a]pyridine-3-carboxylic acid, hydrazide. PubChem. [Link]
-
Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Molecular Modeling, 31(11), 301. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(29), 5207-5225. [Link]
-
Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. Molecules, 23(3), 636. [Link]
-
LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]
-
Frontier molecular orbital theory. Wikipedia. [Link]
-
Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. Journal of Chemical Research, 41(3), 143-148. [Link]
-
Imidazo[1,2-a]pyridine-3-carboxylic acid. PubChem. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
Sources
- 1. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 6. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Introduction: The Imidazo[1,2-a]pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Therapeutic Targeting of Imidazo[1,2-a]pyrazine-3-carboxylic Acid and Its Derivatives
The imidazo[1,2-a]pyrazine ring system is a nitrogen-fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Considered a "privileged" structure, its rigid, planar geometry and ability to participate in a multitude of non-bonding interactions allow it to bind to a diverse range of biological targets with high affinity.[2] Structurally, it can be viewed as a deazapurine analogue, which contributes to its ability to interact with targets that recognize purine-based endogenous ligands.[1] The versatility of this scaffold is demonstrated by the wide array of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and central nervous system-modulating effects.[1][3][4]
The addition of a carboxylic acid group at the 3-position introduces a key functional handle that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This acidic group can act as a hydrogen bond donor and acceptor, or as a charged moiety under physiological pH, potentially anchoring the molecule within a target's binding site or improving its aqueous solubility. This guide will delve into the known and potential therapeutic targets for this promising class of compounds.
Diagram: Core Chemical Structure
Caption: Core structure of this compound.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition: A Novel Immuno-Oncology Target
A significant breakthrough in the therapeutic application of the imidazo[1,2-a]pyrazine scaffold has been the discovery of its potent inhibitory activity against ENPP1.[5][6]
Target Background and Rationale
ENPP1 is a key enzyme that negatively regulates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) signaling pathway.[5] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA (e.g., from viruses or tumor cells) and initiating a type I interferon response that promotes anti-tumor immunity. ENPP1 functions by hydrolyzing the second messenger molecule 2'3'-cGAMP, thereby dampening the STING-mediated immune activation.[6] Inhibition of ENPP1 is therefore a promising strategy to enhance the cGAS-STING pathway and stimulate a robust anti-tumor immune response, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[5]
Evidence for Imidazo[1,2-a]pyrazine Derivatives as ENPP1 Inhibitors
Recent research has led to the identification and optimization of imidazo[1,2-a]pyrazine derivatives as highly potent and selective ENPP1 inhibitors.[5] For instance, a lead compound from this class demonstrated substantial inhibitory activity against ENPP1 with IC₅₀ values in the low nanomolar range (5.70 to 9.68 nM), while showing weak inhibition against related enzymes such as ENPP2 and ENPP3.[5][6]
Functionally, these inhibitors were shown to enhance the mRNA expression of downstream target genes of the STING pathway, including IFNB1, CXCL10, and IL6.[5] In preclinical murine models, a combination of an imidazo[1,2-a]pyrazine-based ENPP1 inhibitor with an anti-PD-1 antibody resulted in a significant tumor growth inhibition rate of 77.7% and improved survival.[5][6]
Signaling Pathway Diagram
Caption: Inhibition of ENPP1 by Imidazo[1,2-a]pyrazine derivatives enhances the cGAS-STING pathway.
PI3K/mTOR Dual Inhibition: A Targeted Oncology Approach
The PI3K-Akt-mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, making it a prime target for drug development.[7] Imidazo[1,2-a]pyrazine derivatives have emerged as potent dual inhibitors of two key kinases in this pathway: PI3K and mTOR.
Target Background and Rationale
The PI3K/mTOR pathway regulates critical cellular processes such as cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Dual inhibition of both PI3K and mTOR can lead to a more comprehensive and durable anti-tumor response compared to inhibiting either kinase alone, as it mitigates potential feedback activation loops.
Evidence for Imidazo[1,2-a]pyrazine Derivatives as PI3K/mTOR Inhibitors
Through function-oriented synthesis, researchers have developed imidazo[1,2-a]pyrazine compounds that exhibit excellent dual inhibitory activity.[7] One notable compound demonstrated IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[7] This potent activity translated into significant in vitro and in vivo anti-tumoral effects, coupled with good kinase selectivity and acceptable pharmacokinetic profiles, marking it as a promising drug candidate.[7]
| Compound Class | Target | IC₅₀ (nM) | Reference |
| Imidazo[1,2-a]pyrazine | PI3Kα | 0.06 | [7] |
| (Compound 42 ) | mTOR | 3.12 | [7] |
Modulation of AMPA Receptors: A Potential for CNS Disorders
The imidazo[1,2-a]pyrazine scaffold has also been explored for its ability to modulate central nervous system targets, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.
Target Background and Rationale
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain. Their function is intricately regulated by auxiliary subunits, such as the transmembrane AMPAR regulatory proteins (TARPs). Over-activation of AMPA receptors is implicated in excitotoxicity and the pathophysiology of epilepsy. Therefore, negative allosteric modulators (NAMs) that selectively target specific AMPAR-TARP complexes offer a promising therapeutic strategy.
Evidence for Imidazo[1,2-a]pyrazines as Selective AMPAR Modulators
High-throughput screening campaigns identified imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the TARP γ-8 subunit, which is highly expressed in the hippocampus.[8] Subsequent medicinal chemistry efforts yielded potent, subnanomolar, and brain-penetrant leads.[8] Although initial leads from this chemical series faced challenges with high in vivo clearance, the discovery highlights the potential of the scaffold to achieve high potency and selectivity for specific CNS targets. These findings provide a strong foundation for developing treatments for neurological disorders such as epilepsy.[8]
Other Potential Therapeutic Avenues
The versatility of the imidazo[1,2-a]pyrazine scaffold is further underscored by a broad range of other reported biological activities. These represent nascent but promising areas for further investigation and target discovery.
-
Anti-inflammatory Activity: Derivatives of the related imidazo[1,2-a]pyridine-carboxylic acid have shown anti-inflammatory properties in preclinical models, with evidence suggesting a preferential inhibition of COX-2.[9] This suggests that imidazo[1,2-a]pyrazine-3-carboxylic acids could be investigated as potential COX inhibitors.
-
Antimicrobial and Antifungal Activity: Various derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive cocci like Staphylococcus aureus, and antifungal activity against pathogens such as Candida albicans and Aspergillus niger.[1]
-
Anticancer Activity: Beyond targeted inhibition of PI3K/mTOR, imidazo[1,2-a]pyrazine derivatives have shown broader cytotoxic effects against a range of cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[10][11] The precise molecular targets underlying this broader cytotoxicity remain an active area of investigation.
-
G-Protein Coupled Receptor (GPR35) Agonism: While not directly demonstrated for the imidazo[1,2-a]pyrazine core, related heterocyclic structures are known to interact with GPCRs. GPR35, an orphan receptor implicated in inflammation and nociception, is a plausible exploratory target.[12][13] Known agonists like Zaprinast share some structural similarities with heterocyclic scaffolds.[12][14]
Experimental Workflows for Target Deconvolution and Validation
For novel this compound derivatives with observed biological activity but an unknown mechanism, a systematic approach to target identification and validation is crucial.
Workflow Diagram
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GPR35 agonists inhibit TRPA1-mediated colonic nociception through suppression of substance P release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Imidazo[1,2-a]pyrazine-3-carboxylic Acid Derivatives as Enzyme Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the imidazo[1,2-a]pyrazine scaffold, with a specific focus on its 3-carboxylic acid derivatives, as a versatile and potent class of enzyme inhibitors. We will delve into the synthetic rationale, key enzyme targets, structure-activity relationships (SAR), and the experimental methodologies crucial for their development.
The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyrazine ring system is a bicyclic, nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry. Its structure, which can be considered a bioisosteric analog of purines, allows it to interact with a wide array of biological targets, earning it the status of a "privileged scaffold".[1][2] This structural versatility has led to the development of derivatives with a multitude of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-infectious properties.[3][4][5]
The introduction of a carboxylic acid moiety at the 3-position serves as a critical chemical handle. This functional group is not only pivotal for establishing key interactions within enzyme active sites but also provides a convenient point for synthetic elaboration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of the Imidazo[1,2-a]pyrazine scaffold with numbered positions.
Synthetic Strategies: Building the Core
The synthesis of imidazo[1,2-a]pyrazine derivatives is most commonly achieved through the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[3][6] To generate the desired 3-carboxylic acid functionality, reagents such as bromopyruvic acid or its corresponding esters are frequently employed.
General Synthetic Workflow
The process typically involves a two-step sequence: initial condensation to form the bicyclic core, followed by functionalization, such as amide coupling at the 3-carboxylic acid position.
Caption: General synthetic workflow for Imidazo[1,2-a]pyrazine-3-carboxamides.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol describes a self-validating system where the successful synthesis and purity of intermediates are confirmed by analytical techniques before proceeding.
Step 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylate
-
Reactant Setup: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq).
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Workup & Purification: After cooling, the solvent is removed under reduced pressure. The resulting residue is redissolved in a suitable solvent like dichloromethane and washed with a saturated sodium bicarbonate solution to neutralize any acid. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Validation: The crude product is purified by column chromatography on silica gel. The structure and purity of the resulting ester are confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). A successful reaction is indicated by the appearance of characteristic peaks for the fused ring system and the ethyl ester group.
Step 2: Saponification to this compound
-
Reaction: The purified ethyl ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) is added.
-
Monitoring: The reaction is stirred at room temperature until TLC or LC-MS analysis confirms the complete disappearance of the starting ester.
-
Workup: The reaction mixture is acidified to pH ~3-4 with 1N HCl, leading to the precipitation of the carboxylic acid.
-
Validation: The solid product is collected by filtration, washed with water, and dried. MS analysis confirms the loss of the ethyl group, and NMR will show the disappearance of the corresponding ethyl signals and the appearance of a broad singlet for the carboxylic acid proton.
Step 3: Amide Coupling
-
Reactant Setup: The carboxylic acid from Step 2 (1.0 eq) is dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF). A coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) are added.
-
Activation: The mixture is stirred for 15-30 minutes to form the active ester intermediate.
-
Amine Addition: The desired primary or secondary amine (1.1 eq) is added to the reaction mixture.
-
Reaction & Purification: The reaction is stirred at room temperature for several hours until completion. The final product is purified using column chromatography or preparative HPLC.
-
Final Validation: The structure of the final amide derivative is unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and elemental composition.
Key Enzyme Target Class: Protein Kinases
The imidazo[1,2-a]pyrazine scaffold has proven to be a particularly effective inhibitor of various protein kinases, which are critical regulators of cellular signaling pathways and frequently dysregulated in diseases like cancer.[1]
Aurora Kinases
Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitotic progression. Their inhibition is a validated strategy in oncology.[7] Imidazo[1,2-a]pyrazine derivatives have been developed as potent Aurora A and B inhibitors.[8]
-
Mechanism of Action: These compounds typically function as ATP-competitive inhibitors. X-ray crystallography has shown that the imidazo[1,2-a]pyrazine core can form key hydrogen bonds with the hinge region of the kinase active site, mimicking the adenine portion of ATP.[9][10]
-
Structure-Activity Relationship (SAR):
-
8-Position: Optimization at this solvent-accessible position has been shown to improve oral bioavailability and kinase selectivity.[11]
-
3-Position: The 3-carboxamide moiety is crucial for activity, with the amide NH often forming additional hydrogen bonds within the active site.
-
6-Position: Substitution with groups like pyridin-3-yl has been found to be favorable for potent inhibition.[9]
-
Phosphoinositide 3-Kinases (PI3K)
The PI3K/Akt/mTOR pathway is a central signaling node that controls cell growth, proliferation, and survival. Its frequent activation in cancer makes it a prime therapeutic target.[12]
-
Mechanism of Action: Imidazo[1,2-a]pyrazines can act as potent PI3K inhibitors, with some derivatives showing dual PI3K/mTOR inhibitory activity.[13]
-
SAR: Studies have identified compounds with nanomolar IC₅₀ values against PI3Kα and mTOR, demonstrating significant potential as anti-cancer agents.[13]
Caption: Simplified PI3K/Akt/mTOR signaling pathway showing points of inhibition.
Other Kinase Targets
The versatility of this scaffold extends to other kinases, including:
-
Cyclin-Dependent Kinase 9 (CDK9): Derivatives have shown potent CDK9 inhibitory activity, which is valuable for targeting transcription in cancer cells.[14]
-
I-kappa B Kinase (IKK-beta): Fused imidazo[1,2-a]pyrazine systems have been identified as selective IKK-beta inhibitors, relevant for inflammatory diseases.[15]
Quantitative Data: Kinase Inhibition
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| Imidazo[1,2-a]pyrazine-3-carboxamide | Aurora A | Low nM | [7][9] |
| Imidazo[1,2-a]pyrazine Derivative | PI3Kα | 0.06 nM | [13] |
| Imidazo[1,2-a]pyrazine Derivative | mTOR | 3.12 nM | [13] |
| 2-(pyridin-4-yl)-3-(benzyl)imidazo[1,2-a]pyrazine | CDK9 | 0.16 µM | [14] |
Key Enzyme Target Class: Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. More recently, related enzymes that hydrolyze other key signaling molecules have become important targets.
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)
ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system. It functions by hydrolyzing the second messenger 2'3'-cGAMP. Inhibiting ENPP1 can enhance STING-mediated anti-tumor immunity, making it a promising target for cancer immunotherapy.[16]
-
Mechanism of Action: Recently, imidazo[1,2-a]pyrazine derivatives were identified as highly potent and selective inhibitors of ENPP1.[16]
-
Therapeutic Potential: Lead compounds have shown the ability to increase the expression of downstream STING target genes and enhance the efficacy of anti-PD-1 antibodies in murine tumor models.[16]
Caption: The cGAS-STING pathway and the negative regulatory role of ENPP1.
Quantitative Data: PDE Inhibition
| Compound Class | Target PDE | Representative IC₅₀ | Reference |
| Imidazo[1,2-a]pyrazine Derivative 7 | ENPP1 | 5.70 nM | [16] |
Other Notable Enzyme Targets
The therapeutic potential of this scaffold is not limited to kinases and phosphodiesterases. Other enzyme targets include:
-
H+/K+-ATPase (Proton Pump): Novel imidazo[1,2-a]pyrazine derivatives have been developed as potent reversible inhibitors of the gastric proton pump, demonstrating potential for treating acid-related disorders.[17]
-
Bacterial ATPases: The VirB11 ATPase, a component of the bacterial type IV secretion system, has been identified as a target for imidazo[1,2-a]pyrazines, suggesting a potential route to new anti-bacterial agents.[18][19]
Standardized Assay Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced. It is a self-validating system through the use of positive and negative controls.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a generic peptide), and serially diluted inhibitor compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase solution.
-
Add 0.5 µL of the serially diluted inhibitor compound (or DMSO for controls).
-
Initiate the reaction by adding 2.0 µL of a solution containing the substrate and ATP.
-
Controls: Include "no enzyme" wells (negative control) and "no inhibitor" wells (positive control).
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Validation & Analysis: The signal from the negative control should be minimal, while the positive control represents 100% activity. The luminescence signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, providing a functional readout of an inhibitor's effect.
-
Cell Seeding: Seed cancer cells (e.g., MCF7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyrazine inhibitor. Include wells treated with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Validation & Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly versatile and fruitful area of research in drug discovery. Their ability to potently and often selectively inhibit key enzymes in oncology (Aurora kinases, PI3K), immunology (ENPP1), and other disease areas highlights their privileged nature. The 3-carboxylic acid position is a cornerstone for synthetic diversification, enabling fine-tuning of biological activity and drug-like properties.
Future research will likely focus on:
-
Expanding the Target Space: Exploring the activity of this scaffold against novel and challenging enzyme targets.
-
Improving Selectivity: Designing derivatives with greater selectivity for specific enzyme isoforms to minimize off-target effects.
-
Optimizing ADME Properties: Further modification to enhance oral bioavailability, metabolic stability, and other pharmacokinetic parameters.
-
Novel Therapeutic Modalities: Incorporating these inhibitors into more complex systems, such as antibody-drug conjugates or proteolysis-targeting chimeras (PROTACs).
The foundational knowledge and robust methodologies outlined in this guide provide a strong basis for the continued development of this promising class of enzyme inhibitors.
References
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link][7][20]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). Bioorganic & Medicinal Chemistry Letters. [Link][9][10]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. [Link][3][6]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link][12]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link][15]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). Molecules. [Link][14]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. (2010). European Journal of Medicinal Chemistry. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (2014). Trade Science Inc.[Link][4]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (2024). Journal of Medicinal Chemistry. [Link][16]
-
Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). (2014). ACS Medicinal Chemistry Letters. [Link]
-
Derivatives of imidazole. 3. Synthesis and pharmacological activites of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-alpha]pyridine. (1969). Journal of Medicinal Chemistry. [Link]
-
Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). Journal of Medicinal Chemistry. [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). European Journal of Medicinal Chemistry. [Link][13]
-
Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. (2008). Bioorganic & Medicinal Chemistry. [Link][17]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. (2008). Heterocycles. [Link]
-
N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. (2000). Journal of Medicinal Chemistry. [Link]
-
Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. (2001). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. (2007). Mini Reviews in Medicinal Chemistry. [Link][5]
-
Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link][11]
-
Imidazo[1,2-a]pyrazines. (2007). Russian Chemical Reviews. [Link]
-
Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link][8]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (2013). UCL Discovery. [Link][18]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2017). ResearchGate. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2014). Bioorganic & Medicinal Chemistry. [Link][19]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024). Drug Design, Development and Therapy. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry. [Link][2]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Screening of Imidazo[1,2-a]pyrazine-3-carboxylic Acid: An In-depth Technical Guide
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer properties.[1][2] This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of a specific derivative, Imidazo[1,2-a]pyrazine-3-carboxylic acid. The guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices. We will delve into the selection of appropriate cancer cell lines, detail robust and validated cytotoxicity assays, and provide a framework for data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound
Imidazo[1,2-a]pyrazines are a class of nitrogen-containing fused heterocyclic compounds.[2] Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer effects.[1] The anticancer potential of imidazo[1,2-a]pyrazine derivatives has been demonstrated against various cancer cell lines, with some compounds showing potent cytotoxic and antiproliferative activities.[1][3] The core structure of this compound presents a unique substitution pattern that warrants investigation for its potential as a novel anticancer agent.
Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline.[4] It allows for the rapid assessment of a compound's ability to inhibit cell growth or induce cell death, providing essential data to guide further development. This guide will focus on three well-established colorimetric and spectrophotometric assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. These methods were chosen for their robustness, reproducibility, and complementarity in assessing different aspects of cell viability and cytotoxicity.
Strategic Selection of Cancer Cell Lines
The choice of cancer cell lines is a pivotal decision in any cytotoxicity screening cascade. It is crucial to select a panel of cell lines that are representative of different cancer types and possess diverse genetic backgrounds. This approach provides a broader understanding of the compound's potential spectrum of activity. For the preliminary screening of this compound, a panel comprising the following cell lines is recommended:
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-dependent breast cancer.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype and resistance to conventional therapies.
-
A549 (Lung Carcinoma): A commonly used model for non-small cell lung cancer (NSCLC).
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its robustness and rapid growth.
-
HepG2 (Hepatocellular Carcinoma): A well-differentiated human liver cancer cell line that retains many of the metabolic functions of primary hepatocytes.
To assess the selectivity of the compound, it is also advisable to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal cell line, in subsequent, more detailed studies.[5]
Core Experimental Protocols
This section provides detailed, step-by-step methodologies for the three primary cytotoxicity assays. It is imperative to maintain aseptic cell culture techniques throughout these procedures to ensure the validity of the results.
Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2)
-
Complete growth medium (specific to each cell line, typically containing DMEM or RPMI-1640, 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Culture Maintenance: Culture the selected cell lines in their respective complete growth media in a humidified incubator at 37°C with 5% CO2. Subculture the cells regularly to maintain them in the exponential growth phase.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO. Ensure complete dissolution. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate complete growth medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the culture wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Protocol:
-
Cell Seeding: Harvest cells and determine the cell density using a hemocytometer or an automated cell counter. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and unbound cells. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a cytosolic enzyme, released into the culture medium upon loss of cell membrane integrity.[7]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
Data Analysis and Interpretation
The primary endpoint of a preliminary cytotoxicity screen is often the determination of the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a compound that reduces a biological response (such as cell viability) by 50%.[8]
Data Analysis Steps:
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculation of Percentage Viability:
-
For MTT and SRB assays: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
For LDH assay: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100 % Viability = 100 - % Cytotoxicity
-
-
Dose-Response Curve Generation: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Determination: The IC50 value can be determined by non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel with Solver add-in).[9]
Data Presentation:
The results of the cytotoxicity screening should be summarized in a clear and concise manner. A table presenting the IC50 values for this compound against the different cell lines is highly recommended for easy comparison.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 25.4 ± 3.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.8 ± 2.5 |
| A549 | Lung Carcinoma | 32.1 ± 4.2 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.8 |
| HepG2 | Hepatocellular Carcinoma | 45.6 ± 5.5 |
| HDF (Control) | Normal Human Fibroblasts | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualization of Experimental Workflow
A clear visualization of the experimental workflow can aid in understanding the overall process. The following diagram, generated using Graphviz, outlines the key stages of the cytotoxicity screening process.
Caption: Workflow for preliminary cytotoxicity screening.
Potential Mechanisms and Further Investigations
While preliminary screening provides valuable data on the cytotoxic potential of this compound, it does not elucidate the underlying mechanism of action. Imidazopyridine and imidazopyrazine derivatives have been reported to act as kinase inhibitors, which could be a potential mechanism for their anticancer effects.[10][11]
Should the preliminary screening yield promising results (i.e., low micromolar IC50 values and some degree of selectivity for cancer cells), further investigations are warranted. These could include:
-
Apoptosis Assays: To determine if the compound induces programmed cell death (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry).
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
-
Western Blotting: To probe for changes in the expression of key proteins involved in cell proliferation, apoptosis, and relevant signaling pathways.
-
Kinase Inhibition Assays: To directly assess the inhibitory activity of the compound against a panel of cancer-related kinases.
The following diagram illustrates a potential signaling pathway that could be investigated.
Caption: Hypothetical kinase inhibition pathway.
Conclusion
This technical guide provides a robust and scientifically grounded framework for conducting the preliminary cytotoxicity screening of this compound. By employing a panel of diverse cancer cell lines and utilizing a combination of well-validated assays, researchers can obtain reliable and reproducible data to assess the anticancer potential of this novel compound. The insights gained from this initial screening will be instrumental in making informed decisions regarding the progression of this compound through the drug discovery and development pipeline.
References
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023, September 3). PubMed. Retrieved from [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. Retrieved from [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. Retrieved from [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). National Institutes of Health. Retrieved from [Link]
-
How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube. Retrieved from [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Retrieved from [Link]
-
Beyond IC50s: Towards Robust Statistical Methods for in vitro Association Studies. National Institutes of Health. Retrieved from [Link]
-
Assessing the basal gene expression of cancer cell lines for in vitro transcriptomic toxicology screening. (2023, July 29). bioRxiv. Retrieved from [Link]
-
Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Semantic Scholar. Retrieved from [Link]
-
Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. Retrieved from [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. Retrieved from [Link]
-
Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. (2020, April 16). National Institutes of Health. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]
-
In vitro human cell line models to predict clinical response to anticancer drugs. (2014). National Institutes of Health. Retrieved from [Link]
-
Problems with MTT. (2017, December 15). Reddit. Retrieved from [Link]
-
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. Retrieved from [Link]
-
MTT Methods, Protocols and Troubleshootings. Protocol Online. Retrieved from [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). National Institutes of Health. Retrieved from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. (2019, August 13). Spandidos Publications. Retrieved from [Link]
-
I am having problems in getting results in MTT assay. How do I rectify it? (2022, June 7). ResearchGate. Retrieved from [Link]
-
struggling with MTT assay. (2023, December 18). Reddit. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 1). PubMed. Retrieved from [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. (2025, August 5). ResearchGate. Retrieved from [Link]
Sources
- 1. Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. youtube.com [youtube.com]
- 10. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
Illuminating the Therapeutic Frontier: A Technical Guide to the Chemical Space of Imidazo[1,2-a]pyrazine-3-carboxylic Acid Analogs
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding imidazo[1,2-a]pyrazine-3-carboxylic acid and its analogs. We will navigate the synthetic strategies for the construction and diversification of this core, delve into its significant therapeutic potential as kinase inhibitors, microtubule disruptors, and antimicrobial/antioxidant agents, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.
Introduction: The Imidazo[1,2-a]pyrazine Core - A Scaffold of Therapeutic Promise
Nitrogen-bridgehead fused heterocycles are cornerstones of pharmacologically active molecules, with the imidazo[1,2-a]pyrazine ring system being a particularly noteworthy structural analog of deazapurines.[1] This core is present in molecules exhibiting a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral activities.[2][3] The inherent drug-like properties and synthetic tractability of the imidazo[1,2-a]pyrazine scaffold make it a fertile ground for the exploration of new chemical entities to address unmet medical needs. This guide will focus specifically on analogs of this compound, a key derivative that offers a handle for extensive chemical modification and interaction with biological targets.
Navigating the Synthetic Landscape: Construction of the this compound Core and its Analogs
The synthetic accessibility of the imidazo[1,2-a]pyrazine core is a significant advantage for its exploration in drug discovery. A variety of synthetic routes have been established, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.
Core Synthesis: From Aminopyrazine to this compound
A robust and widely employed method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of an aminopyrazine with an α-halocarbonyl compound. For the specific synthesis of the 3-carboxylic acid moiety, a common strategy is the initial preparation of the corresponding ethyl ester followed by hydrolysis.
Experimental Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate [4]
-
Reaction Setup: To a stirred solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in dimethoxyethane, add ethyl 3-bromopyruvate (2.36 g, 13.0 mmol) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2.5 hours. Monitor the formation of a precipitate.
-
Isolation of Intermediate: Cool the reaction mixture to 0°C and maintain this temperature with stirring for 30 minutes to maximize precipitation. Collect the light brown precipitate by filtration and wash with ethyl acetate.
-
Cyclization: Suspend the collected solid in ethanol (50 mL) and heat to reflux until a clear solution is formed. Continue refluxing for 2 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. Treat the residue with a mixture of dichloromethane and saturated aqueous sodium bicarbonate.
-
Purification: Filter the mixture through a pad of diatomaceous earth. Separate the organic layer, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: CH2Cl2:MeOH, 99:1 to 97:3) to afford ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
Experimental Protocol: Hydrolysis to Imidazo[1,2-a]pyrazine-2-carboxylic Acid
-
Reaction Setup: Dissolve ethyl imidazo[1,2-a]pyrazine-2-carboxylate in a mixture of ethanol and an aqueous solution of a suitable base (e.g., 1M NaOH or LiOH).
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring the disappearance of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield imidazo[1,2-a]pyrazine-2-carboxylic acid.
Diversification Strategies for Analog Development
The imidazo[1,2-a]pyrazine core offers multiple positions for chemical modification, allowing for a systematic exploration of the chemical space and the optimization of biological activity.
-
C2-Position: The C2 position can be readily substituted by employing different α-halocarbonyl reagents in the initial condensation reaction.
-
C3-Position (Carboxylic Acid Modifications): The carboxylic acid at the C3-position is a versatile handle for creating a library of amides, esters, and other derivatives. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the carboxylic acid with a wide range of amines, leading to the synthesis of imidazo[1,2-a]pyrazine-3-carboxamides.[5]
-
Pyrazine Ring Substitutions: The pyrazine ring can be functionalized prior to the condensation reaction or through post-synthetic modifications, such as electrophilic aromatic substitution, if the electronics of the ring system are favorable.
Therapeutic Potential and Biological Evaluation
Analogs of this compound have shown promise in several therapeutic areas, most notably in oncology. The following sections will detail their activity against key cancer targets and provide protocols for their biological evaluation.
Imidazo[1,2-a]pyrazines as Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]pyrazine scaffold has proven to be an effective template for the design of potent kinase inhibitors.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in human malignancies.[1][6] Several studies have reported the discovery of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of PI3K and mTOR.[1][7]
Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyrazine analogs.
Experimental Workflow: PI3K/mTOR Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for therapeutic intervention. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay platforms.
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), Aurora kinase A or B enzyme, substrate (e.g., Kemptide), and ATP.
-
Compound Dilution: Prepare a serial dilution of the this compound analog in DMSO and then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µl of the diluted compound or DMSO (control), 2 µl of Aurora kinase enzyme, and 2 µl of the substrate/ATP mix.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Imidazo[1,2-a]pyrazines as Tubulin Polymerization Inhibitors
The microtubule cytoskeleton is a dynamic polymer of α- and β-tubulin heterodimers and is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain imidazo[1,2-a]pyrazine derivatives have been shown to inhibit tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol is based on commercially available tubulin polymerization assay kits.
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP stock solution.
-
Compound Preparation: Dissolve the imidazo[1,2-a]pyrazine analog in an appropriate solvent (e.g., DMSO) and then dilute to the final desired concentration in tubulin buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound or control (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer, or DMSO as a vehicle control).
-
Initiation of Polymerization: Initiate the polymerization by adding GTP to each well.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. An inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Antimicrobial and Antioxidant Potential
Beyond their anticancer properties, imidazo[1,2-a]pyrazine derivatives have demonstrated promising antimicrobial and antioxidant activities.[2][3]
Antimicrobial Activity: The evaluation of antimicrobial activity is typically performed using standard methods such as broth microdilution or disk diffusion assays against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays.
Antioxidant Activity: The antioxidant potential of these compounds can be assessed using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the free radicals, is determined.
Structure-Activity Relationships (SAR): Guiding the Path to Optimized Analogs
Systematic modification of the imidazo[1,2-a]pyrazine scaffold has provided valuable insights into the structural requirements for potent biological activity.
-
Substituents on the Pyrazine Ring: The nature and position of substituents on the pyrazine ring can significantly impact activity. For example, in a series of PI3K inhibitors, the introduction of a morpholino group at the 8-position was found to be beneficial for activity.[5]
-
The C3-Carboxamide Moiety: The conversion of the C3-carboxylic acid to various carboxamides has been a fruitful strategy for enhancing potency and modulating physicochemical properties. The nature of the amine coupled to the carboxylic acid can influence target engagement and cellular permeability.[5]
-
C2-Substitution: The substituent at the C2-position often plays a crucial role in directing the molecule to its biological target and can be a key determinant of selectivity.
Data Presentation: Exemplary SAR Data for Imidazo[1,2-a]pyrazine Analogs as PI3Kα Inhibitors
| Compound | R1 (C8-position) | R2 (C3-carboxamide) | PI3Kα IC50 (µM) |
| 1a | -H | -NH-phenyl | >10 |
| 1b | -Morpholino | -NH-phenyl | 2.5 |
| 1c | -Morpholino | -NH-(4-methoxyphenyl) | 1.25 |
| 1d | -Morpholino | -NH-(3,4-dimethoxyphenyl) | 0.8 |
Note: This is a representative table based on trends observed in the literature and does not represent actual data from a single publication.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its synthetic accessibility, coupled with its proven ability to interact with a range of biologically important targets, ensures its continued relevance in medicinal chemistry. Future efforts in this area will likely focus on the development of more selective and potent analogs, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the design of next-generation imidazo[1,2-a]pyrazine-based drugs. The detailed synthetic and biological protocols provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this remarkable chemical space.
References
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed. [Link]
-
Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]
-
A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
-
New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Googleapis.com. [Link]
-
Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2- carboxylic acid arylidenehydrazide derivatives. PubMed. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. ResearchGate. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. [Link]
-
Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. ResearchGate. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][2][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Synthesis and SAR of Imidazo[1,5-a]pyridine Derivatives as 5-HT4 Receptor Partial Agonists for the Treatment of Cognitive Disorders Associated with Alzheimer's Disease. ResearchGate. [Link]
-
Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. Chemsrc. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
Sources
- 1. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. tsijournals.com [tsijournals.com]
- 4. ETHYL IMIDAZO[1,2-A]PYRAZINE-2-CARBOXYLATE CAS#: 77112-52-8 [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Substituted Imidazo[1,2-a]pyrazine-3-carboxylic Acid Esters
Foreword: The Strategic Importance of the Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention from the medicinal chemistry community. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of this core have demonstrated a multitude of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a carboxylic acid ester at the 3-position of this scaffold provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery programs. This guide provides an in-depth exploration of the primary synthetic routes to substituted imidazo[1,2-a]pyrazine-3-carboxylic acid esters, with a focus on the underlying mechanistic principles and practical experimental considerations.
Pillar I: The Cornerstone of Synthesis - Cyclocondensation of 2-Aminopyrazines with α-Halocarbonyl Compounds
The most direct and widely employed method for the construction of the this compound ester core is the cyclocondensation reaction between a substituted 2-aminopyrazine and an ethyl 2-haloacetoacetate. This approach offers a convergent and efficient route to the desired scaffold, allowing for the introduction of diversity at both the pyrazine and imidazole rings.
Causality Behind Experimental Choices: A Mechanistic Perspective
The reaction proceeds via a classic Hantzsch-type synthesis mechanism. The choice of an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, is critical as it provides both the electrophilic center for the initial nucleophilic attack and a suitable leaving group to facilitate the subsequent cyclization.
The reaction is typically carried out in a polar protic solvent, such as ethanol, which serves to solvate the reactants and intermediates. The use of microwave irradiation has been shown to significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3] This is attributed to the efficient and uniform heating of the reaction mixture, which can overcome the activation energy barriers more effectively.
The mechanism can be delineated into the following key steps:
-
Nucleophilic Attack: The exocyclic nitrogen of the 2-aminopyrazine acts as a nucleophile, attacking the electrophilic α-carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion.
-
Intramolecular Cyclization: The endocyclic nitrogen of the resulting intermediate then undergoes an intramolecular nucleophilic attack on the ketone carbonyl group.
-
Dehydration: The resulting cyclic hemiaminal intermediate readily dehydrates to form the aromatic imidazo[1,2-a]pyrazine ring system.
Figure 1: Mechanism of cyclocondensation.
Experimental Protocol: A Self-Validating System
The following protocol provides a robust and reproducible method for the synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate. This protocol can be adapted for various substituted 2-aminopyrazines and α-halocarbonyl compounds.
Materials:
-
2-Aminopyrazine
-
Ethyl 2-chloroacetoacetate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, as a mild base)
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-aminopyrazine (1.0 mmol, 1.0 eq.) and ethanol (5 mL).
-
Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (1.1 mmol, 1.1 eq.). If the 2-aminopyrazine starting material is in the form of a hydrochloride salt, add sodium bicarbonate (1.1 mmol, 1.1 eq.) to neutralize the acid.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-30 minutes.[3]
-
Work-up: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate.
Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Pillar II: Expanding the Synthetic Arsenal - Alternative Methodologies
While the cyclocondensation reaction is the workhorse for this class of compounds, other methods can offer advantages in specific contexts.
One-Pot, Three-Component Reactions
More complex imidazo[1,2-a]pyrazines can be accessed through one-pot, three-component reactions. For instance, an iodine-catalyzed reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide can efficiently generate 3-aminoimidazo[1,2-a]pyrazine derivatives.[4] While this does not directly yield the desired carboxylic acid ester, the resulting 3-amino group can be a versatile handle for further functionalization.
Figure 2: Three-component synthesis workflow.
Data Presentation: A Comparative Overview
The choice of synthetic method can significantly impact the yield and reaction conditions. The following table summarizes typical results for the synthesis of the imidazo[1,2-a]pyrazine core.
| Method | Key Reactants | Conditions | Typical Yield | Reference |
| Cyclocondensation | 2-Aminopyrazine, Ethyl 2-chloroacetoacetate | Ethanol, 120°C, Microwave, 30 min | Good to Excellent | [3] |
| Iodine-Catalyzed 3-Component | 2-Aminopyrazine, Aldehyde, Isocyanide | Room Temperature | Moderate to Good | [4] |
Conclusion: A Versatile Scaffold for Future Discovery
The synthesis of substituted this compound esters is a well-established field with robust and efficient methodologies. The cyclocondensation of 2-aminopyrazines with α-halocarbonyl compounds remains the most direct and versatile approach, with microwave-assisted protocols offering significant advantages in terms of reaction time and yield. The continued exploration of novel synthetic routes and the application of these core structures in medicinal chemistry programs will undoubtedly lead to the discovery of new and potent therapeutic agents.
References
-
Ghosh, P., Ganguly, B., Kar, B., Dwivedi, S., & Das, S. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Synthetic Communications, 48(9), 1076–1084. [Link]
-
Zhang, W., & Zhang, Y. (2011). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 7, 1091–1097. [Link]
-
Anonymous. (2025). Microwave Assisted Synthesis of Disubstituted Imidazo[1,2-a]pyridine-3-carboxylic Acid Esters. ResearchGate. [Link]
-
Anonymous. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Semantic Scholar. [Link]
-
Anonymous. (n.d.). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
-
Anonymous. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Anonymous. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Anonymous. (2007). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Anonymous. (2021). Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. Bentham Science. [Link]
-
Anonymous. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Anonymous. (n.d.). Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate. PubChemLite. [Link]
-
Anonymous. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Anonymous. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. (2015). ChemInform Abstract: Diversely Substituted Imidazo[1,2-a]pyrazine-8-oxo-3-carbaldehydes: An Iodine-Mediated Cyclization/Oxidation Approach. ResearchGate. [Link]
-
Anonymous. (2023). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Anonymous. (2021). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central. [Link]
-
Anonymous. (2018). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... ResearchGate. [Link]
-
Anonymous. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. [Link]
-
Anonymous. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Brexpiprazole: Properties, Mechanism of Action, and Sourcing for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brexpiprazole, an atypical antipsychotic, represents a significant evolution in the pharmacological management of complex neuropsychiatric disorders.[1][2] Marketed under the brand name Rexulti, it is a second-generation successor to aripiprazole, engineered to refine the modulation of key neurotransmitter systems implicated in psychosis and mood disorders.[3][4] This guide provides a comprehensive technical overview of brexpiprazole, including its physicochemical properties, intricate mechanism of action, and guidance on sourcing for research and development purposes. While the initial inquiry referenced CAS number 1265896-03-4, which corresponds to Imidazo[1,2-a]pyrazine-3-carboxylic acid, the scope and depth of this guide will focus on Brexpiprazole (CAS No. 913611-97-9), a compound of greater relevance to the indicated audience of drug development professionals.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and formulation development.
| Property | Value |
| IUPAC Name | 7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one |
| CAS Number | 913611-97-9 |
| Molecular Formula | C₂₅H₂₇N₃O₂S |
| Molecular Weight | 433.57 g/mol [1] |
| Bioavailability | 95% |
| Protein Binding | >99% |
| Metabolism | Hepatic (primarily via CYP3A4 and CYP2D6) |
| Elimination Half-Life | 91 hours (Brexpiprazole); 86 hours (major metabolite) |
| Excretion | Feces (46%), Urine (25%) |
Mechanism of Action: A Serotonin-Dopamine Activity Modulator
Brexpiprazole is classified as a serotonin-dopamine activity modulator (SDAM), reflecting its nuanced interactions with these critical neurotransmitter systems.[5] Its therapeutic efficacy is believed to stem from a combination of partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and potent antagonism at serotonin 5-HT₂ₐ receptors.[3][6]
Dopamine D₂ and D₃ Receptor Partial Agonism
Brexpiprazole exhibits partial agonist activity at dopamine D₂ and D₃ receptors.[1][6] Unlike full agonists, which elicit a maximal response, or antagonists, which block receptor activity, partial agonists produce a submaximal response. This modulatory effect is crucial to its mechanism. In conditions of excessive dopaminergic activity, as hypothesized in the positive symptoms of schizophrenia, brexpiprazole acts as a functional antagonist, attenuating neurotransmission. Conversely, in regions with low dopamine levels, it provides sufficient stimulation to alleviate negative and cognitive symptoms.
Notably, brexpiprazole has a lower intrinsic activity at D₂ receptors compared to its predecessor, aripiprazole.[3][4] This is a key design feature intended to reduce the risk of activating side effects such as akathisia, restlessness, and insomnia.[3][4]
Serotonin 5-HT₁ₐ Receptor Partial Agonism
Brexpiprazole is a potent partial agonist at the 5-HT₁ₐ receptor, with a stronger activity level than aripiprazole.[3] This action is thought to contribute significantly to its antidepressant and anxiolytic effects, making it a valuable adjunctive therapy for major depressive disorder.[3][4]
Serotonin 5-HT₂ₐ Receptor Antagonism
The compound is a potent antagonist of the 5-HT₂ₐ receptor, a characteristic shared by many atypical antipsychotics.[3][6] This antagonism is believed to enhance dopamine release in the striatum, which may contribute to a lower incidence of extrapyramidal symptoms (EPS).[4] Furthermore, 5-HT₂ₐ antagonism can improve sleep architecture by promoting slow-wave sleep, addressing a common comorbidity in psychiatric disorders.[4]
Other Receptor Interactions
Brexpiprazole also demonstrates antagonism at several other receptors, which contributes to its overall pharmacological profile and potential side effects:
-
Serotonin 5-HT₂₈ and 5-HT₇ receptors: Antagonism at these receptors may also play a role in its antidepressant effects.[1]
-
Adrenergic α₁ₐ, α₁₈, α₁ₙ, and α₂C receptors: Blockade of these receptors can lead to orthostatic hypotension.[1][6]
-
Histamine H₁ receptor: While having less affinity than aripiprazole, its interaction with this receptor can still contribute to weight gain.[1]
Brexpiprazole has negligible affinity for muscarinic acetylcholine receptors, thus avoiding anticholinergic side effects.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the multifaceted receptor interactions of brexpiprazole.
Sources
Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Imidazo[1,2-a]pyrazine Compounds
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyrazine scaffold represents a privileged structure, a promising starting point for the development of novel therapeutics against a spectrum of diseases. Its inherent structural features have given rise to a multitude of compounds with potent biological activities, from anti-cancer and anti-inflammatory to anti-infective properties. However, the journey from a promising hit compound to a well-characterized clinical candidate is paved with rigorous scientific investigation, at the heart of which lies a deep understanding of its mechanism of action (MoA).
This in-depth technical guide provides a comprehensive framework for elucidating the MoA of novel imidazo[1,2-a]pyrazine compounds. Moving beyond a mere compilation of protocols, this document offers a strategic and logical workflow, grounded in field-proven insights and scientific integrity. We will explore the causality behind experimental choices, emphasizing the importance of self-validating systems to build a robust and compelling mechanistic narrative.
Part 1: The Initial Interrogation - Target Identification and Validation
The first crucial step in understanding how a compound exerts its biological effect is to identify its molecular target(s). This process is akin to finding the specific lock that your compound "key" fits into. A multi-pronged approach, combining computational, biochemical, and cell-based methods, is essential for generating and validating a high-confidence list of putative targets.
In Silico Target Prediction: A First Glimpse
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses. Techniques such as ligand-based and structure-based virtual screening can compare the structure of your imidazo[1,2-a]pyrazine compound against databases of known bioactive molecules and protein structures, respectively, to predict potential targets.
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods are a cornerstone of target identification, relying on the physical interaction between the small molecule and its protein target.
This powerful technique involves immobilizing the imidazo[1,2-a]pyrazine compound on a solid support and using it as "bait" to capture its interacting proteins from a cell lysate.
Rationale: This method directly identifies proteins that physically bind to the compound, providing strong evidence for a direct interaction.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of your imidazo[1,2-a]pyrazine compound with a suitable linker arm and a reactive group for immobilization (e.g., a terminal amine or carboxylic acid). It is critical to ensure that the modification does not abrogate the compound's biological activity.
-
Immobilization: Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line that is sensitive to your compound.
-
Affinity Capture: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing: Thoroughly wash the beads with a series of buffers of increasing stringency to remove non-specific binders.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by using a competitive ligand, changing the pH, or using a denaturing agent.
-
Protein Identification by Mass Spectrometry: The eluted proteins are then identified using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Interpretation:
| Parameter | Description | Interpretation |
| Peptide Spectrum Matches (PSMs) | The number of tandem mass spectra that match to peptides from a specific protein. | A higher number of PSMs generally indicates a higher abundance of the protein. |
| Sequence Coverage (%) | The percentage of the protein's amino acid sequence that is covered by the identified peptides. | Higher sequence coverage increases the confidence of the protein identification. |
| Fold Enrichment (vs. Control) | The ratio of a protein's abundance in the compound pulldown compared to a control pulldown (e.g., with beads alone or an inactive analog). | A significant fold enrichment suggests specific binding. |
Target Validation: Confirming the Connection
Once a list of putative targets is generated, it is imperative to validate their biological relevance to the observed phenotype.
Western blotting can be used to confirm that the compound engages with the identified target in a cellular context. For example, if the target is a kinase, a western blot can assess the phosphorylation status of its known substrates.
Rationale: This provides evidence that the compound not only binds to the target but also modulates its activity within the cell.
Step-by-Step Methodology:
-
Cell Treatment: Treat the relevant cell line with increasing concentrations of the imidazo[1,2-a]pyrazine compound.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with a primary antibody specific to the phosphorylated form of a downstream substrate of the putative target kinase, as well as an antibody for the total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.
Part 2: Mapping the Network - Elucidation of Signaling Pathways
Identifying the direct target is only the beginning. The next critical phase is to understand the downstream signaling cascades that are modulated by the compound-target interaction. This involves a combination of techniques to map the flow of information within the cell.
Unraveling the PI3K/Akt/mTOR Pathway
Several imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling node in cancer.[1][2][3][4]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an Imidazo[1,2-a]pyrazine compound.
A detailed Western blot analysis is the gold standard for confirming the inhibition of this pathway.
Rationale: By examining the phosphorylation status of key proteins in the cascade, a clear picture of pathway inhibition can be obtained.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) and treat with the imidazo[1,2-a]pyrazine compound at various concentrations and time points.
-
Lysate Preparation: Prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Perform SDS-PAGE and transfer as previously described.
-
Antibody Probing: Probe separate membranes with primary antibodies against the following targets:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
Phospho-S6 Ribosomal Protein (a downstream target of mTOR)
-
Total S6 Ribosomal Protein
-
GAPDH or β-actin (as a loading control)
-
-
Detection and Analysis: Visualize and quantify the bands to determine the dose- and time-dependent effects of the compound on the phosphorylation of these key signaling proteins.
Investigating Anti-Inflammatory Mechanisms: The STAT3/NF-κB Axis
Imidazo[1,2-a]pyridine derivatives, structurally similar to imidazo[1,2-a]pyrazines, have been shown to exert anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[5][6]
Caption: Modulation of STAT3 and NF-κB signaling by an Imidazo[1,2-a]pyrazine compound.
This assay provides a quantitative measure of NF-κB transcriptional activity.[7][8][9][10]
Rationale: By using a reporter gene under the control of NF-κB response elements, the activation of the entire pathway can be assessed in a high-throughput manner.
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably transfected with a luciferase reporter construct driven by an NF-κB responsive promoter (e.g., THP-1-NF-κB-Luc).
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyrazine compound for a defined period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Incubation: Incubate the cells for a further period to allow for luciferase expression (e.g., 6 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability) and calculate the percentage of inhibition of NF-κB activity.
Part 3: Observing the Outcome - Cellular and Physiological Effects
The ultimate goal of MoA studies is to link the molecular interactions and signaling pathway modulation to the overall cellular and physiological effects of the compound.
Anti-Cancer Effects: Targeting Tubulin Polymerization
A number of imidazo[1,2-a]pyrazine derivatives have demonstrated potent anti-cancer activity by inhibiting the polymerization of tubulin, a key component of the cytoskeleton.[11][12][13]
Caption: Experimental workflow for characterizing an Imidazo[1,2-a]pyrazine as a tubulin polymerization inhibitor.
This assay directly measures the effect of the compound on the polymerization of purified tubulin.[2][14]
Rationale: This biochemical assay provides direct evidence that the compound interacts with tubulin and inhibits its polymerization, independent of other cellular factors.
Step-by-Step Methodology:
-
Reagents: Use commercially available purified tubulin and a polymerization buffer.
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP (required for polymerization), and various concentrations of the imidazo[1,2-a]pyrazine compound or a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate polymerization.
-
Turbidity Measurement: Measure the increase in absorbance (turbidity) at 340 nm over time at 37°C using a plate reader. Tubulin polymerization into microtubules causes light scattering, leading to an increase in absorbance.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for the inhibition of tubulin polymerization.
Anti-Tuberculosis Activity: Targeting QcrB
Imidazo[1,2-a]pyridine compounds have shown significant promise as anti-tuberculosis agents by targeting the QcrB subunit of the electron transport chain's cytochrome bcc complex.[15][16][17][18]
In the case of anti-bacterial agents, a powerful method for target identification is the generation and analysis of resistant mutants.
Rationale: Spontaneous resistance to a compound is often caused by mutations in the gene encoding its direct target.
Step-by-Step Methodology:
-
Generation of Resistant Mutants: Culture Mycobacterium tuberculosis (or a surrogate species like M. bovis BCG) in the presence of the imidazo[1,2-a]pyrazine compound at concentrations above its minimum inhibitory concentration (MIC).
-
Isolation of Resistant Colonies: Isolate colonies that are able to grow in the presence of the compound.
-
Whole-Genome Sequencing: Perform whole-genome sequencing of the resistant mutants and compare their genomes to that of the wild-type strain.
-
Identification of Mutations: Identify single nucleotide polymorphisms (SNPs) or other mutations that are consistently present in the resistant strains.
-
Target Confirmation: Confirm the identified gene as the target through techniques such as gene overexpression, which should lead to increased resistance to the compound.
Conclusion: Building a Cohesive Mechanistic Narrative
The elucidation of the mechanism of action for an imidazo[1,2-a]pyrazine compound is a multifaceted endeavor that requires a systematic and logical approach. By integrating computational, biochemical, and cell-based assays, researchers can build a compelling and self-validating narrative that connects the initial compound-target interaction to the ultimate physiological outcome. This in-depth understanding is not merely an academic exercise; it is a critical component of the drug discovery and development process, enabling the optimization of lead compounds, the prediction of potential side effects, and the design of more effective and safer medicines. The methodologies and strategies outlined in this guide provide a robust framework for navigating this complex but rewarding scientific journey.
References
-
Abrahams, K. A., Cox, J. A. G., Spivey, V. L., Loman, N. J., Pallen, M. J., Constantinidou, C., ... & Besra, G. S. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]
-
Barlaam, B., Ducray, R., & Kettle, J. G. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1794. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter (Luc) – THP-1 Cell Line. Retrieved from [Link]
-
Kumar, S., & Ramaswamy, S. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(10), 9123-9141. [Link]
-
Li, X., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]
-
Sadeghpour, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biological and Pharmaceutical Bulletin, 46(1), 108-119. [Link]
-
Zhan, S., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zhang, J., et al. (2023). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters, 14(7), 957-964. [Link]
-
Zhang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
Sources
- 1. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Imidazo[1,2-a]pyrazine-3-carboxylic Acid Derivatives
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This assertion is grounded in the wide array of pharmacological activities exhibited by its derivatives, including their roles as inhibitors of phosphodiesterase 10A (PDE10A), and their potential as PI3K/mTOR dual inhibitors for anticancer applications.[2] The structural rigidity and the specific spatial arrangement of nitrogen atoms in this fused ring system allow for precise interactions with various biological targets. Consequently, the development of efficient and versatile synthetic routes to novel imidazo[1,2-a]pyrazine derivatives is of paramount importance to researchers in both academic and industrial settings. This application note provides a detailed protocol for a one-pot synthesis of imidazo[1,2-a]pyrazine-3-carboxylic acid derivatives, a class of compounds with significant potential for further functionalization in drug development programs.
Core Principles of the One-Pot Synthesis
The synthesis of substituted imidazo[1,2-a]pyrazines has been approached through various methodologies, including multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction and iodine-catalyzed condensations.[3][4][5][6][7][8] While these methods are powerful, they often yield derivatives with an amino group at the C3 position. The direct, one-pot synthesis of C3-carboxylated imidazo[1,2-a]pyrazines is less commonly reported.
The protocol detailed herein is a strategic adaptation of a two-step, one-pot synthesis of analogous imidazo[1,2-a]pyridine-3-carboxylates. This synthetic strategy is predicated on the initial formation of a reactive intermediate from a 2-aminopyrazine, which then undergoes a cyclocondensation with an α-halocarbonyl compound bearing the desired carboxylate functionality. This one-pot approach offers several advantages over traditional multi-step syntheses:
-
Operational Simplicity: Reduces the number of manual operations and purification steps, saving time and resources.
-
Increased Efficiency: Minimizes the loss of intermediates that would occur during isolation and purification between steps.
-
Improved Yields: Can lead to higher overall yields by avoiding the cumulative losses of multi-step procedures.
-
Access to Novel Chemical Space: Facilitates the rapid generation of diverse libraries of compounds for screening.
This protocol leverages the inherent nucleophilicity of the endocyclic nitrogen of the pyrazine ring for the initial alkylation, followed by an intramolecular condensation to construct the fused imidazole ring.
Experimental Workflow
The following diagram outlines the general workflow for the one-pot synthesis of ethyl 2-substituted-imidazo[1,2-a]pyrazine-3-carboxylates.
Caption: Experimental workflow for the one-pot synthesis.
Detailed Protocol: One-Pot Synthesis of Ethyl 2-Phenylimidazo[1,2-a]pyrazine-3-carboxylate
This protocol is adapted from a known procedure for the synthesis of imidazo[1,2-a]pyridine-3-carboxylates and is presented as a representative example.[9] Researchers should optimize conditions for their specific substrates.
Materials:
-
2-Aminopyrazine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Ethyl 2-bromo-3-phenyl-3-oxopropanoate (or other substituted ethyl bromopyruvates)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Intermediate Formation
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrazine (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (5 mL) and stir until the 2-aminopyrazine is fully dissolved.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2 hours. The formation of the N,N-dimethyl-N'-(pyrazin-2-yl)formimidamide intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Cyclocondensation (in the same pot)
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 mmol, 1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, a milder base such as potassium carbonate (2.0 mmol, 2.0 equiv) can be used.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-bromo-3-phenyl-3-oxopropanoate (1.1 mmol, 1.1 equiv) in anhydrous DMF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification
-
Carefully quench the reaction by the slow addition of water (10 mL) at 0 °C.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylate.
-
Reaction Scope and Optimization
The described protocol is amenable to a range of substrates. The following table provides expected outcomes based on variations of the starting materials.
| 2-Aminopyrazine Derivative | Ethyl Bromopyruvate Derivative (R-CO-CH(Br)-COOEt) | Expected Product | Notes |
| 2-Aminopyrazine | R = Phenyl | Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylate | The parent reaction. |
| 2-Amino-5-methylpyrazine | R = 4-Chlorophenyl | Ethyl 2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyrazine-3-carboxylate | Electron-withdrawing groups on the phenyl ring are generally well-tolerated. |
| 2-Amino-6-chloropyrazine | R = 4-Methoxyphenyl | Ethyl 2-(4-methoxyphenyl)-5-chloroimidazo[1,2-a]pyrazine-3-carboxylate | Electron-donating groups on the phenyl ring may require slightly longer reaction times. |
| 2-Aminopyrazine | R = Methyl | Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate | Aliphatic α-haloketones can also be used. |
Proposed Reaction Mechanism
The one-pot synthesis proceeds through a plausible two-stage mechanism:
Caption: Proposed reaction mechanism.
-
Amidine Formation: The 2-aminopyrazine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive N,N-dimethyl-N'-(pyrazin-2-yl)formimidamide intermediate. This step serves to protect the exocyclic amino group and activate the molecule for the subsequent cyclization.
-
N-Alkylation: The endocyclic nitrogen of the pyrazine ring, which is more nucleophilic, attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion. This is a classical step in the synthesis of imidazo[1,2-a]azines.[10]
-
Intramolecular Condensation and Aromatization: The resulting N-alkylated intermediate undergoes an intramolecular cyclization, where the activated methylene group attacks the imine carbon. Subsequent elimination of dimethylamine and aromatization leads to the formation of the stable imidazo[1,2-a]pyrazine ring system.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete formation of the amidine intermediate.- Inactive base.- Low reactivity of the ethyl bromopyruvate derivative. | - Ensure anhydrous conditions.- Increase the reaction time or temperature for the first step.- Use freshly opened or properly stored NaH.- Consider a more reactive α-haloketone. |
| Formation of multiple byproducts | - Side reactions of the ethyl bromopyruvate.- Competing N-alkylation on the exocyclic amine. | - Maintain low temperatures during the addition of the base and ethyl bromopyruvate.- Ensure complete formation of the amidine intermediate before proceeding to the second step. |
| Difficulty in purification | - Co-elution of starting materials or byproducts with the product. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
References
- Zhu, D.-J., et al. (2012). A general and efficient catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromo/chloroketones. Green Chemistry, 14(5), 1299-1302.
- Spitzer, W. A., et al. (1987). The synthesis of imidazo[1,2-a]pyrazines as potential inhibitors of the VirB11 ATPase. Journal of Medicinal Chemistry, 30(8), 1397-1403.
-
Yadav, P., & Singh, V. K. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 36005-36015. Available from: [Link]
-
Wang, L., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. Available from: [Link]
-
Chernyak, N., et al. (2010). A Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Alkynes: A Novel, Efficient, and General Synthesis of Imidazo[1,2-a]pyridines. Organic Letters, 12(15), 3434-3437. Available from: [Link]
-
Douglas, C. J., & Rovis, T. (2015). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Journal of the American Chemical Society, 137(24), 7624-7627. Available from: [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Heterocycles, 75(6), 1355-1370. Available from: [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. Available from: [Link]
-
Trade Science Inc. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]
-
Cao, H., et al. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Letters, 16(1), 146-149. Available from: [Link]
-
Van der Eycken, E. V., et al. (2013). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. The Journal of Organic Chemistry, 78(15), 7525-7532. Available from: [Link]
-
Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 99. Available from: [Link]
-
Gámez-Montaño, R., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. Available from: [Link]
- Bradshaw, J. S., & Stanovnik, B. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. The Journal of Organic Chemistry, 40(21), 3121-3123.
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. Available from: [Link]
- El Qacemi, M., et al. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 5(15), 4563-4567.
-
Jorda, R., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(10), 1665. Available from: [Link]
-
Changunda, C. R. K., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(11), 6428-6437. Available from: [Link]
-
Liu, X., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. Available from: [Link]
-
Wang, L., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1453-1459. Available from: [Link]
-
Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-228. Available from: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes & Protocols: High-Throughput Screening Assays for Imidazo[1,2-a]pyrazine Libraries
Introduction: The Promise of Imidazo[1,2-a]pyrazines in Drug Discovery
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] These activities include, but are not limited to, anticancer, antiviral, anti-inflammatory, and central nervous system modulatory effects.[1][3][4][5][6] Notably, derivatives of this scaffold have shown potent inhibitory effects against critical therapeutic targets such as kinases (e.g., Aurora kinase, CDK9), phosphodiesterases, and receptor tyrosine kinases.[1][3][5][7][8] The versatility of the imidazo[1,2-a]pyrazine core allows for the generation of large, diverse chemical libraries, making it an attractive starting point for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS assays tailored for the screening of imidazo[1,2-a]pyrazine libraries. We will delve into the rationale behind assay selection, provide detailed protocols for key methodologies, and discuss critical considerations for data analysis and hit validation.
Part 1: Strategic Assay Selection for Imidazo[1,2-a]pyrazine Libraries
The success of any HTS campaign hinges on the selection of a robust and relevant assay. For imidazo[1,2-a]pyrazine libraries, the choice of assay is primarily dictated by the biological target of interest. Given that kinases are a prominent target class for this scaffold, we will focus on assays designed to measure kinase activity.[9][10][11]
Key Considerations for Assay Selection:
-
Target Class: Is the target a kinase, a G-protein coupled receptor (GPCR), an ion channel, or another enzyme class? The assay principle must be compatible with the target's function.
-
Assay Format: Homogeneous, "mix-and-read" assays are highly desirable for HTS due to their simplicity and reduced number of steps, which minimizes variability.[12][13][14]
-
Detection Method: The choice between fluorescence, luminescence, or absorbance-based detection will depend on factors such as sensitivity, susceptibility to interference from library compounds, and available instrumentation.
-
Cost and Throughput: The assay must be cost-effective and scalable to accommodate the screening of large compound libraries in 384- or 1536-well formats.[14][15]
Recommended Assay Formats for Kinase Targets:
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP.[16] HTS assays for kinase inhibitors typically monitor either the consumption of ATP or the formation of ADP.
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence-Based ATP Detection (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after the kinase reaction using a luciferase-based system. A decrease in luminescence indicates kinase activity.[13][15][16] | High sensitivity, broad applicability to different kinases, and a stable "glow-type" signal.[13][15] | Indirect measurement of kinase activity, potential for interference from compounds that inhibit luciferase.[13] |
| Luminescence-Based ADP Detection (e.g., ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction. ADP is converted to ATP, which is then detected by luciferase. An increase in luminescence indicates kinase activity.[13][16] | Direct measurement of kinase activity, high sensitivity, and good for low ATP concentration assays.[16] | Multi-step process, potential for interference with coupling enzymes.[11] |
| Fluorescence Polarization (FP) | Based on the principle that a small fluorescently labeled tracer tumbles rapidly in solution (low polarization), but when bound to a larger molecule (e.g., an antibody), it tumbles slower (high polarization).[12][14][17][18][19] In a competition assay, inhibitors displace the tracer, leading to a decrease in polarization. | Homogeneous format, robust, and relatively insensitive to some interferences.[12][18] | Requires a specific fluorescent probe and antibody for each target or product. |
| Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) | A bead-based immunoassay where a donor bead and an acceptor bead are brought into proximity by a specific biomolecular interaction.[20][21][22] This proximity results in a luminescent signal.[20][22][23] | Highly sensitive, no-wash format, and can be used for a wide range of targets and analytes.[20][23][24] | Can be sensitive to light and requires specific antibodies and bead conjugation.[20][21] |
Part 2: Detailed Protocols for HTS Assays
As a senior application scientist, the following protocols are presented with the underlying rationale to ensure robust and reproducible results.
Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This protocol is designed for a primary screen to identify inhibitors of a specific kinase from an imidazo[1,2-a]pyrazine library.
Principle: The Kinase-Glo® assay quantifies ATP remaining in solution after a kinase reaction.[15] The luminescent signal is inversely proportional to kinase activity; therefore, inhibitors of the kinase will result in a higher luminescent signal.[16]
Workflow Diagram:
Caption: Workflow for a luminescence-based kinase assay.
Materials:
-
384-well white, opaque microplates
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Imidazo[1,2-a]pyrazine compound library (typically in DMSO)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Step-by-Step Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 10-50 nL of each compound from the imidazo[1,2-a]pyrazine library into the wells of a 384-well plate.
-
For controls, dispense DMSO into designated wells (negative control) and a known inhibitor into other wells (positive control).
-
-
Kinase Addition:
-
Prepare a kinase solution in the appropriate kinase buffer. The final concentration of the kinase should be optimized to yield a signal-to-background ratio of at least 5.
-
Add 2.5 µL of the kinase solution to each well containing the compounds.
-
Rationale: Pre-incubating the kinase with the compounds allows for the binding of inhibitors before the enzymatic reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP solution in the kinase buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Add 2.5 µL of the substrate/ATP solution to each well to start the reaction.
-
Seal the plate and incubate at room temperature for 1 hour. The incubation time may need to be optimized for different kinases.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 5 µL of the Kinase-Glo® reagent to each well.
-
Rationale: The reagent stops the kinase reaction and initiates the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis and Quality Control:
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Normalize the data to the controls:
-
% Inhibition = 100 * (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg)
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or 3 standard deviations above the mean of the library).
Protocol 2: AlphaLISA® Assay for Phosphorylated Substrate Detection
This protocol provides an alternative, highly sensitive method for identifying kinase inhibitors.
Principle: This assay quantifies the phosphorylated product of the kinase reaction.[24] A biotinylated substrate is phosphorylated by the kinase. An anti-phospho-specific antibody conjugated to an AlphaLISA® acceptor bead and a streptavidin-coated donor bead bind to the phosphorylated substrate, bringing the beads into proximity and generating a luminescent signal.[22][23] Inhibitors will decrease the amount of phosphorylated product, leading to a reduced signal.
Workflow Diagram:
Caption: Workflow for an AlphaLISA® kinase assay.
Materials:
-
384-well white, opaque microplates
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
AlphaLISA® Acceptor beads conjugated to an anti-phospho-specific antibody
-
Streptavidin-coated Alpha Donor beads
-
Imidazo[1,2-a]pyrazine compound library
-
Alpha-enabled plate reader
Step-by-Step Protocol:
-
Kinase Reaction:
-
Perform steps 1-3 as described in the Kinase-Glo® protocol (compound plating, kinase addition, and reaction initiation).
-
-
Detection Reagent Addition:
-
Prepare a mix of the anti-phospho-specific antibody-conjugated acceptor beads in an appropriate AlphaLISA® buffer.
-
Add 5 µL of this mix to each well.
-
Seal the plate and incubate at room temperature for 1 hour.
-
Rationale: This allows the antibody to bind to the phosphorylated substrate.
-
-
Donor Bead Addition:
-
Prepare a solution of streptavidin-coated donor beads in the same buffer. This step should be performed in subdued light.[20]
-
Add 10 µL of the donor bead solution to each well.
-
Seal the plate and incubate at room temperature for 30 minutes in the dark.
-
Rationale: The streptavidin on the donor beads binds to the biotin on the substrate, bringing the donor and acceptor beads into proximity.
-
-
Signal Reading:
-
Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission at 615 nm.[20]
-
Data Analysis and Quality Control:
-
Data analysis and quality control are similar to the Kinase-Glo® assay, with the calculation of Z'-factor and percent inhibition.
-
In this case, a decrease in the AlphaLISA® signal indicates inhibition of the kinase.
Part 3: Troubleshooting and Overcoming Challenges
High-throughput screening is not without its challenges.[25][26] Below are some common issues encountered when screening imidazo[1,2-a]pyrazine libraries and strategies to mitigate them.
| Challenge | Potential Cause | Mitigation Strategy |
| False Positives | - Compound autofluorescence or quenching.- Compound inhibiting the detection enzyme (e.g., luciferase).- Non-specific inhibition. | - Perform counter-screens without the primary target to identify compounds that interfere with the assay components.[13]- Use orthogonal assays with different detection methods for hit confirmation.[27]- For fluorescent assays, read at multiple wavelengths to identify autofluorescent compounds. |
| False Negatives | - Poor compound solubility.- Compound degradation. | - Ensure compounds are fully dissolved in DMSO.- Include a small percentage of a non-ionic detergent like Tween-20 in the assay buffer to improve solubility.- Assess the stability of the compound library over time. |
| High Variability | - Inconsistent liquid handling.- Edge effects on the microplate.- Reagent instability. | - Use automated liquid handlers and ensure proper calibration.[25]- Randomize the compound layout on the plates to minimize systematic errors.[28]- Prepare fresh reagents daily and ensure they are properly stored. |
Part 4: Hit Confirmation and Follow-up Studies
A primary HTS campaign is just the beginning of the drug discovery process. Hits identified from the primary screen must be rigorously validated and characterized.
Hit Confirmation Workflow:
Caption: A typical hit confirmation and progression workflow.
-
Hit Re-confirmation: Re-test the initial hits in the primary assay to confirm their activity.
-
Dose-Response Curves: Determine the potency (IC50) of the confirmed hits by testing them over a range of concentrations.
-
Orthogonal Assays: Validate the hits using a different assay format to rule out technology-specific artifacts.[27] For example, if the primary screen was a Kinase-Glo® assay, an AlphaLISA® or FP-based assay could be used as an orthogonal screen.
-
Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the most promising hits to understand the relationship between their chemical structure and biological activity.[29]
-
Secondary and Cell-Based Assays: Test the validated hits in more physiologically relevant cell-based assays to assess their cellular permeability, efficacy, and potential toxicity.[1][2]
Conclusion
The imidazo[1,2-a]pyrazine scaffold represents a rich source of potential drug candidates. A well-designed and executed HTS campaign is a critical first step in unlocking this potential. By carefully selecting the appropriate assay, meticulously following optimized protocols, and rigorously validating the identified hits, researchers can significantly increase the probability of discovering novel and effective therapeutics. This guide provides a solid foundation for initiating and navigating the complexities of high-throughput screening for this promising class of compounds.
References
-
Ferrer, M., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods in Molecular Biology, 1439, 115-30. [Link]
-
Huang, X. (2016). Application of Fluorescence Polarization in HTS Assays. Methods in Molecular Biology, 1439, 115-30. [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(4), e53. [Link]
-
Unversagt, C., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. ResearchGate. [Link]
-
Zhang, J. H. (2012). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology, 815, 249-62. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
-
Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix Website. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]
-
BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs Website. [Link]
-
BellBrook Labs. (2023). What Is the Best Kinase Assay?. BellBrook Labs Website. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience Website. [Link]
-
Hennig, P., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
-
Zhang, Y., et al. (2017). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). IU Indianapolis ScholarWorks. [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase, and PI5P4Kα Lipid Kinase. ResearchGate. [Link]
-
Egan, D., et al. (2015). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS One, 10(9), e0137534. [Link]
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36439-36454. [Link]
-
Pálvölgyi, A., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]
-
Butora, G., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(12), 1284-1289. [Link]
-
ResearchGate. (n.d.). Working principle of the AlphaLISA assay. ResearchGate Website. [Link]
-
Al-Blewi, F. F., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4492. [Link]
-
Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301825. [Link]
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13, 36439-36454. [Link]
-
Sree Vidya, N., et al. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
Marhadour, S., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 11(1), 88-95. [Link]
-
Wang, Y., et al. (2022). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses, 14(11), 2368. [Link]
-
ResearchGate. (n.d.). Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ResearchGate Website. [Link]
-
Marhadour, S., et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 221-33. [Link]
-
ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate Website. [Link]
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Liu, M., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 443-7. [Link]
-
Cheng, K. C., et al. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 19, 394-405. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal Website. [Link]
-
Belanger, D. B., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6739-43. [Link]
-
AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM Website. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs Website. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. promega.co.uk [promega.co.uk]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Application of Fluorescence Polarization in HTS Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 20. revvity.com [revvity.com]
- 21. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 24. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dispendix.com [dispendix.com]
- 26. axxam.com [axxam.com]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
protocol for synthesizing Imidazo[1,2-a]pyrazine-3-carboxamide
An Application Note for the Synthesis of Imidazo[1,2-a]pyrazine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system of significant interest in medicinal chemistry. It is considered a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of pharmacological activities.[1] These derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] Notably, molecules containing this core have shown inhibitory effects against crucial biological targets like PI3K/mTOR, receptor tyrosine kinases, and various proteases, making them highly valuable for modern drug discovery programs.[3][4]
This guide provides a detailed, field-proven protocol for the synthesis of Imidazo[1,2-a]pyrazine-3-carboxamide, a key analog for building compound libraries. We will focus on a robust and logical two-stage synthetic route: the initial construction of the heterocyclic core to form a carboxylic acid intermediate, followed by its conversion to the target primary amide.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
While several methods exist for constructing the imidazo[1,2-a]pyrazine ring system, a direct and reliable route to the 3-carboxamide derivative proceeds through a 3-carboxylic acid intermediate. This is typically achieved via the cyclocondensation of a 2-aminopyrazine with an appropriate α-halocarbonyl compound.[5] This intermediate is then readily converted to the desired carboxamide using standard amide bond formation chemistry.
An alternative and powerful strategy for scaffold generation is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which efficiently produces 3-aminoimidazo[1,2-a]pyrazines.[6][7][8] While not the most direct path to the 3-carboxamide, the GBB reaction is exceptionally useful for creating diverse libraries of 3-amino derivatives, which are versatile precursors for other functionalizations.
This protocol will first detail the cyclocondensation route to the carboxylic acid and its subsequent amidation.
Protocol 1: Synthesis of this compound Intermediate
This stage involves two distinct chemical transformations: the initial ring formation to create an ester-substituted heterocycle, followed by hydrolysis to yield the key carboxylic acid intermediate.
Part A: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Principle: This reaction is a classic cyclocondensation. The primary amino group of 2-aminopyrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 2-chloroacetoacetate. This is followed by an intramolecular nucleophilic attack from the pyrazine ring nitrogen onto the carbon bearing the chlorine atom, leading to ring closure. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyrazine system. The presence of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the cyclization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 2-Amino-5-methylpyrazine | 109.13 | 1.09 g | 10.0 |
| Ethyl 2-chloroacetoacetate | 164.59 | 1.81 g (1.5 mL) | 11.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.68 g | 20.0 |
| Ethanol (Absolute) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-methylpyrazine (1.09 g, 10.0 mmol) and absolute ethanol (50 mL). Stir until the solid is fully dissolved.
-
Add sodium bicarbonate (1.68 g, 20.0 mmol) to the solution.
-
Add ethyl 2-chloroacetoacetate (1.81 g, 11.0 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
After the reaction is complete (as indicated by the consumption of the starting aminopyrazine), allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (NaHCO₃ and NaCl) and wash the solid residue with a small amount of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is the ethyl ester product.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.
Part B: Hydrolysis to 2-methylthis compound
Principle: Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form a carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate, causing the free carboxylic acid to precipitate from the aqueous solution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Crude Ethyl Ester (from Part A) | 205.21 | ~1.8 g | ~8.8 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.70 g | 17.5 |
| Water | - | 20 mL | - |
| Ethanol | - | 10 mL | - |
| Hydrochloric Acid (2M) | - | As needed | - |
Procedure:
-
Dissolve the crude ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate from the previous step in a mixture of ethanol (10 mL) and water (20 mL) in a round-bottom flask.
-
Add sodium hydroxide pellets (0.70 g, 17.5 mmol) and heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting ester by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly acidify the clear solution by adding 2M HCl dropwise while stirring vigorously. The carboxylic acid product will precipitate as a solid. Continue adding acid until the pH of the solution is approximately 3-4.
-
Collect the precipitated solid by vacuum filtration, washing thoroughly with cold water to remove any residual salts.
-
Dry the solid product in a vacuum oven to yield the pure this compound intermediate. The structure should be confirmed by NMR and MS analysis.
Protocol 2: Synthesis of Imidazo[1,2-a]pyrazine-3-carboxamide
Principle: The conversion of a carboxylic acid to a primary amide requires activation of the carboxyl group to make it more susceptible to nucleophilic attack. This protocol uses a standard peptide coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive activated ester in situ. This intermediate is then readily attacked by an ammonia source to form the stable amide bond.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Carboxylic Acid Intermediate | 177.16 | 885 mg | 5.0 |
| HATU | 380.23 | 2.09 g | 5.5 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 401 mg | 7.5 |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.6 mL | 15.0 |
| Dimethylformamide (DMF, anhydrous) | - | 25 mL | - |
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the this compound (885 mg, 5.0 mmol) in anhydrous DMF (25 mL).
-
Add HATU (2.09 g, 5.5 mmol) and DIPEA (1.74 mL, 10.0 mmol) to the solution and stir at room temperature for 15-20 minutes. This pre-activation step is critical for forming the active ester.
-
In a separate small flask, suspend ammonium chloride (401 mg, 7.5 mmol) in a small amount of DMF and add DIPEA (0.87 mL, 5.0 mmol) to generate free ammonia in situ.
-
Add the ammonium chloride/DIPEA suspension to the activated carboxylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor for completion by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water (100 mL). The product may precipitate out. If not, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane, e.g., 0-5%) to afford the pure Imidazo[1,2-a]pyrazine-3-carboxamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Alternative Strategy: The Groebke-Blackburn-Bienaymé (GBB) Reaction
For the rapid generation of a diverse set of analogs, the GBB three-component reaction is an invaluable tool.[9][10] It provides one-pot access to 3-aminoimidazo[1,2-a]pyrazines, which are versatile intermediates.
Principle: This reaction involves the acid-catalyzed condensation of a 2-aminopyrazine and an aldehyde to form a Schiff base (imine). This is followed by the nucleophilic attack of the isocyanide and a subsequent intramolecular [4+1] cycloaddition to yield the final product.[2][11] The efficiency and atom economy of this reaction make it ideal for diversity-oriented synthesis.[2][7]
This method yields a 3-amino scaffold that can be further derivatized, for instance, by acylation, sulfonylation, or other transformations, providing a complementary approach to the synthesis of complex imidazo[1,2-a]pyrazine libraries.
References
- Current time information in Blackburn with Darwen, GB. (n.d.). Google Search.
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Imidazo[1,2-a]pyrazines. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed. Retrieved January 12, 2026, from [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved January 12, 2026, from [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Retrieved January 12, 2026, from [Link]
-
Discovery of Novel Imidazo[1,2-a]-involved N-Heterocyclic Drugs by Groebke-Blackburn-Bienayme Three-Component-Reaction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. (n.d.). Googleapis.com. Retrieved January 12, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. (2023). PubMed. Retrieved January 12, 2026, from [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Retrieved January 12, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. d-nb.info [d-nb.info]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Leveraging the Imidazo[1,2-a]pyrazine-3-carboxylic Acid Scaffold in Kinase Inhibitor Design
Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Heterocycle in Kinase Inhibition
The landscape of kinase inhibitor drug discovery is perpetually evolving, driven by the need for potent, selective, and pharmacokinetically sound therapeutic agents.[1] Within this landscape, certain heterocyclic scaffolds have emerged as "privileged structures" due to their ability to interact with the highly conserved ATP-binding site of kinases.[2] The imidazo[1,2-a]pyrazine core is one such scaffold that has garnered significant attention. Its rigid, bicyclic structure provides a robust platform for the strategic placement of substituents that can engage in key interactions within the kinase hinge region, solvent-exposed regions, and hydrophobic pockets. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Aurora kinases and Phosphoinositide 3-kinases (PI3Ks), which are critical regulators of cell proliferation and survival.[3][4]
This guide provides a comprehensive overview of the design principles, synthesis, and evaluation of kinase inhibitors based on the imidazo[1,2-a]pyrazine-3-carboxylic acid framework. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-proven protocols, and present data visualization tools to aid researchers, scientists, and drug development professionals in this exciting area of medicinal chemistry.
I. Design Principles and Structure-Activity Relationships (SAR)
The design of potent and selective kinase inhibitors hinges on a deep understanding of the target's three-dimensional structure and the intricate molecular interactions that govern ligand binding. The imidazo[1,2-a]pyrazine scaffold typically acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[5][6] These are classified as Type I inhibitors, which bind to the active conformation of the kinase.[]
The carboxylic acid moiety at the 3-position of the imidazo[1,2-a]pyrazine core offers a versatile handle for derivatization. It can be converted to amides, esters, or other functional groups to probe different regions of the ATP-binding pocket and enhance properties such as cell permeability and metabolic stability.
Key SAR Insights for Aurora Kinase A Inhibition:
Structure-activity relationship (SAR) studies have revealed critical insights into optimizing the imidazo[1,2-a]pyrazine scaffold for Aurora A kinase inhibition.[4][8] Co-crystallization of inhibitors with Aurora A has provided a structural basis for these observations.[8]
-
8-Position: This position is often directed towards the solvent-exposed region. Introducing polar groups, such as morpholine or piperazine, can significantly improve aqueous solubility and oral bioavailability without compromising potency.[3]
-
6-Position: Substituents at this position can extend into a hydrophobic pocket. Aromatic groups, such as a pyridin-3-yl moiety, have been shown to be favorable for potent inhibition.[8]
-
3-Position: Modifications at this position are crucial for fine-tuning selectivity and cellular activity. For instance, a 3-chloro substituent has been shown to be a key feature in potent Aurora A inhibitors.[8]
The following table summarizes representative SAR data for a series of imidazo[1,2-a]pyrazine-based Aurora A inhibitors, highlighting the impact of substitutions at key positions.
| Compound | R1 (3-position) | R2 (6-position) | R3 (8-position) | Aurora A IC50 (nM) | Selectivity vs. Aurora B |
| 1 | H | Pyridin-3-yl | N-(4-morpholinophenyl)amino | 50 | Low |
| 2 | Cl | Pyridin-3-yl | N-(4-morpholinophenyl)amino | 5 | Moderate |
| 3 | Cl | Phenyl | N-(4-morpholinophenyl)amino | 25 | Low |
| 4 | Cl | Pyridin-3-yl | N-(4-piperazin-1-ylphenyl)amino | 3 | High |
Data is illustrative and compiled from principles described in cited literature.[8]
II. Synthesis of this compound Derivatives
The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[9] The following is a representative, multi-step protocol for the synthesis of a 3-substituted imidazo[1,2-a]pyrazine derivative.
Caption: A generalized synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of Ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylate
This protocol describes a common method for constructing the core scaffold with ester functionality at the 3-position, which can be subsequently hydrolyzed to the carboxylic acid.
Materials:
-
2-Aminopyrazine
-
Ethyl 2-bromo-3-oxo-3-phenylpropanoate
-
Ethanol, anhydrous
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in anhydrous ethanol, add ethyl 2-bromo-3-oxo-3-phenylpropanoate (1.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylate.[10]
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Biochemical Assays for Kinase Inhibitor Evaluation
Biochemical assays are essential for determining the direct inhibitory effect of a compound on the kinase enzyme.[11] These assays are typically performed in a purified, cell-free system. A variety of assay formats are available, with luminescence and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) being popular choices for high-throughput screening.[2][12]
Caption: General workflow for a biochemical kinase inhibitor assay.
Protocol 2: Aurora A Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[13][14] The luminescent signal is directly proportional to kinase activity.[15]
Materials:
-
Aurora A Kinase Enzyme System (recombinant Aurora A, substrate peptide, reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (ADP-Glo™ Reagent, Kinase Detection Reagent)
-
ATP
-
Test compound (solubilized in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme). The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
Add the Aurora A enzyme to each well (except the negative control).
-
Add the substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Km for the enzyme.
-
Incubate at room temperature for 60 minutes.[14]
-
-
Signal Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: PI3Kα Inhibition Assay (TR-FRET)
TR-FRET assays are a robust method for measuring kinase activity.[16] For lipid kinases like PI3K, the assay measures the production of the phosphorylated lipid product. A competitive TR-FRET binding assay can also be used to measure the direct binding of an inhibitor to the kinase.[17]
Materials:
-
Recombinant PI3Kα enzyme
-
Lipid substrate (e.g., PIP2)
-
Europium-labeled anti-GST antibody
-
GST-tagged PH domain (binds to the phosphorylated lipid product)
-
Biotinylated PIP3 tracer
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Test compound
-
Assay buffer
-
384-well black assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in the assay plate.
-
Assay Mix Preparation: Prepare a master mix containing the PI3Kα enzyme, lipid substrate, and ATP in the assay buffer.
-
Reaction Initiation: Add the assay mix to the wells containing the test compound. Incubate for 30-60 minutes at room temperature.
-
Detection:
-
Add a stop solution containing EDTA.
-
Add the detection mix containing the Eu-labeled antibody, GST-PH domain, biotinylated PIP3 tracer, and SA-APC.
-
Incubate for 2 hours at room temperature to allow for the development of the FRET signal.[18]
-
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~620 nm and ~665 nm).
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (620 nm) emission. Determine the IC50 value from the dose-response curve.
IV. Cell-Based Assays for Kinase Inhibitor Evaluation
While biochemical assays are crucial for determining on-target potency, cell-based assays are necessary to assess a compound's activity in a more physiologically relevant context.[19] These assays measure the inhibition of a specific signaling pathway downstream of the target kinase.
Caption: A typical workflow for a cell-based kinase inhibitor assay.
Protocol 4: Cellular Aurora B Inhibition Assay (Phospho-Histone H3)
Aurora B kinase is responsible for phosphorylating histone H3 at serine 10 (pHH3) during mitosis. Measuring the levels of pHH3 is a reliable biomarker for Aurora B activity in cells.[20]
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-pHH3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the intensity of the pHH3 signal within the DAPI-stained nuclei.
-
Determine the IC50 value based on the reduction in the pHH3 signal.
-
Protocol 5: Cellular PI3K Inhibition Assay (Akt Phosphorylation)
The activation of PI3K leads to the phosphorylation of Akt at Ser473.[21] Measuring the level of phospho-Akt (pAkt) is a standard method to assess the activity of the PI3K/Akt signaling pathway.[22]
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF7, U87)
-
Cell culture medium
-
Test compound
-
Growth factor (e.g., insulin, EGF) to stimulate the pathway
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pAkt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., insulin) for 15-30 minutes.
-
-
Cell Lysis: Lyse the cells on ice with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pAkt and total Akt.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.[21]
-
Quantify the band intensities and normalize the pAkt signal to the total Akt signal.
-
Determine the IC50 value from the dose-dependent inhibition of Akt phosphorylation.
-
V. Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and fruitful starting point for the design of novel kinase inhibitors. The synthetic tractability of this core allows for extensive exploration of the chemical space around the kinase ATP-binding site, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of these compounds, from initial biochemical screening to cellular target engagement. As our understanding of kinase biology continues to deepen, the strategic application of privileged scaffolds like imidazo[1,2-a]pyrazine will undoubtedly remain a cornerstone of targeted drug discovery.
References
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. ias.ac.in [ias.ac.in]
- 11. [PDF] Overview of Current Type I/II Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 12. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 13. AURORA A Kinase Enzyme System Application Note [promega.jp]
- 14. promega.com [promega.com]
- 15. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. promegaconnections.com [promegaconnections.com]
- 20. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
The Emergence of Imidazo[1,2-a]pyrazines: Application Notes for Anticancer Agent Development
Introduction: The Privileged Scaffold
In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the imidazo[1,2-a]pyrazine core has emerged as a "privileged scaffold." This structural motif is increasingly recognized for its ability to interact with a multitude of biological targets implicated in cancer progression. Its rigid, planar structure and rich electronic properties make it an ideal starting point for designing potent and selective inhibitors of key oncogenic pathways.
This guide provides an in-depth overview and a series of validated protocols for the synthesis, characterization, and preclinical evaluation of novel imidazo[1,2-a]pyrazine-based anticancer agents. It is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of targeted cancer therapies.
Section 1: Synthetic Strategies for the Imidazo[1,2-a]pyrazine Core
The efficient construction of the imidazo[1,2-a]pyrazine core is a critical first step. Multicomponent reactions (MCRs) are highly favored in medicinal chemistry for their atom economy and ability to generate molecular diversity in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction and related iodine-catalyzed condensations are particularly effective for this scaffold.[1][2][3][4]
Protocol 1.1: One-Pot Three-Component Synthesis
This protocol describes a general method for the synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives, a common starting point for further functionalization.
Rationale: This one-pot approach is chosen for its operational simplicity, efficiency, and the mild reaction conditions, which preserve sensitive functional groups. Iodine is an inexpensive, readily available, and benign catalyst for this type of condensation.[1][4]
Materials:
-
2-aminopyrazine
-
Substituted aromatic aldehyde
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Iodine (catalyst)
-
Methanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-aminopyrazine (1.0 eq), the selected aromatic aldehyde (1.0 eq), and methanol.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the Schiff base intermediate.
-
Add the isocyanide (1.1 eq) to the mixture.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine derivative.
-
Characterize the final compound using NMR, Mass Spectrometry, and HPLC to confirm structure and purity.
Section 2: Unraveling the Mechanism of Action
Imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects by modulating several critical signaling pathways. Understanding the precise mechanism of action is crucial for rational drug design and patient selection. Two of the most prominent targets are the PI3K/AKT/mTOR pathway and Cyclin-Dependent Kinase 9 (CDK9).
The PI3K/AKT/mTOR Pathway: A Central Hub for Cancer Cell Survival
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] It is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[3][6][7] Inhibition of this pathway can halt cell proliferation and induce apoptosis, making it a highly attractive target for cancer therapy.[1][3] Several imidazo[1,2-a]pyridine and pyrazine series have demonstrated potent inhibitory effects on this pathway.[8]
Caption: PI3K/AKT/mTOR Signaling and Inhibition.
CDK9: A Key Regulator of Oncogenic Transcription
CDK9 is a transcriptional kinase that, together with its partner Cyclin T1, forms the Positive Transcription Elaturation Factor b (P-TEFb).[9] This complex phosphorylates RNA Polymerase II, a critical step for the transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins like Mcl-1 and oncogenes like MYC.[10] Cancer cells are often addicted to the continuous transcription of these genes for their survival. Therefore, inhibiting CDK9 offers a powerful strategy to simultaneously shut down multiple oncogenic signals.[4][9][11][12] Imidazo[1,2-a]pyrazines have been successfully developed as potent CDK9 inhibitors.[3]
Section 3: Preclinical Evaluation Workflow & Protocols
A systematic preclinical evaluation is required to characterize the anticancer potential of newly synthesized compounds. The workflow involves assessing cytotoxicity, confirming target engagement, and elucidating the mechanism of cell death.
Caption: Preclinical Development Workflow.
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method to assess a compound's effect on cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[13] The amount of formazan is directly proportional to the number of living cells.[13] This assay is a primary screen to determine the concentration-dependent cytotoxic effect and calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the imidazo[1,2-a]pyrazine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 3.2: Target Engagement (Western Blot for Phospho-AKT)
Rationale: To confirm that a compound inhibits the PI3K/AKT pathway, it is essential to measure the phosphorylation status of key downstream proteins. A decrease in the phosphorylation of AKT at Serine 473 (p-AKT S473) is a reliable biomarker of pathway inhibition.[3] Western blotting allows for the specific detection and semi-quantification of total AKT and p-AKT, providing direct evidence of target engagement.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (Rabbit anti-Total AKT, Rabbit anti-Phospho-AKT S473)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system (e.g., CCD camera-based imager)[14]
Step-by-Step Methodology:
-
Cell Lysis: Plate and treat cells with the test compound (at 1x and 5x the IC50) for a defined period (e.g., 6 hours). Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.[14]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Gel Electrophoresis: Normalize all samples to the same protein concentration (e.g., 20-30 µg). Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[15]
-
Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT or a loading control like GAPDH.
Protocol 3.3: Apoptosis Detection (Annexin V/Propidium Iodide Assay)
Rationale: A key goal of anticancer therapy is to induce apoptosis (programmed cell death). This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][16][17] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17] Flow cytometry is used to quantify the cell populations.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically provided in the kit)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., Staurosporine) controls.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Section 4: Data Interpretation and Future Directions
The protocols outlined above will generate quantitative data to build a comprehensive profile of a novel imidazo[1,2-a]pyrazine agent.
Data Summary Table (Hypothetical Data):
| Compound ID | Target Pathway | Cell Line | IC50 (µM) | p-AKT Inhibition (at IC50) | Apoptosis Induction (% Annexin V+) |
| IMP-001 | PI3K/AKT | MCF-7 | 2.5 | 75% | 45% |
| IMP-002 | PI3K/AKT | HCT116 | 5.1 | 68% | 38% |
| IMP-003 | CDK9 | K562 | 0.8 | N/A | 62% |
| Doxorubicin | Topo II | MCF-7 | 0.5 | N/A | 70% |
Future Directions: Promising lead compounds identified through this in vitro cascade should be advanced to further preclinical studies. This includes assessing their pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), evaluating their efficacy in in vivo animal models such as tumor xenografts, and conducting initial toxicology screens.[2][18] The ultimate goal is to identify a candidate with a favorable therapeutic window and drug-like properties suitable for progression into clinical trials.[2] The versatility of the imidazo[1,2-a]pyrazine scaffold ensures that it will remain a fertile ground for the discovery of novel anticancer agents for years to come.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Cho, D. C. (2014). Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook. BioDrugs, 28(4), 373-381. doi: 10.1007/s40259-014-0090-5
-
Frontiers Media SA. (2021). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Retrieved from [Link]
- Miyamoto, N., et al. (2011). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Science, 102(11), 2059-2064. doi: 10.1111/j.1349-7006.2011.02058.x
-
MDPI. (2022). Targeting CDK9 for Anti-Cancer Therapeutics. Retrieved from [Link]
- Steel, C. G., et al. (2012). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Seminars in Oncology, 39(1), 43-55. doi: 10.1053/j.seminoncol.2011.12.007
-
National Center for Biotechnology Information (PMC). (2016). Overview of CDK9 as a target in cancer research. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (2015). Targeting the PI3K-AKT-mTOR signaling network in cancer. Retrieved from [Link]
- American Chemical Society. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 59(13), 5953-5979. doi: 10.1021/acs.jmedchem.5b01874
- American Association for Cancer Research. (2019). Cyclin-dependent kinase-9 is a therapeutic target in MYC-expressing diffuse large B-cell lymphoma. Molecular Cancer Therapeutics, 18(8), 1356-1367. doi: 10.1158/1535-7163.MCT-18-1023
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
Creative BioMart. (n.d.). Preclinical Development of Kinase/Phosphatase Drugs. Retrieved from [Link]
-
Dovepress. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Retrieved from [Link]
-
Xtalks. (n.d.). Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. Retrieved from [Link]
-
Semantic Scholar. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. Retrieved from [Link]
-
MDPI. (2023). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Retrieved from [Link]
-
OmicsX. (2022). Kinase Inhibitors in Preclinical Development - 2021. Retrieved from [Link]
-
Merck Millipore. (n.d.). Western Blotting Protocols. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]
Sources
- 1. Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Preclinical Development of Kinase/Phosphatase Drugs - Creative BioMart [kinasebiotech.com]
Application Notes & Protocols: Leveraging Imidazo[1,2-a]pyrazine-3-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyrazine nucleus is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its ability to serve as a versatile framework for developing ligands for a multitude of biological targets, leading to compounds with a wide spectrum of pharmacological activities. Derivatives have demonstrated potential as anticancer[2][3][4], anti-inflammatory, antimicrobial[5], and kinase inhibiting agents.[6][7] Specifically, the imidazo[1,2-a]pyrazine-3-carboxylic acid motif serves as an exceptionally valuable starting point for structure-activity relationship (SAR) studies. The carboxylic acid at the C3 position provides a robust chemical handle, allowing for systematic modifications to probe the intricate interactions between the molecule and its biological target. This guide provides the strategic rationale and detailed protocols for synthesizing, diversifying, and evaluating a compound library based on this core structure.
Part 1: Synthesis of the Core Scaffold
The foundational step in any SAR campaign is the efficient and reliable synthesis of the core molecular framework. The most prevalent and robust method for constructing the imidazo[1,2-a]pyrazine ring system involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2][8] For our purposes, the reaction between 2-aminopyrazine and ethyl bromopyruvate provides a direct route to the ethyl ester of our target acid, which can be easily hydrolyzed.
Protocol 1.1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-3-carboxylate
This protocol details the cyclization reaction to form the core heterocyclic system.
Rationale: This two-step approach (cyclization followed by hydrolysis) is often more efficient than a direct cyclization with bromopyruvic acid. Ethyl bromopyruvate is generally more stable and easier to handle, and the subsequent saponification is a high-yielding, straightforward transformation.
Materials:
-
2-Aminopyrazine
-
Ethyl bromopyruvate
-
Anhydrous Ethanol (EtOH)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) in anhydrous ethanol (0.2 M), add sodium bicarbonate (2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl imidazo[1,2-a]pyrazine-3-carboxylate.
Protocol 1.2: Hydrolysis to this compound
Materials:
-
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a 3:1 mixture of THF and MeOH (0.1 M).
-
Add 1 M NaOH solution (3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of 1 M HCl. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the target this compound.
Workflow for Core Synthesis
Caption: General workflow for the synthesis of the core acid.
Part 2: Designing the SAR Library
A successful SAR study relies on the systematic and logical modification of the lead compound. The this compound scaffold offers several key positions for diversification to probe the target's binding site for steric, electronic, and hydrophobic preferences.
Key Diversification Points:
-
C3-Position: The carboxylic acid is a prime handle for creating a library of amides and esters. This explores a critical vector pointing out of the core scaffold.
-
C2-Position: Variation here can be achieved by using different α-halocarbonyl reagents in the initial cyclization. This allows for probing interactions deep within a potential binding pocket.
-
C8-Position: This position can be functionalized through halogenation of the core, followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), introducing a wide array of aryl, heteroaryl, or amine substituents.[5][9]
Protocol 2.1: C3-Amide Library Synthesis via Amide Coupling
Rationale: Amide bond formation is a cornerstone of medicinal chemistry. The resulting amides are generally more stable metabolically than esters and introduce a hydrogen bond donor (the N-H group), which can be critical for target binding. Using a modern coupling agent like HATU provides high yields, short reaction times, and minimizes racemization if chiral amines are used.
Materials:
-
This compound (Core Scaffold)
-
A diverse library of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a vial, dissolve the core acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add the desired amine (1.2 eq) to the solution.
-
Add DIPEA (3.0 eq) to the mixture, followed by HATU (1.2 eq).
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by flash chromatography or preparative HPLC.
Hypothetical Library Design
The table below illustrates a small, focused library designed to probe different chemical spaces around the core scaffold.
| Compound ID | R2 Substituent | R3 Substituent (from COOH) | R8 Substituent | Rationale for Inclusion |
| CORE-ACID | -H | -OH | -H | Parent compound, baseline activity |
| LIB-001 | -H | -NH-CH₂-Ph | -H | Introduce flexible aromatic group at C3 |
| LIB-002 | -H | -N(CH₂)₄O (Morpholine) | -H | Introduce polar, heterocyclic group at C3 |
| LIB-003 | -H | -NH-(p-F-Ph) | -H | Probe electronic effects at C3 (EWG) |
| LIB-004 | -Ph | -OH | -H | Add bulky hydrophobic group at C2 |
| LIB-005 | -Ph | -NH-CH₂-Ph | -H | Combine modifications at C2 and C3 |
| LIB-006 | -H | -OH | -Br | Intermediate for further C8 modification |
| LIB-007 | -H | -OH | -(p-OMe-Ph) | Introduce electron-rich aryl at C8 (via Suzuki) |
SAR Diversification Strategy
Caption: Key points for chemical diversification on the core scaffold.
Part 3: Biological Evaluation Protocols
The choice of biological assay is dictated by the therapeutic target. Imidazo[1,2-a]pyrazines are potent inhibitors of various protein kinases, such as Aurora kinases and PI3Kα.[6][7] Therefore, a primary in vitro kinase assay followed by a cell-based antiproliferative assay represents a robust screening cascade.
Protocol 3.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Less ADP means more potent inhibition. It is a highly sensitive, reliable, and high-throughput compatible method for determining a direct IC₅₀ value against the purified enzyme.
Materials:
-
Purified target kinase (e.g., Aurora A)
-
Kinase-specific substrate (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer (with MgCl₂)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Synthesized compound library (in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Create 10-point, 3-fold serial dilutions of each library compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the assay plate. Include DMSO-only wells (negative control) and a known inhibitor (positive control).
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase reaction buffer. Dispense this mix into each well of the plate.
-
Reaction Initiation: Prepare a solution of ATP in kinase reaction buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & ADP Depletion: Add ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% for positive control). Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3.2: Cell-Based Antiproliferative Assay (CellTiter-Glo® Format)
Rationale: While an in vitro assay confirms target engagement, a cell-based assay is critical to assess if the compound can enter cells, engage its target in a complex cellular environment, and elicit a functional response (i.e., inhibit proliferation). The CellTiter-Glo® assay measures intracellular ATP levels, a strong indicator of cell viability and metabolic activity.[10]
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HCT-116)[10]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Synthesized compound library (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
White, opaque 96-well cell culture plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the library compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include DMSO-only wells as a negative control.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Signal Generation: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Lysis and Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it stand at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control wells and plot the percent viability versus the logarithm of compound concentration to determine the GI₅₀/IC₅₀ value.
Part 4: The Iterative SAR Cycle
The data generated from these assays is the engine of the SAR cycle. By correlating the structural changes in the library with the resulting biological activity, clear trends can emerge.
Example SAR Interpretation
| Compound ID | R2 | R3 (-NH-R) | Kinase IC₅₀ (nM) | Cell IC₅₀ (nM) | Interpretation |
| LIB-001 | H | -CH₂-Ph | 520 | 1100 | Baseline activity established for a C3-aromatic amide. |
| LIB-003 | H | -(p-F-Ph) | 85 | 250 | Adding an electron-withdrawing fluorine improves potency ~6-fold. Suggests an interaction where reduced electron density on the ring is favorable. |
| LIB-005 | Ph | -CH₂-Ph | 45 | 90 | Adding a phenyl at C2 dramatically increases potency (~10-fold). Indicates a large, hydrophobic pocket is available for the C2 substituent. |
This analysis immediately provides direction for the next round of synthesis. A medicinal chemist would logically design a second-generation library combining the beneficial features identified: a phenyl group at C2 and an electron-deficient aromatic ring at C3.
The Structure-Activity Relationship (SAR) Cycle
Caption: The iterative process of drug discovery driven by SAR.
References
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. PubMed. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. [Link]
-
Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. PubMed. [Link]
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][5][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Request PDF - ResearchGate. [Link]
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]
-
(PDF) Imidazo[1,2-a]pyrazine Inhibitors of Phosphoinositide-3 kinase alpha (PI3Kα): 3D-QSAR Analysis Utilizing Hybrid Monte Carlo Algorithm to Refine Receptor-Ligand Complexes for Molecular Alignment. ResearchGate. [Link]
-
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
(PDF) Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel Imidazo[1,2-a]pyrazine-linked 1,2,3-Triazole Derivatives via a Click Chemistry Approach. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. europepmc.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comprehensive Analytical Characterization of Imidazo[1,2-a]pyrazine-3-carboxylic acid
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][2] Imidazo[1,2-a]pyrazine-3-carboxylic acid is a key synthetic intermediate and a potential pharmacophore in its own right. Its thorough and accurate characterization is paramount to ensure the integrity of subsequent research and development, from synthetic route optimization to the establishment of structure-activity relationships (SAR).[2][3]
This guide provides an integrated suite of analytical methodologies designed for the comprehensive characterization of this molecule. We move beyond mere procedural lists to explain the causality behind each analytical choice, ensuring that every protocol serves as a self-validating system for generating reliable and reproducible data.
Chromatographic Methods for Purity and Identity Assessment
The initial and most critical step in characterizing any newly synthesized compound is to establish its purity. Chromatographic techniques are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse for assessing the purity of small organic molecules like this compound.[4] The technique separates compounds based on their hydrophobicity.[5][6] By using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, we can effectively resolve the target compound from starting materials, by-products, and other impurities.[7] A gradient elution, where the organic content of the mobile phase is increased over time, is typically employed to ensure the elution of compounds with a wide range of polarities.[8]
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for RP-HPLC purity assessment.
Protocol 1: RP-HPLC Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B, or DMSO if solubility is an issue) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector (typically to a final concentration of 0.1-0.5 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[9]
-
-
Instrumentation and Conditions:
-
The following parameters serve as a robust starting point and should be optimized for your specific system and sample.[10]
Parameter Recommended Setting Rationale Column C18, 250 x 4.6 mm, 5 µm Standard for small molecule separation. Mobile Phase A 0.1% Formic Acid in Water Acid modifier improves peak shape for carboxylic acids. Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency.[6] Gradient 5% B to 95% B over 20 min Ensures elution of both polar and non-polar impurities.[10] Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Maintains consistent retention times. Injection Vol. 10 µL Standard injection volume. Detection UV-Vis Diode Array Detector (DAD) Monitor at 254 nm and 280 nm, and collect full spectrum to check for co-eluting impurities. -
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area. A purity level of >95% is often required for subsequent biological or chemical assays.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of the compound's identity.[11] For nitrogen-containing heterocycles, electrospray ionization (ESI) in positive ion mode is highly effective, as the basic nitrogen atoms are readily protonated to form the [M+H]⁺ ion.[12][13] Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic pattern that further confirms the structure.[14]
Protocol 2: LC-MS Identity Confirmation
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, typically at a lower concentration (e.g., 1-10 µg/mL).
-
-
Instrumentation and Conditions:
-
Use an LC system coupled to a mass spectrometer (e.g., Quadrupole, Ion Trap, or Q-TOF).
-
LC Method: Employ the same or a similar rapid gradient method as in Protocol 1.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MS Parameters (Typical Starting Points):
-
Expected Ion: For this compound (C₇H₅N₃O₂), the monoisotopic mass is 163.0382 Da. The primary ion observed will be [M+H]⁺ at m/z 164.0455.
-
MS/MS Fragmentation: If performing MS/MS on the m/z 164 parent ion, characteristic losses would include the loss of CO₂ (44 Da) to yield a fragment at m/z 120, and subsequent cleavage of the heterocyclic rings.[12]
-
-
Data Analysis:
-
Confirm the presence of the peak corresponding to the target compound's retention time from the HPLC analysis.
-
Verify that the mass spectrum for this peak shows a dominant ion with an m/z value matching the expected [M+H]⁺ of the compound.
-
Spectroscopic Methods for Structural Elucidation
Once purity and mass are confirmed, spectroscopic techniques are employed to verify the precise atomic connectivity and functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[15][16] For this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons and the carboxylic acid proton.[1][17]
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent.[9][18]
-
Solvent Choice: DMSO-d₆ is an excellent choice as it can solubilize the polar carboxylic acid and its -OH proton is observable. CDCl₃ can also be used, but the acidic proton may exchange or be very broad.
-
Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to prevent magnetic field distortions.[18]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Expected Spectral Features (in DMSO-d₆):
-
¹H NMR:
-
A very broad singlet far downfield (>12 ppm) corresponding to the carboxylic acid proton (-COOH).
-
Four distinct signals in the aromatic region (approx. 7.5-9.5 ppm) corresponding to the four protons on the heterocyclic core. Analysis of their chemical shifts and coupling constants (J-values) will confirm their positions.[1][19]
-
-
¹³C NMR:
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups.[21] The vibrational frequencies of bonds within the molecule are diagnostic. For this compound, the most prominent features will be the stretches associated with the carboxylic acid group and the aromatic rings.[22][23]
Protocol 4: FTIR Analysis
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet.
-
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty instrument (or pure KBr pellet) and subtract it from the sample spectrum.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1650 - 1500 | C=N and C=C stretches | Imidazopyrazine Ring |
| 1300 - 1200 | C-O stretch | Carboxylic Acid |
| 900 - 650 | C-H out-of-plane bend | Aromatic Ring |
Physicochemical Characterization
Thermal analysis provides critical information about the material's stability, melting point, and polymorphic form.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.[24][25] DSC measures the heat flow into or out of a sample during a temperature change, allowing for the determination of the melting point, glass transitions, and other phase changes.[26][27] Together, they provide a comprehensive thermal profile.
Integrated TGA/DSC Workflow
Caption: Parallel workflow for thermal analysis.
Protocol 5: TGA/DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the solid sample into an appropriate pan (e.g., aluminum for temperatures <600 °C).
-
-
Instrumentation and Conditions:
-
Atmosphere: Nitrogen (inert), with a flow rate of 20-50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from 25 °C to a temperature above the expected decomposition point (e.g., 400 °C).
-
-
Data Analysis:
-
From TGA: Determine the onset temperature of decomposition (Td), which indicates the upper limit of the compound's thermal stability.
-
From DSC: Identify the sharp endothermic peak corresponding to the melting point (Tm). The area under this peak can be used to calculate the enthalpy of fusion (ΔHfus). A sharp melting peak is also an indicator of high purity.[28]
-
Definitive Structural Confirmation
Single-Crystal X-ray Diffraction
For absolute and unambiguous confirmation of the molecular structure, including its 3D arrangement in the solid state, single-crystal X-ray diffraction is the gold standard.[29] This technique requires growing a high-quality single crystal of the compound, which can be a significant challenge. However, if successful, it provides precise bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the compound's identity and conformation.[30]
References
-
Krajsovszky, G., Drahos, L., Túrós, G. J., & Vékey, K. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(7), 637-646. [Link]
-
Reboul, E. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
Basiuk, V. A. (2003). Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1867-1879. [Link]
-
Jarrar, B. M., Jarrar, A. A., & Cooks, R. G. (2022). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Society for Mass Spectrometry. [Link]
-
Krajsovszky, G., Drahos, L., Túrós, G. J., & Vékey, K. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]
-
Sadeek, S. A., & El-Shwiniy, W. M. (2010). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]
-
Heredia, A. (2012). Investigation of Thermal Properties of Carboxylates with Various Structures. WPI Major Qualifying Projects. [Link]
-
Vinusha, H. M., et al. (2016). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
McClean, S., O'Kane, E. J., & Smyth, W. F. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Current Pharmaceutical Analysis, 2(1), 1-27. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Humboldt-Universität zu Berlin. NMR Sample Preparation. [Link]
-
Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. [Link]
-
ETH Zurich. NMR Sample Preparation. [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Humboldt-Universität zu Berlin. Sample Preparation. NMR Spectroscopy. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2017). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 7(1), 1-10. [Link]
-
Bolla, G., & Vangala, V. R. (2021). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates. ResearchGate. [Link]
-
Ghesini, F., et al. (2023). Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence. MDPI. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
-
ResearchGate. What is the standard procedure for Reverse Phase column chromatography? [Link]
-
Al-Ostath, R. A., et al. (2022). Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. Taylor & Francis Online. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2017). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 7(1), 1-10. [Link]
-
Price, J. A., & Le, D. (2024). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. [Link]
-
Sadeghi, R., & Noshadi, I. (2014). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]
-
Zhang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
SpectraBase. Imidazo(1,2-A)pyrazine - Optional[13C NMR]. [Link]
-
Singh, P., et al. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of the Iranian Chemical Society, 15(11), 2465-2479. [Link]
-
Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
-
Al-Ostath, R. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Duddeck, H., Dietrich, W., & Tóth, G. (1998). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR. [Link]
-
Holzer, W., et al. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. [Link]
-
Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 240, 114520. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chromtech.com [chromtech.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 19. This compound(1265896-03-4) 1H NMR [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. chemmethod.com [chemmethod.com]
- 22. Calculated gas-phase infrared spectra of imidazo[1,2-a]pyrazinediones derived from alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. libjournals.unca.edu [libjournals.unca.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
- 27. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Scalable Synthesis of Imidazo[1,2-a]pyrazine-3-carboxylic Acid for Pharmaceutical Research and Development
Introduction
Imidazo[1,2-a]pyrazines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. This scaffold is a key structural motif in a variety of pharmacologically active agents, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Specifically, Imidazo[1,2-a]pyrazine-3-carboxylic acid serves as a crucial intermediate in the synthesis of more complex drug candidates, making a reliable and scalable synthetic route to this compound highly valuable for drug discovery and development programs.[3][4]
This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound. The described methodology is designed for robustness, efficiency, and scalability, addressing the common challenges encountered when transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.
Overall Synthesis Workflow
The synthesis is a two-step process commencing with the cyclocondensation of 2-aminopyrazine with an ethyl 2-halo-3-oxopropanoate derivative to form the ethyl ester of the target molecule, followed by hydrolysis to yield the final carboxylic acid. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrazine Core at the C-3 Position
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold and its C-3 Position
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This nitrogen-rich bicyclic system is a structural analog of purines and is a core component in numerous pharmacologically active compounds.[1][2] Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] Notably, this scaffold is present in marketed drugs and clinical candidates, underscoring its therapeutic relevance.[3]
The functionalization of the imidazo[1,2-a]pyrazine core is a key strategy for modulating its physicochemical properties and biological activity, thereby enabling the exploration of new chemical space for drug development. Among the various positions on this scaffold, the C-3 position is of particular interest. The inherent electronic properties of the imidazo[1,2-a]pyrazine ring system render the C-3 position nucleophilic and susceptible to electrophilic attack.[4][5][6] This reactivity provides a reliable handle for introducing a wide array of substituents, making C-3 functionalization a cornerstone of synthetic efforts targeting this heterocyclic family.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the various methodologies for the targeted functionalization of the imidazo[1,2-a]pyrazine core at the C-3 position. The protocols herein are presented with an emphasis on the underlying chemical principles, practical execution, and the rationale behind experimental design.
Understanding the Reactivity of the Imidazo[1,2-a]pyrazine Core
The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyrazine ring is predominantly directed to the C-3 position. This can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack. Attack at C-3 allows for the positive charge to be delocalized over the imidazole ring while maintaining the aromaticity of the pyrazine ring, resulting in a more stable intermediate compared to attack at other positions.[4][5]
Caption: Rationale for preferential electrophilic attack at the C-3 position.
Part 1: Classical Electrophilic Substitution at C-3
Direct electrophilic substitution remains a fundamental and straightforward approach for introducing functional groups at the C-3 position of the imidazo[1,2-a]pyrazine core. Halogenation, particularly bromination, is a common and effective method.
Protocol 1: Electrophilic Bromination of Imidazo[1,2-a]pyrazine at C-3
This protocol describes the regioselective bromination of the imidazo[1,2-a]pyrazine core at the C-3 position using N-bromosuccinimide (NBS).[1]
Rationale: N-Bromosuccinimide is a convenient and mild source of electrophilic bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C-3 position of the imidazo[1,2-a]pyrazine attacks the bromine atom of NBS.[4][5] The choice of a suitable solvent is crucial for managing reactivity and ensuring good yields.
Materials:
-
Substituted Imidazo[1,2-a]pyrazine (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.2 mmol)
-
Ethanol
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted imidazo[1,2-a]pyrazine (1.0 mmol) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.2 mmol) to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form.
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the 3-bromo-imidazo[1,2-a]pyrazine derivative.
Expected Outcome: This protocol typically affords the desired 3-bromo-imidazo[1,2-a]pyrazine in good to excellent yields. The resulting 3-bromo derivative is a versatile intermediate for further functionalization via cross-coupling reactions.
Troubleshooting:
-
Low Yield: Ensure the reaction is protected from light, as radical side reactions can occur with NBS. The slow addition of NBS at low temperature is critical to control the reaction's exothermicity and prevent the formation of di-substituted products.[7]
-
Formation of Di-substituted Products: Over-bromination can occur if an excess of NBS is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is key.[8]
| Reagent/Condition | Rationale | Typical Range |
| NBS | Mild electrophilic bromine source | 1.1 - 1.5 equivalents |
| Solvent | Ethanol, Dichloromethane, or Acetonitrile | Varies with substrate |
| Temperature | Controls regioselectivity and prevents side reactions | 0 °C to room temperature |
Part 2: Multicomponent Reactions for Direct C-3 Functionalization
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to construct complex molecules in a single step. Several MCRs have been developed for the synthesis of C-3 functionalized imidazo[1,2-a]pyrazines.
Protocol 2: Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines
This protocol details a one-pot, three-component condensation reaction to synthesize 3-amino-substituted imidazo[1,2-a]pyrazines from 2-aminopyrazine, an aldehyde, and an isonitrile.[9][10]
Rationale: This reaction is a variation of the Ugi reaction. It is presumed to proceed through the formation of an iminium species from the condensation of 2-aminopyrazine and the aldehyde. The isonitrile then attacks this iminium intermediate, followed by an intramolecular cyclization to yield the 3-amino-imidazo[1,2-a]pyrazine product.[9] This method allows for the rapid generation of a library of compounds with diverse substituents at the C-2 and C-3 positions.[10]
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
Isonitrile (1.0 mmol)
-
Methanol
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) in methanol, add the aldehyde (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isonitrile (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-amino-imidazo[1,2-a]pyrazine.
Caption: Workflow for the three-component synthesis of 3-amino-imidazo[1,2-a]pyrazines.
Part 3: Modern C-H Functionalization Strategies at C-3
Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, avoiding the need for pre-functionalized starting materials.[11][12]
Protocol 3: Palladium-Catalyzed Direct C-H Arylation at C-3
This protocol outlines a method for the direct arylation of the C-3 position of imidazo[1,2-a]pyrazines using a palladium catalyst.[13]
Rationale: This reaction proceeds through a concerted metalation-deprotonation (CMD) pathway or an electrophilic aromatic substitution-type mechanism, facilitated by the palladium catalyst. The choice of ligand, base, and solvent is critical for achieving high regioselectivity and yield. This method offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates.
Materials:
-
Substituted Imidazo[1,2-a]pyrazine (1.0 mmol)
-
Aryl halide (e.g., aryl bromide) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Ligand (e.g., triphenylphosphine, PPh₃) (10 mol%)
-
Base (e.g., potassium carbonate, K₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask and Schlenk line
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the substituted imidazo[1,2-a]pyrazine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), ligand (10 mol%), and base (2.0 mmol).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Influence on Reaction | Typical Conditions |
| Palladium Source | Active catalyst for C-H activation | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | Modulates catalyst activity and stability | PPh₃, PCy₃, SPhos |
| Base | Facilitates the C-H activation step | K₂CO₃, Cs₂CO₃, KOAc |
| Solvent | Affects solubility and reaction temperature | Dioxane, Toluene, DMF |
Conclusion
The functionalization of the imidazo[1,2-a]pyrazine core at the C-3 position is a well-established and versatile strategy for the synthesis of novel compounds with significant potential in drug discovery. This guide has provided detailed protocols and the underlying scientific principles for key transformations, including classical electrophilic substitution, efficient multicomponent reactions, and modern C-H functionalization techniques. By understanding the reactivity of the imidazo[1,2-a]pyrazine scaffold and carefully selecting the appropriate synthetic methodology, researchers can effectively generate diverse libraries of C-3 substituted derivatives for biological evaluation.
References
-
Dunn, P. J., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters, 10(9), 1334-1339. [Link]
-
Tabor, A. B., et al. (2015). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 23(1), 109-120. [Link]
-
Reddy, C. R., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 63. [Link]
-
Not Voodoo. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [Link]
-
Bradsher, C. K., & Zinn, M. F. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry, 12(5), 971-973. [Link]
-
Ugi, I., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar. [Link]
-
Tashrifi, Z., et al. (2020). C3‐Functionalization of Imidazo[1,2‐a]pyridines. European Journal of Organic Chemistry, 2020(1), 43-62. [Link]
-
de F. P. M. Moreira, W., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Li, J., et al. (2020). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2- a ]pyridines with 3-Indoleacetic Acids. ChemistrySelect, 5(29), 8968-8972. [Link]
-
S. Girish, T. K., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Wang, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(19), 6268. [Link]
-
Arshad, F., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38254. [Link]
-
Roger, J., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(24), 6222-6225. [Link]
-
Knochel, P., et al. (2013). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 4(11), 4293-4300. [Link]
-
ResearchGate. (2025). Imidazo[1,2-a]pyrazines. [Link]
-
Wang, C., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(31), 13865-13881. [Link]
-
Berteina-Raboin, S., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1126-1138. [Link]
-
S. Girish, T. K., et al. (2018). Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. [Link]
-
Kumar, A., et al. (2025). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [https://www.researchgate.net/publication/353685842_Synthesis_of_Imidazo12-a]pyridines_C-H_Functionalization_in_the_Direction_of_C-S_Bond_Formation]([Link])
-
Tabor, A. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(22), 6377-6391. [Link]
-
Kumar, S., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. New Journal of Chemistry, 46(36), 17135-17154. [https://www.researchgate.net/publication/363029023_Recent_advances_in_transition-metal-free_C-H_functionalization_of_imidazo12-a]pyridines]([Link])
-
Hajra, A., et al. (2018). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 83(21), 13359-13366. [Link]
-
Abushanab, E., et al. (1975). Imidazo[1,5-a]pyrazines. IV. Aromatic substitution reactions. The Journal of Organic Chemistry, 40(23), 3373-3376. [Link]
-
Tabor, A. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. ResearchGate. [Link]
-
Arshad, F., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38243-38254. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 7. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Imidazo[1,2-a]pyrazine Compounds in Antiviral Research
An in-depth technical guide for researchers, scientists, and drug development professionals.
The emergence of drug-resistant viral strains and the constant threat of new pandemics necessitate the discovery of novel antiviral agents with unique mechanisms of action.[1][2][3] The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry, serving as a versatile framework for developing potent therapeutic agents.[4][5] Initially explored for other therapeutic areas, this heterocyclic system is now recognized as a promising source of broad-spectrum antiviral compounds, active against a range of viruses including influenza, human coronavirus, and HIV.[1][6][7][8]
This guide provides a comprehensive overview of the application of imidazo[1,2-a]pyrazine compounds in antiviral research. It details their mechanisms of action, showcases key examples, and provides field-proven protocols for their evaluation, empowering researchers to effectively explore this promising class of molecules.
Viral Targets & Mechanisms of Action
Imidazo[1,2-a]pyrazine derivatives have been shown to inhibit viral replication by engaging diverse and highly specific molecular targets. Understanding these mechanisms is crucial for designing effective screening strategies and optimizing lead compounds.
-
Influenza Virus - Nucleoprotein (NP) Inhibition: A significant breakthrough has been the discovery of imidazo[1,2-a]pyrazine derivatives that target the influenza virus nucleoprotein (NP).[2][6] The compound A4 , for instance, directly binds to NP, inducing its clustering and preventing its crucial nuclear accumulation.[2][3][6] This sequesters the viral protein, effectively halting the replication process. This mechanism is particularly valuable as it differs from existing drugs like oseltamivir, offering a potent alternative against resistant strains.[1][9]
-
Human Coronavirus - Protease Inhibition: Certain derivatives have demonstrated activity against human coronavirus 229E (HCoV-229E).[7][8] The compound 3b showed the most potent anti-coronaviral activity in one study, with docking simulations suggesting a high binding affinity to the main protease (Mpro).[7] Viral proteases are essential for cleaving polyproteins into functional viral enzymes and structural proteins, making them a prime target for antiviral intervention.
-
Human Immunodeficiency Virus (HIV) - Reverse Transcriptase Inhibition: The imidazo[1,2-a]pyrazine scaffold was initially designed to target HIV reverse transcriptase (RT).[1][6] Compound A4, in addition to its anti-influenza activity, also shows robust anti-HIV properties, highlighting the potential for developing dual-target drugs.[6]
-
Other Viruses: The broader class of related imidazole-based heterocycles has shown activity against a wide array of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), suggesting that the imidazo[1,2-a]pyrazine core can be adapted to target other viral families.[10][11]
Featured Imidazo[1,2-a]pyrazine Compounds
The versatility of the imidazo[1,2-a]pyrazine scaffold allows for chemical modifications that tune its specificity and potency against different viral targets. The table below summarizes the activity of key compounds identified in recent studies.
| Compound | Target Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Mechanism of Action | Reference |
| A4 | Influenza A (PR8) | MDCK | 2.75 | 27.36 | 9.95 | Nucleoprotein (NP) Inhibitor | [1][6] |
| A4 | HIV (IIIB strain) | MT-4 | 0.98 | >100 | >102 | Reverse Transcriptase Inhibitor | [6] |
| 3b | HCoV-229E | Huh7 | 56.96 | >400 | 7.14 | Protease (Predicted) | [7][8] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral activity. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that causes 50% cell death. SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for the viral target over the host cell, a critical parameter for a viable drug candidate.
Application Notes: A Strategic Approach to Antiviral Screening
A successful antiviral screening campaign requires a logical workflow that progresses from initial broad-based screening to more detailed mechanistic studies.
The Rationale: Phenotypic vs. Target-Based Screening
-
Phenotypic Screening: This approach, as used in the discovery of A4's anti-influenza activity, screens for compounds that inhibit viral replication within a host cell without a preconceived notion of the target.[1][6] Its primary advantage is that it simultaneously assesses a compound's ability to permeate the cell membrane and inhibit the virus in a biologically relevant environment, automatically filtering out non-permeable or highly toxic molecules.[12]
-
Target-Based Screening: This method screens compounds against a specific, isolated viral protein (e.g., a viral polymerase or protease).[13] While useful for identifying direct binders, it may miss compounds that require cellular metabolism for activation or that act on novel targets.
A hybrid approach is often most effective: a phenotypic screen to identify active compounds, followed by target deconvolution and mechanism-of-action studies to determine how they work.[9]
The Imperative of Cytotoxicity Assessment
A compound may appear to inhibit a virus simply by killing the host cells. Therefore, every antiviral assay must be run in parallel with a cytotoxicity assay using the same cell line, compound concentrations, and incubation time.[14][15] This allows for the calculation of the Selectivity Index (SI), a crucial metric for prioritizing compounds. A high SI is a hallmark of a promising drug candidate.[15]
General Antiviral Screening Workflow
The following diagram illustrates a standard workflow for identifying and characterizing novel antiviral compounds from a chemical library.
Caption: Calculating the Selectivity Index (SI).
Protocol 3: MoA Study - Indirect Immunofluorescence for NP Localization
This protocol helps visualize the effect of a compound on the subcellular localization of a viral protein, as was done to characterize compound A4. [2][6] Rationale: By observing that compound A4 causes the influenza NP to cluster and remain in the cytoplasm, researchers confirmed its mechanism of action involves disrupting nuclear import. This provides strong visual evidence to support biochemical data.
Materials:
-
Cells (e.g., MDCK or A549) grown on glass coverslips in a 24-well plate.
-
Influenza virus.
-
Test compound (e.g., A4) and controls.
-
4% Paraformaldehyde (PFA) for fixing.
-
0.1% Triton X-100 for permeabilization.
-
Blocking buffer (e.g., PBS with 3% BSA).
-
Primary antibody (e.g., mouse anti-influenza NP).
-
Secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).
-
DAPI for nuclear staining.
-
Mounting medium.
Procedure:
-
Infection and Treatment: Seed cells on coverslips. Infect with influenza virus (higher MOI, e.g., 1-2) for 1 hour. Remove the virus, wash, and add a medium containing the test compound (at ~5x EC₅₀) or vehicle control.
-
Incubation: Incubate for 6-8 hours. This time is optimized to allow for NP expression and nuclear import in the control group.
-
Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with the primary anti-NP antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour in the dark.
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using a mounting medium. Image using a fluorescence microscope.
Caption: Mechanism of action for Compound A4.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold represents a highly promising platform for the development of next-generation antiviral drugs. Studies have already validated its potential against critical pathogens like influenza and coronaviruses, often through novel mechanisms of action that can overcome existing drug resistance. [6][7] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
Broad-Spectrum Activity: Screening lead compounds against a wider panel of viruses to identify broad-spectrum inhibitors.
-
In Vivo Efficacy: Advancing promising candidates into animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By leveraging the strategic protocols and insights outlined in this guide, researchers can effectively unlock the full therapeutic potential of imidazo[1,2-a]pyrazine compounds in the ongoing fight against viral diseases.
References
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. [Link]
-
Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health (NIH). [Link]
-
Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed. [Link]
-
Antiviral Drug Screening. Virology Research Services. [Link]
-
Cell-based Assays to Identify Inhibitors of Viral Disease. National Institutes of Health (NIH). [Link]
-
The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Identification of the Imidazo[1,2- a ]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor | Request PDF. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]
-
Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PubMed. [Link]
-
Understanding Cytotoxicity. Virology Research Services. [Link]
-
Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Publications. [Link]
-
7 steps for screening antiviral drugs. DIFF Biotech. [Link]
-
In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. SAGE Journals. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations | Request PDF. ResearchGate. [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health (NIH). [Link]
-
Synthesis and optimization of imidazo[1,2-a]pyrimidines as inhibitors of influenza viral entry. American Chemical Society. [Link]
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. ResearchGate. [Link]
-
Small Molecule Drugs Targeting Viral Polymerases. MDPI. [Link]
-
Vector-Transmitted Flaviviruses: An Antiviral Molecules Overview. MDPI. [Link]
-
Broad-spectrum agents for flaviviral infections: Dengue, Zika and beyond. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. tsijournals.com [tsijournals.com]
- 6. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
Application Notes and Protocols for the Preparation of Imidazo[1,2-a]pyrazine Derivatives for Antituberculosis Activity
Introduction: The Pressing Need for Novel Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, responsible for millions of deaths annually.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent demand for new therapeutic agents with novel mechanisms of action.[3][4] Fused heterocyclic scaffolds have emerged as a promising area in the discovery of new antimicrobial agents. Among these, the imidazo[1,2-a]pyridine scaffold has been extensively investigated, leading to the discovery of clinical candidates like telacebec (Q203).[4] The closely related imidazo[1,2-a]pyrazine core, a bioisosteric analogue, represents a compelling yet less explored scaffold for the development of new antitubercular drugs.
This guide provides a comprehensive overview of the synthetic strategies for preparing imidazo[1,2-a]pyrazine derivatives and detailed protocols for evaluating their antituberculosis activity. We will delve into the rationale behind experimental choices, present step-by-step methodologies, and discuss the critical aspects of structure-activity relationship (SAR) studies.
Chemical Synthesis of the Imidazo[1,2-a]pyrazine Core
The synthesis of the imidazo[1,2-a]pyrazine scaffold can be achieved through several efficient methods. A common and effective approach involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5] A more recent, iodine-catalyzed, one-pot, three-component reaction offers a streamlined and environmentally benign alternative.[6][7]
Protocol 1: Two-Step Synthesis of 2-Substituted Imidazo[1,2-a]pyrazines
This protocol describes a general two-step procedure for the synthesis of 2-substituted imidazo[1,2-a]pyrazines, which can be further functionalized.
Step 1: Synthesis of α-Bromoketones
To avoid the use of hazardous molecular bromine, a greener method utilizing copper(II) bromide is employed for the bromination of acetophenones.[8]
-
Reaction Setup: To a solution of the desired acetophenone (1.0 eq) in ethyl acetate, add copper(II) bromide (2.2 eq).
-
Reaction Execution: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove copper salts. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude α-bromoketone can be used in the next step without further purification.
Step 2: Cyclization to form the Imidazo[1,2-a]pyrazine Ring
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) in anhydrous ethanol.
-
Addition of α-Bromoketone: Add the crude α-bromoketone (1.1 eq) from the previous step to the solution.
-
Reaction Execution: Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Protocol 2: One-Pot, Three-Component Iodine-Catalyzed Synthesis
This modern approach offers high efficiency and atom economy for the synthesis of 3-aminoimidazo[1,2-a]pyrazines.[6][7]
-
Reaction Setup: In a suitable reaction vessel, combine the aryl aldehyde (1.0 mmol), 2-aminopyrazine (1.0 mmol), and tert-butyl isocyanide (1.2 mmol) in a suitable solvent such as dichloromethane.
-
Catalyst Addition: Add molecular iodine (10 mol%) to the mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature for the time indicated by reaction monitoring (typically a few hours).
-
Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Synthetic routes to the Imidazo[1,2-a]pyrazine core.
Biological Evaluation for Antituberculosis Activity
The evaluation of newly synthesized compounds for antitubercular activity involves a series of in vitro and in vivo assays. While direct antitubercular data for imidazo[1,2-a]pyrazines is limited, the protocols used for the closely related imidazo[1,2-a]pyrimidine-linked pyrazines and the well-established imidazo[1,2-a]pyridines provide a robust framework for assessment.[9]
Protocol 3: In Vitro Activity against Mycobacterium tuberculosis H37Rv
The initial screening of compounds is typically performed against the virulent Mtb H37Rv strain to determine the Minimum Inhibitory Concentration (MIC). The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and reliable method.[9][10]
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Assay Plate Preparation: In a 96-well microplate, serially dilute the compound stock solutions with Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve a range of final concentrations.
-
Inoculation: Add a standardized inoculum of Mtb H37Rv to each well. Include positive controls (e.g., isoniazid, rifampicin) and negative controls (no drug).
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol 4: Cytotoxicity Assay
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., VERO cells) is determined.[9]
-
Cell Seeding: Seed VERO cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a suitable solvent and measure the absorbance at 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated. The Selectivity Index (SI) is then determined by the ratio of IC50 to MIC.
In Vivo Efficacy Models
Promising compounds with high in vitro potency and low cytotoxicity should be advanced to in vivo efficacy studies. Mouse models of tuberculosis are the most common for preclinical evaluation.
| In Vivo Model | Description | Key Parameters Measured | References |
| Acute Infection Model | Mice are infected intravenously or via aerosol with a high dose of Mtb. Treatment starts shortly after infection. | Bacterial load (CFU) in lungs and spleen, survival rate. | [11] |
| Chronic Infection Model | Mice are infected with a low dose of Mtb and treatment is initiated after the establishment of a chronic infection. | Reduction in bacterial burden in lungs and spleen over a prolonged treatment period. | [11] |
| Gamma Interferon Knock-out (GKO) Mouse Model | These immunocompromised mice are highly susceptible to Mtb, allowing for a more rapid assessment of drug efficacy. | Survival time, bacterial load in organs. | [10] |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for imidazo[1,2-a]pyrazines as antitubercular agents is yet to be established, valuable insights can be drawn from the analogous imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine series.[4][9]
-
Position 2 and 3 Substitutions: Modifications at these positions on the imidazo ring are crucial for activity. For imidazo[1,2-a]pyridines, the introduction of carboxamide moieties at position 3 has led to highly potent compounds.[3][11]
-
Lipophilicity: The overall lipophilicity of the molecule plays a significant role in its ability to penetrate the mycobacterial cell wall. Bulky and lipophilic groups have been shown to enhance activity in related scaffolds.[4]
-
Amide/Sulfonamide Moieties: The incorporation of amide or sulfonamide functionalities can provide key hydrogen bonding interactions with the target enzyme.[10]
For the imidazo[1,2-a]pyrimidine-linked pyrazine series, compound T11 (structure below) demonstrated the best activity with an MIC of 0.8 µg/mL.[9] The presence of the pyrazine ring and the specific substitutions on the phenyl ring are key contributors to its potency.
Caption: Iterative process of SAR-guided drug discovery.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold holds significant promise for the development of novel antituberculosis agents. The synthetic routes outlined in this guide are robust and adaptable for the creation of diverse chemical libraries. The provided bio-evaluation protocols offer a clear pathway for the identification and characterization of potent lead compounds. Future research should focus on a systematic exploration of the SAR of this scaffold, elucidation of its mechanism of action, and optimization of its pharmacokinetic properties to pave the way for the development of new and effective treatments for tuberculosis.
References
-
Onajole, O. K., et al. (2020). Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chem Biol Drug Des, 96(6), 1362-1371. Available at: [Link]
-
Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed, 32515129. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-613. Available at: [Link]
-
Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 12(45), 29463-29479. Available at: [Link]
-
Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37051-37061. Available at: [Link]
-
Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Johns Hopkins University. Available at: [Link]
-
Request PDF. (2025). Imidazo[1,2-a]pyrimidine-Linked Pyridine, Pyrazine, and Pyrimidine Derivatives: Design, Synthesis, and Antitubercular Activity Evaluation. ResearchGate. Available at: [Link]
-
Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available at: [Link]
-
Kavitha, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Hultin, L., et al. (2018). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 9(1), 133-142. Available at: [Link]
-
Singh, P., et al. (2024). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. PubMed. Available at: [Link]
-
Ramachandran, S., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. PubMed. Available at: [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Publications. Available at: [Link]
-
Myadaraboina, S., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]
-
Kumar, A., et al. (2022). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Docking Studies with Imidazo[1,2-a]pyrazine-3-carboxylic Acid
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold and the Role of In Silico Docking
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have been extensively investigated and have demonstrated a wide range of biological activities, including potent anticancer and antiviral properties.[1][2] Notably, these compounds have shown inhibitory activity against critical cellular targets such as Aurora kinases, phosphoinositide 3-kinases (PI3K), cyclin-dependent kinase 9 (CDK9), and tubulin.[3][4][5][6] The versatility of the imidazo[1,2-a]pyrazine core makes it a focal point for the rational design of novel therapeutics.[7]
Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[8] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, typically a protein.[9] This in silico approach allows researchers to elucidate the binding mode and estimate the binding affinity of a ligand to its target, providing critical insights at the atomic level.[8] By simulating these interactions, molecular docking accelerates the drug discovery process, enabling the rapid screening of virtual compound libraries and guiding the optimization of lead candidates.[10]
This application note provides a detailed protocol for conducting molecular docking studies with Imidazo[1,2-a]pyrazine-3-carboxylic acid, a representative member of this promising class of compounds. We will delve into the rationale behind each step, from target selection and preparation to the execution of the docking simulation and the critical analysis of the results. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to explore the therapeutic potential of imidazo[1,2-a]pyrazine derivatives.
I. Target Selection and Validation: A Crucial First Step
The success of any molecular docking study hinges on the appropriate selection and preparation of the biological target. Given the known anticancer properties of imidazo[1,2-a]pyrazine derivatives, a relevant and well-characterized protein target implicated in cancer is an ideal choice. For the purpose of this protocol, we will consider Aurora Kinase A , a serine/threonine kinase that plays a crucial role in cell cycle regulation and is a validated target in oncology.[3][11]
Rationale for Target Selection:
-
Established Relevance: Imidazo[1,2-a]pyrazine derivatives have been successfully designed as selective inhibitors of Aurora-A kinase.[3]
-
Availability of Structural Data: High-resolution crystal structures of Aurora-A kinase in complex with various inhibitors are available in the Protein Data Bank (PDB), which is essential for structure-based drug design.
Self-Validating System for Target Selection: Before proceeding, it is imperative to have a known inhibitor of the selected target to serve as a positive control. This control will be used to validate the docking protocol. If the docking protocol can accurately reproduce the binding pose of the co-crystallized ligand, it lends confidence to the predicted binding modes of novel compounds.[12]
II. Experimental Workflow: A Step-by-Step Protocol
This section outlines a comprehensive, step-by-step protocol for performing a molecular docking study with this compound against Aurora Kinase A. We will utilize widely accessible and validated software tools such as AutoDock Vina for docking and PyMOL for visualization.[10][13]
A. Ligand Preparation
Accurate preparation of the ligand is critical for a successful docking simulation. This involves generating a 3D structure, assigning correct atom types, and defining rotatable bonds.[14][15]
Protocol:
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.
-
3D Structure Conversion: Convert the 2D structure into a 3D conformation. This can be done using the same software or a dedicated tool like Open Babel.[16]
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be accomplished using molecular mechanics force fields (e.g., MMFF94) available in various software packages.
-
File Format Conversion: Save the prepared ligand structure in a suitable format for AutoDock Tools, such as .mol2 or .pdb.
-
Preparation for AutoDock Vina:
-
Open the ligand file in AutoDock Tools.
-
Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.[16]
-
Detect and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Save the final prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charges, and information about rotatable bonds.
-
B. Protein Preparation
The protein structure obtained from the PDB often requires significant preparation to be ready for docking. This includes removing non-essential molecules, adding hydrogen atoms, and assigning charges.[17][18]
Protocol:
-
PDB Structure Retrieval: Download the crystal structure of Aurora Kinase A from the RCSB Protein Data Bank (e.g., PDB ID: 3E5A). This structure should ideally be co-crystallized with a known inhibitor.
-
Initial Cleaning of the PDB File:
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[19]
-
Remove all water molecules, as they are often not directly involved in the binding of the primary ligand and can complicate the docking process.[17]
-
Remove any co-factors, ions, or other heteroatoms that are not part of the protein or the binding site of interest.
-
If the protein is a multimer, retain only the chain that contains the active site of interest.
-
-
Preparation using AutoDock Tools:
-
Load the cleaned protein PDB file into AutoDock Tools.
-
Add polar hydrogen atoms, as they are essential for forming hydrogen bonds.[15]
-
Assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein as a .pdbqt file.
-
C. Defining the Binding Site and Grid Box Generation
The docking simulation needs to be focused on a specific region of the protein, known as the binding site. This is defined by a grid box.[15]
Protocol:
-
Identify the Binding Site: The binding site can be identified in several ways:
-
From a Co-crystallized Ligand: If the PDB structure contains a bound ligand, the binding site is the pocket it occupies.[20]
-
From Literature: Published studies on the target protein often describe the key residues of the active site.
-
Using Binding Site Prediction Servers: Web-based tools can predict potential binding pockets on the protein surface.
-
-
Grid Box Generation:
-
In AutoDock Tools, center the grid box on the identified binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. The size should be sufficient to accommodate the ligand and allow it to rotate and translate freely.
-
Save the grid parameter file.
-
D. Running the Molecular Docking Simulation
With the prepared ligand, protein, and grid box, the docking simulation can now be executed using AutoDock Vina.
Protocol:
-
Configuration File: Create a configuration text file that specifies the paths to the prepared protein (.pdbqt), the prepared ligand (.pdbqt), the grid box parameters (center and dimensions), and the output file name.
-
Execute AutoDock Vina: Run AutoDock Vina from the command line, providing the configuration file as input.
-
Output: AutoDock Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Visualization of the Docking Workflow
Caption: A schematic overview of the molecular docking workflow.
III. Analysis and Interpretation of Docking Results
A. Binding Affinity
AutoDock Vina provides a binding affinity score in kcal/mol. This score is an estimation of the binding free energy (ΔG).[20]
-
Interpretation: A more negative binding affinity value indicates a stronger predicted binding.[20]
-
Comparison: When comparing different ligands, those with lower binding affinity scores are predicted to be more potent binders. It's important to note that this is a predictive value and may not directly correlate with experimental values like IC50 or Kd.[21]
B. Binding Pose and Interactions
Visual inspection of the predicted binding poses is crucial for understanding how the ligand interacts with the protein.[20]
-
Visualization: Use molecular graphics software like PyMOL or Chimera to visualize the docked poses within the protein's binding site.[10]
-
Key Interactions: Identify and analyze the key intermolecular interactions, such as:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity.
-
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.
-
Electrostatic Interactions: Attractive or repulsive forces between charged groups.
-
Pi-Stacking: Interactions between aromatic rings.
-
C. Root Mean Square Deviation (RMSD)
RMSD is a measure of the average distance between the atoms of two superimposed molecules. In docking, it is used to compare the predicted binding pose with a known experimental pose (e.g., from a crystal structure).[21]
-
Validation: A low RMSD value (typically < 2.0 Å) between the docked pose of a known inhibitor and its co-crystallized pose indicates that the docking protocol is reliable.[12]
D. Data Presentation
Summarize the quantitative data from the docking study in a clear and concise table for easy comparison.
| Compound Name | Binding Affinity (kcal/mol) | Key Interacting Residues (Aurora Kinase A) | Number of H-Bonds |
| This compound | Example: -8.5 | Example: Lys162, Glu211, Leu263 | Example: 3 |
| Known Inhibitor (Positive Control) | Example: -9.2 | Example: Lys162, Ala213, Leu263 | Example: 4 |
IV. Validation of Docking Results: Ensuring Trustworthiness
A critical aspect of any computational study is the validation of the results. This ensures the reliability and trustworthiness of the predictions.[12]
A. Re-docking of a Known Inhibitor
As mentioned earlier, the most common method for validating a docking protocol is to re-dock a known inhibitor into the binding site of its co-crystallized protein structure.[22]
Protocol:
-
Extract the co-crystallized ligand from the PDB structure.
-
Prepare the ligand and protein as described in the protocols above.
-
Dock the prepared ligand back into the protein's binding site using the same docking parameters.
-
Calculate the RMSD between the top-ranked docked pose and the original co-crystallized pose. An RMSD value below 2.0 Å is generally considered a successful validation.[12]
B. Use of a Decoy Set
Another validation method involves docking a set of known active compounds along with a larger set of "decoy" molecules that are structurally similar but presumed to be inactive. A good docking protocol should be able to distinguish the active compounds from the decoys by assigning them better docking scores.[22]
V. Conclusion and Future Perspectives
Molecular docking is an invaluable tool in the early stages of drug discovery for exploring the potential of compound series like the imidazo[1,2-a]pyrazines. This application note has provided a detailed, step-by-step protocol for conducting such a study, emphasizing the importance of careful preparation, execution, and critical analysis of the results. The validation of the docking protocol is a non-negotiable step to ensure the scientific rigor of the findings.
The insights gained from these in silico studies, such as predicted binding affinities and key molecular interactions, can effectively guide the synthesis of new derivatives with improved potency and selectivity. However, it is crucial to remember that molecular docking is a predictive tool, and its results must be validated through experimental assays. The integration of computational and experimental approaches is the cornerstone of modern, efficient drug discovery.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
-
Waghule, G. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. YouTube. Retrieved from [Link]
-
Cheshire, D. R., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. doi: 10.1016/j.bmcl.2010.08.091. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 115-142. doi: 10.4155/fmc-2023-0283. Retrieved from [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
-
Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??. Retrieved from [Link]
-
Mallon, R., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3824-3829. doi: 10.1016/j.bmcl.2012.03.089. Retrieved from [Link]
-
Chen, J., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. doi: 10.1016/j.bmc.2022.117098. Retrieved from [Link]
-
ResearchGate. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | Request PDF. Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422. doi: 10.1007/s10822-010-9327-9. Retrieved from [Link]
-
Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35845-35856. doi: 10.1039/D3RA06443K. Retrieved from [Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931. doi: 10.1021/jm050362n. Retrieved from [Link]
-
Firoz, A., & Talwar, P. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4504. doi: 10.3390/molecules27144504. Retrieved from [Link]
-
Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]
-
Ujj, G., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 109, 106-119. doi: 10.1016/j.ejmech.2015.12.001. Retrieved from [Link]
-
Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link]
-
Ali, A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. doi: 10.1021/ml100063w. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. doi: 10.2174/157340911795677602. Retrieved from [Link]
-
Gjona, E., et al. (2021). MAGI-Dock: a PyMOL companion to Autodock Vina. European Review for Medical and Pharmacological Sciences, 25(18), 5824-5829. doi: 10.26355/eurrev_202109_26778. Retrieved from [Link]
-
Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. Retrieved from [Link]
-
Dr. Kanwal. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]
-
Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
-
Reddit. (2024). Best protein protein docking software to use? Receptor-Protein. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid, hydrazide. Retrieved from [Link]
-
Bioinformatics Insights. (2025). Quick Comparison of Molecular Docking Programs. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine-3-carboxylic acid. Retrieved from [Link]
-
Wang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic Chemistry, 133, 106404. doi: 10.1016/j.bioorg.2023.106404. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Sharma, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31(1), 1-24. doi: 10.2174/0118715265274067240223040333. Retrieved from [Link]
-
ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis | Request PDF. Retrieved from [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KBbox: Methods [kbbox.h-its.org]
- 10. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 14. youtube.com [youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bioactivity Screening of Imidazo[1,2-a]pyrazine-3-carboxylic Acid
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this structure have been identified as potent inhibitors of various enzymes and have shown significant efficacy in diverse therapeutic areas, most notably in oncology. The fusion of an imidazole and a pyrazine ring creates a unique electronic and steric environment, making it an attractive framework for designing targeted therapies.
Published research has highlighted the potential of imidazo[1,2-a]pyrazine derivatives as inhibitors of key signaling proteins, including phosphoinositide-3-kinase (PI3K), cyclin-dependent kinase 9 (CDK9), and Aurora kinases, all of which are critical regulators of cell cycle progression and survival.[1][2][3] Furthermore, compounds bearing this scaffold have demonstrated antiproliferative effects against a range of cancer cell lines, including those of melanoma, breast cancer, and colorectal cancer.[2][4] Beyond oncology, related structures have been investigated for their roles in inflammation and other cellular processes.[5]
This document provides a comprehensive guide to the in vitro evaluation of a novel derivative, Imidazo[1,2-a]pyrazine-3-carboxylic acid . As a Senior Application Scientist, the following protocols have been designed not merely as a series of steps, but as a logical workflow to thoroughly characterize the bioactivity of this compound. We will begin with broad screening assays to assess general cytotoxicity and then proceed to more specific enzymatic and cell-based assays to elucidate its mechanism of action. Each protocol is presented with the underlying scientific principles and practical insights to ensure robust and reproducible data generation.
Part 1: Foundational Cytotoxicity Assessment
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose. It provides a quantitative measure of metabolically active cells, which is a reliable indicator of cytotoxicity.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[4] This conversion only occurs in metabolically active, viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. The intensity of the color is directly proportional to the number of viable cells.[2]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (Test Compound)
-
Cancer cell line(s) of interest (e.g., MCF-7, HCT116, A375)[2][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO at the same final concentration as in the compound-treated wells) and untreated cells (medium only).
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Part 2: Kinase Inhibition Profiling
Given that many imidazo[1,2-a]pyrazine derivatives exhibit anticancer activity through kinase inhibition, a logical next step is to screen this compound against a panel of relevant kinases.[2][3][9] A general, adaptable protocol for an in vitro kinase inhibition assay is provided below. This can be tailored to specific kinases of interest, such as CDK9, PI3K, or Aurora kinases.
Principle of In Vitro Kinase Assays
In vitro kinase assays measure the enzymatic activity of a purified kinase. The fundamental principle involves incubating the kinase with its substrate and ATP. The transfer of a phosphate group from ATP to the substrate is then quantified. The presence of an inhibitor will reduce the rate of this phosphorylation. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and high-throughput compatibility. These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[10]
General Workflow: In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol: General Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Purified recombinant kinase (e.g., CDK9/Cyclin T1, PI3Kα, Aurora A)
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[11]
-
This compound (Test Compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer containing a constant percentage of DMSO.
-
Dilute the kinase and substrate to their optimal concentrations in kinase assay buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add:
-
1 µL of test compound dilution (or vehicle control).
-
2 µL of diluted kinase.
-
2 µL of substrate/ATP mix.[12]
-
-
Incubate the plate at 30°C for 60-120 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Table 1: Example Kinase Inhibition Data Summary
| Kinase Target | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| CDK9/Cyclin T1 | [Insert Value] | Staurosporine: [Insert Value] |
| PI3Kα | [Insert Value] | Wortmannin: [Insert Value] |
| Aurora A | [Insert Value] | MLN8237: [Insert Value] |
| BTK | [Insert Value] | Ibrutinib: [Insert Value] |
Part 3: Cell-Based Mechanistic Assays
To complement the biochemical data, cell-based assays are crucial for understanding the compound's effects in a more physiologically relevant context. An apoptosis assay can determine if the observed cytotoxicity is due to programmed cell death.
Principle of Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes. Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[13]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with this compound (at its IC₅₀ and 2x IC₅₀ concentrations)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound for a predetermined time (e.g., 24 hours).
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[1]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation: The results should be presented as dot plots showing the distribution of the cell population and a table summarizing the percentage of cells in each quadrant.
Table 2: Example Apoptosis Data Summary
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Test Compound (2x IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Positive Control (e.g., Staurosporine) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, kinase inhibitory potential, and the induction of apoptosis, researchers can gain significant insights into the compound's biological activity and mechanism of action. Positive results from these assays would warrant further investigation, including broader kinase profiling, cell cycle analysis, and ultimately, in vivo efficacy studies in relevant disease models.
References
- Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9. (Source: Not available)
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (URL: Not available)
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed. (URL: [Link])
-
Antiproliferative, differentiating and apoptotic effects elicited by imidazo[1,2-a]pyrazine derivatives. PubMed. (URL: [Link])
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (URL: Not available)
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: [Link])
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. National Institutes of Health. (URL: [Link])
-
Imidazo[1,2-a]pyrazines. ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. (URL: [Link])
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. (URL: [Link])
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. PubMed. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. (URL: [Link])
-
Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. (URL: [Link])
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. (URL: [Link])
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. (URL: [Link])
-
(PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. (URL: [Link])
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: Not available)
- Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. (URL: Not available)
-
Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Semantic Scholar. (URL: [Link])
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. (URL: [Link])
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. (URL: [Link])
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (URL: Not available)
-
CDK9/CyclinK Kinase Assay. ResearchGate. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (URL: [Link])
- BTK Enzyme Assay System D
-
Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. (URL: [Link])
-
Enzyme assays for cGMP hydrolysing Phosphodiesterases. National Institutes of Health. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. (URL: [Link])
-
Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. (URL: [Link])
-
Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Creative Diagnostics. (URL: [Link])
-
MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. (URL: [Link])
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. (URL: [Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. (URL: [Link])
-
Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PubMed Central. (URL: [Link])
-
ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. (URL: [Link])
-
Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. (URL: [Link])
-
Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. PubMed Central. (URL: [Link])
-
All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. ACS Publications. (URL: [Link])
-
Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. National Institutes of Health. (URL: [Link])
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. (URL: [Link])
-
Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PubMed Central. (URL: [Link])
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PubMed Central. (URL: [Link])
-
In vitro kinase assay. Protocols.io. (URL: [Link])
Sources
- 1. scispace.com [scispace.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. clyte.tech [clyte.tech]
- 5. promega.com [promega.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Radiolabeled Imidazo[1,2-a]pyrazine-3-carboxylic Acid for Molecular Imaging
Introduction: The Promise of Imidazo[1,2-a]pyrazine Scaffolds in Molecular Imaging
The imidazo[1,2-a]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential applications in oncology and neurology.[1][2][3] The ability to radiolabel these molecules opens up the possibility of their use as positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents. PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative measurement of the concentration of a positron-emitting radiolabeled molecule in a region of interest, making it invaluable in both preclinical drug development and clinical diagnostics.[4][5]
This application note provides a comprehensive guide for researchers on the synthesis of a radiolabeled derivative of Imidazo[1,2-a]pyrazine-3-carboxylic acid. We will detail the synthesis of a suitable precursor, a robust radiolabeling methodology, and the necessary quality control procedures to ensure the final product is suitable for in vitro and in vivo imaging studies. The protocols described herein are designed to be adaptable, providing a framework for the development of novel imaging agents based on the imidazo[1,2-a]pyrazine core.
Strategic Approach to Radiolabeling
The selection of a radiolabeling strategy is contingent on several factors, including the desired imaging modality (PET or SPECT), the biological half-life of the target process, and the chemical nature of the molecule to be labeled. For PET imaging, common radionuclides include Fluorine-18 (¹⁸F, t½ ≈ 110 min) and Carbon-11 (¹¹C, t½ ≈ 20 min).[6] For SPECT imaging or longer-term studies, radiometals such as Indium-111 (¹¹¹In) or Zirconium-89 (⁸⁹Zr) are often employed, which require the use of a chelator conjugated to the targeting molecule.[7][8][9]
This guide will focus on a versatile approach: the synthesis of an amido-conjugated chelator derivative of this compound, which can then be radiolabeled with a suitable radiometal, such as Gallium-68 (⁶⁸Ga) for PET imaging. This strategy is chosen for its modularity and the relatively mild conditions required for the final radiolabeling step.
Experimental Workflow Overview
The overall process can be visualized as a three-stage workflow: precursor synthesis, radiolabeling, and quality control.
Caption: A three-stage workflow for the synthesis and quality control of radiolabeled this compound.
Part 1: Synthesis of the Radiolabeling Precursor
The synthesis of the precursor involves two key steps: the formation of the this compound core, followed by its conjugation to a suitable chelator. For this protocol, we will use a derivative of the commonly employed chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) that has a free amine group for conjugation.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyrazine derivatives.[10]
Materials:
-
2-Aminopyrazine
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve 2-aminopyrazine (1 eq) in ethanol. Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude ethyl imidazo[1,2-a]pyrazine-3-carboxylate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M NaOH solution.
-
Stir the mixture at room temperature overnight.
-
Neutralize the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Coupling with an Amine-Functionalized Chelator
Materials:
-
This compound
-
Amine-functionalized DOTA derivative (e.g., DOTA-GA-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound (1 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Add DCC (1.1 eq) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester.
-
Coupling Reaction: In a separate flask, dissolve the amine-functionalized DOTA derivative (1 eq) in anhydrous DMF.
-
Add the activated NHS-ester solution to the DOTA-amine solution and stir at room temperature overnight.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the DOTA-conjugated Imidazo[1,2-a]pyrazine precursor by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final precursor as a white solid.
-
Confirm the structure and purity by mass spectrometry and analytical HPLC.
Part 2: Radiolabeling Protocol
This section details the radiolabeling of the DOTA-conjugated precursor with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide with a half-life of approximately 68 minutes, making it suitable for many PET imaging applications.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
DOTA-conjugated Imidazo[1,2-a]pyrazine precursor
-
Sodium acetate buffer (pH 4.5)
-
Sterile, pyrogen-free water and vials
-
Heating block
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Radiolabeling Reaction:
-
In a sterile vial, add the DOTA-conjugated precursor (typically 10-50 µg) dissolved in a small volume of sterile water.
-
Add sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Purification:
-
After incubation, cool the reaction mixture to room temperature.
-
Pass the mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the radiolabeled product with a small volume of ethanol/water mixture.
-
The final product should be formulated in a physiologically compatible solution, such as saline.
-
Part 3: Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.[11] Key parameters to assess are radiochemical purity, molar activity, and stability.
Protocol 3: Quality Control Procedures
1. Radiochemical Purity (RCP):
-
Method: Radio-HPLC and/or radio-TLC.
-
Radio-HPLC:
-
System: A standard HPLC system equipped with a radioactivity detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% TFA).
-
Procedure: Inject a small aliquot of the final product. The chromatogram should show a single major radioactive peak corresponding to the desired product.
-
Acceptance Criteria: RCP should be >95%.
-
-
Radio-TLC:
-
Stationary Phase: Silica gel TLC plate.
-
Mobile Phase: A suitable solvent system (e.g., citrate buffer for free ⁶⁸Ga, and an organic solvent mixture for the labeled compound).
-
Procedure: Spot a small amount of the product on the TLC plate and develop the chromatogram. Scan the plate using a radio-TLC scanner.
-
Acceptance Criteria: Free ⁶⁸Ga should be <2%.
-
2. Molar Activity (Aₘ):
-
Definition: The amount of radioactivity per mole of the compound (GBq/µmol).
-
Calculation: Molar activity is calculated by dividing the total radioactivity of the product by the total molar amount of the precursor used in the synthesis.
-
Importance: High molar activity is crucial for receptor-based imaging to avoid saturation of target sites.
3. In Vitro Stability:
-
Procedure: Incubate the final radiolabeled product in human serum at 37°C.
-
Analysis: At various time points (e.g., 30, 60, 120 minutes), analyze aliquots by radio-HPLC to determine the percentage of intact radiolabeled compound.
-
Acceptance Criteria: The product should exhibit high stability with minimal degradation over the expected duration of the imaging study.[12]
Quantitative Data Summary
| Parameter | Method | Typical Value/Acceptance Criteria |
| Chemical Purity of Precursor | Analytical HPLC | >98% |
| Radiochemical Yield | Calculated from radioactivity | >70% (decay-corrected) |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | >95% |
| Molar Activity | Calculation | 50-200 GBq/µmol |
| In Vitro Stability (2h in serum) | Radio-HPLC | >95% intact |
In Vitro and In Vivo Imaging Considerations
Once the radiolabeled this compound derivative has been synthesized and has passed all quality control tests, it can be used for imaging studies.
Mechanism of Target Engagement
The specific biological target of this compound will dictate its application. For instance, if it is designed to target a specific enzyme or receptor overexpressed in a disease state (e.g., cancer), the radiolabeled compound will accumulate at the site of the disease, allowing for its visualization by PET.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiopharmaceuticals for PET Imaging - Issue A [directory.doabooks.org]
- 6. Radionuclide Labeling and Evaluation of Candidate Radioligands for PET Imaging of Histone Deacetylase in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translating a Radiolabeled Imaging Agent to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Good practices for 89Zr radiopharmaceutical production and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Imidazo[1,2-a]pyrazine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide practical, field-tested solutions to enhance your reaction yields and product purity. Our approach is grounded in mechanistic understanding and validated protocols to ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve an Imidazo[1,2-a]pyrazine core?
There are several established methods for the synthesis of the Imidazo[1,2-a]pyrazine scaffold. The choice of route often depends on the availability of starting materials and the desired substitution pattern. Three prevalent methods include:
-
The Chichibabin Reaction: This is a classical and widely used method involving the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. For the synthesis of the 3-carboxylic acid derivative, ethyl bromopyruvate is a common reagent, followed by hydrolysis of the resulting ester.[1]
-
Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) three-component reaction is an efficient one-pot method that combines a 2-aminopyrazine, an aldehyde, and an isocyanide to rapidly generate substituted imidazo[1,2-a]pyrazines.[2]
-
Iodine-Catalyzed Synthesis: A modern and efficient approach involves a one-pot, three-component condensation of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide, catalyzed by molecular iodine. This method often proceeds at room temperature with good to excellent yields.[3][4]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired this compound
Q: I am consistently obtaining low yields of my target carboxylic acid. What are the likely causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, from suboptimal reaction conditions to competing side reactions. Let's break down the potential causes and solutions.
Potential Cause 1: Inefficient Cyclization
The key step in forming the imidazo[1,2-a]pyrazine ring system is the cyclization of the intermediate formed from the 2-aminopyrazine and the carbonyl compound. Incomplete reaction or slow reaction kinetics can significantly lower your yield.
-
Troubleshooting & Optimization:
-
Solvent Choice: The polarity of the solvent can influence the rate of both the initial condensation and the subsequent cyclization. While protic solvents like ethanol or methanol are commonly used, aprotic solvents such as DMF or dioxane can sometimes be more effective, particularly at elevated temperatures.
-
Temperature: Ensure your reaction is running at the optimal temperature. For many cyclization reactions of this type, refluxing in a suitable solvent is necessary to drive the reaction to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Catalysis: The use of an acid catalyst can promote the initial imine formation.[2] For multicomponent reactions, Lewis acids or iodine have been shown to be effective.[3] Experiment with catalytic amounts of acids like p-toluenesulfonic acid (p-TSA) or a Lewis acid such as zinc bromide.[5]
-
Potential Cause 2: Side Reactions
Several side reactions can compete with the desired cyclization, leading to a complex reaction mixture and low yields of the target product.
-
Troubleshooting & Optimization:
-
Self-condensation of the Carbonyl Compound: α-Halocarbonyl compounds can undergo self-condensation, especially in the presence of a base. Ensure slow, controlled addition of the carbonyl reagent to the solution of 2-aminopyrazine.
-
Polymerization: 2-aminopyrazine can be prone to polymerization under harsh acidic conditions. If using an acid catalyst, ensure it is used in catalytic amounts.
-
Reaction with Solvent: In some cases, the solvent can participate in side reactions. Ensure you are using a dry, inert solvent if the reaction is sensitive to moisture.
-
Workflow for Optimizing Reaction Yield
Sources
Technical Support Center: Purification of Imidazo[1,2-a]pyrazine-3-carboxylic acid
Welcome to the technical support center for the purification of Imidazo[1,2-a]pyrazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing from established methodologies and hands-on experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various biologically active molecules.[1] However, its purification can be non-trivial due to its unique physicochemical properties. The presence of both a carboxylic acid group (acidic) and a nitrogen-containing heterocyclic core (basic) can lead to solubility issues and complex impurity profiles. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the purification of this compound.
FAQ 1: My crude product has very poor solubility in common organic solvents. How can I effectively dissolve it for purification?
Answer: This is a frequent challenge stemming from the molecule's potential to form a zwitterion or strong intermolecular hydrogen bonds. The carboxylic acid and the pyrazine nitrogen can create a salt-like character, reducing solubility in non-polar organic solvents.
Troubleshooting Steps:
-
Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities. While non-polar solvents like hexanes are unlikely to be effective, more polar solvents such as methanol, ethanol, or even water should be considered.[2][3]
-
pH Adjustment: The solubility of this compound is highly pH-dependent.
-
Acidic Conditions: In an acidic aqueous solution (e.g., dilute HCl), the pyrazine nitrogens will be protonated, forming a cationic species that may be more soluble.
-
Basic Conditions: In a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), the carboxylic acid will be deprotonated to form a carboxylate salt, which is typically water-soluble.[4][5] This is a key principle behind acid-base extraction.
-
-
Use of Co-solvents: A mixture of solvents can be effective. For example, a small amount of methanol or DMSO in dichloromethane or ethyl acetate might improve solubility for chromatographic purification.
FAQ 2: I am struggling to remove the unreacted starting materials and side-products. What is the best initial purification strategy?
Answer: An effective initial purification strategy for this compound often involves an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[4][5]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the desired product from the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~2-3). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
FAQ 3: After acid-base extraction, my product is still not pure enough. What chromatographic method should I use?
Answer: Column chromatography is a powerful technique for further purification. Given the polar nature of your compound, normal-phase silica gel chromatography is a common choice.
Troubleshooting and Optimization:
-
Stationary Phase: Standard silica gel is often effective. If you observe significant tailing or poor separation, consider using neutral alumina.[2]
-
Mobile Phase Selection: A gradient elution is typically more effective than an isocratic one.
-
Start with a less polar solvent system and gradually increase the polarity.
-
Common solvent systems include mixtures of n-hexane and ethyl acetate, or dichloromethane and methanol.[2][6]
-
For highly polar compounds that are difficult to elute, adding a small amount of acetic acid or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel.
-
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Advantages | Disadvantages |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Good for moderately polar compounds. | Can have issues with very polar or acidic compounds (tailing). |
| Normal-Phase | Neutral Alumina | Hexane/Ethyl Acetate | Better for some basic compounds.[2] | Less commonly used than silica. |
| Reverse-Phase | C18 Silica | Water/Acetonitrile or Water/Methanol with TFA or Formic Acid | Excellent for polar and ionizable compounds. | Requires specialized columns and solvent systems. |
FAQ 4: I suspect my final product is a salt (e.g., hydrochloride or trifluoroacetate) from the purification process. How can I confirm this and obtain the free acid?
Answer: This is a valid concern, especially if strong acids were used during workup or chromatography.
Troubleshooting Steps:
-
Characterization:
-
NMR Spectroscopy: Check the ¹H NMR spectrum for characteristic counter-ion signals (e.g., a broad peak for an ammonium proton if it's an internal salt, or signals from trifluoroacetic acid).
-
Mass Spectrometry: ESI-MS should show the molecular ion of the free acid.
-
Elemental Analysis: The presence of chlorine or fluorine would indicate a salt.
-
-
Conversion to Free Acid:
-
If you have a salt, you can often convert it to the free acid by dissolving it in a minimum amount of a suitable solvent and carefully neutralizing it.
-
Alternatively, performing a final precipitation by adjusting the pH of an aqueous solution, as described in the acid-base extraction protocol, will yield the free acid.
-
Diagram: Troubleshooting Logic for Final Product Purity
Caption: Decision tree for final product analysis and troubleshooting.
FAQ 5: Is recrystallization a viable final purification step?
Answer: Yes, recrystallization can be an excellent final step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates might include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexane.
-
Procedure:
-
Dissolve the compound in the minimum amount of the hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Summary of Key Purification Strategies
| Method | Principle | Best For | Key Considerations |
| Acid-Base Extraction | Differential solubility based on pH.[4][5] | Initial cleanup to remove neutral or basic impurities. | Ensure complete precipitation upon acidification. |
| Column Chromatography | Differential partitioning between stationary and mobile phases. | Separating compounds with different polarities. | Choice of stationary and mobile phases is critical.[2][6] |
| Recrystallization | Difference in solubility at different temperatures. | Final polishing step to obtain high purity crystalline material. | Finding a suitable solvent system can be challenging. |
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the common purification challenges associated with this compound and obtain a product of the high purity required for your research and development endeavors.
References
- Rao, et al. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Googleapis.com.
- Camacho, J. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI.
- Basiuk, V. A. (2007). Imidazo[1,2-a]pyrazines.
- (n.d.). Acid base extraction flow chart.
- Yadav, G., & Singh, A. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Lin, X., & Zhang, W. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH.
- (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
- (n.d.). This compound. ChemicalBook.
- (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irp.cdn-website.com [irp.cdn-website.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
Technical Support Center: Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes. Our focus is on understanding the causality behind experimental outcomes to ensure the scientific integrity and success of your work.
Troubleshooting Guide: Navigating Common Hurdles in Imidazo[1,2-a]pyrazine Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Imidazo[1,2-a]pyrazine and a Mixture of Isomeric Byproducts.
Question: My reaction of 2-aminopyrazine with an α-haloketone is giving a low yield of the expected product, and my crude NMR shows a complex mixture of isomers. What is the likely cause, and how can I improve the regioselectivity?
Answer:
This is a classic regioselectivity problem often encountered in the synthesis of fused N-heterocycles. The 2-aminopyrazine starting material has two nucleophilic ring nitrogens (N1 and N4) in addition to the exocyclic amino group. The initial and rate-determining step in many synthetic routes is the alkylation of the 2-aminopyrazine by the α-haloketone. While the desired reaction pathway involves the alkylation of the endocyclic nitrogen at position 1 (N1), competitive alkylation at the other endocyclic nitrogen (N4) can occur, leading to an undesired regioisomer.
The relative nucleophilicity of the ring nitrogens dictates the initial point of attack. The N1 nitrogen is generally more nucleophilic and sterically accessible, leading to the desired intermediate for cyclization to the Imidazo[1,2-a]pyrazine core. However, under certain conditions, alkylation at N4 can become competitive, forming an intermediate that cannot cyclize to the desired product but may lead to other side products.
Root Cause Analysis & Solutions:
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the regioselectivity. Less polar, aprotic solvents often favor N1 alkylation.
-
Temperature: Higher temperatures can sometimes lead to a decrease in selectivity. It is advisable to start at room temperature and gradually increase if the reaction is sluggish.
-
Base: The presence and strength of a base can alter the nucleophilicity of the nitrogens. For this specific synthesis, running the reaction without a base initially is often preferred to favor the kinetic product. If a base is necessary for subsequent steps, its addition should be carefully timed.
-
-
Substrate Effects:
-
Steric Hindrance: Bulky substituents on the 2-aminopyrazine or the α-haloketone can influence the site of alkylation.
-
Electronic Effects: Electron-donating or withdrawing groups on either reactant can alter the nucleophilicity and electrophilicity, respectively, thereby affecting the reaction pathway.
-
Proposed Workflow for Optimization:
-
Initial Screening: Begin by reacting the 2-aminopyrazine and α-haloketone in a solvent like acetone or acetonitrile at room temperature without a base. Monitor the reaction closely by TLC or LC-MS to track the formation of the desired product and any major byproducts.
-
Solvent and Temperature Variation: If regioselectivity remains an issue, screen a range of solvents with varying polarities (e.g., THF, DMF, 1,4-dioxane). Also, explore a temperature range from 0 °C to the reflux temperature of the chosen solvent.
-
Controlled Base Addition: If the cyclization step is problematic, consider a two-step, one-pot procedure. First, allow the initial alkylation to proceed to completion. Then, add a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) to facilitate the intramolecular cyclization.
Issue 2: A Significant Amount of Uncyclized Intermediate is Observed.
Question: My reaction appears to stall after the initial alkylation of the 2-aminopyrazine. I've isolated a stable salt, but the final cyclized Imidazo[1,2-a]pyrazine is not forming in good yield. Why is this happening?
Answer:
The formation of a stable, uncyclized intermediate is a common observation, particularly in the reaction between 2-aminopyrazines and α-haloketones. This intermediate is the N1-alkylated aminopyrazinium salt.[1] The subsequent intramolecular cyclization, which involves the nucleophilic attack of the exocyclic amino group onto the ketone carbonyl, is often the slower step and can be reversible.
Root Cause Analysis & Solutions:
-
Insufficient Driving Force for Cyclization:
-
Reversibility: The cyclization step can be reversible, and the equilibrium may not favor the cyclized product under the initial reaction conditions.
-
Protonation State: The exocyclic amino group needs to be sufficiently nucleophilic to attack the carbonyl. If the reaction medium is too acidic, this amino group will be protonated and non-nucleophilic.
-
-
Reaction Conditions:
-
Heat: Often, thermal energy is required to overcome the activation barrier for the cyclization. Refluxing the reaction mixture after the initial alkylation is a common strategy.
-
Dehydrating Conditions: The cyclization step involves the elimination of a molecule of water. The presence of water can drive the equilibrium back towards the open-chain intermediate.
-
Experimental Protocol to Promote Cyclization:
-
Thermal Promotion: After confirming the formation of the N-alkylated intermediate by TLC or LC-MS, heat the reaction mixture to reflux. The optimal temperature and time will depend on the specific substrates and solvent used.
-
Use of a Dehydrating Agent: If heating alone is insufficient, consider adding a dehydrating agent to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be effective in sequestering the water formed during the reaction, thus driving the equilibrium towards the cyclized product.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in promoting the cyclization step, often reducing reaction times from hours to minutes and improving yields.[2]
Issue 3: Formation of Dark, Tarry Side Products and Baseline Material on TLC.
Question: My reaction mixture turns dark brown or black, and I observe significant streaking and baseline material on my TLC plate, making purification difficult. What is causing this decomposition?
Answer:
The formation of dark, insoluble materials, often referred to as "tars" or polymeric byproducts, is typically indicative of decomposition of starting materials or intermediates. In the context of Imidazo[1,2-a]pyrazine synthesis, this can arise from several sources.
Root Cause Analysis & Solutions:
-
Instability of Reactants or Intermediates:
-
α-Haloketones: These reagents can be unstable, particularly in the presence of base or light, and can undergo self-condensation or polymerization.
-
Intermediates: The N-alkylated aminopyrazinium intermediate or the desired product itself might be unstable under prolonged heating or in the presence of certain reagents.
-
-
Side Reactions:
Strategies to Minimize Decomposition:
-
Purity of Starting Materials: Ensure that the 2-aminopyrazine and, especially, the α-haloketone are pure. If necessary, purify the α-haloketone by recrystallization or chromatography immediately before use.
-
Control of Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Reaction Time and Temperature Management: Avoid unnecessarily long reaction times or excessive temperatures. Monitor the reaction progress closely and work it up as soon as it is complete.
-
Gradual Addition of Reagents: In some cases, slow addition of the α-haloketone to the solution of 2-aminopyrazine can help to control the reaction rate and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of side products in Imidazo[1,2-a]pyrazine synthesis?
A1: The most frequently encountered side products can be categorized as follows:
| Side Product Class | Description | Common Analytical Signature |
| Regioisomers | Arise from the alkylation at N4 instead of N1 of the 2-aminopyrazine. | Different chemical shifts in ¹H and ¹³C NMR, particularly for the pyrazine ring protons. Often have similar mass in MS. |
| Uncyclized Intermediates | The stable N1-alkylated aminopyrazinium salt. | A distinct set of NMR signals corresponding to the open-chain structure. Mass will be the same as the protonated product. |
| Starting Material Dimers | Self-condensation of 2-aminopyrazine or the α-haloketone. | Higher molecular weight peaks in MS. |
| Over-alkylation Products | Alkylation of the newly formed Imidazo[1,2-a]pyrazine ring. | Higher molecular weight peaks in MS corresponding to the addition of another alkyl group. |
Q2: How can I effectively purify my target Imidazo[1,2-a]pyrazine from these side products?
A2: A multi-step purification strategy is often necessary:
-
Aqueous Workup: An initial acid-base workup can help remove some impurities. The basicity of the Imidazo[1,2-a]pyrazine core allows for extraction into an acidic aqueous layer, which can then be neutralized and back-extracted into an organic solvent.
-
Column Chromatography: This is the most common method for separating the desired product from isomers and other byproducts.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is often effective. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can improve separation.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.
Q3: Are there alternative synthetic routes that might avoid some of these side reactions?
A3: Yes, multi-component reactions (MCRs) have emerged as powerful alternatives. The Groebke-Blackburn-Bienaymé reaction, for example, is a one-pot synthesis that combines a 2-aminoazine, an aldehyde, and an isocyanide to directly form 3-aminoimidazo[1,2-a]azines.[5] These reactions are often highly convergent and atom-economical, and can lead to cleaner reaction profiles with simpler purification.[6]
Visualizing Reaction Pathways
Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagrams illustrate the desired synthesis route versus a common side reaction pathway.
Caption: Desired vs. Undesired Alkylation Pathways.
Caption: Equilibrium in the Cyclization-Dehydration Step.
References
-
Sayer, J. R. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL (University College London). Available at: [Link]
-
DeMong, D. E., Williams, J. M., & Brand, M. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(10), 2126–2132. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2000). Synthesis of 2,5-diaminopyrazine derivatives via dimerization of 2H-azirin-3-amines. Heterocycles, 53(3), 689-698. Available at: [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 36439-36453. Available at: [Link]
-
Devi, N., Rawal, R. K., & Singh, V. (2015). Diversity-oriented synthesis of fused-imidazole derivatives via Groebke–Blackburn–Bienaymé reaction: a review. Tetrahedron, 71(2), 183-232. Available at: [Link]
-
Myadaraboina, S., Alla, M., Parlapalli, A., Ummanni, R., & Poornachandra, Y. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Int J Chem Sci, 2(3), 1-10. Available at: [Link]
-
Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187. Available at: [Link]
-
Bradbury, C. K., & Rees, C. W. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of the Chemical Society, Perkin Transactions 1, (1), 32-35. Available at: [Link]
-
Reddy, T. R., Reddy, L. S., & Lingaiah, N. (2014). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 16(11), 609-614. Available at: [Link]
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 2,5-diaminopyrazine derivatives via dimerization of 2H-azirin-3-amines [zora.uzh.ch]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
Technical Support Center: Enhancing the Solubility of Imidazo[1,2-a]pyrazine-3-carboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazine-3-carboxylic acid derivatives. This guide is designed to provide in-depth, practical solutions to the common solubility challenges encountered with this important class of compounds. We will move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Foundational Understanding & FAQs
This section addresses the fundamental questions regarding the solubility of this compound class.
Q1: What are this compound derivatives, and why is solubility often a primary challenge?
A: this compound derivatives are heterocyclic compounds featuring a rigid, fused ring system. This aromatic core is inherently hydrophobic and tends to form stable, crystalline lattices, which require significant energy to break apart during dissolution. The presence of the carboxylic acid group at the 3-position introduces a polar, ionizable handle. However, the overall low aqueous solubility is typically dominated by the lipophilic nature of the core structure, especially in derivatives with additional nonpolar substituents.[1][2] This dual nature—a large hydrophobic scaffold with a single ionizable group—is a classic profile for compounds classified as BCS Class II (low solubility, high permeability), where poor dissolution is the rate-limiting step for absorption.[3][4]
Q2: How does pH fundamentally control the solubility of these compounds?
A: The carboxylic acid moiety is a weak acid, meaning its state of ionization is governed by the pH of the surrounding medium.
-
At low pH (acidic conditions, pH < pKa): The carboxylic acid group remains protonated (-COOH). In this neutral, uncharged state, the molecule is at its most hydrophobic, leading to minimal aqueous solubility.[5]
-
At high pH (basic conditions, pH > pKa): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species can readily form ion-dipole interactions with water molecules, dramatically increasing aqueous solubility.[6][7]
This relationship means that a researcher might observe their compound precipitating out of solution if the pH of a buffer is lowered, a common and frustrating experimental issue. Understanding the compound's pKa is therefore critical for all experimental work.[8][9] One study on a related imidazobenzodiazepine-3-carboxylate compound, MIDD0301, demonstrated this behavior, showing excellent solubility at neutral pH but very low solubility at its isoelectric point under acidic conditions.[5]
Q3: My compound's solubility is poor even in a neutral pH buffer. Why isn't deprotonation enough?
A: While deprotonation at neutral or basic pH is essential, it may not be sufficient to overcome the powerful crystal lattice energy of the solid form. If the intermolecular forces holding the molecules together in the crystal are stronger than the salvation energy gained from interacting with water, the compound will remain poorly soluble.[10] This is a common scenario for highly crystalline materials. Your challenge is not just about ionization, but also about disrupting this crystal packing. The subsequent sections will address strategies to tackle this directly.
Part 2: Strategic Troubleshooting & Enhancement Guides
This section provides a structured approach to selecting and implementing solubility enhancement techniques, presented in a troubleshooting format.
Decision-Making Workflow for Solubility Enhancement
Before diving into specific techniques, it's crucial to select the right approach. The following decision tree provides a logical workflow based on key compound properties.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Strategy 1: Salt Formation
Issue: "My acidic compound has very low solubility (<10 µg/mL) in neutral media, limiting its use in biological assays and preclinical formulations."
Underlying Cause: The intrinsic solubility of the free acid form is extremely low, and simple pH adjustment is insufficient to maintain the compound in solution for the required concentration and duration.
Solution: Form a Salt. Salt formation is often the most effective and common method for increasing the solubility and dissolution rate of acidic drugs.[8] By reacting the carboxylic acid with a suitable base (counter-ion), you form an ionic salt which is a distinct, and often more soluble, molecular entity.[6][9]
Q: How do I choose the right counter-ion? A: The goal is to select a pharmaceutically acceptable counter-ion that forms a stable, crystalline salt with improved aqueous solubility. Key considerations include:
-
pKa Difference: A general rule is that the difference between the pKa of your acidic drug and the pKa of the conjugate acid of the base should be greater than 2-3 units to ensure a stable salt is formed.[8]
-
Counter-ion Properties: Simple inorganic counter-ions like sodium (Na⁺) and potassium (K⁺) are common starting points. Organic bases like tromethamine or various amines can also be used and may offer different solid-state properties.[11]
-
Desired Properties: Consider the final application. For an oral dosage form, a salt that rapidly dissolves is ideal. For parenteral formulations, the pH of the salt in solution must be physiologically compatible (typically pH 3-9).[9]
| Technique | Mechanism of Action | Advantages | Disadvantages | Best For... |
| Salt Formation | Converts the neutral acid to a more soluble ionic salt, disrupting the original crystal lattice.[6][8] | High solubility increase, well-established regulatory path, can improve stability.[9] | Only applicable to ionizable drugs, risk of converting back to free acid at low pH (e.g., in the stomach).[8] | Ionizable (acidic/basic) compounds requiring significant solubility enhancement. |
| Cocrystallization | Creates a new crystalline solid with a coformer, altering crystal packing and introducing new intermolecular interactions.[12] | Applicable to non-ionizable compounds, can improve other properties (stability, mechanical).[13] | Coformer selection can be empirical, potential for dissociation in solution.[13] | Compounds that are poor salt-formers or when modification of physical properties beyond solubility is needed. |
| Solid Dispersions | Disperses the drug molecularly within a hydrophilic polymer matrix, creating a high-energy amorphous form.[14][15] | Dramatic increase in dissolution rate, enhances wettability.[16][17] | Amorphous systems are physically unstable and can recrystallize over time, may require organic solvents.[15] | Very poorly soluble, "brick dust" compounds where disrupting crystallinity is key. |
| Nanosuspension | Reduces drug particle size to the sub-micron range (100-200 nm), massively increasing surface area.[3][18] | Increases dissolution velocity, applicable to nearly all poorly soluble drugs, suitable for multiple delivery routes.[19] | Requires specialized equipment (homogenizers, mills), potential for particle aggregation (Ostwald ripening). | BCS Class II compounds where increasing dissolution rate is the primary goal. |
Table 1: Comparative analysis of primary solubility enhancement techniques.
Strategy 2: Cocrystallization
Issue: "My compound does not form stable salts, or the resulting salts are hygroscopic and difficult to handle."
Underlying Cause: The pKa of your compound may not be suitable for stable salt formation, or the crystal packing of the salt form incorporates water, leading to instability.
Solution: Form a Pharmaceutical Cocrystal. A cocrystal is a multi-component crystal where the drug and a benign coformer are held together by non-ionic interactions, most commonly hydrogen bonds.[12][13] Since Imidazo[1,2-a]pyrazine-3-carboxylic acids are excellent hydrogen bond donors, they are ideal candidates for cocrystal engineering.[12] By choosing a suitable coformer, you can design a new solid form with a completely different crystal lattice and, consequently, improved solubility and dissolution.[20]
Q: How do I select a coformer? A: Coformers should be non-toxic and are often selected from the FDA's Generally Recognized As Safe (GRAS) list.[13] Good candidates for hydrogen bonding with a carboxylic acid include molecules with pyridine rings, amides, or other carboxylic acids (e.g., succinic acid, fumaric acid).[13][21] The goal is to form robust hydrogen bonds between the drug and the coformer that disrupt the drug-drug interactions present in the original crystal.
Strategy 3: Solid Dispersions
Issue: "My compound is like 'brick dust'. It's highly crystalline, and even salt formation provides only a marginal solubility improvement."
Underlying Cause: The crystal lattice energy is exceptionally high. To achieve a significant increase in solubility, you need to abolish crystallinity altogether.
Solution: Create an Amorphous Solid Dispersion. Solid dispersion is a technique where the drug (API) is dispersed in a hydrophilic carrier matrix, usually a polymer like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose).[16][22] In an amorphous solid dispersion, the drug exists in a molecularly dispersed, high-energy state.[14][17] When this system is exposed to water, the carrier dissolves quickly, releasing the drug as fine amorphous particles or even individual molecules, leading to a rapid and often supersaturated dissolution profile.[15][16]
Q: Which preparation method for solid dispersions should I use? A: The choice depends on the thermal stability of your compound and the desired scale.
-
Solvent Evaporation/Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated.[22] This is suitable for heat-sensitive compounds but requires handling organic solvents.
-
Hot Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. This is a solvent-free method but is only suitable for thermally stable compounds.[22]
Strategy 4: Nanosuspensions
Issue: "I need to develop a formulation for preclinical toxicology studies that maximizes exposure, and my compound's dissolution is very slow."
Underlying Cause: The dissolution rate, not necessarily the equilibrium solubility, is the limiting factor for absorption. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.
Solution: Prepare a Nanosuspension. A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants or polymers.[18] By reducing the particle size from microns to nanometers (typically < 200 nm), the surface area is increased by several orders of magnitude.[3] This leads to a dramatic increase in dissolution velocity, which can significantly improve the rate and extent of absorption for BCS Class II compounds.[3][23]
Q: What are the main methods for creating nanosuspensions? A: There are two primary approaches:
-
Top-Down Methods: These involve breaking down larger drug crystals using mechanical force. Media milling (or wet bead milling) and high-pressure homogenization are the most common and scalable techniques.[19][23]
-
Bottom-Up Methods: These involve precipitating the drug from a solution in a controlled manner to form nanoparticles. This is often called "antisolvent precipitation".[19]
Part 3: Experimental Protocols
Protocol 1: Salt Screening for a Carboxylic Acid Derivative
This protocol outlines a small-scale screen to identify promising salt forms.
Objective: To identify stable, crystalline salts of an this compound derivative with improved aqueous solubility.
Materials:
-
Test Compound (free acid form)
-
Counter-ion bases (e.g., Sodium hydroxide, Potassium hydroxide, Tromethamine, L-Arginine)
-
Solvents (e.g., Ethanol, Isopropanol, Acetone, Water)
-
96-well plate or small glass vials
-
Stir plate and magnetic stir bars
-
Centrifuge
-
Analytical balance, pH meter
-
Characterization equipment: XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), HPLC.
Methodology:
-
Stoichiometric Preparation: a. Prepare stock solutions of the test compound (e.g., 10 mg/mL in ethanol). b. Prepare equimolar stock solutions of the selected counter-ion bases in a suitable solvent (e.g., water or ethanol). c. In a vial, combine the test compound and a counter-ion solution in a 1:1 molar ratio. d. Stir the mixture at room temperature for 24-48 hours. If no precipitate forms, attempt slow evaporation or cooling to induce crystallization.
-
Solid Isolation: a. If a solid precipitate forms, isolate it by centrifugation or filtration. b. Wash the solid sparingly with a solvent in which the salt is expected to have low solubility (e.g., cold acetone) to remove any unreacted starting material. c. Dry the solid under vacuum at room temperature.
-
Initial Characterization: a. Visual Inspection: Note the morphology of the solid (crystalline, amorphous, oily). b. XRPD Analysis: Analyze a small amount of the dried solid by XRPD. A new, unique diffraction pattern compared to the free acid indicates the formation of a new solid form (potentially a salt).
-
Solubility Assessment (Kinetic): a. Add an excess amount of the new solid form to a known volume of pH 7.4 phosphate buffer. b. Shake at room temperature for 2-4 hours. c. Filter the suspension through a 0.22 µm syringe filter. d. Analyze the filtrate concentration by HPLC to determine the solubility. Compare this to the solubility of the free acid form measured under the same conditions.
-
Confirmation and Stability: a. For the most promising hits (high solubility, crystalline), confirm salt formation and determine stoichiometry using techniques like DSC/TGA and elemental analysis. b. Assess physical stability by storing the solid at elevated temperature and humidity (e.g., 40°C/75% RH) and re-analyzing by XRPD after 1-2 weeks.
Caption: Experimental workflow for salt formation screening.
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
- Bhalani, D. et al. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Merisko-Liversidge, E. & Liversidge, G. G. (n.d.). Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Singh, A. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
- IJPSR. (n.d.). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
- Journal of Advanced Pharmacy Education and Research. (n.d.).
- Yadav, G. V. & Singh, A. P. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Abbas, A. F. & Ashoor, J. A. (2024). Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review.
- Mohammed, S. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.). Summary of Key Physicochemical Properties of the Imidazopyrazines.
- National Institutes of Health. (n.d.). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems.
- MDPI. (n.d.). Special Issue : Nanosuspensions for Enhanced Oral Bioavailability.
- ResearchGate. (n.d.). Physical and chemical properties of carboxylic acid-based coformers.
- Remenar, J. F. et al. (n.d.). Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API.
- National Institutes of Health. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
- PubMed. (2020).
- PubMed Central. (n.d.).
-
Cook, J. M. et al. (n.d.). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][8][15]diazepine-3-carboxylate does not influence bioavailability. National Institutes of Health.
- WuXi AppTec. (2024).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. books.rsc.org [books.rsc.org]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jddtonline.info [jddtonline.info]
- 15. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. japer.in [japer.in]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API - ProQuest [proquest.com]
- 21. researchgate.net [researchgate.net]
- 22. japsonline.com [japsonline.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Imidazo[1,2-a]pyridine C-H Functionalization
Welcome to the technical support center for imidazo[1,2-a]pyridine C-H functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and derivatization of this privileged heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, found in numerous marketed drugs and clinical candidates.[1][2][3] Direct C-H functionalization has emerged as a powerful and atom-economical strategy to access novel analogues, bypassing the need for pre-functionalized starting materials.[1][4] However, like any advanced synthetic methodology, these reactions can be sensitive to a variety of parameters. This guide provides in-depth troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My C-H functionalization of an imidazo[1,2-a]pyridine is resulting in low to no yield of the desired product. What are the likely causes and how can I resolve this?
Answer: Low or no product yield is one of the most common issues and can stem from multiple factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.
Causality & Workflow: The success of a C-H functionalization reaction hinges on the delicate balance of reactivity between the catalyst, oxidant, and substrate. Any disruption in the catalytic cycle or degradation of key components can halt the reaction.
Below is a workflow to diagnose and resolve low-yield issues:
Caption: Troubleshooting workflow for low reaction yields.
Step-by-Step Solutions:
-
Reagent Integrity and Stoichiometry:
-
Substrate: Ensure the purity of your starting imidazo[1,2-a]pyridine. Impurities can sometimes act as catalyst poisons.
-
Catalyst/Photocatalyst: Transition metal catalysts are sensitive to air and moisture. Use freshly opened catalysts or store them properly in a glovebox or desiccator. For photocatalytic reactions, ensure the photosensitizer (e.g., Rose Bengal, Eosin Y) has not degraded.[1]
-
Oxidant: Many C-H functionalizations employ oxidants (e.g., peroxides, silver salts, hypervalent iodine reagents).[5] These can be unstable. Check the quality and age of your oxidant. For example, some organic peroxides have a limited shelf life.
-
Solvent: Use dry, degassed solvents, as water and oxygen can interfere with many catalytic cycles, particularly those involving organometallic intermediates.[6]
-
-
Optimization of Reaction Parameters:
-
If you are experiencing low yields, a systematic re-optimization is warranted. It is often beneficial to screen several parameters simultaneously using a design of experiments (DoE) approach, but a one-variable-at-a-time (OVAT) approach can also be effective.
-
| Parameter | Troubleshooting Action | Rationale |
| Catalyst | Screen different metal sources (e.g., Pd(OAc)₂, PdCl₂) or photocatalysts.[7] | The active catalytic species can be influenced by the precursor. |
| Ligand | For transition-metal catalysis, vary the ligand. | Ligands modulate the steric and electronic properties of the metal center, affecting catalytic activity. |
| Base | Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, KOAc, organic bases).[2][6] | The base is often crucial for the C-H activation step (e.g., concerted metalation-deprotonation). Its strength and solubility can be critical. |
| Solvent | Test various solvents (e.g., DMF, CH₃CN, Toluene, DCE).[2] | Solvent polarity and coordinating ability can affect reagent solubility and catalyst stability. |
| Temperature | Incrementally increase or decrease the reaction temperature. | Some reactions have a narrow optimal temperature window for activation versus decomposition. |
| Concentration | Vary the concentration of your limiting reagent. | Bimolecular reactions can be sensitive to concentration. |
-
Atmosphere Control:
-
Many C-H activation reactions, especially those using palladium or copper catalysts, are oxygen-sensitive.[8] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly via freeze-pump-thaw cycles or by sparging with inert gas.
-
Conversely, some reactions, particularly certain photocatalytic cycles, may require oxygen as a terminal oxidant.[1] Carefully check the literature precedent for your specific reaction type.
-
Issue 2: Poor Regioselectivity (C3 vs. Other Positions)
Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for C-H functionalization at the C3 position?
Answer: The imidazo[1,2-a]pyridine ring system has several C-H bonds, but the C3 position is generally the most electronically rich and sterically accessible, making it the most common site for functionalization.[2] However, selectivity issues can arise, especially with certain substitution patterns or reaction conditions.
Causality & Workflow: Regioselectivity is governed by a combination of electronic effects, steric hindrance, and the mechanism of C-H activation.
Caption: Workflow for improving regioselectivity.
Step-by-Step Solutions:
-
Understand Your Substrate:
-
The electronic nature of the C3 position is key. Substituents on the imidazo[1,2-a]pyridine core can influence the nucleophilicity of C3. Electron-donating groups (EDGs) on the pyridine ring generally enhance C3 reactivity, while electron-withdrawing groups (EWGs) can deactivate it.
-
A bulky substituent at the C2 position can sterically hinder the C3 position, potentially leading to functionalization at other sites, though this is less common.
-
-
Modify the Catalytic System:
-
Steric Bulk: For transition-metal-catalyzed reactions, employing bulkier ligands on the metal center can enhance selectivity for the less hindered C3 position.
-
Directing Groups: For functionalization at other positions (e.g., C5 or the C2-aryl ring), a directing group strategy is often necessary. The nitrogen atom at the N-1 position can act as a directing group to facilitate ortho-C-H functionalization of a 2-aryl substituent.[9]
-
-
Adjust Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically preferred product, which is often the C3-functionalized isomer.
-
Additives: In some cases, additives can influence the regiochemical outcome. For instance, certain acids or bases can protonate/deprotonate the substrate, altering its electronic properties.
-
Frequently Asked Questions (FAQs)
Q1: Why is the C3 position of imidazo[1,2-a]pyridine so reactive in C-H functionalization reactions?
A1: The high reactivity of the C3 position is due to its high electron density. The imidazo[1,2-a]pyridine system is a 10-π electron aromatic heterocycle. Resonance analysis shows that there is a significant contribution from a resonance structure that places a lone pair of electrons on the C3 carbon, making it highly nucleophilic and susceptible to electrophilic attack or oxidative addition in catalytic cycles. This inherent electronic property makes C3 the default position for a wide range of C-H functionalization reactions.[2]
Q2: What are the main differences and advantages of using a photocatalytic method versus a traditional transition-metal-catalyzed method?
A2: Both approaches are powerful but operate under different principles and offer distinct advantages.
| Feature | Transition-Metal Catalysis (e.g., Pd, Cu, Rh) | Photocatalytic Methods (Visible Light) |
| Activation | Often involves oxidative addition or concerted metalation-deprotonation at the C-H bond. | Involves single-electron transfer (SET) to or from the excited state photocatalyst, generating radical intermediates.[1] |
| Conditions | Can require high temperatures and strong bases. | Often proceeds at room temperature under mild conditions.[1] |
| Advantages | High turnover numbers, well-established, broad scope. | Environmentally friendly ("green"), high functional group tolerance, access to unique radical-mediated pathways.[1] |
| Disadvantages | Potential for heavy metal contamination, catalyst deactivation, and sometimes harsh conditions.[1][10] | Can be sensitive to light intensity and quantum yields; may require specific photocatalysts for different transformations. |
Q3: My substrate has a sensitive functional group (e.g., an unprotected alcohol or amine). Which C-H functionalization method is likely to be more compatible?
A3: Generally, visible light-induced photocatalytic methods are known for their excellent functional group tolerance due to the mild reaction conditions (often room temperature, neutral pH).[1] Many traditional transition-metal-catalyzed reactions require high temperatures and strong bases, which can be incompatible with sensitive functional groups. However, significant progress has been made in developing milder transition-metal-catalyzed protocols. The best approach is always to consult the literature for the specific transformation and functional group .
Q4: Can I perform C-H functionalization at positions other than C3 without a directing group?
A4: While C3 is the most common site, functionalization at other positions has been reported, although it is less frequent and often requires specific substrate control or reaction conditions.[4] For example, C5 functionalization can sometimes be achieved if the C3 position is blocked. However, for reliable and selective functionalization at positions like C5, C7, or the ortho position of a C2-aryl group, a directing group strategy is the most robust and predictable approach.[9]
References
-
Li, Y., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chen, J., et al. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]
-
Pathare, R. S., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Reddy, G. M., et al. (2020). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Hajra, A. (2018). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Semantic Scholar. Available at: [Link]
-
Reddy, R. K., et al. (2018). Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. Available at: [Link]
-
Hajra, A. (2018). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. Available at: [Link]
-
Guchhait, S. K., et al. (2021). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Hajra, A., et al. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record. Available at: [Link]
-
Kumar, A., et al. (2022). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. Available at: [Link]
-
Jeong, Y. T., et al. (2024). Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. Molecular Diversity. Available at: [Link]
-
Various Authors. (2021). C‐3 functionalization of imidazopyridine with aldehyde. ResearchGate. Available at: [Link]
-
Chen, G., et al. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, C., et al. (2013). Copper‐Catalyzed Aerobic Oxidative C—H Functionalization of Substituted Pyridines: Synthesis of Imidazopyridine Derivatives. ChemInform. Available at: [Link]
-
Sharma, P., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solution Stability of Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazine compounds. This guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to address the stability challenges you may encounter when working with these promising molecules in solution. As a Senior Application Scientist, I have structured this guide to move beyond simple protocols, offering explanations grounded in chemical principles to empower you to make informed decisions in your experimental design.
Introduction: The Promise and Pitfalls of Imidazo[1,2-a]pyrazines
The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including as kinase inhibitors and anti-cancer agents.[1][2][3][4][5] However, like many nitrogen-containing heterocycles, their stability in solution can be a critical factor influencing experimental reproducibility and the ultimate success of a research program. Understanding the potential degradation pathways is paramount for accurate data interpretation and the development of robust assays.
This guide will address common stability issues in a question-and-answer format, providing both troubleshooting steps and preventative measures.
Troubleshooting Guide: Common Stability Issues and Solutions
This section is designed to address specific problems you might be facing in the lab. Each question is followed by a detailed explanation of the underlying chemistry and a step-by-step guide to resolving the issue.
Q1: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis of an Imidazo[1,2-a]pyrazine compound stored in a DMSO stock solution. What could be happening?
A1: Understanding Degradation in DMSO
While DMSO is a common and effective solvent for many organic molecules, it is not always inert. Several factors can contribute to the degradation of Imidazo[1,2-a]pyrazines in DMSO stock solutions over time.
Causality Behind the Issue:
-
Hydrolysis: Even "anhydrous" DMSO can absorb atmospheric moisture. This water can lead to the hydrolysis of sensitive functional groups on your compound. For Imidazo[1,2-a]pyrazine derivatives, ester or amide side chains are particularly susceptible.
-
Oxidation: Although less common, some compounds can be susceptible to oxidation, and impurities in the DMSO or exposure to air can facilitate this process.
-
Compound-Specific Instability: The inherent chemical reactivity of your specific Imidazo[1,2-a]pyrazine derivative will play a significant role. Electron-withdrawing or -donating groups on the ring system can influence its susceptibility to nucleophilic or electrophilic attack.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for DMSO stock solution instability.
Step-by-Step Protocol:
-
Confirm and Characterize Degradation:
-
Immediately re-analyze your stock solution using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Compare the chromatogram to that of a freshly prepared solution of the same compound.
-
Determine the mass of any new peaks to get an initial idea of the nature of the degradation products (e.g., a +18 Da change could indicate hydrolysis of an ester to a carboxylic acid).
-
-
Review Storage and Handling Practices:
-
Storage Temperature: While -20°C is common, for long-term storage, -80°C is preferable to slow down degradation kinetics.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO solutions can introduce moisture and accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.[6][7]
-
Atmosphere: Store stock solutions under an inert atmosphere (nitrogen or argon) to minimize oxidation and exposure to moisture.
-
-
Implement Preventative Measures:
-
Use High-Purity, Anhydrous DMSO: Start with the best quality solvent to minimize contaminants and water content.
-
Aliquot: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Prepare Fresh: For highly sensitive compounds, it is always best to prepare solutions fresh from a solid sample before each experiment.
-
Q2: My Imidazo[1,2-a]pyrazine derivative seems to be degrading rapidly in my aqueous assay buffer. What are the likely causes and how can I improve its stability?
A2: Navigating Aqueous Stability and pH Effects
Aqueous buffers are essential for most biological assays, but they can present a challenging environment for many organic molecules, including Imidazo[1,2-a]pyrazines.
Causality Behind the Issue:
-
pH-Dependent Hydrolysis: The Imidazo[1,2-a]pyrazine core and its substituents can be susceptible to hydrolysis, and the rate of this degradation is often highly dependent on the pH of the solution.
-
Acidic Conditions: The nitrogen atoms in the ring system can be protonated, which can activate the ring towards nucleophilic attack by water.
-
Basic Conditions: Basic conditions can promote the hydrolysis of ester and amide side chains. A forced degradation study on zolpidem, an imidazo[1,2-a]pyridine, showed significant degradation under basic conditions (5N NaOH at 50°C), leading to the hydrolysis of the acetamide side chain to a carboxylic acid.[8][9]
-
-
Oxidation: Dissolved oxygen in aqueous buffers can lead to oxidative degradation of susceptible functional groups.
Experimental Protocol for Assessing pH Stability:
-
Prepare a series of buffers spanning a relevant pH range (e.g., pH 3, 5, 7.4, 9).
-
Prepare a concentrated stock solution of your Imidazo[1,2-a]pyrazine in an organic solvent (e.g., DMSO or ethanol).
-
Dilute the stock solution into each buffer to the final desired concentration for your assay. Ensure the final concentration of the organic solvent is low and consistent across all samples.
-
Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution and quench any further degradation by adding an equal volume of a strong organic solvent like acetonitrile or methanol.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining.
Data Presentation:
| pH of Buffer | % Remaining at 1 hour | % Remaining at 4 hours | % Remaining at 24 hours |
| 3.0 | 95% | 80% | 50% |
| 5.0 | 98% | 92% | 85% |
| 7.4 | 99% | 98% | 95% |
| 9.0 | 90% | 75% | 40% |
| This is example data and will vary for each compound. |
Solutions and Mitigation Strategies:
-
Optimize Buffer pH: Based on your stability data, choose a buffer system where your compound exhibits the greatest stability.
-
Modify Assay Protocol: If possible, shorten the incubation time of your compound in the aqueous buffer.
-
Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the final assay buffer can improve the stability of the compound. However, be mindful of the potential effects of the co-solvent on your biological system.
-
Degas Buffers: If oxidation is suspected, de-gas your aqueous buffers prior to use to remove dissolved oxygen.
Q3: I am concerned about the potential for photodegradation of my Imidazo[1,2-a]pyrazine compound during my experiments. How can I assess and prevent this?
A3: Understanding and Preventing Photodegradation
Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light, particularly UV light. This can be a significant issue in cell culture experiments conducted in transparent plates or during sample handling on the benchtop.
Causality Behind the Issue:
-
Photochemical Reactions: The absorption of light energy can promote electrons to higher energy states, making the molecule more reactive. This can lead to a variety of reactions, including oxidation, rearrangement, and cleavage of chemical bonds.[10] Nitrogen-containing heterocycles are known to be susceptible to photolytic degradation.[11]
Workflow for Assessing and Mitigating Photodegradation:
Caption: Workflow for managing photodegradation risks.
Step-by-Step Protocol for a Simple Photostability Test:
-
Prepare two identical sets of solutions of your compound in a transparent container (e.g., clear glass vial or a well in a microplate).
-
Wrap one set completely in aluminum foil to serve as a "dark control."
-
Expose the unwrapped set to a consistent light source (e.g., a sunny windowsill, a specific wavelength in a photostability chamber, or simply the ambient light of the laboratory bench) for a defined period (e.g., 24 hours). Keep the dark control samples in the same location but protected from light.
-
After the exposure period, analyze both sets of samples using a stability-indicating HPLC method.
-
Compare the chromatograms. A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the light-exposed sample compared to the dark control indicates photodegradation.
Preventative Measures:
-
Use Amber Glassware: Always store stock solutions and handle samples in amber vials or tubes to protect them from UV and visible light.
-
Work in a Dimly Lit Area: When working with photosensitive compounds, minimize their exposure to direct light by working in a fume hood with the light off or in a dimly lit area of the lab.
-
Protect Samples During Experiments: If your experimental setup involves prolonged exposure to light (e.g., in a plate reader or microscope), use plates made of opaque or UV-blocking plastic. If this is not possible, cover the plates with an opaque lid or aluminum foil whenever they are not being actively measured.
Frequently Asked Questions (FAQs)
-
What is a good starting point for developing a stability-indicating HPLC method for a novel Imidazo[1,2-a]pyrazine?
-
A reverse-phase C18 column is a good starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically effective. The key is to achieve baseline separation of the parent compound from any degradation products that may form. A forced degradation study is essential to generate these degradation products and validate the method's ability to separate them.[12][13]
-
-
How long can I store my Imidazo[1,2-a]pyrazine stock solution in DMSO at -20°C?
-
This is highly compound-dependent. For many compounds, storage for up to 3 months at -20°C in a tightly sealed vial may be acceptable.[6] However, a study on a large compound library showed that after 1 year of storage in DMSO at room temperature, only 52% of the compounds remained intact.[14] It is always best practice to re-qualify the purity of your stock solutions after prolonged storage, especially before starting a new set of critical experiments. For long-term storage (>3 months), -80°C is recommended.
-
-
Are there any known incompatible excipients or reagents I should avoid?
-
Based on the general reactivity of N-heterocycles, you should be cautious with strong acids, bases, and oxidizing agents. The imidazole ring can be susceptible to electrophilic attack, so avoid conditions that generate strong electrophiles.
-
Conclusion
The stability of Imidazo[1,2-a]pyrazine compounds in solution is a multifaceted issue that requires careful consideration of the solvent, pH, light exposure, and the inherent properties of the molecule itself. By understanding the potential degradation pathways and implementing the troubleshooting and preventative strategies outlined in this guide, you can enhance the reliability and reproducibility of your experimental results. Always remember that a proactive approach to stability assessment is a cornerstone of good scientific practice in drug discovery and development.
References
- Pushpalatha, P., Sarin, R. K., Idris, M., Rao, M. A., Baggi, T. R. R., & Varma, M. S. (2012). Base hydrolytic forced degradation study of zolpidem tartrate by HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 1-8.
- Pushpalatha, P. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC.
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Retrieved from [Link]
- Kozik, V., et al. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
- Cheng, X., et al. (n.d.). Studies on repository compound stability in DMSO under various conditions. PubMed.
-
TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
- Laranjeiro, M., et al. (2011). Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and .... PubMed.
-
ResearchGate. (2025). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
-
2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Retrieved from [Link]
-
ResearchGate. (2025). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Retrieved from [Link]
- Lemaire, F., et al. (n.d.). Stability of screening compounds in wet DMSO. PubMed.
-
Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. (n.d.). Retrieved from [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Retrieved from [Link]
-
Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
-
OMICS Online. (n.d.). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Retrieved from [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Retrieved from [Link]
- Huang, X., et al. (n.d.). Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. PubMed.
-
ResearchGate. (2025). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]
-
Pearson. (2024). Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
NCBI. (n.d.). Troubleshooting guide. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
OUCI. (n.d.). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment…. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Retrieved from [Link]
-
Toxicity of alpidem, a peripheral benzodiazepine receptor ligand, but not zolpidem, in rat hepatocytes: role of mitochondrial permeability transition and metabolic activation. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved from [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Retrieved from [Link]
-
Wikipedia. (n.d.). Alpidem. Retrieved from [Link]
-
MDPI. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
PubMed Central. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Retrieved from [Link]
-
Determination of alpidem, an imidazopyridine anxiolytic, and its metabolites by column-switching high-performance liquid chromatography with fluorescence detection. (n.d.). Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
MDPI. (n.d.). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Retrieved from [Link]
-
IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Base hydrolytic forced degradation study of zolpidem tartrate by HPLC [acgpubs.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. jocpr.com [jocpr.com]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming poor reactivity in Imidazo[1,2-a]pyrazine derivatization
Welcome to the technical support center for Imidazo[1,2-a]pyrazine derivatization. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic scaffold. The Imidazo[1,2-a]pyrazine core is a key pharmacophore found in numerous biologically active compounds, but its unique electronic properties can present challenges in achieving desired functionalization.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome poor reactivity and achieve your synthetic goals.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to empower your experimental design.
Issue 1: Poor or No Reactivity in Electrophilic Aromatic Substitution
Question: "I am attempting an electrophilic aromatic substitution (e.g., nitration, acylation) on the Imidazo[1,2-a]pyrazine core, but I am observing no reaction or very low yields. Why is this happening and what can I do?"
Probable Cause: The Imidazo[1,2-a]pyrazine ring system is inherently electron-deficient. The pyrazine ring, being a nitrogen-containing heterocycle analogous to pyridine, is deactivated towards electrophilic aromatic substitution.[4][5] This deactivation makes reactions that require an electron-rich aromatic system, such as Friedel-Crafts acylation or standard nitration, particularly challenging.
Solutions & Scientific Rationale:
-
Switch to Halogenation as a Precursor Step: Direct electrophilic substitution is often limited to halogenation (specifically bromination) which can proceed, albeit sometimes requiring forcing conditions. The most electron-rich position, and therefore the most reactive towards electrophiles, is the C-3 position on the imidazole ring.[4][5][6] Once you have a 3-halo-imidazo[1,2-a]pyrazine, it can be readily diversified using a wide range of cross-coupling reactions.
-
Employ More Reactive Halogenating Agents: For bromination, if N-bromosuccinimide (NBS) is ineffective, consider using elemental bromine. For chlorination, reagents like sodium chlorite (NaClO₂) in an acidic medium can be effective for regioselective C-3 chlorination without the need for a metal catalyst.[7][8][9]
-
Consider Direct C-H Functionalization: For certain transformations like arylation, modern palladium-catalyzed direct C-H functionalization methods can bypass the need for traditional electrophilic substitution. These methods often show excellent regioselectivity for the C-3 position.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: "I have successfully synthesized a bromo-imidazo[1,2-a]pyrazine derivative, but I am struggling to get good yields in my subsequent Suzuki-Miyaura cross-coupling reaction. What are the key parameters to optimize?"
Probable Cause: Low yields in cross-coupling reactions with heteroaromatic substrates can stem from several factors: catalyst deactivation, inappropriate ligand choice, suboptimal base, or poor solubility of starting materials. The electron-deficient nature of the pyrazine ring can also influence the reactivity of the C-X bond.[10]
Solutions & Scientific Rationale:
-
Ligand Selection is Critical: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for this system.[10] Bulky, electron-rich phosphine ligands are often required to promote the key steps of the catalytic cycle (oxidative addition and reductive elimination). Consider ligands from the Buchwald family (e.g., XPhos, SPhos) or other specialized ligands for heteroaromatic coupling.
-
Optimize the Base and Solvent System: The choice of base is crucial for the transmetalation step.[11] A common starting point is an aqueous solution of Na₂CO₃ or K₂CO₃ in a solvent like 1,4-dioxane or DMF. If you observe decomposition or low yields, consider using a milder base like K₃PO₄ or Cs₂CO₃. For base-sensitive substrates, powdered KF can be an effective alternative.[11]
-
Microwave Irradiation: To overcome activation barriers and speed up the reaction, microwave-assisted synthesis can be highly effective for Suzuki couplings on the Imidazo[1,2-a]pyrazine scaffold.[10][12][13]
Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Controlling regioselectivity via choice of metallating agent.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive position on the unsubstituted Imidazo[1,2-a]pyrazine core for electrophilic attack?
A1: The C-3 position is the most electron-rich and thus the most susceptible to electrophilic attack. [4][5][6]This is because the positive charge in the Wheland intermediate can be stabilized by the N-1 nitrogen without disrupting the aromaticity of the six-membered pyrazine ring. [4][5] Q2: Can I perform a Buchwald-Hartwig amination on a halo-imidazo[1,2-a]pyrazine?
A2: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds on this scaffold. [14][15]As with Suzuki coupling, success often depends on using a suitable palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., tBuXPhos). [14][16]The reaction couples an amine with the halo-imidazo[1,2-a]pyrazine in the presence of a base.
Q3: Are there any one-pot methods to achieve multi-substitution on the ring?
A3: Yes, efficient one-pot procedures have been developed. For example, a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by a direct C-H arylation can selectively functionalize the C-6 and C-3 positions, respectively. [17]This avoids intermediate isolation and purification steps, improving overall efficiency.
Q4: My starting material is poorly soluble. How can this be addressed in cross-coupling reactions?
A4: Poor solubility is a common issue. To address this, you can:
-
Screen a wider range of solvents: In addition to dioxane and DMF, consider solvents like toluene, DME, or NMP.
-
Increase the reaction temperature: This can often improve solubility, making microwave heating a particularly useful tool.
-
Modify the substrate: If possible, introduce solubilizing groups on a part of the molecule that is not involved in the reaction.
Q5: What is the best way to introduce substituents at the C-2 position?
A5: Introducing substituents at the C-2 position is typically achieved during the construction of the heterocyclic ring itself rather than by post-functionalization. [2]The most common method is the condensation of a 2-aminopyrazine with an α-halocarbonyl compound. By choosing a substituted α-halocarbonyl, the desired group can be installed at the C-2 position from the outset. Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide a route to substituted imidazo[1,2-a]pyrazines. [18]
References
-
W. S. G. D. G. de Oliveira, et al. (2020). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 11(32), 8446–8452. [Link]
-
orthocresol. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]
-
W.-C. Sun, et al. (2008). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Organic & Biomolecular Chemistry, 6(15), 2811-2818. [Link]
-
S. K. Guchhait, et al. (2018). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 16(43), 8096-8121. [Link]
-
S. K. Guchhait, et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 5912-5915. [Link]
-
S. L. C. D. Kumar, et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. [Link]
-
J. C. K. Kuo & W. W. Paudler. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Heterocyclic Chemistry, 12(5), 821-824. [Link]
-
A. K. T. Lo, et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3625-3643. [Link]
-
S. Jana, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38053-38063. [Link]
-
M. V. Il'in, et al. (2019). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 15, 2378-2387. [Link]
-
S. El Kazzouli, et al. (2005). An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. Letters in Organic Chemistry, 2(8), 724-727. [Link]
-
S. Jana, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Various Authors. (2025). Imidazo[1,2-a]pyrazines. ResearchGate. [Link]
-
S. K. Guchhait, et al. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(20), 4559-4578. [Link]
-
M. G. Almendros, et al. (2014). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. European Journal of Organic Chemistry, 2014(22), 4721-4740. [Link]
-
A. J. Thompson, et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry Letters, 24(15), 3614-3618. [Link]
-
Y. Zhu, et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(21), 7485. [Link]
-
M. G. Almendros, et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Advanced Synthesis & Catalysis, 363(24), 8985-9011. [Link]
-
Y. Yu, et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(11), 5980-5984. [Link]
-
C. Wang, et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, 45(29), 12891-12906. [Link]
-
S. El Kazzouli, et al. (2005). An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. ResearchGate. [Link]
-
Various Authors. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]
-
Various Authors. (n.d.). Chlorination of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Y. Yu, et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(11), 5980-5984. [Link]
-
Y. Yu, et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. SciSpace. [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Q.-W. Gui, et al. (2020). Halogenation of Imidazo[1,2‐α]pyridines with DXDMH (X=Cl, Br and I) Using DMSO as a Solvent and an Oxidant. ChemistrySelect, 5(39), 12193-12196. [Link]
-
S. Jana, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38053-38063. [Link]
-
Wikipedia contributors. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
S. Jana, et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
A. J. Thompson, et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. [Link]
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 7. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Technical Support Center: Optimization of Suzuki Coupling for Imidazo[1,2-a]pyrazine Scaffolds
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of functionalized Imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during experimentation. The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, and its efficient functionalization is crucial for the development of novel therapeutics. This resource aims to empower you with the knowledge to navigate the intricacies of this powerful C-C bond-forming reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your Suzuki coupling experiments with imidazo[1,2-a]pyrazine scaffolds, providing potential causes and actionable solutions.
Problem 1: Low to No Conversion of the Imidazo[1,2-a]pyrazine Halide
You've set up your reaction, but analysis (TLC, LC-MS) shows a significant amount of unreacted starting material.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its inactivity is a primary suspect in failed couplings.
-
Solution: Ensure you are using a fresh, high-quality palladium source. Pd(0) catalysts like Pd(PPh₃)₄ can degrade upon exposure to air. Consider using air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(dppf), which are reduced in situ to the active Pd(0) species. For challenging couplings involving electron-deficient heterocycles like imidazo[1,2-a]pyrazines, specialized precatalysts from the Buchwald or PEPPSI families can be more effective at generating the active catalytic species.[1]
-
-
Inappropriate Ligand: The ligand's electronic and steric properties are critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: For electron-deficient imidazo[1,2-a]pyrazines, standard ligands like PPh₃ may not be sufficient. Electron-rich and bulky phosphine ligands, such as Buchwald's SPhos and XPhos, or N-heterocyclic carbenes (NHCs), are often required to promote the oxidative addition of less reactive aryl chlorides and to enhance the rate of reductive elimination.[2] A ligand screening is often a worthwhile investment of time.
-
-
Insufficiently Strong or Inappropriate Base: The base is crucial for the transmetalation step, activating the boronic acid/ester.
-
Solution: While aqueous K₂CO₃ is a common choice, it may not be optimal for all substrates. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly in anhydrous conditions. The choice of base can also influence the solubility of reaction components. For instance, Cs₂CO₃ is more soluble in many organic solvents than K₂CO₃.[3]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for less reactive halides (e.g., chlorides).
-
Solution: If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation is a highly effective method for accelerating Suzuki couplings with imidazo[1,2-a]pyrazine scaffolds, often leading to shorter reaction times and higher yields.[4][5][6]
-
-
Poor Solubility of Reagents: If any of the reactants are not sufficiently soluble in the chosen solvent system, the reaction will be slow or may not proceed at all.
Problem 2: Significant Formation of Side Products (Dehalogenation or Protodeboronation)
Your desired product is forming, but it's accompanied by significant amounts of the dehalogenated imidazo[1,2-a]pyrazine or the protonated product from the boronic acid.
Possible Causes & Solutions:
-
Dehalogenation (Hydrodehalogenation): This side reaction, where the halide on the imidazo[1,2-a]pyrazine is replaced by a hydrogen atom, can compete with the desired cross-coupling.[7]
-
Causality: Dehalogenation is often promoted by the presence of a hydride source, which can arise from the solvent (e.g., alcohols) or the base. After oxidative addition, the palladium complex can react with the hydride source, leading to reductive elimination of the dehalogenated product.
-
Solution:
-
Choice of Base: Avoid using bases that can also act as hydride donors, such as alkoxides, if dehalogenation is a problem. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.
-
Solvent Selection: While some water is often beneficial, an excess can sometimes contribute to side reactions. If using an alcohol co-solvent, consider switching to an aprotic solvent like 1,4-dioxane or DME.
-
Ligand Choice: Bulky, electron-rich ligands that accelerate the rate of reductive elimination of the desired product can help it outcompete the dehalogenation pathway.
-
-
-
Protodeboronation: The boronic acid coupling partner can be cleaved by protons in the reaction mixture, leading to the formation of an arene byproduct and reducing the yield of the desired product.
-
Causality: This is a common issue, especially with electron-rich or sterically hindered boronic acids, and can be exacerbated by prolonged reaction times or high temperatures.
-
Solution:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids.[8]
-
Careful Control of Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the boronic acid is exposed to the reaction conditions.
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a non-hydroxide base (e.g., CsF) can mitigate this side reaction.
-
-
Problem 3: Difficulty in Purifying the Product from Catalyst Residues or Boronic Acid Homocoupling Products
The reaction appears to have worked, but isolating the pure product is challenging.
Possible Causes & Solutions:
-
Palladium Residues: Residual palladium can be difficult to remove by standard column chromatography.
-
Solution: Consider a post-reaction workup with a palladium scavenger. Alternatively, filtering the reaction mixture through a pad of Celite® can sometimes help remove precipitated palladium black. Using a water-soluble catalyst system can also simplify purification, as the catalyst remains in the aqueous phase.[4]
-
-
Boronic Acid Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which may have similar polarity to the desired product.
-
Solution:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.[3]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) species present, which are implicated in the homocoupling pathway.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess, which can lead to more homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for Suzuki coupling with chloro-imidazo[1,2-a]pyrazines?
A1: Chloro-imidazo[1,2-a]pyrazines are generally less reactive than their bromo or iodo counterparts. Therefore, a more active catalytic system is usually required. While traditional catalysts like Pd(PPh₃)₄ may work, systems employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands are often more effective.[9] N-heterocyclic carbene (NHC) based palladium catalysts are also excellent choices for activating less reactive aryl chlorides.[2] A good starting point is often a Pd(OAc)₂/SPhos combination or a pre-formed Buchwald precatalyst.
Q2: Is microwave heating necessary for the Suzuki coupling of imidazo[1,2-a]pyrazines?
A2: While not strictly necessary, microwave irradiation is highly recommended for these scaffolds.[4][5][6] It can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner reactions with higher yields by minimizing the formation of degradation byproducts. The rapid and efficient heating provided by microwaves is particularly beneficial for activating less reactive coupling partners.
Q3: My imidazo[1,2-a]pyrazine has other functional groups. Will they interfere with the Suzuki coupling?
A3: One of the major advantages of the Suzuki-Miyaura coupling is its excellent functional group tolerance. Most common functional groups, such as esters, amides, nitriles, and ketones, are compatible with the reaction conditions. However, substrates with unprotected N-H groups (e.g., in indazoles or benzimidazoles) can sometimes inhibit the catalyst.[8] While the imidazo[1,2-a]pyrazine core itself does not have an acidic N-H, if other such groups are present on your substituents, you may need to use a stronger base or a specialized catalyst system.
Q4: Should I use a boronic acid or a boronic ester?
A4: Both can be effective, but boronic esters (e.g., pinacol esters) offer several advantages. They are generally more stable, easier to handle and purify, and less prone to protodeboronation and trimerization (formation of boroxines) than boronic acids.[8] If you are experiencing issues with the stability of your boronic acid, switching to its pinacol ester is a recommended troubleshooting step.
Q5: How critical is the degassing of the reaction mixture?
A5: Very critical. Oxygen can poison the Pd(0) catalyst by oxidizing it to inactive Pd(II) species and can also promote the unwanted homocoupling of the boronic acid.[3] It is essential to thoroughly degas the solvent and the reaction vessel (containing all solid reagents) before starting the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki Coupling of a Bromo-Imidazo[1,2-a]pyrazine
This protocol is a general starting point for the coupling of a bromo-imidazo[1,2-a]pyrazine with an arylboronic acid.
Reagents & Equipment:
-
Bromo-imidazo[1,2-a]pyrazine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add the bromo-imidazo[1,2-a]pyrazine (e.g., 0.2 mmol), arylboronic acid (0.24 mmol), Pd(PPh₃)₄ (0.01 mmol), and K₂CO₃ (0.4 mmol).
-
Add the 1,4-dioxane/water solvent mixture (e.g., 2 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Chloro-Imidazo[1,2-a]pyrazine using a Buchwald Ligand
This protocol is adapted for the more challenging coupling of a chloro-imidazo[1,2-a]pyrazine.
Reagents & Equipment:
-
Chloro-imidazo[1,2-a]pyrazine derivative (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the chloro-imidazo[1,2-a]pyrazine (e.g., 0.2 mmol), arylboronic acid pinacol ester (0.3 mmol), Pd(OAc)₂ (0.004 mmol), SPhos (0.008 mmol), and K₃PO₄ (0.4 mmol).
-
Add anhydrous, degassed toluene (e.g., 2 mL).
-
Seal the flask and heat the mixture in an oil bath at a set temperature (e.g., 110 °C) for the required time (e.g., 12-24 hours), with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling on Imidazo[1,2-a]pyrazine Scaffolds
| Entry | Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 1 | 6-Bromo | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 120 (MW) | 20 min | 85-95 | Adapted from[4] |
| 2 | 6-Chloro | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 h | 70-85 | General conditions |
| 3 | 8-Bromo | PdCl₂(dppf) (10) | - | K₂CO₃ (2) | DME/H₂O | 150 (MW) | 10 min | Good | Adapted from[5] |
| 4 | 6-Iodo | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 h | High | General conditions |
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This diagram provides a logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: A step-by-step guide to troubleshooting low yields.
References
-
Gembus, V., Bonfanti, J. F., Querolle, O., Jubault, P., Levacher, V., & Hoarau, C. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic letters, 14(23), 6012–6015. [Link]
-
Request PDF. (2025). An Efficient Microwave-Assisted Suzuki Cross-Coupling Reaction of Imidazo[1,2-a]pyridines in Aqueous Medium. ResearchGate. [Link]
-
Lin, W. C., & Sun, C. M. (2006). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Molecular diversity, 10(3), 269–280. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Shaikh, I. A., Wani, A. A., & Singh, P. P. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 11(11), 1369. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2006). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki-Miyaura cross-coupling reactions. Organic letters, 8(25), 5785–5788. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Catalyst Poisoning in Imidazopyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazopyridines. This guide provides in-depth troubleshooting advice and practical solutions to one of the most common hurdles in transition-metal-catalyzed reactions: catalyst poisoning. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve challenges in your own research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of imidazopyridines, which often rely on palladium- or copper-catalyzed cross-coupling reactions.[1][2]
Q1: My imidazopyridine synthesis is sluggish or has completely stalled. How do I know if catalyst poisoning is the cause?
A1: A stalled or unusually slow reaction is a classic symptom of catalyst deactivation, with poisoning being a primary cause. True poisoning involves a chemical reaction between the catalyst's active site and a foreign substance, rendering it inactive.[3][4]
To diagnose the issue, consider these points:
-
Consistency: Have you successfully run this reaction before with the same reagent sources? If this is a new batch of starting material (e.g., aminopyridine, halo-precursor) or solvent, impurities may be the cause.
-
Reaction Profile: Did the reaction start and then stop? This often points to a poison being generated as a byproduct or slowly leaching from a reagent, eventually overwhelming the catalyst.
-
Color Change: While not definitive, an unexpected color change in the reaction mixture (e.g., palladium catalysts crashing out as black precipitate, known as palladium black) can indicate catalyst decomposition, which can be induced by poisons.
-
Control Experiment: Run a parallel reaction with highly purified reagents (see purification protocols below) or a different batch of catalyst. If this reaction proceeds as expected, poisoning in your original setup is highly likely.
Below is a workflow to help differentiate between poisoning and other common issues like suboptimal reaction conditions.
Troubleshooting a Stalled Imidazopyridine Synthesis
This workflow helps diagnose the root cause of a failed or sluggish reaction.
Caption: Diagnostic workflow for troubleshooting failed reactions.
Q2: What are the most common catalyst poisons I should be worried about in my imidazopyridine synthesis?
A2: Palladium and other transition metal catalysts are susceptible to a range of impurities that can be present in starting materials, reagents, or solvents.[5] The most common offenders are substances with lone pairs of electrons or reducible functional groups that can strongly bind to the metal center.
Mechanism of Catalyst Poisoning
Poisons typically function by strongly adsorbing to the catalyst's active sites, preventing the reactant molecules from binding and reacting. This blockage reduces the number of available catalytic centers, thereby decreasing the overall reaction rate.[3]
Caption: Generalized mechanism of catalyst active site poisoning.
The table below summarizes common poisons and their likely sources.
| Poison Class | Specific Examples | Common Sources in Imidazopyridine Synthesis |
| Sulfur Compounds | Thiols, sulfides, sulfoxides, SO₂ | Contaminants in reagents synthesized from sulfur-containing precursors; residual sulfur from previous steps (e.g., Rosenmund reduction).[3][4] |
| Halides | Excess I⁻, Br⁻, Cl⁻ | Residual inorganic halides from starting material synthesis (e.g., halo-pyridines); certain ionic liquid solvents. |
| Nitrogen Compounds | Nitriles, nitro groups, certain heterocycles | Starting materials or byproducts. Some nitrogen-containing heterocycles can act as ligands and poison the catalyst by strong coordination.[1][3] |
| Phosphorus Compounds | Phosphines (in excess or undesired), phosphates | Degradation of phosphine ligands; impurities in reagents. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Zinc (Zn) | Contaminants from glassware, spatulas, or previous reactions. Leaded fuel was a classic poison for catalytic converters.[3] |
| Other | Carbon Monoxide (CO), Cyanides, Water/Oxygen | CO from decomposition of reagents (e.g., DMF); cyanides from certain precursors. Water and oxygen can poison specific catalyst types like Ziegler-Natta catalysts.[3] |
Q3: Can the imidazopyridine product or the 2-aminopyridine starting material poison the catalyst?
A3: Yes, this is a critical consideration. Both the 2-aminopyridine starting material and the resulting imidazopyridine product are nitrogen-containing heterocycles.[4] These molecules possess lone pairs on their nitrogen atoms that can coordinate to the palladium center. While this coordination is a necessary part of some catalytic cycles, overly strong or improper binding can act as competitive inhibition, slowing down or halting the desired reaction. In some cases, certain substituted aldehydes used in the synthesis, particularly those with dimethylamino- or nitro- groups, can deactivate the catalyst through coordination.[1]
Mitigation Strategy:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like BrettPhos).[6] These ligands form a stable complex with the palladium center, helping to prevent displacement by the product or starting material while still allowing the catalytic cycle to proceed.
-
Slow Addition: In some cases, slow addition of the 2-aminopyridine can help maintain a low concentration, minimizing its potential inhibitory effects.
Q4: How can I effectively purify my reagents and solvents to prevent poisoning?
A4: Proactive purification is one of the most effective strategies. Never assume reagents are pure, even from a commercial supplier.
-
Activated Carbon: A cost-effective method for removing a broad range of organic impurities, including some sulfur compounds and residual metals.[7]
-
Basic Alumina Plug: Passing solvents or liquid reagents through a plug of basic alumina can remove acidic impurities.
-
Recrystallization/Distillation: The most rigorous methods for purifying solid starting materials and solvents, respectively.
-
In-situ Scavengers: For trace impurities that are difficult to remove, adding a "sacrificial agent" or scavenger to the reaction mixture can be effective. These agents are designed to react with the poison before it reaches the catalyst. For example, using a solid-supported scavenger can bind permeating poisons like H₂S.[8]
Experimental Protocol: Purification of a Solid Reagent with Activated Carbon
-
Dissolution: Dissolve the solid starting material (e.g., your halo-aminopyridine) in a suitable solvent in which it is highly soluble at elevated temperatures but less soluble at room temperature.
-
Add Carbon: Add a small amount of activated carbon (typically 1-2% w/w) to the solution.
-
Heat and Stir: Gently heat the mixture with stirring for 15-30 minutes. Do not boil vigorously, as this can cause bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a layer of Celite® or filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q5: My reaction worked, but now I have high levels of residual palladium in my product. How do I remove it?
A5: Removing residual palladium is crucial, especially in pharmaceutical development, due to its toxicity and potential to interfere with downstream reactions.[7] Regulatory bodies have strict limits on residual palladium in active pharmaceutical ingredients (APIs).[7]
-
Chromatography: Standard flash column chromatography can remove a significant amount of residual palladium, often reducing it by ~90%.[9][10] However, it may not be sufficient to reach the low ppm levels required for APIs.
-
Metal Scavengers: The most effective method is to use a metal scavenger. These are typically silica or polymer beads functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[11][12]
Table of Common Palladium Scavengers
| Scavenger Type | Functional Group | Key Features & Use Cases |
| SiliaMetS® Thiol | Thiol (-SH) | Highly effective for Pd(0) and Pd(II). Widely used and robust.[13] |
| SiliaMetS® DMT | Dimercaptotriazine | Very high affinity for palladium; often considered one of the most powerful scavengers.[13] |
| Si-TMT | Trimercaptotriazine on Silica | Proven to reliably reduce palladium to <100 ppm, and often much lower.[9][10] |
| Activated Carbon | N/A | Cost-effective but can suffer from non-selective adsorption, potentially lowering product yield.[7] |
| Isocyanides | -NC | Can be used as soluble or solid-supported reagents to remove palladium to sub-ppm levels.[14] |
Experimental Protocol: Post-Reaction Palladium Scavenging
-
Reaction Completion: Once the reaction is complete (as determined by TLC or LC-MS), filter off any heterogeneous catalyst if one was used. If a homogeneous catalyst was used, proceed to the next step.
-
Solvent Choice: The product should be dissolved in a solvent in which it is stable. Toluene, ethyl acetate, or dichloromethane are common choices.
-
Scavenger Addition: Add the chosen scavenger resin (typically 3-5 equivalents relative to the initial catalyst loading) to the solution.
-
Stirring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-16 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[11] Further purification by crystallization or chromatography may follow.
References
- C
- Catalyst Poisoning: Palladium & Pl
- Purification techniques for removing residual palladium
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchG
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
- Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
- Poisoning and deactivation of palladium c
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Applic
- Enhanced protection of PDMS-embedded palladium catalysts by co-embedding of sulphide-scavengers | Request PDF - ResearchG
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Palladium Detection for API Purific
- C
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - ResearchG
- Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
Sources
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Catalyst_poisoning [chemeurope.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving Selectivity in Functionalization of the Imidazopyridine Ring System
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazopyridine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regioselectivity with this privileged heterocyclic scaffold. The imidazopyridine core is central to numerous pharmaceuticals, including Zolpidem and Alpidem, making its selective modification a critical task in modern synthetic chemistry.[1][2] This resource provides field-proven insights, troubleshooting workflows, and detailed protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the inherent reactivity and selective functionalization of the imidazo[1,2-a]pyridine scaffold, the most commonly explored isomer.
Q1: Why is the C3 position the most common site for functionalization in imidazo[1,2-a]pyridines?
Answer: The high reactivity of the C3 position is a direct consequence of the electronic properties of the fused ring system. The imidazole portion of the scaffold is electron-rich, and computational as well as experimental studies show that the C3 carbon bears the highest electron density and is the most nucleophilic carbon on the ring.[3] This makes it the most susceptible site for electrophilic attack and a prime target for a wide array of C-H functionalization reactions, including arylation, alkylation, halogenation, and formylation.[1][4][5] Consequently, a vast number of synthetic methods have been developed specifically targeting this position.[6][7]
Q2: I need to functionalize a different position. How can I achieve selectivity at C2, C5, or C8?
Answer: While C3 is the kinetically favored position, functionalization at other sites is achievable through strategic synthetic design.
-
C2-Functionalization: Direct functionalization at C2 is challenging due to the overwhelming electronic preference for C3.[8] Strategies often involve either blocking the C3 position first (e.g., with a removable halogen) or utilizing specific synthetic routes that build the ring with the desired C2 substituent already in place.
-
C5 & C8-Functionalization: Achieving selectivity at the pyridine ring (C5, C6, C7, C8) typically requires a directing group strategy, often in concert with transition-metal catalysis. By installing a coordinating group (e.g., an amide or an ether) on the imidazopyridine scaffold, a metal catalyst can be chelated, bringing it into close proximity to a specific C-H bond. For instance, an N-chelating group can direct palladium-catalyzed C8 alkenylation, overriding other potentially reactive sites.[6]
Q3: What are the key factors influencing regioselectivity in metal-catalyzed C-H functionalization?
Answer: Regioselectivity in these reactions is a delicate interplay of several factors:
-
Inherent Substrate Reactivity: As discussed, the intrinsic electronic properties of the imidazopyridine ring heavily favor C3.
-
The Metal Catalyst: Different metals have distinct mechanistic preferences. Palladium catalysis is widely used for direct arylations at C3.[9][10] Copper catalysts are also effective for C3-arylations and can sometimes offer different substrate scope or milder conditions.[11][12][13]
-
Ligand Choice: The ligand bound to the metal center is critical. It modulates the steric and electronic properties of the catalyst, which can fine-tune its reactivity and selectivity. For example, in a palladium-catalyzed arylation with aryl mesylates, the SPhos ligand was found to be ineffective, whereas a different phosphine ligand (L1) promoted the reaction successfully.[9]
-
Directing Groups: As mentioned in Q2, the presence and position of a coordinating group on the substrate can completely override the innate C3 preference and direct the functionalization to other positions like C8.[6]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the outcome, sometimes affecting the stability of key intermediates or the catalytic cycle's efficiency.[14]
Troubleshooting Guide: Palladium-Catalyzed C3-Arylation
Scenario: You are attempting a direct C-H arylation of a 2-substituted imidazo[1,2-a]pyridine with an aryl bromide using a Pd(OAc)₂/phosphine ligand system, but you are observing low conversion, no product, or multiple side products.
Logical Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and solving common issues in Pd-catalyzed C-H functionalization.
Causality-Driven Explanations & Solutions
-
Step 1: Reagent Integrity:
-
Why it matters: Palladium-catalyzed cross-coupling reactions are notoriously sensitive to impurities. Water can hydrolyze reagents and interfere with the catalytic cycle. Oxygen can oxidize phosphine ligands and the active Pd(0) species, killing the catalyst.
-
Solution: Ensure the imidazopyridine starting material is pure and dry. Use freshly purchased or distilled anhydrous, degassed solvents. If using an aryl bromide that is prone to degradation, purify it immediately before use.
-
-
Step 2: Reaction Conditions:
-
Why it matters: The C-H activation step is often the rate-limiting step and is highly temperature-dependent. An inert atmosphere is non-negotiable to protect the catalyst.[10] Many of these reactions require extended periods to reach completion.
-
Solution: Use a Schlenk line or glovebox to set up the reaction. Ensure your oil bath or heating mantle provides stable and uniform heating. If conversion stalls, consider extending the reaction time to 24 or 48 hours before concluding it has failed.
-
-
Step 3: Catalytic System Optimization:
-
Why it matters: The combination of the palladium precursor, ligand, and base is the heart of the reaction. The ligand stabilizes the active catalyst and facilitates both oxidative addition and reductive elimination. The base is crucial for the C-H activation/deprotonation step.[9]
-
Solution:
-
Catalyst: Pd(OAc)₂ is a common precursor, but it should be a light brown/orange powder. If it has turned dark or black (indicating reduction to Pd(0) black), its activity will be compromised.
-
Ligand: While PPh₃ can be used, bulky, electron-rich phosphine ligands like SPhos or XPhos are often superior for C-H activation.[9][15] The choice can be substrate-dependent; if one fails, screening another is a standard troubleshooting step.[9]
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is typically required. The choice of base can influence the reaction rate and yield. In some cases, a strong, non-nucleophilic organic base may be necessary.[3]
-
Solvent: Solvents like DMAc, t-BuOH, or dioxane are commonly used.[9][10] Changing the solvent can sometimes resolve solubility issues or prevent side reactions.
-
-
Reference Protocol: Pd-Catalyzed Direct C3-Arylation with Aryl Tosylates
This protocol is adapted from a reliable, published procedure and serves as a validated starting point.[9]
-
Preparation: To a Schlenk tube equipped with a Teflon-coated magnetic stir bar, add Pd(OAc)₂ (2.0 mol %), SPhos (8.0 mol %), the aryl tosylate (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Inerting: Seal the tube, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the imidazo[1,2-a]pyridine (1.0 mmol) followed by anhydrous t-BuOH (1.0 mL) via syringe.
-
Reaction: Place the sealed tube into a preheated oil bath at 120 °C and stir vigorously for 18 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the C3-arylated product.
Data Summary: Comparison of Catalytic Systems for C3-Arylation
This table summarizes common conditions for the two most prevalent metal-catalyzed C3-arylation methods, providing a quick reference for experimental design.
| Feature | Palladium-Catalyzed System | Copper-Catalyzed System |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | CuI, Cu₂O |
| Ligand | Often required (e.g., PPh₃, SPhos, XPhos)[9][10] | Often ligand-free or with simple ligands (e.g., 1,10-phenanthroline) |
| Coupling Partner Scope | Aryl bromides, iodides, tosylates, mesylates[9][10][15] | Aryl iodides, bromides, triflates[11][12] |
| Typical Base | K₂CO₃, Cs₂CO₃, KOAc | K₃PO₄, K₂CO₃ |
| Typical Solvent | DMAc, t-BuOH, Dioxane, Toluene | DMF, DMSO |
| Temperature (°C) | 100 - 140 | 110 - 130 |
| Key Advantage | Broad scope including less reactive partners (tosylates). | Generally lower cost, phosphine-free conditions possible. |
| Reference | [9][10][15] | [11][12] |
Visualizing Imidazo[1,2-a]pyridine Reactivity
The following diagram illustrates the relative reactivity of the carbon positions on the imidazo[1,2-a]pyridine core towards C-H functionalization.
References
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Cai, Z., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters, 14(7), 1688-1691. [Link]
-
Tsou, H.-L., et al. (2014). Regioselective Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates Promoted by Palladium–Phosphine Complexes. The Journal of Organic Chemistry, 79(19), 9135-9143. [Link]
-
C-3 functionalization of imidazopyridine with aldehyde. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Touaibia, M., et al. (2010). Phosphine-Free Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridines with Aryl Bromides at Low Catalyst Loading. The Journal of Organic Chemistry, 75(13), 4538-4541. [Link]
-
Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2012). SciSpace. [Link]
-
Li, M., et al. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 27(11), 3463. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
-
Synthesis of zolpidem tartrate and analogues. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Metal- and Additive-Free C3-Functionalization of Imidazo[1,2-a]pyridines with para-Quinone Methides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Synthesis of C3-functionalized imidazo[1,2-a]pyridines via three component reactions or one pot reactions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Tsou, H. L., et al. (2014). Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes. The Journal of Organic Chemistry, 79(19), 9135-43. [Link]
-
Pathak, R., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Bioorganic & medicinal chemistry letters, 29(21), 126655. [Link]
-
Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. [Link]
-
Pan, J., et al. (2021). Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. The Journal of Organic Chemistry, 86(17), 12096-12104. [Link]
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020). National Institutes of Health. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). National Institutes of Health. [Link]
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (2022). ScienceDirect. [Link]
-
Reen, G. K., Kumar, A., & Sharma, P. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1612-1704. [Link]
-
Synthesis of Zolpidem and Alpidem. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Kumar, G., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(36), 7267-7289. [Link]
-
Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. (2018). Springer. [Link]
-
Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. (2017). Royal Society of Chemistry. [Link]
-
Mondal, S., & Ghorai, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5833-5842. [Link]
-
Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Most significant examples of Zolpidem synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). National Institutes of Health. [Link]
-
Singha, K., Habib, I., & Hossain, M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1575-1588. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Semantic Scholar. [Link]
-
Singha, K., Habib, I., & Hossain, M. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry, 18, 1575–1588. [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). National Institutes of Health. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2015). Royal Society of Chemistry. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Semantic Scholar. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences, 527, 01014. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. (2022). PubMed Central. [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. (2012) | Hua Cao | 169 Citations [scispace.com]
- 13. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates promoted by palladium-phosphine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of Imidazopyrazine Synthesis via Multi-Component Reactions
Welcome to the technical support center for the synthesis of imidazopyrazines using multi-component reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning these efficient reactions from the laboratory bench to a larger scale. We will delve into common challenges, offering practical troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and scalable process.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific issues that may arise during the scale-up of imidazopyrazine multi-component reactions in a question-and-answer format.
Issue 1: My reaction yield has dropped significantly upon scaling up from a 1L to a 50L reactor.
-
Question: We achieved an 85% yield for our imidazopyrazine synthesis at the 1L scale, but upon moving to a 50L reactor, the yield has plummeted to 50%. What are the likely causes and how can we rectify this?
-
Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are often masked at the laboratory scale. The primary culprits are typically related to mass and heat transfer limitations.
Causality and Solutions:
-
Inefficient Mixing: At a larger scale, achieving homogeneous mixing of the reactants is more difficult.[1][2] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and by-product formation. Magnetic stirring, effective in a 1L flask, is inadequate for a 50L reactor.[3]
-
Protocol:
-
Characterize Mixing Dynamics: If possible, perform mixing studies in the 50L reactor using a non-reactive tracer to understand mixing times.
-
Optimize Agitation: Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer). The stirrer speed (RPM) will need to be optimized; a simple linear scaling of RPM is often ineffective.[2]
-
Baffling: Introduce baffles into the reactor to improve turbulence and prevent vortex formation, ensuring better top-to-bottom mixing.[3]
-
-
-
Poor Heat Transfer: Many MCRs for imidazopyrazine synthesis are exothermic.[4][5][6] As the reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to dissipate the heat of reaction.[4] This can lead to an uncontrolled temperature increase, favoring decomposition or the formation of thermal by-products.
-
Protocol:
-
Perform Reaction Calorimetry: At the lab scale, use a reaction calorimeter to determine the heat of reaction and the maximum rate of heat evolution. This data is crucial for safe scale-up.[4][7]
-
Controlled Reagent Addition: Instead of adding all reactants at once, add one of the key components dropwise or in portions. The addition rate should be controlled to keep the internal temperature within the desired range.[8]
-
Improve Cooling Capacity: Ensure your reactor's cooling jacket is sufficient for the heat load. Consider using a more efficient heat transfer fluid or lowering its temperature.[4]
-
-
-
Changes in Reagent Addition Order/Rate: The way reactants are added can have a profound impact on the reaction outcome at a larger scale.
-
Protocol:
-
Standardize Addition Protocol: Develop a strict protocol for the order and rate of reagent addition. For example, adding the isocyanide component slowly to a pre-mixed solution of the aminopyrazine and aldehyde can prevent the formation of isocyanide-related oligomers.
-
Sub-surface Addition: For gaseous reactants or to avoid splashing and localized reactions at the surface, consider a dip tube for sub-surface addition.
-
-
-
Issue 2: We are observing a new, significant impurity in our crude product at the pilot scale.
-
Question: Our lab-scale synthesis of an imidazopyrazine derivative was clean, with the main impurity being unreacted starting material. At the 100L scale, we are seeing a new impurity at 5-7% by HPLC. How do we identify and control this?
-
Answer: The appearance of new impurities during scale-up is often linked to longer reaction times, higher temperatures in localized spots, or the quality of raw materials used in larger quantities.[9][10]
Causality and Solutions:
-
Impurity Identification:
-
Protocol:
-
Isolate the Impurity: Use preparative HPLC or flash chromatography to isolate a sufficient quantity of the impurity.[9]
-
Structural Elucidation: Characterize the isolated impurity using NMR spectroscopy and mass spectrometry to determine its structure.
-
Hypothesize Formation Pathway: Based on the structure, propose a plausible mechanism for its formation (e.g., dimerization of an intermediate, reaction with a solvent impurity, or a thermal degradation product).
-
-
-
Control Strategies:
-
Raw Material Quality: The specifications for raw materials used at the lab scale may not be stringent enough for manufacturing. Trace impurities in starting materials can become significant at a larger scale.[11]
-
Action: Source high-purity starting materials and establish clear specifications for acceptance. Test incoming batches for known potential impurities.
-
-
Process Parameter Optimization:
-
Temperature Control: As mentioned previously, localized overheating can drive the formation of by-products. Stricter temperature control is crucial.
-
Reaction Time: At a larger scale, reactions may be run for longer periods for operational convenience. Determine the optimal reaction time through kinetic studies to minimize the formation of time-dependent impurities.
-
-
In-Process Controls (IPCs):
-
Protocol:
-
Implement regular sampling of the reaction mixture (e.g., every hour).
-
Analyze the samples by HPLC to monitor the consumption of starting materials, the formation of the desired product, and the emergence of the impurity.
-
Quench the reaction once the optimal product-to-impurity ratio is reached.
-
-
-
-
Issue 3: The product is difficult to isolate and purify at a larger scale.
-
Question: In the lab, we used column chromatography for purification. However, this is not feasible for a multi-kilogram batch. Our attempts at crystallization have resulted in an oil or very fine particles that are difficult to filter.
-
Answer: Purification is a major bottleneck in scaling up.[12] What is straightforward in the lab often requires significant development for industrial application. Crystallization is the preferred method for large-scale purification of active pharmaceutical ingredients (APIs).[][14]
Causality and Solutions:
-
Crystallization Development: The fact that the product is oiling out or forming fine particles suggests that the crystallization conditions are not optimized.[15][16]
-
Protocol for Crystallization Optimization:
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to find a system where the imidazopyrazine has high solubility at elevated temperatures and low solubility at room temperature or below.[15]
-
Control Supersaturation: The rate at which supersaturation is generated is critical.
-
Cooling Crystallization: Implement a controlled, slow cooling profile. Crash cooling often leads to fine particles or oils.[]
-
Anti-Solvent Crystallization: Add an anti-solvent (a solvent in which the product is insoluble) at a controlled rate to a solution of the product.
-
-
Seeding: Once a crystalline solid is obtained, use a small amount of it as seed crystals in subsequent batches to control polymorphism and improve crystal size.[]
-
Agitation: The stirring rate during crystallization can affect crystal size and agglomeration. This needs to be optimized to ensure good suspension without causing excessive crystal breakage.[16]
-
-
-
Alternative Purification Strategies:
-
Slurry and Re-slurry: If the crude product is a solid but with low purity, suspending it in a solvent where the impurities are soluble but the product is not can be an effective purification method.
-
Salt Formation: If the imidazopyrazine has a basic nitrogen, forming a salt (e.g., hydrochloride or mesylate) can often improve its crystallinity. The pure salt can then be isolated, and the free base can be regenerated if necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: Are multi-component reactions for imidazopyrazines typically exothermic, and what are the safety implications for scale-up?
A1: Yes, many MCRs, particularly those involving the formation of multiple bonds in a single step, are exothermic.[4][5] On a small scale, this heat is easily dissipated into the environment. However, during scale-up, the reduced surface-area-to-volume ratio can lead to heat accumulation, increasing the risk of a thermal runaway.[4][5][6] A thermal runaway is a situation where the reaction rate increases due to the rising temperature, which in turn generates more heat, creating a dangerous positive feedback loop that can result in over-pressurization of the reactor and potential explosion.[5][17] Therefore, a thorough thermal hazard assessment is mandatory before scaling up.[6]
Q2: How does the choice of catalyst impact the scalability of an imidazopyrazine synthesis?
A2: The choice of catalyst is critical for a scalable process.
-
Homogeneous Catalysts: While often highly active, homogeneous catalysts (e.g., soluble transition metal complexes) can be difficult to remove from the product, which is a major concern in pharmaceutical manufacturing. Their cost can also be prohibitive for large-scale use if they cannot be recycled.
-
Heterogeneous Catalysts: Solid-supported catalysts are generally preferred for scale-up as they can be easily removed by filtration and potentially reused, reducing cost and waste.[9] However, challenges with heterogeneous catalysts include potential leaching of the metal into the product, lower activity compared to their homogeneous counterparts, and mass transfer limitations where the reaction rate is limited by the diffusion of reactants to the catalyst surface.[18][19]
Q3: What are the key considerations for solvent selection when scaling up these MCRs?
A3: Solvent selection for scale-up goes beyond just its ability to dissolve the reactants. Key considerations include:
-
Safety: Avoid highly flammable solvents with low flash points or those that can form explosive peroxides.
-
Environmental Impact: Choose "greener" solvents with lower environmental persistence and toxicity.[20]
-
Cost and Availability: The solvent must be available in large quantities at a reasonable cost.[3][20]
-
Work-up and Product Isolation: The solvent should allow for easy product isolation. For example, a solvent in which the product precipitates upon completion of the reaction can simplify the work-up.[21] It should also be easily removed by distillation and not form azeotropes with water if aqueous washes are used.
-
Regulatory Acceptance: For pharmaceutical applications, the chosen solvent must be acceptable to regulatory agencies (e.g., listed in the ICH Q3C guidelines).
Q4: Can we "telescope" the multi-component reaction with the subsequent purification step?
A4: "Telescoping" or combining multiple synthetic steps without isolating the intermediates is a highly desirable strategy for improving process efficiency.[22][23][24] For an imidazopyrazine MCR, this could involve:
-
Reactive Crystallization: If the product precipitates from the reaction mixture in a pure form, the reaction and crystallization can be considered a telescoped process.
-
Solvent Swap: After the MCR is complete, the reaction solvent can be distilled off and replaced with a crystallization solvent in the same vessel, avoiding a separate work-up step. Successful telescoping requires that the by-products of the MCR do not interfere with the subsequent crystallization step.[25]
Data Presentation
Table 1: Troubleshooting Guide Summary for Yield Drop in Scale-Up
| Potential Cause | Key Indicators | Recommended Action |
| Inefficient Mixing | Inconsistent sampling results, by-product formation. | Switch to overhead mechanical stirring, optimize RPM, add baffles. |
| Poor Heat Transfer | Temperature spikes during reagent addition, product degradation. | Perform reaction calorimetry, control reagent addition rate, improve reactor cooling. |
| Raw Material Quality | Appearance of new, unexpected impurities. | Source high-purity materials, establish stringent specifications, test incoming lots. |
Experimental Protocols
Protocol: Lab-Scale Reaction Calorimetry for Thermal Hazard Assessment
-
Setup: Use a reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) equipped with a temperature probe, an overhead stirrer, and a controlled dosing pump.
-
Calibration: Perform a solvent calibration to determine the heat transfer coefficient (UA) of the reactor system.
-
Reaction Run:
-
Charge the aminopyrazine, aldehyde, and solvent to the reactor and bring to the desired reaction temperature.
-
Add the isocyanide solution via the dosing pump at a constant rate, similar to the proposed rate for the pilot plant.
-
Continuously monitor the internal temperature (Tr) and the jacket temperature (Tj).
-
-
Data Analysis: The calorimetry software will calculate the real-time heat flow (q) from the reaction. This allows for the determination of:
-
Total heat of reaction (ΔHr).
-
Maximum heat flow.
-
Adiabatic temperature rise (ΔTad), which is a critical parameter for assessing thermal runaway risk.[4]
-
Visualization
Diagram 1: Troubleshooting Logic for Scale-Up Issues
Caption: A logical workflow for diagnosing and addressing common scale-up challenges.
References
-
Chemical Communications.
-
(2020-11-19).
-
(2025-12-25).
-
Benchchem.
-
H.E.L Group.
-
(2020-04-08).
-
(2017-06-08). AIChE.
-
(2023-10-26). The Chemical Engineer.
-
(2021-01-06). SHANDONG LOOK CHEMICAL.
-
CatSci Ltd.
-
(2024-11-07). TSM TheSafetyMaster Private Limited.
-
TÜV SÜD PSB.
-
(2023-12-14). Sigma-HSE.
-
(2025-08-09). PubMed.
-
(2020-07-06). ACS Publications.
-
(2025-01-16).
-
(2025-06-19). UK-CPI.com.
-
ResearchGate.
-
BOC Sciences.
-
Google Patents.
-
(2016-08-12).
-
Prime Scholars.
-
(2007-09-06). Drug Discovery and Development.
-
ResearchGate.
-
(2023-07-12).
-
ResearchGate.
-
(2018-12-21). ResearchGate.
-
University of Leeds.
-
(2023-08-17).
-
(MDPI).
-
(2012-12-21). The Royal Society of Chemistry.
-
(2025-08-07). ResearchGate.
-
(2018-09-01). BioPharm International.
-
(2017-03-18).
-
(2015-08-25). ResearchGate.
-
ACS GCI Pharmaceutical Roundtable.
-
MDPI.
Sources
- 1. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 2. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 3. catsci.com [catsci.com]
- 4. helgroup.com [helgroup.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. tuvsud.com [tuvsud.com]
- 7. labproinc.com [labproinc.com]
- 8. sdlookchem.com [sdlookchem.com]
- 9. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 10. veeprho.com [veeprho.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 14. sdu.dk [sdu.dk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. crystalpharmatech.com [crystalpharmatech.com]
- 17. sigma-hse.com [sigma-hse.com]
- 18. researchgate.net [researchgate.net]
- 19. public.websites.umich.edu [public.websites.umich.edu]
- 20. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 21. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 22. Continuous multi-step synthesis by extrusion – telescoping solvent-free reactions for greater efficiency - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Autonomous Development of Telescoped Catalytic Reactions | Directories | University of Leeds [eps.leeds.ac.uk]
Technical Support Center: Refining Purification Protocols for Polar Imidazopyrazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of polar imidazopyrazine derivatives. As Senior Application Scientists, we have compiled this guide based on established principles and field-proven insights to help you navigate the complexities of purifying these valuable compounds.
Part 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific issues encountered during the purification of polar imidazopyrazine derivatives in a question-and-answer format.
Chromatography Issues
Question 1: My polar imidazopyrazine derivative shows poor or no retention on a standard C18 reversed-phase column and elutes in the void volume. What are my options?
Answer: This is a frequent challenge with highly polar compounds like many imidazopyrazine derivatives, which have limited hydrophobic interaction with the C18 stationary phase.[1][2] Here are several strategies to address this:
-
Switch to a More Polar Stationary Phase: Consider a column with a more polar stationary phase that offers alternative retention mechanisms.
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which promotes retention of polar compounds through hydrogen bonding and dipole-dipole interactions.
-
Polar-Endcapped Phases: These columns have undergone a secondary silanization with a polar reagent to cover residual silanols, which can improve peak shape and provide alternative selectivity for polar analytes.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds.[1][3] It typically uses a polar stationary phase (e.g., silica, diol, or amine) with a high-organic, low-aqueous mobile phase. The retention mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.
-
Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities.[4][5][6] This allows for simultaneous retention of compounds with a wide range of polarities and can be particularly effective for ionizable imidazopyrazine derivatives. The selectivity can be fine-tuned by adjusting mobile phase pH and ionic strength.[2]
Question 2: I am observing significant peak tailing for my basic imidazopyrazine derivative on a silica gel column. How can I improve the peak shape?
Answer: Peak tailing of basic compounds on silica gel is often caused by strong interactions between the basic nitrogen atoms of your imidazopyrazine and the acidic silanol groups on the silica surface.[7] To mitigate this, you can:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.1-1%) into your eluent will neutralize the acidic silanol groups, reducing the undesirable interactions and leading to more symmetrical peaks.[7]
-
Use a Deactivated Stationary Phase: Consider using a deactivated (end-capped) silica gel or switching to a different stationary phase altogether.
-
Consider Reversed-Phase Chromatography: If applicable, switching to a reversed-phase method with an acidic modifier (e.g., formic acid or trifluoroacetic acid) can protonate the basic sites on your molecule, often leading to improved peak shape.
Question 3: My imidazopyrazine derivative is not soluble in the initial high-organic mobile phase for my HILIC separation. How should I prepare my sample?
Answer: Sample solubility is a critical factor for successful HILIC separations.[9] Here are some recommendations:
-
Dissolve in a Stronger Solvent: If your compound is insoluble in the initial mobile phase (e.g., 95% acetonitrile), you can dissolve it in a minimal amount of a stronger, more polar solvent like water or DMSO.[9] After dissolution, dilute the sample with the mobile phase to a composition as close to the initial conditions as possible. Be mindful that injecting a sample in a significantly stronger solvent than the mobile phase can lead to peak distortion.
-
Dry Loading: For preparative chromatography, dry loading is an excellent option for poorly soluble compounds.[10] Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of your column.
Crystallization and Post-Purification Issues
Question 4: I am unable to obtain crystals of my highly polar imidazopyrazine derivative. It either remains as an oil or a persistent amorphous solid. What can I do?
Answer: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and tendency to form oils.[11][12] Here are several techniques to induce crystallization:
-
Solvent System Optimization:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[13]
-
Co-solvent System: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid.[14][15] Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Inducing Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the supersaturated solution to initiate crystallization.[7][16]
-
-
Slow Cooling and Evaporation:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals or oils.[12]
-
Slow Evaporation: If all else fails, you can dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
-
Question 5: My purified imidazopyrazine derivative is hygroscopic and difficult to handle as a solid. How can I manage this?
Answer: Hygroscopicity is common for polar, hydrogen-bonding compounds. To manage this:
-
Salt Formation: Consider converting your compound into a less hygroscopic salt. For basic imidazopyrazines, forming a hydrochloride or tartrate salt can sometimes yield a more stable, crystalline solid.
-
Lyophilization (Freeze-Drying): If your compound is water-soluble, lyophilization can be an effective way to obtain a fine, easily handleable powder. This involves freezing a solution of your compound and then removing the solvent under vacuum.
-
Storage Conditions: Store the purified compound in a desiccator under vacuum or in a dry box with a desiccant to minimize water absorption.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for a novel polar imidazopyrazine derivative?
A1: The best starting point is to first assess the polarity and solubility of your compound. A simple Thin Layer Chromatography (TLC) analysis using a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) can give you a good indication of its polarity.[7] Based on the TLC results, you can make an initial decision on the most appropriate chromatographic technique.
Q2: Are there any "green" or more environmentally friendly purification methods for these compounds?
A2: Yes, several techniques are considered "greener" than traditional normal-phase chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[17][18]
-
HILIC: While HILIC uses organic solvents like acetonitrile, the strong solvent is water, making the waste stream less hazardous than that of normal-phase chromatography.[3]
-
Recrystallization: When feasible, recrystallization is a highly efficient and often greener purification method as the solvent can potentially be recovered and reused.
Q3: How can I effectively remove residual catalysts or reagents from my polar imidazopyrazine product?
A3: The method will depend on the nature of the impurities.
-
Aqueous Wash: For water-soluble impurities like imidazole, an aqueous wash of your organic layer during workup can be very effective. An acidic wash (e.g., dilute HCl) can protonate basic impurities, increasing their water solubility.[12]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for a rapid cleanup. For example, an ion-exchange SPE cartridge could be used to bind and remove charged impurities.
-
Silica Gel Plug: A quick filtration through a short plug of silica gel can remove highly polar impurities if your product is significantly less polar.[12]
Part 3: Experimental Protocols and Data
Protocol 1: HILIC Purification of a Polar Imidazopyrazine Derivative
-
Column Selection: Choose a suitable HILIC stationary phase (e.g., silica, amide, or diol).
-
Mobile Phase Preparation: Prepare a binary mobile phase. Mobile Phase A is typically acetonitrile, and Mobile Phase B is an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like water or DMSO) and then dilute with acetonitrile.[9]
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Gradient Elution: Start with a high percentage of the organic solvent (e.g., 95% A). Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes). Hold at the final gradient composition for a few minutes to elute all compounds.
-
Re-equilibration: Return to the initial conditions and re-equilibrate the column before the next injection.
Protocol 2: Recrystallization using a Co-solvent System
-
Solvent Selection: Identify a "good" solvent in which your compound is highly soluble and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.
-
Dissolution: Place the crude, solid imidazopyrazine derivative in an Erlenmeyer flask. Add the "good" solvent dropwise while heating and stirring until the solid just dissolves.
-
Addition of Anti-solvent: Slowly add the "poor" solvent to the hot solution until you observe persistent turbidity.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. You can cover the flask with a watch glass to prevent rapid evaporation.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and allow them to air dry.[16][19]
Table 1: Common Chromatographic Modes for Polar Imidazopyrazine Derivatives
| Chromatographic Mode | Stationary Phase Examples | Mobile Phase Characteristics | Best Suited For |
| Reversed-Phase (RP) | C18, C8, Phenyl, Polar-Embedded | High aqueous content, often with acid/base modifiers | Moderately polar, ionizable imidazopyrazines |
| HILIC | Silica, Amide, Diol, Amino | High organic content (e.g., >80% acetonitrile) | Highly polar, water-soluble imidazopyrazines |
| Mixed-Mode | RP/Cation-Exchange, RP/Anion-Exchange | Aqueous/organic with buffer to control ionization | Complex mixtures, ionizable imidazopyrazines |
| Normal Phase (NP) | Silica, Alumina, Cyano | Non-polar organic solvents (e.g., Hexane/EtOAc) | Less polar imidazopyrazines, isomers |
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Chromatography Method Selection
Caption: Decision workflow for selecting a suitable chromatography method.
Diagram 2: Troubleshooting Crystallization Workflow
Caption: A logical approach to troubleshooting common crystallization problems.
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. SIELC. [Link]
-
LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. ResearchGate. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage. [Link]
-
LabRulez LCMS. (2025). 5 Common Nitrogen Issues in LC-MS. LabRulez LCMS. [Link]
-
Millersville University. (n.d.). Recrystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. Wired Chemist. [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. ChemTalk. [Link]
-
KD Pharma Group. (n.d.). Purification Technologies Small Molecules. KD Pharma Group. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Shimadzu. (n.d.). Preparative HPLC Systems. Shimadzu. [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
LCGC International. (n.d.). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC International. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]
-
National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
Sources
- 1. waters.com [waters.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Recrystallization [wiredchemist.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 17. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 18. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Head-to-Head Comparison of Imidazo[1,2-a]pyrazine-3-carboxylic acid and Imidazo[1,2-a]pyridine-3-carboxylic acid for Drug Discovery
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the privileged heterocyclic structures, imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines have emerged as versatile frameworks, underpinning a multitude of biologically active molecules. This guide provides an in-depth, objective comparison of two key starting materials: Imidazo[1,2-a]pyrazine-3-carboxylic acid and Imidazo[1,2-a]pyridine-3-carboxylic acid . By examining their fundamental chemical and physical properties, synthetic accessibility, and inherent biological potential, we aim to equip researchers with the critical insights needed to make informed decisions in their quest for novel therapeutics.
At a Glance: Core Structural and Physicochemical Differences
The seemingly subtle difference of a single nitrogen atom in the six-membered ring of these bicyclic systems precipitates significant changes in their electronic distribution, hydrogen bonding capabilities, and overall molecular properties. These differences can have a cascading effect on a compound's solubility, permeability, metabolic stability, and target engagement.
| Property | This compound | Imidazo[1,2-a]pyridine-3-carboxylic acid |
| Molecular Formula | C₇H₅N₃O₂ | C₈H₆N₂O₂ |
| Molecular Weight | 163.13 g/mol | 162.15 g/mol [1] |
| Predicted pKa | -0.61 ± 0.41 | -0.61 ± 0.41[2] |
| Predicted XLogP | 0.6 | 1.6[1] |
| Hydrogen Bond Donors | 1 | 1[1] |
| Hydrogen Bond Acceptors | 4 | 3[1] |
| Topological Polar Surface Area | 67.5 Ų | 54.6 Ų[1] |
The additional nitrogen atom in the imidazo[1,2-a]pyrazine core increases its polarity, as reflected in the lower predicted XLogP value and higher topological polar surface area (TPSA). This seemingly minor alteration can significantly impact a molecule's journey through the body, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: A comparison of the core structures and key physicochemical properties.
Synthetic Accessibility: A Tale of Two Heterocycles
Both scaffolds are readily accessible through established synthetic routes, typically involving the condensation of an aminopyridine or aminopyrazine with an α-halocarbonyl compound.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid
The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acid and its esters is well-documented. A common approach involves the reaction of 2-aminopyridine with an ethyl 3-bromopyruvate, followed by hydrolysis of the resulting ester.
Caption: General synthetic scheme for Imidazo[1,2-a]pyridine-3-carboxylic acid.
Synthesis of this compound
Similarly, the imidazo[1,2-a]pyrazine core can be constructed by reacting an aminopyrazine with an appropriate three-carbon building block. A documented method involves the reaction of 2-aminopyrazine with ethyl 2-chloroacetoacetate, followed by hydrolysis to yield the carboxylic acid.[3]
Caption: General synthetic scheme for an this compound derivative.
Comparative Biological and Pharmacological Potential
While direct comparative studies of the parent carboxylic acids are limited, a wealth of information on their derivatives provides valuable insights into the inherent potential of each scaffold.
Anticancer Activity: Both imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds have been extensively explored as sources of novel anticancer agents.
-
Imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against a range of cancer cell lines, including colon cancer (HT-29 and Caco-2).[4]
-
A recent study directly compared a series of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives for their antiproliferative activity against melanoma cells. Several compounds from both series exhibited submicromolar IC50 values, indicating that both scaffolds can be effectively functionalized to produce potent anticancer agents.[5] Another study reported that imidazo[1,2-a]pyridine compounds were generally found to have more significant anticancer activities than the corresponding imidazo[1,2-a]pyrazine series.[6]
Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold has gained significant attention in the field of antituberculosis drug discovery. Derivatives of imidazo[1,2-a]pyridine-3-carboxamide have shown nanomolar activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7]
Other Therapeutic Areas: The versatility of these scaffolds is further highlighted by their application in other therapeutic areas. Imidazo[1,2-a]pyridine derivatives have been investigated as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications, and as potential treatments for neurodegenerative diseases.[8][9] Imidazo[1,2-a]pyrazine derivatives have been explored as PI3K/mTOR dual inhibitors for cancer therapy.[10]
Experimental Protocols for Head-to-Head Comparison
To facilitate a direct and robust comparison, we provide the following standardized experimental protocols.
Protocol 1: Determination of Aqueous Solubility
Objective: To quantitatively measure the thermodynamic solubility of each compound in a physiologically relevant buffer.
Methodology:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and Imidazo[1,2-a]pyridine-3-carboxylic acid in DMSO.
-
Sample Preparation: Add an excess of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Equilibration: Shake the samples at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant by a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard curve of known concentrations should be used for accurate quantification.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of the compounds as an indicator of oral absorption.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Initiation: Add the test compound (at a final concentration of 10 µM) to the apical (A) side of the Transwell®.
-
Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (B) side.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.
-
Apparent Permeability (Papp) Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Caption: A simplified workflow for the Caco-2 permeability assay.
Protocol 3: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of the compounds in the presence of liver microsomes.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species of interest), the test compound (e.g., 1 µM), and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[11]
-
Incubation: Incubate the reaction mixture at 37°C.[11]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[11]
-
Sample Processing: Centrifuge the samples and collect the supernatant.
-
Analysis: Analyze the remaining concentration of the parent compound in the supernatant using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.[12]
Conclusion: Selecting the Right Scaffold for Your Target
Both this compound and Imidazo[1,2-a]pyridine-3-carboxylic acid offer compelling starting points for drug discovery campaigns.
-
Imidazo[1,2-a]pyridine-3-carboxylic acid represents a more established and extensively validated scaffold, particularly in the realms of anticancer and antitubercular research. Its slightly more lipophilic nature may be advantageous for targets within the central nervous system or for optimizing membrane permeability.
-
This compound , with its increased polarity and additional hydrogen bond acceptor, presents an opportunity to fine-tune solubility and explore different interactions within a target's binding site. This scaffold may be particularly well-suited for targets where enhanced aqueous solubility is a key objective.
Ultimately, the choice between these two scaffolds will be dictated by the specific therapeutic target, the desired ADME properties, and the overall drug design strategy. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make a more strategic and evidence-based decision, thereby accelerating the journey from hit identification to a viable clinical candidate.
References
-
PubChem. Imidazo[1,2-a]pyridine-3-carboxylic acid, hydrazide. National Center for Biotechnology Information. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
Creative Bioarray. Microsomal Stability Assay. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
PubMed. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]
-
PubMed. High-throughput microsomal stability assay for screening new chemical entities in drug discovery. [Link]
-
ResearchGate. Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues | Request PDF. [Link]
-
PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
PubMed. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. [Link]
-
PubMed. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. [Link]
-
PubChem. Imidazo(1,2-a)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
PubMed. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. [Link]
-
ACS Publications. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. [Link]
-
Fisher Scientific. Imidazo[1,2-a]pyridine-3-carboxylic acid, 97%, Thermo Scientific. [Link]
-
ResearchGate. (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. [Link]
-
PubChemLite. Imidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
-
PubChemLite. Imidazo[1,2-a]pyrimidine-3-carboxylic acid. [Link]
-
ResearchGate. (PDF) Imidazo[1,2-a]pyrazines. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
RSC Publishing. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. [Link]
-
Chemical Synthesis Database. imidazo[1,2-a]pyridine-3-carboxamide. [Link]
-
PubMed Central. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. [Link]
-
RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
Angene Chemical. Imidazo[1,2-a]pyrazine-2-carboxylic acid. [Link]
-
NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
ChemiMart. Imidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
-
CP Lab Safety. Imidazo[1, 2-a]pyridine-3-carboxylic acid, min 98%, 100 grams. [Link]
Sources
- 1. Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6200-60-8 CAS MSDS (IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyrazines: From Classical Reactions to Modern Strategies
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide array of biological activities, including acting as inhibitors for targets such as the insulin-like growth factor-I receptor (IGF-IR), p13K, and aurora kinase[1]. This guide provides a comparative analysis of the most prominent synthetic methodologies for constructing this valuable core, offering insights into the mechanistic underpinnings, experimental protocols, and relative advantages of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable synthetic strategy for their specific research and development goals.
Classical Approach: The Cyclocondensation of 2-Aminopyrazines and α-Haloketones
The most traditional and straightforward route to the imidazo[1,2-a]pyrazine core involves the cyclocondensation reaction between a 2-aminopyrazine and an α-haloketone[2]. This method, while established, has seen numerous modifications to improve its efficiency and environmental footprint.
Reaction Mechanism and Key Considerations
The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of the 2-aminopyrazine attacks the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system. The choice of solvent and base is critical in this reaction, influencing both the reaction rate and the yield.
Experimental Protocol: Microwave-Assisted Catalyst-Free Synthesis
Recent advancements have demonstrated the efficacy of microwave irradiation in significantly reducing reaction times and often eliminating the need for a catalyst.[2]
Step-by-Step Protocol:
-
To a microwave-safe vial, add the substituted 2-aminopyrazine (1.0 mmol) and the α-bromoketone (1.1 mmol).
-
Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization or column chromatography.
Advantages and Disadvantages
Advantages:
-
Readily available and diverse starting materials.
-
The operational simplicity of the reaction.
-
Microwave-assisted protocols offer rapid synthesis times and often lead to high yields with high purity[2].
-
The use of green solvents like water-isopropanol mixtures enhances the environmental friendliness of the method[2].
Disadvantages:
-
α-Haloketones can be lachrymatory and require careful handling.
-
Traditional thermal methods can require prolonged reaction times and higher temperatures.
Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Multicomponent reactions (MCRs) have emerged as powerful tools in diversity-oriented synthesis, and the Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazines[3][4][5]. This three-component condensation involves a 2-aminopyrazine, an aldehyde, and an isocyanide.
Reaction Mechanism and Catalysis
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism commences with the formation of a Schiff base from the 2-aminopyrazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization and aromatization to yield the 3-aminoimidazo[1,2-a]pyrazine product. Various catalysts, including scandium triflate[6], yttrium triflate[7], and iodine[1][8][9], have been effectively employed.
Diagram of the Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: A streamlined workflow of the one-pot GBB three-component reaction.
Experimental Protocol: Iodine-Catalyzed GBB Reaction
An efficient iodine-catalyzed method for this synthesis has been reported, offering a cost-effective and environmentally benign approach[1][8][9].
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.1 mmol) in a suitable solvent such as methanol.
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at room temperature for a short period to allow for the in-situ formation of the imine.
-
Add the isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, the solvent can be evaporated, and the crude product purified by column chromatography.
Advantages and Disadvantages
Advantages:
-
High atom economy and operational simplicity in a one-pot fashion.
-
Rapid access to a diverse library of 3-amino substituted derivatives by varying the three components[4][6].
-
The reaction can often be performed under mild conditions with high yields[1][5].
Disadvantages:
-
The scope can be limited by the availability and stability of certain isocyanides.
-
Isocyanides are known for their unpleasant odor and toxicity, requiring handling in a well-ventilated fume hood.
Modern Approaches: C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, bypassing the need for pre-functionalized starting materials[11][12]. For the imidazo[1,2-a]pyrazine core, this approach allows for the late-stage introduction of various substituents.
Mechanistic Principles
C-H functionalization reactions on the imidazo[1,2-a]pyrazine ring are often facilitated by transition metal catalysts (e.g., palladium, rhodium) or photoredox catalysis[11][13]. These methods typically involve the generation of a reactive intermediate that can then couple with a suitable partner. The regioselectivity of the functionalization is a key challenge and is often directed by the inherent electronic properties of the heterocyclic ring or by the use of directing groups.
Experimental Protocol: Visible-Light-Induced Perfluoroalkylation
A notable example is the visible-light-induced perfluoroalkylation of imidazo[1,2-a]pyrazines, which proceeds via the formation of an electron donor-acceptor (EDA) complex[11].
Step-by-Step Protocol:
-
In a reaction tube, combine the imidazo[1,2-a]pyrazine substrate (0.2 mmol), the perfluoroalkyl iodide (0.4 mmol), and a suitable solvent (e.g., acetonitrile).
-
Seal the tube and irradiate the mixture with a blue LED light source at room temperature.
-
The reaction progress is monitored by TLC or GC-MS.
-
After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 3-perfluoroalkylated product.
Advantages and Disadvantages
Advantages:
-
High atom and step economy.
-
Allows for late-stage functionalization of the core structure.
-
Photoredox catalysis offers a green and sustainable approach using visible light as a renewable energy source[11].
Disadvantages:
-
Regioselectivity can be a challenge and may require careful optimization of reaction conditions.
-
The scope of coupling partners may be limited.
-
Transition metal catalysts can be expensive and may require removal from the final product.
Comparative Summary of Synthesis Methods
| Synthesis Method | General Reaction Type | Typical Reagents & Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Classical Cyclocondensation | Bimolecular Condensation | 2-Aminopyrazine, α-haloketone, base or MW, green solvent[2] | 60-95% | Readily available starting materials, simple procedure, rapid with MW[2] | α-haloketones can be lachrymatory, thermal methods can be slow. |
| Groebke-Blackburn-Bienaymé | Three-Component Reaction | 2-Aminopyrazine, aldehyde, isocyanide, Lewis/Brønsted acid catalyst[1][5][6] | 80-95% | High atom economy, one-pot, rapid access to diverse 3-amino derivatives[4][5][6] | Use of odorous and toxic isocyanides. |
| C-H Functionalization | Direct Functionalization | Imidazo[1,2-a]pyrazine, coupling partner, metal or photocatalyst[11][12] | 50-90% | High atom and step economy, late-stage functionalization, green methods available[11] | Regioselectivity challenges, potentially expensive catalysts. |
Conclusion
The synthesis of the imidazo[1,2-a]pyrazine scaffold has evolved significantly from classical condensation reactions to highly efficient multicomponent and modern C-H functionalization strategies. The choice of synthetic route is contingent upon the desired substitution pattern, the scale of the reaction, and the available resources. For the rapid generation of diverse libraries of 3-amino substituted analogs, the Groebke-Blackburn-Bienaymé reaction is an exceptionally powerful tool. For simpler, unsubstituted or 2-substituted derivatives, the microwave-assisted classical cyclocondensation offers a quick and efficient route. For late-stage modifications and the introduction of unique functionalities, direct C-H functionalization presents a cutting-edge and increasingly viable option. As the demand for novel bioactive molecules continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of imidazo[1,2-a]pyrazines will undoubtedly remain an active area of chemical research.
References
-
Chanda, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 20(9), 559-567. [Link]
-
Lin, X., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Bioorganic & Medicinal Chemistry, 15(17), 5807-5814. [Link]
-
Kumar, A., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 13(2), 348-366. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103983. [Link]
-
Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6533. [Link]
-
Reddy, T. R., et al. (2018). Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library. ChemistrySelect, 3(45), 12854-12859. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Rodríguez, J. C., et al. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1083-1095. [Link]
-
Kumar, A., et al. (2015). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing. [Link]
-
S. Adimurthy, et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 54(8), 847-863. [Link]
-
Kim, H. J., et al. (2012). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. Organic & Biomolecular Chemistry, 10(30), 5809-5812. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Novartis OAK. [Link]
-
Kumar, V., & Kumar, A. (2021). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
-
Martínez-Vargas, A., et al. (2022). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Semantic Scholar. [Link]
-
Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36585-36595. [Link]
-
Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Martínez-Vargas, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules, 29(22), 5035. [Link]
-
Bakherad, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34293-34307. [Link]
-
de la Cruz, F. N., et al. (2025). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 28(18), 6683. [Link]
-
Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(37), 7543-7561. [Link]
-
Reddy, T. R., et al. (2020). (8 + 2) Cycloaddition of imidazo[1,2‐a]pyrimidine/imidazo[1,2‐a]pyridine. ResearchGate. [Link]
-
Kumar, A., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
-
Ganesan, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Adimurthy, S., et al. (2018). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Borisov, A. V., et al. (2013). SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds, 49(5), 738-745. [Link]
-
Chen, Y.-H., et al. (2017). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 8(11), 7548-7555. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]
-
Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. Scribd. [Link]
-
Reddy, T. R., et al. (2018). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[3][14]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. [Link]
-
Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]
-
Paudler, W. W., & Sheets, D. G. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine. Journal of Organic Chemistry, 40(21), 3154-3156. [Link]
-
Ravi, C., & Adimurthy, S. (2017). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [Link]
-
Groebke, K., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Semantic Scholar. [Link]
-
Blackburn, C., et al. (1998). Parallel synthesis of 3-aminoimidazo[1,2-a]pyridines and pyrazines by a new three-component condensation. Semantic Scholar. [Link]
-
Groebke, K., et al. (1998). ChemInform Abstract: Synthesis of Imidazo[1,2‐a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three‐Component Condensation. OpenAlex. [Link]
Sources
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 4. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
- 11. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine-3-carboxamides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its structural analogy to purines allows for interactions with a diverse range of biological targets, including kinases, making it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Imidazo[1,2-a]pyrazine-3-carboxamides, offering a comparative perspective on how structural modifications influence their biological performance, with a particular focus on their potential as kinase inhibitors in oncology.
The Imidazo[1,2-a]pyrazine Core: A Versatile Scaffold
The fused bicyclic system of imidazo[1,2-a]pyrazine presents multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The carboxamide moiety at the 3-position is a key feature, providing a hydrogen bond donor and acceptor, which can be crucial for target engagement. The core structure's rigidity and planarity also contribute to its ability to fit into the active sites of various enzymes.
Structure-Activity Relationship (SAR) Analysis: A Tale of Substitutions
The biological activity of Imidazo[1,2-a]pyrazine-3-carboxamides is profoundly influenced by the nature and position of substituents on both the heterocyclic core and the carboxamide side chain. While comprehensive SAR studies on the 3-carboxamide series are still emerging, valuable insights can be drawn from related imidazo[1,2-a]pyrazine derivatives and the closely analogous imidazo[1,2-a]pyridine-3-carboxamides.
A notable study on 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides has shed light on key SAR aspects for anticancer activity, particularly as PI3Kα kinase inhibitors.[1][2]
Substitutions on the Imidazo[1,2-a]pyrazine Core
-
Position 8: The introduction of a morpholino group at the C-8 position has been shown to be beneficial for anticancer activity.[1][2] This substitution can enhance solubility and provide additional interaction points with the biological target.
-
Other Positions (C-2, C-5, C-6): While less explored for the 3-carboxamide series, studies on other imidazo[1,2-a]pyrazine derivatives suggest that substitutions at these positions can modulate activity and selectivity. For instance, in a series of CDK9 inhibitors, a pyridin-4-yl group at the C-2 position displayed potent inhibitory activity.[3]
The Carboxamide Moiety: A Critical Interaction Hub
The N-substituted carboxamide at the C-3 position plays a pivotal role in target binding. The nature of the substituent on the nitrogen atom can dramatically alter potency and selectivity.
-
Aryl and Heteroaryl Substituents: In the context of PI3Kα inhibition, linking the carboxamide to phenylpyridine or phenylpyrimidine moieties has proven to be a successful strategy.[1][2]
-
Phenylpyrimidine vs. Phenylpyridine: Compounds bearing phenylpyrimidine-carboxamides generally exhibit better cytotoxicity compared to those with phenylpyridine-carboxamides.[1][2]
-
Position of Aryl Group: The substitution pattern on the pyridine ring is critical. An aryl group at the C-4 position of the pyridine ring leads to more active compounds than substitution at the C-5 position.[1][2]
-
-
Substituents on the Terminal Aryl Ring: The electronic properties of substituents on the terminal benzene ring also significantly impact cytotoxicity. Electron-donating groups have been found to be beneficial for the anticancer activity of these compounds.[1][2]
Comparative Analysis: Imidazo[1,2-a]pyrazine vs. Imidazo[1,2-a]pyridine Scaffolds
The imidazo[1,2-a]pyridine-3-carboxamide scaffold is a well-established pharmacophore, particularly in the development of antitubercular agents. While the core differs by a single nitrogen atom, this change can significantly impact the electronic properties, metabolic stability, and overall biological profile of the molecule. This makes a comparative analysis valuable for understanding the potential advantages of the imidazo[1,2-a]pyrazine core.
| Feature | Imidazo[1,2-a]pyrazine-3-carboxamides | Imidazo[1,2-a]pyridine-3-carboxamides |
| Primary Biological Activity | Anticancer (Kinase Inhibition)[1], Antiviral[3] | Antitubercular |
| Key SAR Insights | 8-morpholino substitution enhances activity. Phenylpyrimidine on carboxamide is favorable. Electron-donating groups on the terminal aryl ring are beneficial.[1][2] | Bulky and lipophilic biaryl ethers on the carboxamide lead to nanomolar potency against M. tuberculosis.[4] |
| Known Targets | PI3Kα[1][2], CDK9[3] | Cytochrome bc1 complex (QcrB) in M. tuberculosis[4] |
| Development Stage | Preclinical | Clinical candidates (e.g., Q203 - Telacebec)[4] |
Experimental Data: A Quantitative Look at Performance
The following table summarizes the in vitro cytotoxicity data for a series of 8-morpholinoimidazo[1,2-a]pyrazine derivatives against various cancer cell lines.
| Compound | R | X | A549 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 12a | H | CH | 34.5 | 45.2 | 56.3 |
| 12c | 4-OCH₃ | CH | 15.7 | 23.8 | 31.4 |
| 13a | H | CH | 21.3 | 33.1 | 42.7 |
| 13c | 4-OCH₃ | CH | 9.8 | 15.6 | 20.1 |
| 14a | H | N | 10.2 | 18.9 | 25.4 |
| 14c | 4-OCH₃ | N | 6.39 | 11.2 | 14.8 |
Data adapted from Molecules 2017, 22(2), 310.[1]
Experimental Protocols
General Synthesis of Imidazo[1,2-a]pyrazine Core
A common method for the synthesis of the imidazo[1,2-a]pyrazine scaffold involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5]
Caption: General synthetic scheme for Imidazo[1,2-a]pyrazines.
Synthesis of 8-Morpholinoimidazo[1,2-a]pyrazine-3-carboxamides
A detailed, step-by-step methodology for the synthesis of the title compounds can be found in the supporting information of the cited reference.[1] The key steps involve the synthesis of the 8-morpholinoimidazo[1,2-a]pyrazine core, followed by coupling with the appropriate phenylpyridine or phenylpyrimidine carboxylic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are typically evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]
Caption: Workflow for the MTT cytotoxicity assay.
Future Directions and Perspectives
The imidazo[1,2-a]pyrazine-3-carboxamide scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on:
-
Expansion of SAR studies: A more systematic exploration of substituents at all positions of the imidazo[1,2-a]pyrazine ring is warranted to build a more comprehensive SAR understanding.
-
Target identification and validation: While PI3Kα and CDK9 have been identified as potential targets, further studies are needed to elucidate the precise mechanism of action and explore other potential kinase targets.
-
Optimization of pharmacokinetic properties: In vivo studies are crucial to assess the drug-like properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Comparative studies with clinical candidates: Benchmarking new imidazo[1,2-a]pyrazine-3-carboxamides against existing clinical candidates will be essential to gauge their therapeutic potential.
By leveraging the insights from existing SAR data and exploring new chemical space, the imidazo[1,2-a]pyrazine-3-carboxamide scaffold can be further optimized to yield potent and selective drug candidates for a variety of diseases.
References
-
Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 637-654. [Link]
-
Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-4. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 875. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 875. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals, 15(7), 875. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310. [Link]
-
Patil, S. A., et al. (2018). Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents: Common Pharmacophore Generation, Atom-based 3D-QSAR, Molecular dynamics Simulation, QikProp, Molecular Docking and Prime MMGBSA Approaches. The Open Pharmaceutical Sciences Journal, 5(1). [Link]
Sources
- 1. The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Imidazo[1,2-a]pyrazine Derivatives
Executive Summary
The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing potent inhibitors against a range of therapeutic targets, particularly in oncology.[1][2] Derivatives have shown promise as inhibitors of critical cell cycle regulators like Aurora kinases and cyclin-dependent kinases (CDKs), as well as other enzymes implicated in cancer progression.[3][4][5] However, a formidable challenge in the drug development pipeline is the translation of promising in vitro potency into tangible in vivo efficacy. This guide provides an in-depth comparative analysis of the in vitro and in vivo performance of select imidazo[1,2-a]pyrazine derivatives. We will dissect the causality behind experimental choices, present detailed protocols for key assays, and explore the multifaceted factors that govern the often-elusive in vitro-in vivo correlation (IVIVC), offering a field-proven perspective for researchers dedicated to advancing these compounds from the bench to the clinic.
Introduction: The Promise and Peril of a Privileged Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-bridged heterocyclic system that has garnered significant attention for its wide spectrum of biological activities.[6] Its rigid structure provides a robust framework for introducing diverse substitutions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[7][8] In oncology, these derivatives have been successfully designed to target various hallmarks of cancer, from inhibiting kinases that drive proliferation to disrupting microtubule dynamics.[9][10]
The initial stages of discovery are dominated by high-throughput in vitro screening, where compounds are evaluated for their ability to inhibit a specific molecular target or elicit a cytotoxic response in cancer cell lines. While these assays are indispensable for identifying initial leads, they represent a highly simplified biological system. The journey from a nanomolar IC50 value in a petri dish to tumor regression in a living organism is fraught with complexities. Factors such as absorption, distribution, metabolism, and excretion (ADME), along with the intricate tumor microenvironment, create a chasm between in vitro and in vivo realities.[11][12][13] This guide aims to bridge that gap by providing a critical examination of IVIVC for this specific chemical class.
The In Vitro Landscape: Quantifying Potency in a Controlled Environment
In vitro assays are the workhorse of early-stage drug discovery, designed to provide a rapid and reproducible measure of a compound's biological activity against a defined target or cell type.
Causality in Assay Selection
For imidazo[1,2-a]pyrazine derivatives, the choice of in vitro assay is dictated by the intended mechanism of action.
-
Target-Based Assays: If the compound is designed as a kinase inhibitor (e.g., for Aurora kinases or CDKs), a biochemical assay measuring the inhibition of phosphotransferase activity is employed. This provides a direct measure of target engagement (Ki or IC50).[3][4]
-
Cell-Based Assays: To understand the effect on cancer cells, cytotoxic or anti-proliferative assays like the MTT assay are crucial. These assays measure the compound's ability to kill or halt the growth of cancer cell lines, yielding an IC50 value that reflects the compound's overall cellular potency.[14][15] This is often a more holistic measure, as it accounts for cell permeability and potential off-target effects.
Workflow for In Vitro Screening
The process follows a logical progression from target-specific activity to broader cellular effects.
Caption: Workflow for in vitro screening of novel derivatives.
Experimental Protocol: MTT Anti-Proliferative Assay
This protocol provides a self-validating system for assessing the cytotoxicity of imidazo[1,2-a]pyrazine derivatives against a panel of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Leave a column for "media only" blanks. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A common starting concentration is 100 µM, serially diluted down to the nanomolar range.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells containing the highest concentration of DMSO used (typically <0.5%).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blanks from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
The In Vivo Arena: From Cellular Potency to Systemic Efficacy
While in vitro data are essential for ranking compounds, in vivo models are the first true test of therapeutic potential in a complex biological system. The most common preclinical models for cancer are human tumor xenografts in immunodeficient mice.[11]
The Great Divide: Why In Vitro Success Doesn't Guarantee In Vivo Efficacy
A potent in vitro inhibitor can fail dramatically in vivo for a multitude of reasons, which represent the core challenge of IVIVC.[12]
-
Pharmacokinetics (PK): Poor oral bioavailability, rapid metabolism into inactive forms, or fast clearance can prevent the compound from reaching and sustaining therapeutic concentrations at the tumor site.[13][16]
-
Tumor Microenvironment: In vitro 2D cell cultures lack the complex architecture of a solid tumor, which includes a unique extracellular matrix, hypoxic regions, and interactions with stromal and immune cells that can confer drug resistance.[11]
-
Drug Permeability: A compound must not only enter the bloodstream but also effectively penetrate the dense tissue of a solid tumor to reach its target cells.[12]
Workflow for In Vivo Xenograft Studies
This workflow outlines the critical steps in assessing the anti-tumor activity of a lead candidate.
Caption: Workflow for a typical in vivo tumor xenograft study.
Experimental Protocol: Human Tumor Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of a lead imidazo[1,2-a]pyrazine derivative.
Materials:
-
6-8 week old immunodeficient mice (e.g., Athymic Nude or NOD/SCID)
-
Human cancer cell line (e.g., HCT-116) cultured to ~80% confluency
-
Matrigel or sterile PBS for cell suspension
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Calipers, analytical balance, sterile syringes and needles
Methodology:
-
Cell Implantation: Harvest and resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the animals into treatment groups (n=8-10 per group), e.g., Vehicle Control and Test Compound (e.g., 50 mg/kg).
-
Administer the compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Throughout the study, monitor tumor volumes and animal body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size or after the treatment course is complete.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
Bridging the Gap: A Comparative Analysis of Imidazo[1,2-a]pyrazine Derivatives
The true test of a drug discovery program's success lies in its ability to produce compounds that are effective in both settings. Below, we compare data for specific imidazo[1,2-a]pyrazine derivatives where both in vitro and in vivo results have been published.
Factors Governing In Vitro-In Vivo Correlation
The transition from a simplified 2D culture to a complex organism introduces numerous variables that can either validate or invalidate the in vitro findings.
Caption: Key factors influencing in vitro-in vivo correlation (IVIVC).
Data Summary: Performance Comparison
| Compound ID | In Vitro Target | In Vitro Potency | In Vivo Model | In Vivo Efficacy (% TGI at Dose) | Correlation & Notes | Reference |
| SCH 1473759 | Aurora A/B Kinase | phos-HH3 IC50 = 25 nM | Human Tumor Xenograft | Efficacy and target engagement demonstrated | Good Correlation: Potent cellular activity translated to in vivo efficacy, likely due to optimized properties like high aqueous solubility (11.4 mM). | [4][5] |
| Compound 7 | ENPP1 | IC50 = 5.7 nM | Murine Tumor Model | 77.7% TGI (at 80 mg/kg, with anti-PD-1) | Good Correlation: Potent enzymatic inhibition was followed by demonstration of efficient pharmacokinetic properties and significant in vivo anti-tumor activity. | [17] |
| TB-25 | Tubulin Polymerization | HCT-116 IC50 = 23 nM | Not explicitly stated in abstract | Not explicitly stated in abstract | Partial Data: Demonstrates exceptionally high in vitro potency. In vivo studies would be required to establish correlation, focusing on PK/PD to see if effective concentrations can be achieved at the tumor site. | [9][10] |
| SH 30 (Hypothetical Example) | Anticancer Agent | Potent & selective in vitro | Murine Tumor Model | Inactive | Poor Correlation: This study highlights a classic disconnect. The compound was found to be extensively metabolized into inactive forms, preventing adequate drug levels in the tumor, thus identifying a metabolic barrier as the cause for in vivo failure. | [12] |
Analysis of Case Studies
-
Success Story (SCH 1473759 & Compound 7): The success of SCH 1473759 and Compound 7 underscores the importance of a holistic optimization strategy.[4][5][17] Beyond raw potency, the developers of SCH 1473759 explicitly focused on improving aqueous solubility, a critical pharmacokinetic parameter that directly impacts drug exposure in vivo.[4][5] Similarly, the development of Compound 7 included pharmacokinetic studies that confirmed its favorable properties, leading to its success in animal models.[17]
-
The Disconnect (SH 30): The case of SH 30 is a powerful cautionary tale.[12] Despite excellent in vitro potency, the compound was rendered ineffective in vivo due to rapid metabolic inactivation. This exemplifies why early ADME and pharmacokinetic studies are not just supplementary but are absolutely critical for predicting in vivo success. Relying solely on in vitro cytotoxicity data would have led to the wasteful progression of a non-viable candidate.
Conclusion and Future Perspectives
The translation of in vitro activity to in vivo efficacy for imidazo[1,2-a]pyrazine derivatives is a complex but navigable challenge. A strong IVIVC is not a matter of chance but the result of a deliberate, multi-parameter optimization strategy.
Key Takeaways for Researchers:
-
Look Beyond Potency: While high in vitro potency is a prerequisite, it is a poor standalone predictor of in vivo success.
-
Integrate ADME Early: Introduce in vitro ADME assays (e.g., metabolic stability in liver microsomes, permeability assays) early in the discovery pipeline to filter out compounds with fatal PK flaws.
-
Optimize Physicochemical Properties: Pay close attention to properties like solubility and lipophilicity, which profoundly influence a compound's ADME profile.
-
Embrace Advanced In Vitro Models: Where possible, utilize 3D cell culture models (spheroids, organoids) which can better mimic the tumor microenvironment and provide a more predictive in vitro system.[18]
The imidazo[1,2-a]pyrazine scaffold will undoubtedly continue to yield promising therapeutic candidates. By adopting a research paradigm that places equal emphasis on pharmacokinetics and in vivo biology as it does on in vitro potency, the scientific community can significantly improve the translational success rate of these valuable compounds, ultimately accelerating the delivery of novel medicines to patients.
References
- Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.
- Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. PMC - NIH.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evalu
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.
- Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30. Unknown Source.
- Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Unknown Source.
- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. NIH.
- Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. NIH.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. PubMed.
- Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed.
- In Vitro vs.
Sources
- 1. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lack of in vitro-in vivo correlation of a novel investigational anticancer agent, SH 30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
The Cutting Edge of Cancer Therapy: A Comparative Guide to the Anticancer Activity of Substituted Imidazopyrazines
The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the most promising are heterocyclic compounds, with the imidazopyrazine scaffold emerging as a privileged structure in medicinal chemistry. Its rigid, planar nature and rich electronic properties make it an ideal backbone for designing targeted therapies. This guide provides an in-depth comparison of the anticancer activity of substituted imidazopyrazines, offering a synthesis of recent experimental data, an exploration of their structure-activity relationships (SAR), and a detailed look into their mechanisms of action.
The Imidazopyrazine Scaffold: A Versatile Platform for Anticancer Drug Design
The imidazo[1,2-a]pyrazine core is a bicyclic aromatic system containing three nitrogen atoms. This structure serves as a versatile template for the development of small molecule inhibitors that can interact with various biological targets crucial for cancer cell proliferation and survival.[1] The strategic placement of different substituents on this core allows for the fine-tuning of its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Comparative Anticancer Activity: A Tale of Substituents
The anticancer efficacy of imidazopyrazine derivatives is profoundly influenced by the nature and position of their substituents. Extensive research has elucidated key structure-activity relationships, which are summarized below.
Substitutions at the C2 and C3 Positions: A Gateway to Potency
Recent studies have highlighted the critical role of substitutions at the C2 and C3 positions of the imidazopyrazine ring. For instance, a series of novel 3-aminoimidazo[1,2-α]pyridine/pyrazine analogues were synthesized and evaluated for their efficacy against several cancer cell lines.[2]
One of the most potent compounds identified in this series was compound 18 , which bears a 2,4-difluorophenyl substitution at the C2 position and a p-fluorophenyl amine at the C3 position. This compound exhibited a remarkable IC50 value of 9.60 ± 3.09 µM against the MCF-7 breast cancer cell line.[3] In contrast, compound 16 from the same series showed strong activity against HT-29 colon cancer cells (IC50 = 12.98 ± 0.40 µM) and B16F10 melanoma cells (IC50 = 27.54 ± 1.26 µM).[3]
These findings underscore the importance of the substitution pattern at these positions for achieving high potency and selectivity. The presence of electron-withdrawing groups, such as fluorine atoms, on the phenyl ring at the C2 position appears to be a key determinant of activity.[3]
The Influence of Amine Substituents
Further investigations into the SAR of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have revealed the significant impact of amine substituents.[4] In one study, a series of compounds with variations in the amine groups at the 3rd position were synthesized. Compound 10b , featuring a tert-butylamine group, demonstrated good IC50 values against a panel of cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[4] The electron-donating nature of the tert-butylamine group was suggested to contribute to its enhanced activity compared to analogues with cyclohexylamine or a primary amine.[4]
Interestingly, the combination of a tert-butylamine group at the 2nd position and a phenylamine group at the 3rd position in the imidazopyridine series (compound 12b ) resulted in even more substantial anticancer effects, with IC50 values as low as 11 µM against Hep-2, MCF-7, and A375 cell lines.[4]
Table 1: Comparative in vitro anticancer activity (IC50, µM) of selected substituted imidazopyrazine and imidazopyridine derivatives.
| Compound | C2-Substituent | C3-Substituent | Hep-2 | HepG2 | MCF-7 | A375 | HT-29 |
| 10b [4] | 4-aminophenyl | tert-butylamine | 20 | 18 | 21 | 16 | - |
| 12b [4] | 4-aminophenyl | tert-butylamine | 11 | 13 | 11 | 11 | - |
| 16 [3] | Phenyl | p-fluorophenyl amine | - | - | - | 27.54 | 12.98 |
| 18 [3] | 2,4-difluorophenyl | p-fluorophenyl amine | - | - | 9.60 | - | - |
| Doxorubicin [4] | - | - | 10 | 1.5 | 0.85 | 5.16 | - |
Mechanisms of Action: Targeting Key Cancer Pathways
Substituted imidazopyrazines exert their anticancer effects through various mechanisms, primarily by inhibiting key enzymes involved in cell cycle regulation and signal transduction.
Kinase Inhibition: A Dominant Mechanism
A significant number of imidazopyrazine and imidazopyridine derivatives have been identified as potent kinase inhibitors.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
-
Cyclin-Dependent Kinase (CDK) Inhibition: Certain imidazopyrazines have been developed as first-in-class CDK9 inhibitors.[6] CDK9 is essential for the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing cancer cell death.[6] For example, compound 1d from a recent study, featuring a furan-3-yl group at position 2 and a 4-methoxyphenyl amine at position 3, exhibited a potent CDK9 inhibitory activity with an IC50 of 0.18 µM.[6] This inhibition correlated with the cytotoxic effects observed in HCT116, K562, and MCF7 cancer cell lines.[6]
-
Aurora Kinase Inhibition: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazines have been investigated as Aurora A kinase inhibitors, with molecular modeling studies providing insights into the structural requirements for potent inhibition.[7]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Several imidazopyridine derivatives have been designed as inhibitors of PI3K, demonstrating the versatility of this scaffold in targeting different kinase families.[8]
Tubulin Polymerization Inhibition
Another important mechanism of action for some imidazopyrazine derivatives is the inhibition of tubulin polymerization.[9] Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. A series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin inhibitors, with compound TB-25 showing the strongest inhibitory effects against HCT-116 cells with an IC50 of 23 nM.[9] Mechanistic studies revealed that TB-25 effectively inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[9] Molecular docking studies suggested that this compound binds to the colchicine binding site of tubulin.[9]
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the intricate mechanisms of action, diagrams illustrating the targeted signaling pathways and experimental workflows are invaluable.
Caption: Inhibition of kinase signaling pathways by substituted imidazopyrazines.
Sources
- 1. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review [ouci.dntb.gov.ua]
- 9. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze: A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits from an Imidazopyrazine Library
In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying initial "hits" from vast chemical libraries. Among these, imidazopyrazines have emerged as a privileged scaffold, particularly in the pursuit of kinase inhibitors, due to their structural versatility and potent biological activity.[1][2][3] However, the journey from a primary HTS hit to a viable lead compound is a rigorous one, fraught with potential pitfalls such as false positives and undesirable compound properties.[4][5] The challenge, therefore, lies not just in identifying hits, but in efficiently and confidently validating them.
This guide provides an in-depth, experience-driven comparison of the essential stages in validating a promising imidazopyrazine hit, let's call it IZP-Hit-1 , targeting a specific kinase of interest. We will dissect the experimental choices, present detailed protocols, and use comparative data to illustrate how to distinguish a true, developable hit from the multitude of initial screening outputs.
The Validation Funnel: A Strategic Imperative
A sequential and multi-faceted validation strategy, often termed a "hit validation cascade," is paramount to success.[4][6] This funneling approach is designed to systematically eliminate compounds that are inactive, nonspecific, or possess unfavorable properties, thereby focusing resources on the most promising candidates.[7][8] Rushing this process or relying on a single assay can lead to costly late-stage failures.
Here is a visual representation of a typical hit validation workflow:
Caption: A typical hit validation workflow, funneling thousands of primary hits to a few validated leads.
Stage 1: Hit Confirmation and Potency Determination
The first crucial step is to confirm the activity observed in the primary single-concentration screen and to determine the potency of IZP-Hit-1 . This is achieved by generating a dose-response curve.
The "Why": Beyond a Single Point
A single data point from a primary screen is prone to statistical noise and can be misleading. A dose-response curve provides several critical pieces of information:
-
Confirms Activity: Demonstrates a reproducible, concentration-dependent effect.
-
Determines Potency (IC50/EC50): Quantifies the concentration at which the compound elicits 50% of its maximal effect, a key metric for comparing compounds.
-
Reveals Undesirable Behavior: The shape of the curve can indicate potential issues like poor solubility, aggregation, or cytotoxicity at higher concentrations.[7]
Experimental Protocol: Generating a Dose-Response Curve
-
Compound Preparation:
-
Obtain a fresh, powdered sample of IZP-Hit-1 to rule out degradation or contamination of the screening stock.
-
Confirm identity and purity (>95%) using LC-MS and ¹H NMR.[4]
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilution series) spanning from sub-nanomolar to high micromolar. This is often done in an intermediate plate before dispensing to the final assay plate.[9]
-
-
Assay Execution:
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Analysis: What to Look For
| Metric | Ideal IZP-Hit-1 Result | Alternative (Problematic) Result | Implication |
| IC50 Value | < 1 µM | > 10 µM or no curve | Potent and of interest for further development vs. low potency or inactive. |
| Curve Shape | Sigmoidal | Steep, shallow, or bell-shaped | Classic inhibition vs. potential aggregation, toxicity, or poor solubility.[7] |
| Hill Slope | ~ 1 | > 2 or < 0.5 | 1:1 binding stoichiometry vs. potential non-specific inhibition or complex binding.[4] |
| Max Inhibition | ~100% | < 80% | Complete inhibition vs. partial or weak inhibition. |
Stage 2: Orthogonal and Secondary Assays
Relying on a single primary assay format is risky, as some compounds can interfere with the assay technology itself (e.g., fluorescence quenching, luciferase inhibition) rather than the biological target.[4][12] Orthogonal assays use a different detection method to confirm the inhibitory activity of IZP-Hit-1 , ensuring the observed effect is genuine.[13][14]
The "Why": Ruling Out Assay Artifacts
Using a different assay principle provides confidence that IZP-Hit-1 is a true inhibitor of the target kinase. For example, if the primary screen was a luminescence-based assay measuring ATP consumption, an orthogonal assay could be a TR-FRET-based method detecting the phosphorylation of a substrate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. axxam.com [axxam.com]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. tecan.com [tecan.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several compounds advancing into clinical trials. However, the conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving target selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a comprehensive understanding of a compound's cross-reactivity profile is not just advantageous, it is imperative for successful drug development.
This guide provides a comparative analysis of key methodologies for profiling the cross-reactivity of imidazo[1,2-a]pyrazine-based kinase inhibitors. We will delve into the principles and experimental workflows of leading platforms, present comparative data for representative compounds, and offer insights into the strategic application of these technologies in advancing kinase inhibitor discovery programs.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 kinases, orchestrating a complex web of cellular signaling. While an inhibitor might be designed with a specific kinase in mind, its interaction with unintended targets is a frequent occurrence. Early and comprehensive cross-reactivity profiling offers several key advantages:
-
Early identification of potential liabilities: Unforeseen off-target interactions can be flagged early in the discovery process, saving valuable time and resources.
-
Rationalizing in vivo observations: A detailed selectivity profile can help to explain unexpected phenotypes or toxicities observed in preclinical models.
-
Uncovering novel therapeutic opportunities: Off-target activities are not always detrimental. In some instances, they can contribute to a drug's efficacy through polypharmacology.
-
Guiding structure-activity relationship (SAR) studies: Understanding how structural modifications impact selectivity across the kinome is crucial for optimizing lead compounds.
A Comparative Look at Profiling Platforms
A variety of technologies are available for assessing kinase inhibitor selectivity, each with its own strengths and limitations. Here, we compare three widely adopted platforms: large-scale biochemical binding assays, cell-based target engagement assays, and cellular thermal shift assays.
KINOMEscan™: A Global View of Biochemical Affinity
The KINOMEscan™ platform from Eurofins Discovery is a high-throughput, competition-based binding assay that has become an industry standard for kinome-wide selectivity profiling.[1][2]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR. This ATP-independent method provides a direct measure of the binding affinity (dissociation constant, Kd) between the inhibitor and each kinase in the panel.[2]
Experimental Workflow:
Detailed Protocol (KINOMEscan™):
-
Immobilization of Ligand: A proprietary, broadly active kinase ligand is immobilized on a solid support (e.g., magnetic beads).
-
Binding Reaction: The immobilized ligand, a specific DNA-tagged kinase from the panel, and the test compound are incubated together in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the solid support is quantified using qPCR. A lower qPCR signal indicates stronger competition from the test compound.
-
Data Analysis: The results are typically expressed as percent of control, with lower percentages indicating stronger binding. For more detailed analysis, a full dose-response curve can be generated to determine the dissociation constant (Kd) for each kinase interaction.
| Pros | Cons |
| Comprehensive Coverage: Large panels of over 450 kinases are available.[3] | Biochemical Assay: Does not account for cellular factors like membrane permeability, intracellular ATP concentrations, or efflux pumps. |
| Quantitative Data: Provides true binding affinities (Kd values), allowing for direct comparison of compound potency across different kinases.[2] | Indirect Measure of Inhibition: Measures binding, not functional inhibition of kinase activity. |
| High Throughput: Well-suited for screening large numbers of compounds. | Potential for Artifacts: Recombinant kinase fragments may not fully recapitulate the conformation of the full-length protein in a cellular context. |
| ATP-Independent: Avoids complications arising from varying ATP concentrations in enzymatic assays.[2] |
NanoBRET™ Target Engagement Assay: Probing Interactions in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay from Promega provides a powerful method to quantify compound binding to specific kinases within the complex environment of living cells.[4][5]
Principle: This assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). When the tracer is bound, the close proximity allows for BRET to occur upon addition of the NanoLuc® substrate. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[4]
Experimental Workflow:
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Computational analysis of kinase inhibitor selectivity using structural knowledge | Semantic Scholar [semanticscholar.org]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of Imidazopyrazine and Imidazopyridine Scaffolds as Tubulin Inhibitors
A Senior Application Scientist's Guide to Molecular Docking and Interaction Analysis
This guide provides a comprehensive, in-silico comparative analysis of two privileged heterocyclic scaffolds, imidazopyrazine and imidazopyridine, against a high-value oncology target: β-tubulin. As researchers and drug development professionals, understanding the subtle yet significant differences in how these core structures interact with a target's binding site is paramount for rational drug design and lead optimization. This document moves beyond a mere listing of protocols to offer a causal explanation for each methodological choice, ensuring a self-validating and reproducible workflow.
Introduction: The Therapeutic Potential of Imidazo-Fused Scaffolds
Imidazopyridines are a well-established class of nitrogen-containing heterocycles, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Their structural similarity to purines allows them to interact with a variety of enzymes and receptors.[1] The imidazopyrazine scaffold, a related bioisostere, has also emerged as a promising core for developing therapeutic agents, particularly as tubulin polymerization inhibitors.[4]
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a cornerstone target in cancer chemotherapy.[5] The colchicine binding site, located at the interface of the α- and β-tubulin heterodimer, is a key pocket for small molecule inhibitors that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] Given that derivatives of both imidazopyridine and imidazopyrazine have been reported to target this site, a direct comparative docking study of the parent scaffolds is a valuable exercise to understand their intrinsic binding potential and guide future synthetic efforts.[4][7]
This guide will delineate a complete molecular docking workflow to compare the binding of the core imidazopyrazine and imidazopyridine scaffolds within the colchicine binding site of β-tubulin.
Methodology: A Rigorous and Validated Docking Protocol
The foundation of any credible in-silico study lies in a meticulously planned and validated methodology. The following protocol utilizes widely accessible and validated software to ensure reproducibility.
Diagram of the Experimental Workflow
Sources
A Head-to-Head Comparison of Imidazopyrazine Isomers' Activity: A Guide for Researchers
The imidazopyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities. However, the specific arrangement of the imidazole and pyrazine rings, along with the substitution patterns, gives rise to various isomers with distinct biological profiles. This guide provides a head-to-head comparison of the activity of different imidazopyrazine isomers, offering experimental data and mechanistic insights to inform drug discovery and development efforts.
The Imidazopyrazine Core and Its Isomers
Imidazopyridines and their aza-analogs, imidazopyrazines, are bicyclic heteroaromatic systems where an imidazole ring is fused to a pyridine or pyrazine ring. The position of the nitrogen atom in the six-membered ring and the fusion pattern create several possible isomers, with imidazo[1,2-a]pyrazine being a common and extensively studied scaffold. The biological activity of these compounds is profoundly influenced by the substitution at various positions, effectively creating a vast landscape of functional isomers.
This guide will focus on comparing the activities of substituted isomers of the imidazo[1,2-a]pyrazine scaffold and will also draw comparisons with the closely related and well-known imidazopyridine-based drugs to illustrate the impact of the core scaffold on activity. The key areas of comparison will include their roles as kinase inhibitors in oncology and as modulators of GABA-A receptors for hypnotic effects.
Kinase Inhibition: A Tale of Substitutional Isomers
Imidazopyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.[1] The specific substitution pattern on the imidazo[1,2-a]pyrazine core is critical for both potency and selectivity.
Aurora Kinase Inhibition
Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in cancer therapy. Several studies have explored imidazo[1,2-a]pyrazine-based compounds as Aurora kinase inhibitors.
A study by Belanger et al. described the discovery of potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[2] Their structure-activity relationship (SAR) studies revealed that substitutions at the C2 and C3 positions are critical for activity. For instance, compound 1j from their series showed significant inhibitory activity.[2] Further optimization through a bioisosteric approach at the 8-position of the core led to the identification of even more potent dual Aurora A/B inhibitors, such as 25k and 25l .[3]
| Compound | Target | IC50 (nM) | Reference |
| 1j | Aurora A | 100 | [2] |
| 25k | Aurora A/B | <10 | [3] |
| 25l | Aurora A/B | <10 | [3] |
| 10i | Aurora A | 2 | [2] |
This table summarizes the inhibitory concentrations (IC50) of selected imidazo[1,2-a]pyrazine isomers against Aurora kinases.
The key takeaway from these studies is that while the imidazo[1,2-a]pyrazine core serves as an effective scaffold, the specific isomeric substitution pattern dictates the potency of Aurora kinase inhibition.
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K signaling pathway is another critical target in cancer therapy. A novel series of 8-morpholinyl-imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors.[4] These compounds demonstrated good potency against PI3Kδ and α isoforms, with improved selectivity against the mTOR kinase.[4] The most potent compound in this series exhibited an IC50 of 2.8 nM against PI3Kδ.[4] This highlights how a specific substitution at the C8 position can steer the activity of the imidazo[1,2-a]pyrazine scaffold towards potent and selective PI3K inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay.
Principle: This assay is based on the competition between an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) and the test compound for binding to the kinase of interest. The kinase is labeled with a europium (Eu)-labeled anti-tag antibody. Binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET) between the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer. Test compounds that are effective inhibitors will displace the tracer from the kinase, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test imidazopyrazine isomer in 100% DMSO.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare the kinase, Eu-labeled antibody, and Alexa Fluor™ 647-labeled tracer in the appropriate assay buffer.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted test compound or DMSO (control) to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/Eu-antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
GABA-A Receptor Modulation: The Case of Z-Drugs
The imidazopyridine scaffold is famously represented by the "Z-drug" zolpidem, a widely prescribed hypnotic agent. Its close relatives, zaleplon (a pyrazolopyrimidine) and eszopiclone (a cyclopyrrolone), also act as positive allosteric modulators of the GABA-A receptor, but their distinct core structures lead to different pharmacological profiles.[5][6] While not direct imidazopyrazine isomers, comparing their activity provides a powerful illustration of how the heterocyclic core and substitution patterns influence therapeutic outcomes.
These drugs primarily exert their effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[6] Their selectivity for different GABA-A receptor subtypes, which are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ), is a key determinant of their clinical profile.[5]
| Drug | Chemical Class | Half-life (hours) | Primary Indication | GABA-A Subtype Selectivity | Reference |
| Zolpidem | Imidazopyridine | ~2.4 | Sleep onset and maintenance | High affinity for α1-containing receptors | [7] |
| Zaleplon | Pyrazolopyrimidine | ~1 | Sleep onset | Similar to zolpidem, α1-selective | [7] |
| Alpidem | Imidazopyridine | ~1.5-4.5 | Anxiolytic (withdrawn) | High affinity for α3-containing receptors | [5] |
This table compares the properties of different "Z-drugs" and related compounds that modulate the GABA-A receptor.
Zolpidem, an imidazo[1,2-a]pyridine, shows selectivity for GABA-A receptors containing the α1 subunit.[7] This selectivity is thought to contribute to its sedative effects with less anxiolytic and muscle relaxant properties compared to classical benzodiazepines. Zaleplon, while having a different core, also exhibits selectivity for α1-containing receptors but has a much shorter half-life, making it suitable for sleep-onset insomnia.[7] Alpidem, another imidazopyridine, interestingly shows higher affinity for α3-containing receptors, which is associated with its anxiolytic effects.[5]
This comparison underscores that even subtle changes to the heterocyclic system and its substituents can dramatically alter the pharmacological profile by tuning the selectivity for different receptor subtypes.
Signaling Pathway: GABA-A Receptor Modulation
Caption: Simplified signaling pathway of GABA-A receptor modulation.
Antimicrobial and Antioxidant Activities: The Influence of C2, C3, and C8 Substitutions
Recent studies have also highlighted the potential of imidazo[1,2-a]pyrazine derivatives as antimicrobial and antioxidant agents.[8] The structure-activity relationship in this context is highly dependent on the nature and position of substituents.
A study by Myadaraboina et al. demonstrated that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine framework significantly impact these activities.[8] For instance, the introduction of an amino group at the C8 position was found to be crucial for good antioxidant activity.[8] Specifically, compounds with diethanolamine and morpholine groups at C8 showed excellent antioxidant properties.[8]
In terms of antimicrobial activity, certain derivatives displayed pronounced antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans and Aspergillus niger.[8] This again emphasizes that the biological activity of the imidazopyrazine core can be fine-tuned by isomeric substitution to target a wide range of therapeutic areas.
Conclusion
The imidazopyrazine scaffold is a versatile platform for the development of novel therapeutics. This guide has demonstrated that the biological activity of imidazopyrazine isomers is not uniform but is instead a finely tuned property dictated by the specific substitution pattern on the core ring system. In the realm of kinase inhibition, the potency and selectivity against targets like Aurora kinases and PI3Ks are critically dependent on the substituents at the C2, C3, and C8 positions. Similarly, the well-established pharmacology of the related imidazopyridine "Z-drugs" illustrates how the core heterocyclic structure and its decorations determine the therapeutic profile by modulating selectivity for different GABA-A receptor subtypes.
For researchers in drug discovery, this comparative analysis underscores the importance of exploring the rich chemical space of imidazopyrazine isomers. A systematic investigation of substitutional isomers is a powerful strategy for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of safer and more effective drugs.
References
-
Myadaraboina, S., Alla, M., Venkateshwarlu, S., Vittal Rao, B., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]
-
Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276. [Link]
-
Jadhav, S. B., & Gaikwad, N. D. (2023). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science. [Link]
-
Kaur, R., & Singh, P. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. [Link]
-
Hart, G. R., et al. (2007). Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(15), 4284-4289. [Link]
-
Bistrović, A., et al. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 26(11), 3195. [Link]
-
Baur, R., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Pharmacology, 11, 599812. [Link]
-
Kumar, A., & Kumar, K. (2020). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 18(33), 6449-6466. [Link]
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37060. [Link]
-
Williams, G. D., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116279. [Link]
-
Goud, B. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37060. [Link]
-
Gholami, M., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
- WO2009097233A1 - Imidazopyrazines as protein kinase inhibitors - Google P
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5489-5493. [Link]
-
Baur, R., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. Frontiers in Pharmacology, 11, 599812. [Link]
-
Curran, P. J., et al. (2010). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6618-6622. [Link]
-
Imidazo[1,2-a] pyrazines as novel PI3K inhibitors | Request PDF. [Link]
-
Patat, A., et al. (2001). Comparative pharmacokinetics and pharmacodynamics of short-acting hypnosedatives: zaleplon, zolpidem and zopiclone. Clinical Pharmacokinetics, 40(7), 503-520. [Link]
-
Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Griebel, G., et al. (1999). Comparison of the pharmacological profiles of the hypnotic drugs, zaleplon and zolpidem. Journal of Pharmacology and Experimental Therapeutics, 288(3), 1247-1256. [Link]
-
What is the difference between zaleplon and zolpidem for treating insomnia? - Dr.Oracle. [Link]
-
Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(18), 5489-5493. [Link]
Sources
- 1. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics and pharmacodynamics of short-acting hypnosedatives: zaleplon, zolpidem and zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. tsijournals.com [tsijournals.com]
Validating Target Engagement of Imidazo[1,2-a]pyrazine-3-carboxylic acid in Cells: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a compound interacts with its intended target within the complex cellular environment is a critical milestone. This guide provides an in-depth comparison of established methodologies for validating the target engagement of Imidazo[1,2-a]pyrazine-3-carboxylic acid and its derivatives. We will delve into the mechanistic underpinnings of these techniques, offer detailed experimental protocols, and present a framework for robust data interpretation.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including phosphodiesterase (PDE) inhibition and antitumor effects.[1][2][3] Specifically, some derivatives have been identified as potent PI3K/mTOR dual inhibitors.[3] Validating that these compounds engage their putative targets in a cellular context is paramount for advancing them through the drug discovery pipeline.
The Imperative of Cellular Target Engagement
Observing a phenotypic change in cells upon treatment with a compound is a crucial first step. However, it does not confirm that the effect is mediated through the intended target. Off-target effects are a major cause of clinical trial failures.[4] Therefore, direct evidence of target binding in a physiological setting is essential. This guide will focus on two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®) and Reporter Gene Assays.
Comparative Analysis of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | Reporter Gene Assay |
| Principle | Ligand binding alters the thermal stability of the target protein.[5] | Ligand binding modulates the activity of a signaling pathway, leading to changes in the expression of a reporter gene.[6][7] |
| Directness of Measurement | Directly measures the biophysical interaction between the compound and the target protein.[4][8] | Indirectly measures the functional consequence of target engagement.[6] |
| Labeling Requirement | Label-free for both the compound and the target protein.[9][10] | Requires genetic modification of cells to incorporate a reporter construct.[7][11] |
| Throughput | Can be adapted for high-throughput screening (HTS).[9] | Inherently well-suited for high-throughput screening.[11] |
| Information Obtained | Confirms direct binding, allows for ranking of compound affinity, and can be used to assess target engagement in tissues.[5] | Provides information on the functional activity of the compound (agonist, antagonist, etc.) and can be used to study downstream signaling events.[6] |
| Key Advantage | Provides direct evidence of target interaction in a native cellular environment.[4] | Highly sensitive and amenable to multiplexing for pathway analysis.[11][12] |
| Potential Limitation | Not all proteins exhibit a measurable thermal shift upon ligand binding.[8] | The reporter construct may not fully recapitulate the endogenous gene regulation. |
I. Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Direct Binding
CETSA is a powerful biophysical method that directly assesses the engagement of a ligand with its target protein in intact cells or tissue samples.[8][13] The underlying principle is that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in its melting temperature (Tm).[13] This thermal stabilization is then quantified by measuring the amount of soluble protein remaining after a heat challenge.[5]
Experimental Workflow:
The CETSA protocol involves several key steps: treating cells with the compound, applying a heat shock, lysing the cells, separating soluble from aggregated proteins, and quantifying the amount of the target protein in the soluble fraction.[5][13]
Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the apparent affinity of this compound for its target in cells.
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Place the plate in a PCR cycler or a temperature-controlled incubator and heat to a single, optimized temperature (typically the Tagg of the target protein) for 3-5 minutes.[8]
-
Lysis: Immediately lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Centrifuge the plate at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a sensitive detection method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50, which reflects the compound's potency in stabilizing the target.
II. Reporter Gene Assays: Interrogating Functional Consequences
Reporter gene assays are a versatile and widely used method to study the modulation of cellular signaling pathways.[6][11] These assays are particularly useful when the downstream consequences of target engagement are well-defined, such as the activation or inhibition of a specific transcription factor. For a compound like an this compound derivative targeting the PI3K/mTOR pathway, a reporter assay can be designed to measure the activity of a downstream transcription factor like S6K or 4E-BP1.[3]
Experimental Workflow:
The general workflow for a reporter gene assay involves introducing a reporter gene construct into cells, treating the cells with the test compound, and then measuring the reporter gene product.[7]
Detailed Protocol: Dual-Luciferase® Reporter Assay for PI3K/mTOR Pathway
This protocol describes a dual-luciferase assay to assess the inhibitory effect of this compound on the PI3K/mTOR pathway.
-
Plasmid Constructs:
-
Reporter Plasmid: A plasmid containing the firefly luciferase gene under the control of a promoter with binding sites for a transcription factor downstream of mTOR (e.g., a serum response element, SRE).
-
Control Plasmid: A plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency and cell viability.
-
-
Transfection: Co-transfect the cells with the reporter and control plasmids using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours, treat the cells with a serial dilution of this compound. Include a positive control (e.g., a known PI3K/mTOR inhibitor) and a vehicle control.
-
Stimulation: If necessary, stimulate the pathway with an appropriate agonist (e.g., growth factors) to induce reporter gene expression.
-
Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration to determine the IC50.
Data Interpretation and Validation
-
CETSA: A clear shift in the melting curve or a dose-dependent increase in the amount of soluble protein at a fixed temperature provides strong evidence of target engagement. It is essential to include both positive and negative controls (a known binder and a non-binder) to validate the assay.
-
Reporter Gene Assays: A dose-dependent change in reporter gene activity indicates that the compound is modulating the signaling pathway of interest. However, it is important to perform counter-screens to rule out off-target effects or direct effects on the reporter protein itself.
Conclusion
Validating the target engagement of this compound in a cellular context is a non-trivial but essential step in drug discovery. The Cellular Thermal Shift Assay provides direct and compelling evidence of a physical interaction between the compound and its target protein. In parallel, reporter gene assays offer a functional readout of target modulation and its downstream consequences. By employing these complementary techniques, researchers can build a strong and compelling case for the on-target activity of their compounds, paving the way for further preclinical and clinical development.
References
-
Al-Sanea, M. M., & Al-Agamy, M. H. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37085-37101. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Broussard, T. C., et al. (2013). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. European Journal of Pharmacology, 240(1), 21-28. [Link]
-
Indigo Biosciences. (n.d.). The Importance of Reporter Gene Assays in Drug Discovery. [Link]
-
Reinhard, F. B. M., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(43), 12693-12697. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Zhang, Y., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]
-
Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(5), 232-241. [Link]
-
Liu, A. M., et al. (2009). Reporter gene assays. Methods in Molecular Biology, 486, 109-123. [Link]
-
Gad, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1439, 135-151. [Link]
-
ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Vasta, J. D., & Robers, M. B. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Methods in Molecular Biology, 1778, 13-26. [Link]
-
Trade Science Inc. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]
-
Voll-Loring, S. J., & Schirle, M. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 62(18), 8359-8380. [Link]
-
ResearchGate. (2020). Imidazo[1,2-a]pyrazines. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. [Link]
-
National Center for Biotechnology Information. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]
-
National Center for Biotechnology Information. (n.d.). Biophysical methods in early drug discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry. [Link]
-
ResearchGate. (n.d.). Table 1 . Methods of validation of protein -protein interactions.. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. [Link]
-
ResearchGate. (n.d.). Applications of Biophysics in High-Throughput Screening Hit Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. [Link]
-
Semantic Scholar. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. [Link]
Sources
- 1. Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. annualreviews.org [annualreviews.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocat.com [biocat.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of C-2 and C-8 Substituted Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features make it an ideal template for the design of potent and selective therapeutic agents targeting a diverse range of biological targets, including kinases, phosphodiesterases, and various enzymes implicated in cancer and inflammatory diseases.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substitutions at the C-2 and C-8 positions of the imidazo[1,2-a]pyridine core, offering a comparative perspective for researchers and drug development professionals.
The Strategic Importance of C-2 and C-8 Positions
The C-2 and C-8 positions of the imidazo[1,2-a]pyridine ring system are pivotal for modulating the pharmacological profile of its derivatives. Substitutions at these sites can significantly influence binding affinity, selectivity, and pharmacokinetic properties. The C-2 position, being part of the imidazole ring, often plays a crucial role in establishing key interactions with the target protein, while the C-8 position, located on the pyridine ring, can be modified to fine-tune physicochemical properties and explore additional binding pockets.
Comparative SAR Analysis: C-2 vs. C-8 Substitution
A direct comparison of the SAR at the C-2 and C-8 positions reveals distinct and sometimes complementary roles in determining the biological activity of imidazo[1,2-a]pyridine derivatives.
Impact on Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of kinase inhibitors.[3][6][7] Analysis of substitutions at C-2 and C-8 reveals their differential impact on potency and selectivity.
C-2 Position: Substitution at the C-2 position with aryl or heteroaryl groups is a common strategy to achieve potent kinase inhibition. The nature of this substituent directly influences the interaction with the hinge region of the kinase. For instance, in the context of Nek2 inhibitors, a phenyl group at the C-2 position is a key feature for activity.[6]
C-8 Position: Modifications at the C-8 position often modulate selectivity and physicochemical properties. In the development of PI3Kα inhibitors, for example, the introduction of an amino group at the C-8 position was shown to enhance affinity.[4][8] This is attributed to the formation of additional hydrogen bonds with the protein.
The following table summarizes the comparative SAR for kinase inhibition:
| Position | General Role | Example Target | Key Findings | Reference |
| C-2 | Primary binding interactions, potency | Nek2, CDKs | Aryl groups are crucial for hinge binding. | [3][6] |
| C-8 | Selectivity, solubility, secondary binding | PI3Kα | Amino and other polar groups can enhance potency and improve drug-like properties. | [4][8] |
Influence on Anticancer Activity
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often linked to their kinase inhibitory activity, but other mechanisms are also involved.[9][10][11]
C-2 Position: The C-2 substituent is a major determinant of the antiproliferative activity. The presence of an aryl group at this position is a recurring motif in many potent anticancer imidazo[1,2-a]pyridines.[10]
C-8 Position: The C-8 position offers a handle for optimizing the anticancer profile. For instance, in a series of PI3Kα inhibitors, modifications at the C-8 position with various aryl and heteroaryl groups led to compounds with nanomolar potency against cancer cell lines.[4]
Experimental Protocols
General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone or a related precursor.[12][13][14] An iodine-catalyzed three-component reaction is a notable example.[15]
Step-by-Step Protocol:
-
To a solution of an aromatic aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol) and a catalytic amount of iodine (10 mol%).
-
Stir the reaction mixture at 70 °C for the appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.
Synthetic Workflow Diagram:
Caption: General one-pot synthesis of 2-aryl-imidazo[1,2-a]pyridines.
Synthesis of 8-Amino-Imidazo[1,2-a]pyridines
The introduction of an amino group at the C-8 position can be achieved through various methods, including palladium-catalyzed coupling reactions.[8]
Step-by-Step Protocol:
-
Start with a suitable 8-bromo-imidazo[1,2-a]pyridine derivative.
-
In a reaction vessel, combine the 8-bromo-imidazo[1,2-a]pyridine (1 mmol), a source of ammonia or an amine (e.g., benzophenone imine followed by hydrolysis), a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., Xantphos).
-
Add a base (e.g., sodium tert-butoxide) and a solvent (e.g., toluene).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 8-amino-imidazo[1,2-a]pyridine.
Synthetic Workflow Diagram:
Caption: Synthesis of 8-amino-imidazo[1,2-a]pyridines via Buchwald-Hartwig amination.
In Vitro Kinase Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A general protocol is outlined below.[16]
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the purified kinase, the specific substrate peptide, ATP, and the necessary cofactors in a kinase buffer.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture in a 96-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP and incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Assay Workflow Diagram:
Caption: General workflow for an in vitro kinase assay.
Conclusion
The C-2 and C-8 positions of the imidazo[1,2-a]pyridine scaffold offer distinct opportunities for structural modification to optimize biological activity. While C-2 substitutions are often critical for establishing primary binding interactions and achieving high potency, C-8 modifications provide a means to fine-tune selectivity, improve pharmacokinetic properties, and explore secondary binding pockets. A comprehensive understanding of the SAR at both positions is essential for the rational design of novel imidazo[1,2-a]pyridine-based therapeutic agents. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of new derivatives, enabling researchers to further explore the therapeutic potential of this remarkable scaffold.
References
- A facile and efficient protocol for the synthesis of novel 2-aryl-imidazo[1,2-a]pyridines has been developed via a one-pot reaction of aromatic aldehydes with 2-amino-5-chloropyridine and tert-butylisocyanide in the presence of I2 in ethanol at 70 °C. The present approach offers the advantages of a clean and. (Source: RSC Publishing)
- Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Pl
- Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. (Source: PubMed, 2018)
- On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines. (Source: ChemInform Abstract)
- Synthesis of imidazo[1,2-a]pyridines. (Source: Organic Chemistry Portal)
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (Source: BIO Web of Conferences)
- Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridines a.
- Developing 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine as a Kinase Inhibitor. (Source: Benchchem)
- Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (Source: PubMed, 2004)
- Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (Source: PubMed, 2020)
- Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (Source: Not specified)
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (Source: PubMed Central)
- Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents.
-
Synthesis and In Vitro Evaluation of 8-Pyridinyl-Substituted Benzo[e]imidazo[2,1-c][12][15][17]triazines as Phosphodiesterase 2A Inhibitors. (Source: PubMed Central)
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and...
- Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. (Source: PubMed, 2010)
- A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. (Source: Benchchem)
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (Source: NIH)
-
Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[8][12][15]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. (Source: ACS Publications, 2014)
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (Source: PubMed, 2024)
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (Source: PubMed, 2014)
- Imidazoles as Potential Anticancer Agents: An Upd
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (Source: Not specified, 2022)
- Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (Source: Not specified)
- QSAR study of phosphodiesterase inhibitory activity of imidazo[2,1-b]-quinazolines. (Source: Not specified)
- In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. (Source: Benchchem)
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. (Source: Not specified, 2012)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.waocp.org [journal.waocp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 14. bio-conferences.org [bio-conferences.org]
- 15. Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Imidazo[1,2-a]pyrazine Compounds
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors targeting critical pathways in oncology and inflammation.[1][2] However, the very nature of the ATP-binding site, which these compounds target, is conserved across the human kinome, creating an inherent risk of off-target interactions.[3][4] These unintended activities can lead to toxicity or even unexpected therapeutic benefits (polypharmacology), making their early and thorough assessment a cornerstone of successful drug development.[3]
This guide provides a multi-tiered, field-proven strategy for characterizing the selectivity of your Imidazo[1,2-a]pyrazine candidates. We will move beyond simple checklists, delving into the causality behind experimental choices to build a robust, self-validating data package for your lead compounds.
The Strategic Imperative: A Multi-Tiered Approach to Off-Target Profiling
A successful off-target assessment strategy does not rely on a single experiment. Instead, it layers orthogonal approaches, starting broad and becoming progressively more focused and physiologically relevant. This tiered system allows for the cost-effective elimination of promiscuous compounds early while investing deeper mechanistic work into the most promising candidates.
Our recommended workflow integrates computational, biochemical, and cell-based methods to build a comprehensive selectivity profile.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA for Off-Target Validation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the Imidazo[1,2-a]pyrazine compound (e.g., at 10x the biochemical IC50 for the off-target) or vehicle control for 1-2 hours.
-
Heating: Harvest cells and resuspend in a buffered saline solution. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature. [5]3. Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation.
-
Quantification: Collect the supernatant and quantify the amount of the specific off-target protein remaining in the soluble fraction using Western blotting. A positive result is a "shift" in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control.
Cytotoxicity Assays
Early assessment of cytotoxicity is crucial. [6][7]A compound that is broadly cytotoxic is unlikely to succeed, regardless of its on-target potency. Comparing the cytotoxic concentration (CC50) to the on-target potency (EC50) provides the therapeutic index. A large therapeutic index is desirable.
Comparison of Common Cytotoxicity Assays:
| Assay | Principle | Pros | Cons |
| MTT/XTT | Measures metabolic activity via reduction of a tetrazolium salt by mitochondrial dehydrogenases. | Inexpensive, well-established. | Can be affected by compounds that alter cellular redox state; requires a solubilization step. |
| CellTiter-Glo® | Measures intracellular ATP levels as an indicator of cell viability. [8] | Highly sensitive, rapid, homogenous "add-mix-read" format. | Can be inhibited by compounds that interfere with luciferase. |
| LDH Release | Measures lactate dehydrogenase (LDH) released from cells with damaged membranes (necrosis). | Directly measures cell death, not just viability. | Less sensitive for detecting early apoptotic events. |
For initial screening, an ATP-based assay like CellTiter-Glo is often preferred for its high sensitivity and simple workflow. [8]Profiling against a panel of different cell lines (e.g., cancerous vs. normal, or lines known to be sensitive to specific off-targets) can provide valuable mechanistic clues.
Tier 3: Safety Pharmacology - Probing for Critical Liabilities
Safety pharmacology screens investigate off-target effects that are known to be frequent causes of clinical trial failure. These assays are often mandated by regulatory agencies like the FDA. [3]
hERG Potassium Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias (Torsades de Pointes). [9][10]Early screening for hERG liability is a critical safety checkpoint.
The gold standard for assessing hERG inhibition is manual or automated patch-clamp electrophysiology , which directly measures the flow of ions through the channel in cells (typically HEK-293) overexpressing the channel. [9][10]For higher throughput screening, radioligand binding assays or fluorescence-based assays are also available, though patch-clamp is required for definitive characterization. [11][12]
Broad Receptor and Ion Channel Panels
Beyond hERG, a broader safety panel (often containing 40-70 targets) is used to flag other common liabilities. This typically includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters associated with cardiovascular, central nervous system (CNS), and gastrointestinal side effects.
Case Study: Comparative Analysis of Two Hypothetical Compounds
To illustrate the process, let's compare two hypothetical Imidazo[1,2-a]pyrazine compounds, IZP-A (the desired selective candidate) and IZP-B (a more promiscuous compound). Both are potent inhibitors of our primary target, Kinase-X (IC50 = 10 nM).
Table 1: Tier 1 Kinase Selectivity Profile (% Inhibition @ 1 µM)
| Target | IZP-A | IZP-B | Implication |
| Kinase-X (On-Target) | 98% | 99% | Both are potent on-target. |
| Kinase-Y (Off-Target) | 8% | 92% | IZP-B shows potent off-target activity. |
| Kinase-Z (Off-Target) | 12% | 85% | IZP-B shows potent off-target activity. |
| ... (400+ other kinases) | <10% | <10% | Both are generally selective otherwise. |
Table 2: Tier 2 & 3 Comparative Data
| Assay | Parameter | IZP-A | IZP-B | Analysis |
| On-Target Potency | Kinase-X IC50 (biochem) | 10 nM | 10 nM | Equal on-target potency. |
| Off-Target Potency | Kinase-Y IC50 (biochem) | >10,000 nM | 45 nM | IZP-B has a significant Kinase-Y liability. |
| Cellular Engagement | Kinase-Y CETSA Shift | No Shift | Significant Shift | Confirms IZP-B engages Kinase-Y in cells. |
| Cellular Viability | CC50 (HEK-293 cells) | 25 µM | 0.8 µM | IZP-B is significantly more cytotoxic. |
| Safety Pharmacology | hERG IC50 (Patch Clamp) | >30 µM | >30 µM | Neither compound shows a hERG liability. |
While both compounds are potent inhibitors of the primary target, Kinase-X, the tiered assessment clearly differentiates them. IZP-B shows potent inhibition of two off-target kinases in biochemical assays. Crucially, the CETSA data confirms that at least one of these, Kinase-Y, is engaged in a cellular context. This off-target activity is the likely cause of the potent cytotoxicity observed for IZP-B. In contrast, IZP-A demonstrates a clean profile and a large window between its on-target potency and its cytotoxicity, making it the far superior candidate to advance.
This systematic approach provides clear, actionable data, allowing for the confident prioritization of lead candidates and the termination of those with unacceptable off-target profiles, ultimately saving significant time and resources.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Off-target activity - Grokipedia.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
- Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery | Journal of Chemical Information and Modeling - ACS Public
- In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Public
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv.
- Safety Pharmacology Studies and Services | CRO Company.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC - NIH.
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - ACS Fall 2025.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
- Herg assay,Structure, Various screening methods and Advantages | PPTX - Slideshare.
- In Vitro Safety Pharmacology Assays - Charles River Labor
- hERG Safety | Cyprotex ADME-Tox Solutions - Evotec.
- Herg Assay Services | Reaction Biology.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Form
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - NIH.
- How can off-target effects of drugs be minimised?
- KINASE PROFILING & SCREENING - Reaction Biology.
- Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
- Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction | Chemical Research in Toxicology - ACS Public
- Kinase inhibitors can produce off-target effects and activate linked p
- (PDF)
- Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cyto-Safe: A Machine Learning Tool for Early Identification of Cytotoxic Compounds in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety Pharmacology Studies and Services | CRO Company [aurigeneservices.com]
- 10. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Herg assay,Structure, Various screening methods and Advantages | PPTX [slideshare.net]
- 12. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to the ADME Properties of Imidazopyrazine Analogs: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The imidazopyrazine scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with diverse therapeutic potential, including anticancer, antimicrobial, and kinase inhibitory activities. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. A thorough understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these analogs are therefore critical for successful drug development.
This guide provides a comparative analysis of the ADME properties of various imidazopyrazine analogs, drawing upon published experimental data. We will delve into the key in vitro assays that are fundamental to characterizing the ADME profile of these compounds and present a structured comparison of reported data to aid researchers in their drug discovery efforts.
The Critical Role of ADME in Drug Discovery
The efficacy and safety of a drug are intrinsically linked to its ADME properties. These properties determine the concentration and duration of a drug's exposure at its target site. Early assessment of ADME parameters allows for the timely identification and mitigation of potential liabilities, guiding medicinal chemistry efforts toward analogs with more favorable pharmacokinetic profiles. For imidazopyrazine derivatives, understanding how structural modifications impact their absorption, distribution, metabolism, and excretion is key to unlocking their full therapeutic potential.
Key In Vitro ADME Assays for Imidazopyrazine Analogs
To provide a framework for our comparative analysis, we will focus on three indispensable in vitro ADME assays:
-
Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are primarily responsible for the phase I metabolism of many drugs.[1][2] A compound with high metabolic stability is more likely to have a longer half-life and greater oral bioavailability.
-
Cell Permeability (Caco-2 Assay): The Caco-2 cell permeability assay is the gold standard for predicting in vivo drug absorption.[3] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporters, mimicking the intestinal epithelium.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target.[4][5] Only the unbound fraction of a drug is pharmacologically active.
Experimental Protocols: A Self-Validating System
The reliability of any comparative ADME study hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the three core assays, designed to ensure technical accuracy and reproducibility.
Diagram of the In Vitro ADME Screening Workflow
Caption: Workflow for in vitro ADME profiling of imidazopyrazine analogs.
Metabolic Stability Assay Protocol
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of imidazopyrazine analogs in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
Test Imidazopyrazine Analogs (10 mM stock in DMSO)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Ice-cold Acetonitrile with an internal standard
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare a working solution of HLM in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, add the HLM solution and the test compound (final concentration, e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caco-2 Permeability Assay Protocol
This protocol measures the apparent permeability coefficient (Papp) of imidazopyrazine analogs across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well) with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test Imidazopyrazine Analogs
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Perform the experiment in the reverse direction to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.[3]
-
Plasma Protein Binding Assay Protocol (Rapid Equilibrium Dialysis - RED)
This protocol determines the percentage of an imidazopyrazine analog that is bound to plasma proteins.
Materials:
-
Human Plasma
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Test Imidazopyrazine Analogs
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike the test compound into human plasma at the desired concentration.
-
RED Device Setup: Add the plasma containing the test compound to one chamber of the RED device insert and PBS to the other chamber.
-
Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and the PBS chambers.
-
Sample Preparation: Matrix-match the samples by adding an equal volume of blank plasma to the PBS sample and an equal volume of PBS to the plasma sample. Precipitate proteins with acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
Data Analysis: Calculate the percentage of unbound drug (% Unbound) and the percentage of bound drug (% Bound).
Comparative ADME Profiles of Imidazopyrazine Analogs
The following tables present a comparative summary of in vitro ADME data for selected imidazopyrazine analogs from published literature. These examples are chosen to illustrate the impact of structural modifications on their ADME properties.
Table 1: Metabolic Stability of Imidazopyrazine Analogs in Human Liver Microsomes
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Analog A | [Generic Imidazopyrazine Core] | >60 | < 10 | [6] |
| Analog B | [Modification 1 on Core] | 45 | 25 | [6] |
| Analog C | [Modification 2 on Core] | 15 | 80 | [6] |
| Analog D | [Modification 3 on Core] | >60 | < 5 | [7] |
Data in this table is illustrative and based on trends observed in the cited literature. Specific values should be obtained from the original publications.
Interpretation and Causality:
As illustrated in Table 1, minor structural modifications to the imidazopyrazine core can have a profound impact on metabolic stability. For instance, the introduction of a metabolically labile group (Analog C) can significantly decrease the half-life and increase intrinsic clearance. Conversely, blocking a potential site of metabolism, for example, through the introduction of a fluorine atom (a common strategy in medicinal chemistry), can enhance metabolic stability (Analog D).[6] The choice of substituents and their positions on the imidazopyrazine ring system are critical determinants of their interaction with CYP450 enzymes.
Table 2: Caco-2 Permeability of Imidazopyrazine Analogs
| Compound ID | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption | Reference |
| Analog E | 15.2 | 16.5 | 1.1 | High | [8] |
| Analog F | 2.5 | 8.0 | 3.2 | Moderate (potential efflux) | [8] |
| Analog G | 0.8 | 1.0 | 1.25 | Low | [9] |
Data in this table is illustrative and based on trends observed in the cited literature. Specific values should be obtained from the original publications.
Interpretation and Causality:
The Caco-2 permeability data in Table 2 highlights the importance of both passive diffusion and active transport in the absorption of imidazopyrazine analogs. A high Papp (A to B) value, as seen with Analog E, is indicative of good passive permeability and a high probability of good oral absorption.[3] An efflux ratio greater than 2, as observed for Analog F, suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption.[8] Low Papp values (Analog G) may be due to poor membrane permeability or rapid metabolism within the Caco-2 cells.
Table 3: Plasma Protein Binding of Imidazopyrazine Analogs
| Compound ID | Human Plasma Protein Binding (%) | Mouse Plasma Protein Binding (%) | Reference |
| Analog H | 99.5 | 99.2 | [7] |
| Analog I | 85.3 | 82.1 | [7] |
| Analog J | 92.0 | Not Reported | [9] |
Data in this table is illustrative and based on trends observed in the cited literature. Specific values should be obtained from the original publications.
Interpretation and Causality:
The data in Table 3 demonstrates that imidazopyrazine analogs can exhibit a wide range of plasma protein binding. High plasma protein binding (>99%), as seen with Analog H, can limit the free drug concentration available to exert a therapeutic effect and may prolong the drug's half-life.[4] Conversely, lower to moderate binding (Analog I) may result in a higher free fraction but potentially a shorter duration of action. The lipophilicity and acidic/basic nature of the substituents on the imidazopyrazine core are key drivers of plasma protein binding.
Structure-ADME Relationships (SAR) and Lead Optimization
The comparative data presented above underscores the critical importance of establishing a clear Structure-ADME Relationship (SAR) during the lead optimization phase. By systematically modifying the imidazopyrazine scaffold and evaluating the resulting changes in ADME properties, medicinal chemists can rationally design analogs with an improved pharmacokinetic profile.
Diagram of Key SAR Considerations for Imidazopyrazine Analogs
Caption: Key Structure-ADME Relationship considerations for imidazopyrazine analogs.
Conclusion
The imidazopyrazine scaffold represents a rich source of potential therapeutic agents. However, translating this potential into clinical success requires a dedicated focus on optimizing their ADME properties. This guide has provided a framework for the comparative study of imidazopyrazine analogs, detailing the essential in vitro assays and presenting a structured analysis of key ADME parameters. By integrating these principles and methodologies into their drug discovery programs, researchers can enhance their ability to identify and develop imidazopyrazine-based drug candidates with a higher probability of success.
References
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC. [Link][6]
-
Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. NIH. [Link][7]
-
In Vitro ADME Properties of Representative Compounds a. ResearchGate. [Link][8]
-
In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth. PubMed. [Link][3]
-
Compilation of 222 drugs' plasma protein binding data and guidance for study designs. ScienceDirect. [Link][4]
-
Metabolic stability and its role in the discovery of new chemical entities. Central European Journal of Pharmacy. [Link][10]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. [Link][2]
-
The correlation of plasma protein binding and molecular properties of selected antifungal drugs. Journal of the Serbian Chemical Society. [Link][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro permeability across Caco-2 cells (colonic) can predict in vivo (small intestinal) absorption in man--fact or myth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The correlation of plasma protein binding and molecular properties of selected antifungal drugs | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-a]pyrazine-3-carboxylic Acid
For professionals in the vanguard of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Imidazo[1,2-a]pyrazine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the fundamental "why," grounding every step in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds—such as Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine-3-carboxylic acid—allow for a robust hazard assessment.[1][2][3]
Predicted Hazard Profile:
Based on analogous structures, this compound is anticipated to be classified as hazardous. The primary risks are associated with its irritant properties.
| Hazard Classification | GHS Category | Anticipated Effects | Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][3] |
| Skin Sensitization | Category 1 (Potential) | May cause an allergic skin reaction. | [1] |
This table summarizes the likely hazard classifications based on data from closely related chemical structures. Always handle this compound as if it possesses these hazards.
The causality behind these hazards lies in the molecule's structure: a nitrogen-containing heterocyclic system coupled with a carboxylic acid group. Such structures can interact with biological macromolecules and membranes, leading to irritation upon contact. The fine, powdered nature of the solid compound also increases the risk of aerosolization and subsequent respiratory tract irritation.[3]
The Disposal Workflow: A Step-by-Step Procedural Guide
Proper disposal is a systematic process. Adherence to this workflow ensures that waste is handled, segregated, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally responsible.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Protocol 1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid form of the chemical that is no longer needed.
-
Do Not Place in Regular Trash: This compound is classified as a hazardous chemical. Disposing of it in the general waste stream is a regulatory violation and poses a risk to custodial staff and the environment.
-
Original Container is Preferred: If possible, manage the waste in its original, clearly labeled container. This minimizes handling and ensures accurate identification.
-
Waste Containerization: If the original container is not viable, transfer the solid waste to a designated hazardous waste container.
-
Container Type: Use a high-density polyethylene (HDPE) or borosilicate glass container with a secure, screw-top lid. These materials offer broad chemical resistance.
-
Compatibility: Do not mix this compound with other chemicals in the same waste container unless their compatibility is confirmed. Specifically, avoid mixing with strong bases or strong oxidizing agents to prevent vigorous reactions.[3]
-
-
Labeling: The container must be labeled clearly. Affix a hazardous waste tag that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Associated hazards (e.g., "Irritant"). GHS pictograms for skin/eye irritation and respiratory irritation should be present.
-
The date when waste was first added to the container (the "accumulation start date").
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure secondary containment (e.g., a spill tray) is used.
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. The ultimate disposal method for this type of nitrogenous heterocyclic compound is typically high-temperature incineration at a permitted facility.
Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
This protocol covers items such as weigh boats, contaminated gloves, pipette tips, and empty stock bottles.
-
Gross Contamination vs. Trace Contamination:
-
Grossly Contaminated Items: Items with visible solid residue (e.g., a spatula, a weigh boat with significant powder) should be treated as hazardous waste. Place them in a designated solid hazardous waste container, typically a plastic-lined, rigid cardboard box or a dedicated plastic drum.
-
Trace Contaminated Items (Empty Containers): An "empty" container that held this compound must still be managed as hazardous waste unless it is "RCRA empty." For a solid, this means all possible material has been removed by normal means. The residual powder still poses a risk. It is best practice to dispose of the empty, tightly sealed original container in the solid hazardous waste stream.
-
-
Segregation: Keep this waste stream separate from non-hazardous lab trash. Do not mix with sharps or biological waste.
-
Containerization and Labeling: Use a designated container for "Solid Hazardous Waste." The container must be clearly labeled with the chemical constituents it contains. If this compound is the primary contaminant, it should be listed on the label. Keep the container closed when not in use.
-
Storage and Disposal: Manage the container within the SAA. When full, arrange for pickup and disposal via your institution's hazardous waste program.
Protocol 3: Management of Spill Scenarios
In the event of a spill, the cleanup materials must be disposed of as hazardous waste.
-
Control and Isolate: Ensure the spill area is well-ventilated. Restrict access to the area.
-
Utilize Spill Kit: Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves). Use an absorbent material from a chemical spill kit to gently cover the solid spill. Avoid dry sweeping, which can create airborne dust.
-
Collection: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill surface with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
-
Disposal: Seal, label, and manage the container of spill cleanup debris as described in Protocol 2.
Regulatory Causality: Understanding EPA Waste Codes
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] While this compound is not explicitly a "listed" waste (P- or U-series), waste generated from its use could be classified based on its characteristics.
-
Characteristic Wastes:
-
Corrosivity (D002): As a solid, the compound itself would not be assigned this code. However, if it were dissolved to create a solution with a pH ≤ 2, that solution would be a D002 hazardous waste.[5]
-
-
Listed Wastes:
-
F-Listed Wastes: If a listed solvent (e.g., methylene chloride, toluene from the F001-F005 lists) is used with this compound and becomes waste, the resulting mixture could be considered an F-listed waste.[4]
-
The core principle is that the waste generator is responsible for making an accurate hazardous waste determination.[6] Given the compound's irritant properties, it must be managed as a non-listed hazardous chemical waste at a minimum.
Trustworthiness Through Self-Validation: Building a Culture of Safety
A disposal protocol is only as effective as its implementation. To build a trustworthy and self-validating safety system, laboratories should:
-
Mandate Training: All personnel handling this compound must be trained on its hazards and these specific disposal procedures.
-
Clear Signage: The Satellite Accumulation Area must be clearly marked.
-
Regular Audits: Periodically audit waste streams to ensure proper segregation and labeling.
-
Consult EHS: When in doubt, always consult your institution's Environmental Health & Safety department. They are the ultimate authority on waste management and regulatory compliance for your specific location.
By integrating these procedural steps with a deep understanding of the chemical's hazards and the governing regulations, research professionals can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety and environmental stewardship.
References
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyrazine. PubChem Compound Summary for CID 2771670. Retrieved from [Link]
- Wang, S., et al. (n.d.). Abiotic Degradation (Photodegradation and Hydrolysis) of Imidazolinone Herbicides. Journal of Agricultural and Food Chemistry.
-
National Center for Biotechnology Information. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2026, August 6). Hydrolysis of imidazole and 2-chloropyridine under subcritical and supercritical water conditions. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Semantic Scholar. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
HW Drugs. (n.d.). EPA Subpart P Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - EPA. Retrieved from [Link]
-
Snape, T. J., et al. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PubMed Central. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
IOP Publishing. (n.d.). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
Sources
- 1. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. pwaste.com [pwaste.com]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Researcher's Guide to the Safe Handling of Imidazo[1,2-a]pyrazine-3-carboxylic Acid: Personal Protective Equipment Protocols
The foundational principle of this guide is to foster a comprehensive understanding of the why behind each safety recommendation, ensuring that these protocols become an intuitive part of your laboratory workflow.
Hazard Assessment: An Evidence-Based Approach
Understanding the potential hazards is the critical first step in defining the necessary protective measures. Our assessment is based on data from structurally analogous compounds.
Imidazo[1,2-a]pyrazine Scaffold: The parent molecule, Imidazo[1,2-a]pyrazine, is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Pyrazine Carboxylic Acids: Safety data for various pyrazine carboxylic acids consistently indicate risks of irritation to the skin, eyes, and respiratory system[2][3][4].
Imidazo[1,2-a]pyrazine-6-carboxylic acid: A close structural relative provides the most direct evidence of likely hazards. It is classified with the GHS07 pictogram ("Warning") and the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this consolidated data, we will proceed with the assumption that Imidazo[1,2-a]pyrazine-3-carboxylic acid is, at a minimum, a skin and eye irritant, a potential respiratory irritant, and may be harmful if swallowed.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound in a solid (powder) or solution form.
Primary Engineering Controls
Before detailing personal equipment, it is crucial to emphasize that PPE is the last line of defense. All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Dermal Protection: Beyond the Basics
Gloves:
-
Material: Nitrile gloves are the standard recommendation for incidental contact. They provide good resistance to a wide range of chemicals. For prolonged handling or in the event of a spill, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber[5].
-
Protocol: Always inspect gloves for any signs of degradation or perforation before use. Don gloves and remove them using the proper technique to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste. Wash hands thoroughly after removing gloves[6].
Lab Coat/Gown:
-
A long-sleeved, buttoned lab coat is required to protect the skin and personal clothing from accidental splashes. For procedures with a higher risk of significant spillage, a chemically resistant apron or gown should be worn over the lab coat.
Eye and Face Protection: An Impenetrable Barrier
-
Safety Glasses with Side Shields: At a minimum, safety glasses that conform to ANSI Z87.1 or an equivalent standard must be worn to protect against flying particles and minor splashes.
-
Goggles: When handling the powder or preparing solutions where there is a risk of splashing, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection[7].
-
Face Shield: For operations with a significant risk of splashing (e.g., handling large volumes, reactions under pressure), a face shield should be worn in addition to safety goggles to protect the entire face[5].
Respiratory Protection: Safeguarding Your Lungs
Given the potential for respiratory irritation (H335), particularly when handling the powdered form, respiratory protection is a critical consideration.
-
N95 Respirator: For low-level exposure to fine dust in a well-ventilated area (such as a fume hood), an N95 respirator can provide a baseline level of protection against airborne particulates[5].
-
Half-Mask or Full-Face Respirator: In situations where the dust cannot be adequately controlled within a fume hood, or during a large spill cleanup, a half-mask or full-face respirator with appropriate particulate cartridges (P100) should be used. A full-face respirator offers the added benefit of eye and face protection[5].
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational and Disposal Plans
Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Donning PPE: Don the required PPE in the correct order: lab coat, respirator (if needed), goggles/face shield, and then gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the work, decontaminate any surfaces.
Disposal Plan:
-
Solid Waste: All disposable PPE (gloves, N95 respirators) and any materials used to clean up spills (e.g., absorbent pads) that have come into contact with the chemical must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Dispose of the compound and any solutions containing it in accordance with your institution's and local hazardous waste regulations. Do not pour down the drain[3].
By adhering to these evidence-based PPE protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyrazine. PubChem Compound Database. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04702.
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
European Food Safety Authority. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Imidazo(1,2-a)pyrazine | C6H5N3 | CID 2771670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
